molecular formula C11H14O2 B1581745 Methyl 2,4,6-trimethylbenzoate CAS No. 2282-84-0

Methyl 2,4,6-trimethylbenzoate

Cat. No.: B1581745
CAS No.: 2282-84-0
M. Wt: 178.23 g/mol
InChI Key: PXLABDTXHJPRRH-UHFFFAOYSA-N
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Description

Methyl 2,4,6-trimethylbenzoate is a useful research compound. Its molecular formula is C11H14O2 and its molecular weight is 178.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 2,4,6-trimethylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-7-5-8(2)10(9(3)6-7)11(12)13-4/h5-6H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXLABDTXHJPRRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)C(=O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40334215
Record name Methyl 2,4,6-trimethylbenzoate
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Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2282-84-0
Record name Methyl 2,4,6-trimethylbenzoate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4,6-Trimethylbenzoic acid methyl ester
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to Methyl 2,4,6-trimethylbenzoate (CAS 2282-84-0): Synthesis, Reactivity, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of researchers, scientists, and professionals in drug development, this guide provides a comprehensive technical overview of Methyl 2,4,6-trimethylbenzoate. This document delves into its synthesis, unique reactivity due to steric hindrance, and its applications as a chemical intermediate.

Introduction to a Sterically Hindered Ester

This compound, also known as methyl mesitoate, is an aromatic ester notable for the significant steric hindrance around its carbonyl group. This congestion is due to the presence of two ortho-methyl groups on the benzene ring, which profoundly influences its synthesis and reactivity. Understanding these steric effects is crucial for its effective use in synthetic chemistry. Its unique properties make it a valuable intermediate in the production of various chemical compounds, including photoinitiators.

Physicochemical and Spectroscopic Profile

The fundamental properties of this compound are summarized below, providing a baseline for its handling and characterization.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 2282-84-0[1][2][3]
Molecular Formula C₁₁H₁₄O₂[1][2]
Molecular Weight 178.23 g/mol [1][2]
IUPAC Name This compound[1]
Synonyms Methyl mesitoate, Methyl β-isodurilate[1][4]
Physical Form Liquid[5]
Boiling Point 77-79 °C at 1 mmHg[6]
Refractive Index (n²⁰D) 1.5083[6]

Spectroscopic Characterization:

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons and the three methyl groups. The two aromatic protons should appear as a singlet due to their symmetrical environment. The six protons of the two ortho-methyl groups will also be equivalent and appear as a singlet, while the para-methyl group will produce a separate singlet. The methoxy group protons will also be observed as a singlet.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will reveal signals for the carbonyl carbon, the aromatic carbons (with varying chemical shifts due to substitution), the methoxy carbon, and the carbons of the three methyl groups.

  • Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong absorption band for the C=O stretching of the ester group, typically in the range of 1720-1740 cm⁻¹. Other significant peaks will include C-H stretching vibrations from the aromatic ring and the methyl groups (around 2900-3100 cm⁻¹) and C-O stretching of the ester linkage.[7][8]

  • Mass Spectrometry (MS): The electron ionization mass spectrum will show a molecular ion peak [M]⁺ at m/z 178.[4] Common fragmentation patterns would involve the loss of the methoxy group (-OCH₃) to give a fragment at m/z 147, and further fragmentation of the aromatic ring.[4][9]

Synthesis and Mechanistic Considerations: Overcoming Steric Hindrance

The synthesis of this compound presents a classic example of the challenges posed by steric hindrance in organic reactions.

The Challenge of Fischer-Speier Esterification:

The direct acid-catalyzed esterification of 2,4,6-trimethylbenzoic acid with methanol, known as the Fischer-Speier esterification, is notably unsuccessful.[10][11] The two bulky ortho-methyl groups on the benzoic acid sterically block the nucleophilic attack of methanol on the protonated carbonyl carbon. This prevention of the formation of the necessary tetrahedral intermediate halts the reaction, leading to the recovery of the starting acid.[10][12]

Fischer_Esterification_Challenge cluster_reactants Reactants Acid 2,4,6-Trimethylbenzoic Acid Protonated_Acid Protonated Carbonyl (Electrophile) Acid->Protonated_Acid H+ Alcohol Methanol (Nucleophile) Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Acid->Tetrahedral_Intermediate Attack by Methanol Block Steric Blockage by ortho-Methyl Groups Protonated_Acid->Block Ester This compound Tetrahedral_Intermediate->Ester -H2O, -H+ Block->Tetrahedral_Intermediate Prevents Formation

Caption: Steric hindrance in Fischer esterification of 2,4,6-trimethylbenzoic acid.

A Successful Synthetic Protocol via Acyl Chloride:

To circumvent the steric hindrance, a more reactive electrophile is required. This is achieved by first converting 2,4,6-trimethylbenzoic acid to its acyl chloride. The highly reactive acyl chloride can then readily react with methanol to form the desired ester.[6][12]

Step-by-Step Protocol:

  • Formation of 2,4,6-Trimethylbenzoyl Chloride:

    • In a round-bottom flask equipped with a reflux condenser and a gas trap, combine 2,4,6-trimethylbenzoic acid with an excess of thionyl chloride (SOCl₂).

    • Gently reflux the mixture until the evolution of HCl and SO₂ gases ceases. The completion of the reaction can be monitored by the dissolution of the solid acid.

    • Remove the excess thionyl chloride under reduced pressure to obtain the crude 2,4,6-trimethylbenzoyl chloride.

  • Esterification:

    • Carefully add an excess of anhydrous methanol to the cooled acyl chloride. The reaction is exothermic and should be performed in an ice bath.

    • Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC or GC).

    • Quench the reaction by slowly adding it to a cold, dilute solution of sodium bicarbonate to neutralize the HCl formed.

    • Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the resulting crude ester by vacuum distillation to yield pure this compound.[6]

Acyl_Chloride_Synthesis Acid 2,4,6-Trimethylbenzoic Acid Acyl_Chloride 2,4,6-Trimethylbenzoyl Chloride Acid->Acyl_Chloride + SOCl₂ - SO₂, - HCl SOCl2 Thionyl Chloride (SOCl₂) Ester This compound Acyl_Chloride->Ester + Methanol - HCl Methanol Methanol

Caption: Successful synthesis of this compound via the acyl chloride intermediate.

Reactivity Profile: The Impact of Steric Hindrance on Hydrolysis

The steric hindrance in this compound also leads to unusual reactivity, particularly in its alkaline hydrolysis (saponification).

Typical vs. Hindered Ester Hydrolysis:

Most esters hydrolyze under basic conditions via a bimolecular nucleophilic acyl substitution (BAc2) mechanism. This involves the attack of a hydroxide ion on the carbonyl carbon.[13] However, for severely hindered esters like this compound, this pathway is significantly slowed down due to the steric shielding of the carbonyl carbon.

An alternative mechanism, bimolecular nucleophilic alkyl substitution (BAl2), becomes competitive. In this pathway, the hydroxide ion acts as a nucleophile and attacks the less hindered methyl carbon of the ester group in an SN2 reaction, cleaving the alkyl-oxygen bond.[13] Isotopic tracer studies have provided evidence for the mechanism of alkaline hydrolysis of methyl mesitoate.[6] While the typical acyl-oxygen fission is significantly retarded, it is still believed to be the primary mechanism, albeit at a much slower rate.[6][14] However, under certain conditions, the BAl2 pathway can become more prominent.[13] More recent studies have also explored high-temperature hydrolysis in slightly alkaline solutions as a method for quantitative saponification of this hindered ester.[15]

Hydrolysis_Mechanisms cluster_BAc2 B_Ac2 Pathway (Acyl-Oxygen Cleavage) cluster_BAl2 B_Al2 Pathway (Alkyl-Oxygen Cleavage) Ester This compound + OH⁻ BAc2_Attack Attack at Carbonyl Carbon Ester->BAc2_Attack Favored for unhindered esters BAl2_Attack Attack at Methyl Carbon (S_N2) Ester->BAl2_Attack Competitive for hindered esters BAc2_Intermediate Tetrahedral Intermediate BAc2_Attack->BAc2_Intermediate BAc2_Hindrance Sterically Hindered BAc2_Attack->BAc2_Hindrance BAc2_Products 2,4,6-Trimethylbenzoate + Methanol BAc2_Intermediate->BAc2_Products BAl2_Products 2,4,6-Trimethylbenzoate + Methanol BAl2_Attack->BAl2_Products

Caption: Competing BAc2 and BAl2 hydrolysis pathways for this compound.

Applications in Research and Development

The primary utility of this compound lies in its role as a precursor to other valuable chemical entities.

  • Intermediate for Photoinitiators: It serves as a starting material for the synthesis of 2,4,6-trimethylbenzoyl chloride, which is a key component in the production of acylphosphine oxide photoinitiators. These initiators are widely used in UV curing applications for inks, coatings, and adhesives.

  • Protecting Group Chemistry: Due to its resistance to hydrolysis, the 2,4,6-trimethylbenzoyl (mesitoyl) group can be employed as a sterically hindered protecting group for alcohols in complex organic syntheses.

  • Ligand Synthesis: It can be a precursor for the synthesis of ligands used in catalysis.

Safety and Handling

This compound is classified as harmful if swallowed.[1][5] Standard laboratory safety protocols should be followed when handling this compound.

  • Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat.

  • Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of vapors and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place.[5]

Always consult the Safety Data Sheet (SDS) for the most current and detailed safety information before use.[16]

References

  • Bender, M. L., & Dewey, R. S. (1956). The Mechanism of the Alkaline Hydrolysis of this compound. Journal of the American Chemical Society, 78(2), 317–319. [Link]
  • Cheméo. (n.d.). Benzoic acid, 2,4,6-trimethyl-, methyl ester (CAS 2282-84-0) - Chemical & Physical Properties.
  • Correa, A., et al. (2007). Hydrolysis and saponification of methyl benzoates. Green Chemistry, 9(1), 71-73. [Link]
  • Chemistry Stack Exchange. (2020). Unusual hydrolysis of this compound.
  • Homework.Study.com. (n.d.). How can you explain the observation that an attempted Fischer esterification of 2,4,6-trimethylbenzoic acid with methanol/HCl is unsuccessful?.
  • Homework.Study.com. (n.d.). Explain the observation that attempted Fischer esterification of 2,4,6-trimethylbenzoic acid with methanol and HCl is unsuccessful.
  • PubChem. (n.d.). This compound.
  • Filo. (2025). Explain the observation that attempted Fischer esterification of 2,4,6-trimethylbenzoic acid with methanol and HCl is unsuccessful.
  • PubChem. (n.d.). Methyl 2,4-Dihydroxy-3,5,6-Trimethylbenzoate.
  • Journal of the American Chemical Society. (1956). The Mechanism of the Alkaline Hydrolysis of this compound.
  • Kuujia. (n.d.). 2282-84-0(this compound).
  • ChemSynthesis. (n.d.). This compound.
  • ResearchGate. (n.d.). Esterification of Sterically Hindered Alcohols Using Benzotriazole Esters.
  • Arkivoc. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution.
  • RSC Publishing. (1971). Cleavage of Sterically Hindered Esters with Boron Trichloride.
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033968).
  • Angene Chemical. (2024). Safety Data Sheet - 2,4,6-Trimethylbenzoic acid.
  • NIST WebBook. (n.d.). Methyl 2,4,6-trihydroxybenzoate.
  • ResearchGate. (2025). Esterification of Sterically Hindered Acids and Alcohols in Fluorous Media.
  • MDPI. (n.d.). Selective Ruthenium-Catalysed Functionalisation Reactions and ROMP of exo-Norbornene-Based Organosilicon Boronic Esters.
  • NIST WebBook. (n.d.). Methyl 2,4,6-trihydroxybenzoate.
  • Mosher Chemical. (n.d.). This compound.
  • ChemSynthesis. (n.d.). mesityl 2,4,6-trimethylbenzoate.
  • Google Patents. (n.d.). CN1927800A - Synthesis process of 2,4,6-trimethyl benzoic acid.
  • Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.
  • ResearchGate. (n.d.). The 2900-cm⁻¹ region infrared spectra of methyl benzoate,....
  • Chemistry LibreTexts. (2023). Fischer Esterification.
  • Proprep. (n.d.). What does the methyl benzoate IR spectrum reveal?.
  • Google Patents. (n.d.). CN102491894A - Preparation method of 2,4,6-trimethylbenzoic acid.
  • PubChem. (n.d.). 2,4,6-Trimethylbenzoic acid.
  • Doc Brown's Advanced Organic Chemistry. (n.d.). infrared spectrum of methyl 2-hydroxybenzoate.
  • Doc Brown's Advanced Organic Chemistry. (n.d.). mass spectrum of methyl 2-hydroxybenzoate.
  • NIST WebBook. (n.d.). Benzoic acid, 2,4,6-trimethyl-, methyl ester.

Sources

An In-depth Technical Guide to the Physical Properties of Methyl 2,4,6-trimethylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction

Methyl 2,4,6-trimethylbenzoate, also known as methyl mesitoate, is an aromatic ester of significant interest in organic synthesis and medicinal chemistry. Its sterically hindered structure, arising from the three methyl groups on the benzene ring, imparts unique reactivity and physical characteristics. This guide provides a comprehensive overview of the core physical properties of this compound, offering a foundational understanding for its application in research and development. We will delve into its fundamental physicochemical parameters, spectroscopic signature, and the experimental methodologies for their determination, underpinned by a commitment to scientific integrity and practical, field-proven insights.

Core Physical and Chemical Properties

A thorough understanding of a compound's physical properties is paramount for its effective use in experimental design, process development, and formulation. The key physical constants for this compound are summarized below.

PropertyValueSource(s)
Molecular Formula C₁₁H₁₄O₂[1]
Molecular Weight 178.23 g/mol [1]
CAS Number 2282-84-0[1]
Appearance Colorless liquid
Boiling Point 114.8-115.2 °C at 7-7.5 Torr; ~239 °C at 760 mmHg (estimated)
Density 1.011 ± 0.06 g/cm³ (predicted)
Refractive Index (n_D) 1.507
Solubility Poorly soluble in water; miscible with organic solvents.
Vapor Pressure 0.0411 mmHg at 25°C

Experimental Determination of Key Physical Properties

The accurate determination of physical properties is the bedrock of chemical characterization. Here, we outline the standard laboratory protocols for measuring the boiling point and density of liquid samples like this compound, emphasizing the principles that ensure data integrity.

Boiling Point Determination (Micro-scale Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. For small sample volumes, a micro-boiling point determination is a reliable method.

Methodology:

  • Sample Preparation: A small volume (a few drops) of this compound is placed in a small-diameter test tube or a fusion tube.

  • Capillary Tube Insertion: A melting point capillary tube is sealed at one end and placed, open-end down, into the liquid in the test tube.

  • Heating: The test tube is attached to a thermometer and heated in a suitable apparatus, such as a Thiele tube or a melting point apparatus with a heating block.

  • Observation: As the sample is heated, a stream of bubbles will emerge from the capillary tube as the trapped air expands and the liquid begins to vaporize. Heating is continued until a steady stream of bubbles is observed.

  • Cooling and Measurement: The heat source is removed, and the apparatus is allowed to cool. The boiling point is the temperature at which the bubbling stops and the liquid is drawn into the capillary tube. This signifies that the vapor pressure of the liquid equals the external pressure.

Causality of Experimental Choice: This micro-method is advantageous as it minimizes sample consumption and provides a sharp, reproducible endpoint. The principle relies on the precise moment of equilibrium between the vapor pressure of the substance and the atmospheric pressure.

Diagram of Boiling Point Determination Workflow:

BoilingPointDetermination cluster_setup Apparatus Setup cluster_measurement Measurement Process cluster_result Result A Sample Preparation Place liquid in fusion tube B Capillary Insertion Insert sealed capillary (open end down) A->B C Assembly Attach to thermometer and place in heating block B->C D Heating Gently heat the sample C->D E Observation Observe steady stream of bubbles D->E F Cooling & Recording Record temperature when liquid enters capillary E->F G Boiling Point The recorded temperature F->G

Caption: Workflow for micro-scale boiling point determination.

Density Determination

Density, the mass per unit volume, is a fundamental physical property that can aid in substance identification and purity assessment.

Methodology:

  • Mass Measurement of Empty Vessel: An empty, dry pycnometer or a graduated cylinder is accurately weighed on an analytical balance.

  • Volume Measurement: A known volume of this compound is carefully transferred into the weighed vessel. For a pycnometer, it is filled to its calibrated volume. For a graduated cylinder, the volume is read from the bottom of the meniscus.

  • Mass Measurement of Filled Vessel: The vessel containing the liquid is reweighed.

  • Calculation: The density is calculated by dividing the mass of the liquid (mass of filled vessel minus mass of empty vessel) by its volume.

Self-Validating System: To ensure accuracy, this procedure should be repeated multiple times, and the average density calculated. The precision of the measurements will be indicative of the reliability of the result. Furthermore, calibrating the glassware with a liquid of known density (e.g., deionized water) at a specific temperature can validate the accuracy of the volume measurement.

Spectroscopic Analysis

Spectroscopic techniques provide a "fingerprint" of a molecule, revealing detailed information about its structure and bonding.

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. For an aromatic ester like this compound, the IR spectrum is characterized by several key absorption bands.

Expected IR Absorptions for this compound:

Wavenumber (cm⁻¹)Vibration TypeSignificance
~3050-3000Aromatic C-H StretchIndicates the presence of the benzene ring.
~2960-2850Aliphatic C-H StretchCorresponds to the methyl groups on the ring and the ester methyl group.
~1725-1715 C=O (Ester) Stretch A strong, sharp absorption that is characteristic of the carbonyl group in an aromatic ester. The conjugation with the aromatic ring lowers the frequency compared to a saturated ester.
~1600, ~1475C=C Aromatic Ring StretchConfirms the presence of the benzene ring.
~1300-1250 Asymmetric C-O-C Stretch A strong absorption characteristic of the ester functional group.
~1150-1100 Symmetric C-O-C Stretch Another strong absorption that, in conjunction with the C=O and asymmetric C-O-C stretches, provides a definitive identification of the ester group.

Expertise in Interpretation: The presence of a strong peak around 1720 cm⁻¹ is a clear indicator of a carbonyl group. The position of this peak, slightly lower than that of a typical saturated ester (~1735 cm⁻¹), is a direct consequence of the electronic interaction (conjugation) between the carbonyl group and the aromatic ring. This delocalization of electrons weakens the C=O bond, causing it to vibrate at a lower frequency.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. The expected ¹H NMR spectrum of this compound would exhibit distinct signals for the different types of protons.

Predicted ¹H NMR Chemical Shifts for this compound:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~6.8-7.0Singlet2HAromatic Protons (H-3, H-5)Due to the symmetry of the molecule, the two protons on the aromatic ring are chemically equivalent. They appear as a singlet because they have no adjacent, non-equivalent protons to couple with. Their chemical shift is in the typical aromatic region.
~3.9Singlet3HMethoxy Protons (-OCH₃)The protons of the methyl ester group are in a distinct chemical environment and appear as a singlet. They are deshielded by the adjacent oxygen atom.
~2.3Singlet6HOrtho Methyl Protons (2,6-CH₃)The six protons of the two methyl groups at the ortho positions are equivalent due to symmetry. They appear as a singlet and are shifted downfield due to their attachment to the aromatic ring.
~2.2Singlet3HPara Methyl Proton (4-CH₃)The three protons of the methyl group at the para position are in a unique environment and appear as a singlet. Its chemical shift will be slightly different from the ortho methyl groups.

Authoritative Grounding: The predicted chemical shifts are based on established principles of NMR spectroscopy. The symmetry of the molecule is a key factor in simplifying the spectrum. The electron-withdrawing nature of the ester group and the electron-donating nature of the methyl groups influence the precise chemical shifts of the aromatic protons.

Safety and Handling

As a responsible scientist, adherence to safety protocols is non-negotiable. The following information is derived from authoritative safety data sheets.

GHS Hazard Classification:

  • Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.[1]

Precautionary Statements:

  • P264: Wash skin thoroughly after handling.[1]

  • P270: Do not eat, drink or smoke when using this product.[1]

  • P301 + P317: IF SWALLOWED: Get medical help.[1]

  • P330: Rinse mouth.[1]

  • P501: Dispose of contents/container to an approved waste disposal plant.[1]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles.

  • Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.

  • Respiratory Protection: Use in a well-ventilated area or with a fume hood.

Storage:

  • Store in a tightly closed container in a dry and well-ventilated place.

Conclusion

This technical guide has provided a detailed examination of the physical properties of this compound. By integrating tabulated data with explanations of experimental methodologies and spectroscopic interpretation, we have aimed to provide a holistic resource for researchers and developers. A firm grasp of these fundamental properties is essential for the successful and safe application of this versatile compound in the advancement of chemical and pharmaceutical sciences.

References

  • PubChem. (n.d.). 2,4,6-Trimethylbenzoic acid methyl ester. National Center for Biotechnology Information.

Sources

A Comprehensive Spectroscopic Guide to Methyl 2,4,6-trimethylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating Steric Hindrance with Spectroscopic Precision

Methyl 2,4,6-trimethylbenzoate (C₁₁H₁₄O₂, CAS: 2282-84-0) presents a classic case study in structural organic chemistry, where steric hindrance profoundly influences both chemical reactivity and spectroscopic signature.[1] The three methyl groups positioned on the aromatic ring, two of which are ortho to the ester functionality, create a crowded molecular environment. This steric congestion not only complicates its synthesis, often requiring forcing conditions or specialized reagents compared to simpler esters, but also introduces distinctive features in its analytical data.[2] For researchers in medicinal chemistry and materials science, where such sterically hindered moieties can be crucial for modulating biological activity or material properties, a precise understanding of its spectroscopic characteristics is paramount for unambiguous identification and purity assessment.

This guide provides an in-depth analysis of the key spectroscopic data for this compound, grounded in field-proven insights. We will dissect its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explaining the causality behind the observed signals and providing validated protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Crowded Core

NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of this compound. The high degree of symmetry and the unique electronic environment of each nucleus result in a clean, easily interpretable spectrum.

¹H NMR Spectral Data

The proton NMR spectrum is characterized by four distinct singlet peaks, a direct consequence of the molecule's substitution pattern which eliminates the possibility of proton-proton spin coupling.

Assigned Protons Chemical Shift (δ) ppm Multiplicity Integration
Aromatic (meta-H)~6.84Singlet2H
Ester Methoxy (-OCH₃)~3.86Singlet3H
Ortho Methyl (-CH₃)~2.30Singlet6H
Para Methyl (-CH₃)~2.25Singlet3H
(Note: Predicted values based on standard substituent effects; actual values may vary slightly based on solvent and instrument.)

Expert Interpretation: The two aromatic protons are equivalent due to symmetry and appear as a single peak at approximately 6.84 ppm. The six protons of the two ortho-methyl groups are also equivalent and resonate as a singlet around 2.30 ppm. The para-methyl group's protons appear as a distinct singlet near 2.25 ppm. The sharp singlet for the methoxy group protons is found further downfield (~3.86 ppm) due to the deshielding effect of the adjacent oxygen atom. The absence of complex splitting patterns simplifies spectral analysis, making ¹H NMR a rapid tool for confirming the compound's core structure.

Caption: ¹H NMR assignments for this compound.

¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments, further confirming the molecular symmetry.

Assigned Carbons Chemical Shift (δ) ppm
Carbonyl (C=O)~171.5
Aromatic C4 (para)~138.0
Aromatic C2, C6 (ortho)~135.0
Aromatic C1 (ipso)~132.0
Aromatic C3, C5 (meta)~128.0
Methoxy (-OCH₃)~51.5
Ortho Methyl (-CH₃)~21.0
Para Methyl (-CH₃)~19.5
(Note: Predicted values based on standard substituent effects; actual values may vary slightly based on solvent and instrument.)

Expert Interpretation: The carbonyl carbon of the ester group is the most deshielded, appearing around 171.5 ppm. The aromatic region shows four distinct signals for the six carbons, consistent with the molecule's symmetry: one signal for the two ortho carbons (C2, C6), one for the two meta carbons (C3, C5), one for the para carbon (C4), and one for the ipso-carbon (C1) attached to the ester group. The methoxy carbon gives a signal around 51.5 ppm, while the chemically distinct ortho and para methyl groups appear around 21.0 ppm and 19.5 ppm, respectively.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is indispensable for rapidly confirming the presence of the key ester functional group through its characteristic vibrational modes.

Frequency (cm⁻¹) Vibration Type Intensity
2950-3000C-H Stretch (sp³)Medium-Strong
~1725C=O Stretch (Ester)Strong, Sharp
~1610, ~1460C=C Stretch (Aromatic)Medium
1250-1300C-O Stretch (Acyl-O)Strong
1100-1150C-O Stretch (O-Alkyl)Strong

Expert Interpretation: The most diagnostic peak in the IR spectrum is the intense, sharp absorption band around 1725 cm⁻¹ , which is characteristic of the carbonyl (C=O) stretch of an ester. The presence of bulky ortho substituents can slightly alter the electronic properties and conformation of the carbonyl group, but the peak remains in the expected region. Strong bands in the 1300-1100 cm⁻¹ region correspond to the C-O stretching vibrations of the ester linkage. The peaks between 2950 and 3000 cm⁻¹ are due to C-H stretching of the methyl groups, while the weaker absorptions around 1610 and 1460 cm⁻¹ are characteristic of the aromatic ring's carbon-carbon stretching.

Caption: Key IR vibrational modes for functional group identification.

Mass Spectrometry (MS): Unraveling Fragmentation Pathways

Electron Ionization Mass Spectrometry (EI-MS) provides crucial information about the molecular weight and the stability of the molecule and its fragments.

m/z (mass/charge) Proposed Fragment Significance
178[C₁₁H₁₄O₂]⁺Molecular Ion (M⁺)
147[M - OCH₃]⁺Loss of the methoxy radical
119[147 - CO]⁺Loss of carbon monoxide from the benzoyl cation
(Data sourced from PubChem CID 519982 and NIST)[1]

Expert Interpretation: The molecular ion peak (M⁺) is observed at m/z 178, confirming the molecular weight of the compound. A very prominent peak appears at m/z 147 . This corresponds to the loss of a methoxy radical (•OCH₃, 31 Da), forming the highly stable 2,4,6-trimethylbenzoyl cation. This is a characteristic fragmentation pattern for methyl esters. Further fragmentation of this cation through the loss of a neutral carbon monoxide molecule (28 Da) yields the ion at m/z 119 , which corresponds to the trimethylphenyl cation. This logical fragmentation pathway provides robust evidence for the compound's structure.

MS_Fragmentation M [M]⁺˙ m/z = 178 F1 [M - OCH₃]⁺ m/z = 147 M->F1 - •OCH₃ F2 [M - OCH₃ - CO]⁺ m/z = 119 F1->F2 - CO

Caption: Primary EI-MS fragmentation pathway.

Standardized Experimental Protocols

To ensure data reproducibility and integrity, the following standardized protocols for sample preparation and analysis are recommended.

NMR Spectroscopy (¹H and ¹³C)
  • Sample Preparation: Accurately weigh approximately 5-10 mg of this compound.

  • Solvent Selection: Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. CDCl₃ is a preferred solvent due to its ability to dissolve a wide range of organic compounds and its single, well-defined residual solvent peak.

  • Instrumentation: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Data Acquisition: Acquire spectra on a 400 MHz (or higher) spectrometer. For ¹H NMR, a standard single-pulse experiment is sufficient. For ¹³C NMR, a proton-decoupled experiment (e.g., zgpg30) should be used to produce a spectrum with singlets for each carbon, simplifying analysis.

  • Processing: Process the raw data (FID) with an appropriate line broadening factor (typically 0.3 Hz for ¹H) and reference the spectrum by setting the TMS peak to 0.00 ppm.

FTIR Spectroscopy
  • Sample Preparation (Neat Liquid): As this compound is a liquid at room temperature, the simplest method is to prepare a thin film.

  • Procedure: Place one drop of the neat liquid between two polished sodium chloride (NaCl) or potassium bromide (KBr) salt plates.

  • Data Acquisition: Gently press the plates together to form a thin, uniform film. Place the plates in the spectrometer's sample holder.

  • Analysis: Acquire the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample compartment should be acquired and automatically subtracted from the sample spectrum.

Mass Spectrometry (EI-MS)
  • Sample Introduction: Introduce a dilute solution of the sample (e.g., ~100 µg/mL in methanol or ethyl acetate) into the mass spectrometer, typically via a gas chromatograph (GC-MS) for separation and purification or via direct injection if the sample is known to be pure.

  • Ionization: Utilize a standard electron ionization (EI) source, typically operating at 70 eV. This energy level is an industry standard that provides reproducible fragmentation patterns, allowing for library matching and structural elucidation.

  • Analysis: Scan a mass range appropriate for the compound, for example, from m/z 40 to 300, to ensure capture of both the molecular ion and key low-mass fragments.

References

  • PubChem. This compound.
  • Chemistry Stack Exchange. (2020).
  • NIST. Benzoic acid, 2,4,6-trimethyl-, methyl ester. NIST Chemistry WebBook. [Link]

Sources

An In-Depth Technical Guide to the 1H NMR Spectrum of Methyl 2,4,6-trimethylbenzoate: A Case Study in Steric Hindrance and Conformational Rigidity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond a Simple Spectrum

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool in the arsenal of the modern chemist, providing profound insights into molecular structure. The 1H NMR spectrum of a seemingly simple molecule like Methyl 2,4,6-trimethylbenzoate offers a rich narrative that extends beyond basic peak assignment. It serves as an exemplary case study in the interplay of electronic effects, steric hindrance, and conformational rigidity, phenomena that are central to understanding molecular behavior in drug discovery and materials science.

This technical guide provides a comprehensive analysis of the 1H NMR spectrum of this compound. We will delve into the theoretical underpinnings that dictate the appearance of the spectrum, present a detailed experimental protocol for its acquisition, and offer an in-depth interpretation of the spectral data. This guide is intended for researchers, scientists, and drug development professionals who seek to move beyond a superficial reading of NMR data and wish to harness the full explanatory power of this technique.

Theoretical Framework: The "Ortho Effect" and its Spectroscopic Consequences

The structure of this compound is characterized by a high degree of steric congestion around the ester functionality. The two ortho-methyl groups impose significant steric strain, forcing the ester group to twist out of the plane of the benzene ring. This "ortho effect" has profound consequences on the electronic structure and, therefore, the 1H NMR spectrum of the molecule.

Steric Inhibition of Resonance

In a typical, unhindered methyl benzoate, the carbonyl group of the ester is largely coplanar with the aromatic ring, allowing for effective resonance delocalization of the π-electrons. This conjugation influences the electron density at various positions on the ring. However, in this compound, the steric clash between the ortho-methyl groups and the ester group disrupts this coplanarity. This twisting, a phenomenon known as steric inhibition of resonance, localizes the π-electrons to a greater extent within the benzene ring and the carbonyl group separately. This altered electronic landscape directly impacts the chemical shifts of the aromatic and methyl protons.

Magnetic Anisotropy in a Rigid Conformation

The restricted rotation around the C(ar)-C(O) bond due to steric hindrance results in a relatively rigid conformation. In this fixed orientation, the protons of the molecule experience consistent through-space effects from magnetically anisotropic groups, namely the benzene ring and the carbonyl group.

  • Anisotropic Effect of the Benzene Ring: The circulating π-electrons of the benzene ring generate a local magnetic field. Protons located above or below the plane of the ring experience a shielding effect (upfield shift), while those in the plane of the ring are deshielded (downfield shift).

  • Anisotropic Effect of the Carbonyl Group: The C=O double bond also exhibits magnetic anisotropy. Protons situated in a cone-shaped region around the C=O axis are deshielded, while those outside this cone can be shielded. The fixed orientation of the ester group in this compound means that the methoxy protons and the ortho-methyl protons will experience a constant and predictable anisotropic effect from the carbonyl group.

The combination of these steric and electronic effects leads to a unique and informative 1H NMR spectrum that provides a fingerprint of the molecule's constrained three-dimensional structure.

Experimental Protocol: Acquiring a High-Quality 1H NMR Spectrum

The acquisition of a clean and well-resolved 1H NMR spectrum is paramount for accurate interpretation. The following protocol outlines the key steps for preparing a sample of this compound and acquiring its spectrum.

Sample Preparation
  • Solvent Selection: Choose a deuterated solvent in which the analyte is highly soluble. Deuterated chloroform (CDCl3) is a common and suitable choice for this compound.

  • Sample Concentration: Weigh approximately 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of CDCl3 in a clean, dry vial.

  • Internal Standard: Add a small amount of a suitable internal standard, such as tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0.00 ppm.

  • Filtration and Transfer: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Capping and Labeling: Cap the NMR tube and label it clearly.

NMR Spectrometer Setup and Data Acquisition
  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

  • Tuning and Shimming: Tune the probe to the 1H frequency and perform automated or manual shimming to optimize the magnetic field homogeneity.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment is sufficient.

    • Number of Scans: Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

    • Relaxation Delay: Use a relaxation delay of 1-2 seconds.

    • Acquisition Time: An acquisition time of 2-4 seconds is typically adequate.

  • Data Processing:

    • Fourier Transformation: Apply a Fourier transform to the free induction decay (FID) to obtain the frequency-domain spectrum.

    • Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the absorptive mode.

    • Baseline Correction: Apply a baseline correction to obtain a flat baseline.

    • Referencing: Reference the spectrum by setting the TMS peak to 0.00 ppm.

    • Integration: Integrate all signals to determine the relative number of protons contributing to each peak.

Data Analysis and Interpretation

The 1H NMR spectrum of this compound is expected to exhibit four distinct signals, corresponding to the four chemically non-equivalent sets of protons in the molecule.

Predicted 1H NMR Data
Signal AssignmentChemical Shift (δ, ppm) (Predicted)IntegrationMultiplicity
Methoxy Protons (-OCH3)~3.73HSinglet (s)
Para-Methyl Protons (p-CH3)~2.33HSinglet (s)
Ortho-Methyl Protons (o-CH3)~2.26HSinglet (s)
Aromatic Protons (Ar-H)~6.82HSinglet (s)
Detailed Interpretation
  • Methoxy Protons (-OCH3, ~3.7 ppm): The singlet integrating to 3H is assigned to the protons of the methyl ester group. Its chemical shift is in the typical range for such protons. The lack of adjacent protons results in a singlet. Due to the restricted rotation, these protons are held in a fixed position relative to the anisotropic field of the benzene ring, contributing to their specific chemical shift.

  • Para-Methyl Protons (p-CH3, ~2.3 ppm): The singlet at approximately 2.3 ppm, integrating to 3H, is attributed to the methyl group at the para position (C4) of the benzene ring. Its chemical shift is characteristic of a methyl group attached to an aromatic ring.

  • Ortho-Methyl Protons (o-CH3, ~2.2 ppm): The singlet integrating to 6H corresponds to the two equivalent methyl groups at the ortho positions (C2 and C6). These protons are shielded compared to the para-methyl protons. This upfield shift is a direct consequence of the steric hindrance. The twisting of the ester group out of the plane of the ring alters the electronic environment, and the fixed conformation places these protons in a region where they may experience shielding effects.

  • Aromatic Protons (Ar-H, ~6.8 ppm): The singlet integrating to 2H is assigned to the two equivalent aromatic protons at the meta positions (C3 and C5). Their chemical shift is in the aromatic region. The appearance of a singlet for these protons is a key feature. Due to the symmetry of the molecule, these two protons are chemically equivalent. Furthermore, they are too far removed from the methyl protons to exhibit any significant long-range coupling (typically, 4J and 5J couplings in aromatic systems are very small or zero). The absence of ortho or meta proton neighbors results in a singlet multiplicity. The upfield shift compared to benzene (7.34 ppm) is due to the electron-donating nature of the three methyl groups on the ring.

Visualizing the Structure-Spectrum Relationship

The following diagram illustrates the relationship between the molecular structure of this compound and its key 1H NMR spectral features.

G cluster_mol This compound cluster_spectrum Key 1H NMR Features cluster_concepts Governing Principles mol A Aromatic Protons (2H, s, ~6.8 ppm) mol->A Meta-H B Methoxy Protons (3H, s, ~3.7 ppm) mol->B -OCH3 C Para-Methyl Protons (3H, s, ~2.3 ppm) mol->C Para-CH3 D Ortho-Methyl Protons (6H, s, ~2.2 ppm) mol->D Ortho-CH3 SH Steric Hindrance SH->D Shielding Effect AN Anisotropy AN->A Ring Current AN->B Carbonyl Effect SR Symmetry & Resonance SR->A Equivalence SR->D Equivalence

An In-depth Technical Guide to the 13C NMR Chemical Shifts of Methyl 2,4,6-trimethylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive analysis of the 13C Nuclear Magnetic Resonance (NMR) chemical shifts of Methyl 2,4,6-trimethylbenzoate. It is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for structural elucidation and molecular characterization. This document delves into the theoretical underpinnings and practical considerations for interpreting the 13C NMR spectrum of this sterically hindered aromatic ester.

Introduction: The Significance of this compound

This compound, a derivative of 2,4,6-trimethylbenzoic acid (mesitoic acid), is a fascinating molecule for spectroscopic analysis due to the significant steric hindrance imposed by the ortho-methyl groups. This steric strain influences the conformation of the ester group relative to the benzene ring, which in turn has a profound impact on the electronic environment of the carbon atoms and, consequently, their 13C NMR chemical shifts. Understanding these shifts provides critical insights into the interplay of steric and electronic effects in substituted aromatic systems. Such knowledge is invaluable in the fields of organic synthesis, medicinal chemistry, and materials science, where precise structural confirmation is paramount.

Synthesis of this compound

The synthesis of this compound is typically achieved through the esterification of its precursor, 2,4,6-trimethylbenzoic acid. Several methods for the synthesis of 2,4,6-trimethylbenzoic acid have been reported, including the Friedel-Crafts acylation of mesitylene followed by hydrolysis, and the Grignard reaction of 2,4,6-trimethylbromobenzene with carbon dioxide[1]. A more recent and efficient method involves the copper-catalyzed O-methylation of 2,4,6-trimethylbenzoic acid using dimethyl sulfoxide (DMSO) as the methyl source, which offers a broad substrate scope and excellent functional group tolerance[1][2].

Experimental Protocol: Copper-Catalyzed O-Methylation

The following is a representative protocol for the synthesis of this compound from 2,4,6-trimethylbenzoic acid, adapted from the work of Jia et al. (2016)[1][2].

Materials:

  • 2,4,6-trimethylbenzoic acid

  • Copper(II) chloride dihydrate (CuCl₂·2H₂O)

  • Calcium chloride (CaCl₂)

  • Potassium carbonate (K₂CO₃)

  • 30% Hydrogen peroxide (H₂O₂)

  • Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Petroleum ether

Procedure:

  • To a reaction vessel, add 2,4,6-trimethylbenzoic acid (1.0 mmol), CuCl₂·2H₂O (0.1 mmol), CaCl₂ (1.0 mmol), and K₂CO₃ (2.0 mmol).

  • Add DMSO (3.0 mL) to the vessel.

  • Heat the mixture to 80 °C with stirring under an oxygen atmosphere.

  • Slowly add 30% H₂O₂ (3.0 mmol) to the reaction mixture.

  • Continue the reaction for 15 hours.

  • After completion, cool the reaction mixture to room temperature and extract with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by flash chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent to yield pure this compound.

13C NMR Spectroscopy of this compound: A Detailed Analysis

The 13C NMR spectrum of this compound is a powerful tool for its structural verification. The high degree of symmetry in the molecule simplifies the spectrum, while the steric crowding introduces subtle yet significant shifts that require careful interpretation.

Predicted 13C NMR Chemical Shifts
Carbon Atom Predicted Chemical Shift (ppm) Rationale for Assignment
Carbonyl (C=O)~170The carbonyl carbon of an ester is typically found in this downfield region due to the strong deshielding effect of the two adjacent oxygen atoms.
C1 (ipso-C)~130This quaternary carbon is attached to the electron-withdrawing ester group, which would typically shift it downfield. However, steric inhibition of resonance due to the ortho-methyl groups may reduce this effect.
C2, C6 (ortho-C)~138These quaternary carbons are deshielded by the directly attached methyl groups (alpha-effect) and are also influenced by the ester group.
C3, C5 (meta-C)~128These carbons are expected to be the least affected by the substituents and will likely resonate in a region typical for unsubstituted aromatic carbons.
C4 (para-C)~135The para-carbon is influenced by the resonance effect of the ester group, though this effect may be somewhat attenuated by steric hindrance.
Methoxy (-OCH₃)~52The carbon of the methoxy group is attached to an electronegative oxygen atom, placing it in this characteristic region.
ortho-Methyls (2,6-CH₃)~21The carbons of the methyl groups at the ortho positions are in a sterically crowded environment.
para-Methyl (4-CH₃)~20The carbon of the para-methyl group is in a less sterically hindered environment compared to the ortho-methyls.

The Interplay of Steric and Electronic Effects

The chemical shifts observed in the 13C NMR spectrum of this compound are a direct consequence of the intricate balance between electronic and steric effects.

Electronic Effects
  • Inductive Effect: The ester group is electron-withdrawing through the sigma bond network, which tends to deshield the attached ipso-carbon (C1) and, to a lesser extent, the other ring carbons.

  • Resonance Effect: The ester group can also participate in resonance, donating electron density to the ortho and para positions. However, this effect is highly dependent on the coplanarity of the ester group with the aromatic ring.

Steric Effects: The Dominant Factor

In this compound, the two methyl groups at the ortho positions (C2 and C6) create significant steric hindrance. This forces the ester group to twist out of the plane of the benzene ring.

Consequences of Steric Hindrance:

  • Inhibition of Resonance: The non-planar conformation severely diminishes the resonance interaction between the ester group and the aromatic ring. This has a notable impact on the chemical shifts of the ortho and para carbons, which would otherwise be more significantly affected by resonance.

  • Gamma-Gauche Effect: The steric compression between the ortho-methyl groups and the carbonyl group of the ester can lead to a shielding (upfield shift) of the ortho-methyl carbons.

  • Through-Space Interactions: The close proximity of the ortho-methyl protons to the ester group can lead to through-space deshielding effects, although this is more pronounced in 1H NMR.

The interplay of these effects results in a unique 13C NMR fingerprint for this compound. The diagram below illustrates the key structural features and their influence on the NMR spectrum.

Figure 1. Molecular structure of this compound and the primary factors influencing its 13C NMR chemical shifts.

Experimental Workflow for 13C NMR Data Acquisition

To ensure high-quality and reproducible 13C NMR data, a standardized experimental workflow is essential.

G cluster_workflow 13C NMR Data Acquisition Workflow Sample_Prep Sample Preparation (Dissolve in CDCl3 with TMS) NMR_Setup NMR Spectrometer Setup (Set acquisition parameters) Sample_Prep->NMR_Setup Data_Acquisition Data Acquisition (Proton-decoupled 13C experiment) NMR_Setup->Data_Acquisition Data_Processing Data Processing (Fourier transform, phasing, baseline correction) Data_Acquisition->Data_Processing Spectral_Analysis Spectral Analysis (Peak picking and chemical shift referencing) Data_Processing->Spectral_Analysis

Figure 2. A standardized workflow for the acquisition and processing of 13C NMR data.

Step-by-Step Protocol
  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of purified this compound.

    • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃).

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Spectrometer Setup:

    • Place the NMR tube in the spectrometer.

    • Lock the spectrometer on the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Tune and match the 13C probe.

  • Data Acquisition:

    • Set up a standard proton-decoupled 13C NMR experiment.

    • Typical acquisition parameters for a mid-field spectrometer (e.g., 400 MHz for ¹H) would be:

      • Spectral width: ~250 ppm

      • Acquisition time: ~1-2 seconds

      • Relaxation delay: 2-5 seconds

      • Number of scans: 128 or more, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

  • Data Processing:

    • Apply an exponential window function to the Free Induction Decay (FID) to improve the signal-to-noise ratio.

    • Perform a Fourier transform to convert the FID from the time domain to the frequency domain.

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Apply a baseline correction to obtain a flat baseline.

  • Spectral Analysis:

    • Reference the spectrum by setting the TMS peak to 0.00 ppm.

    • Pick the peaks and record their chemical shifts in parts per million (ppm).

Conclusion

The 13C NMR spectrum of this compound provides a rich source of information about its molecular structure. The chemical shifts are governed by a delicate interplay of electronic and, most significantly, steric effects arising from the ortho-methyl groups. A thorough understanding of these principles allows for the confident assignment of each carbon signal and serves as a powerful tool for structural verification. This technical guide provides the foundational knowledge and practical protocols for researchers and professionals working with this and similar sterically hindered aromatic compounds.

References

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IR spectrum analysis of Methyl 2,4,6-trimethylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Infrared Spectrum Analysis of Methyl 2,4,6-trimethylbenzoate

Introduction

This compound, with the molecular formula C₁₁H₁₄O₂, is an aromatic ester characterized by significant steric hindrance around the ester functional group.[1][2][3][4] This structural feature, arising from the two ortho-methyl groups, profoundly influences its chemical reactivity and, consequently, its spectroscopic properties. Infrared (IR) spectroscopy is a cornerstone analytical technique in research and industry, providing rapid and non-destructive identification of molecular functional groups.[5][6][7] This guide offers a comprehensive analysis of the IR spectrum of this compound, moving beyond simple peak assignment to explain the causal relationships between its unique molecular architecture and its vibrational spectrum. This document is intended for researchers, chemists, and drug development professionals who rely on precise spectroscopic interpretation for structural elucidation and quality control.

Theoretical Framework: The Impact of Steric Hindrance on Aromatic Ester Spectra

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which excites various vibrational modes such as bond stretching and bending.[5] The frequency of these vibrations is dependent on the bond strength and the mass of the atoms involved. For aromatic esters, key diagnostic regions in the IR spectrum include C-H stretching (aromatic and aliphatic), C=O (carbonyl) stretching, C-O stretching, and aromatic ring vibrations.[8][9][10][11][12]

A critical factor influencing the carbonyl (C=O) stretching frequency is electronic conjugation. In a typical planar aromatic ester like methyl benzoate, the carbonyl group is conjugated with the π-electron system of the benzene ring. This delocalization of electrons weakens the C=O double bond, decreasing its bond strength and lowering its stretching frequency to approximately 1715-1730 cm⁻¹.[9][12][13]

However, in this compound, the presence of two bulky methyl groups in the ortho positions forces the ester group to twist out of the plane of the aromatic ring. This phenomenon, known as Steric Inhibition of Resonance (SIR) , disrupts the orbital overlap necessary for conjugation.[14] As a result, the C=O group loses its aromatic conjugation and behaves more like an isolated, aliphatic ester. This lack of resonance increases the double-bond character of the carbonyl, shifting its absorption to a significantly higher wavenumber (frequency).[12] Understanding this principle is paramount to the correct interpretation of its spectrum.

ATR_FTIR_Workflow cluster_prep Preparation cluster_acq Acquisition cluster_post Processing & Analysis Start 1. Instrument Warm-up & Stabilization Clean 2. Clean ATR Crystal (e.g., Isopropanol) Start->Clean Background 3. Collect Background Spectrum (Subtracts Air, H₂O, CO₂) Clean->Background Sample 4. Apply Solid Sample to Crystal Background->Sample Pressure 5. Apply Pressure for Good Contact Sample->Pressure Collect 6. Collect Sample Spectrum Pressure->Collect Process 7. Automatic Ratioing & Data Processing Collect->Process Analyze 8. Spectrum Interpretation Process->Analyze Clean_Post 9. Clean ATR Crystal Analyze->Clean_Post

Caption: Standard Operating Procedure for ATR-FTIR Analysis.

Step-by-Step Methodology
  • Instrument Preparation: Power on the FTIR spectrometer and allow the source and laser to stabilize for at least 15-30 minutes to ensure thermal and mechanical equilibrium.

  • Background Acquisition:

    • Causality: A background scan is critical as it measures the ambient atmosphere (H₂O, CO₂) and any inherent absorbance from the ATR crystal. [15]This spectrum is stored and later subtracted from the sample spectrum.

    • Procedure: Ensure the ATR crystal surface is immaculate. Clean with a lint-free wipe soaked in a volatile solvent like isopropanol and allow it to dry completely. Initiate the "Collect Background" command in the software.

  • Sample Application:

    • Procedure: Place a small amount (a few milligrams) of solid this compound onto the center of the ATR crystal.

  • Pressure Application:

    • Causality: Firm and even contact between the solid sample and the crystal is mandatory to allow the evanescent wave to penetrate the sample effectively. [16]Insufficient contact results in a weak, low-quality spectrum.

    • Procedure: Lower the instrument's pressure arm until it clicks or indicates that optimal pressure has been reached.

  • Sample Spectrum Acquisition:

    • Procedure: Initiate the "Collect Sample" command. Typical parameters for a high-quality spectrum are a resolution of 4 cm⁻¹ and an accumulation of 16 to 32 scans. The software will automatically perform the Fourier transform and ratio the result against the stored background spectrum.

  • Analysis and Cleanup:

    • Procedure: The resulting spectrum, displayed in either transmittance or absorbance, is now ready for interpretation. After analysis, retract the pressure arm, remove the bulk of the sample, and thoroughly clean the ATR crystal with a suitable solvent to prevent cross-contamination.

Conclusion

The infrared spectrum of this compound is a clear illustration of how steric effects govern molecular properties. The defining feature is the high-frequency carbonyl absorption (~1730-1745 cm⁻¹), which serves as direct evidence for the steric inhibition of resonance between the ester group and the aromatic ring. This, combined with the characteristic absorptions for aliphatic and aromatic C-H bonds, dual C-O ester stretches, and specific out-of-plane bending vibrations, provides a unique spectral fingerprint for the molecule. This in-depth analysis, grounded in the principles of molecular vibration and structural theory, equips researchers with the expertise to confidently identify this compound and interpret the spectra of other sterically hindered molecules with high scientific integrity.

References

  • Chemistry LibreTexts. (2022). 4.2: IR Spectroscopy. [Link]
  • University of Colorado Boulder. (n.d.). IR Spectroscopy of Solids. [Link]
  • Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. [Link]
  • Slideshare. (n.d.). Sampling of solids in IR spectroscopy. [Link]
  • Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]
  • UCLA Chemistry & Biochemistry. (n.d.).
  • University of the West Indies. (n.d.).
  • Spectroscopy Online. (2018). The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. [Link]
  • OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition. [Link]
  • OpenStax. (2023). 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry. [Link]
  • ACS Publications. (n.d.). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples.
  • Chemistry LibreTexts. (2024). 12.7: Interpreting Infrared Spectra. [Link]
  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. [Link]
  • PubChem. (n.d.).
  • Mettler Toledo. (n.d.).
  • OpenOChem Learn. (n.d.). Characteristic IR Absorptions. [Link]
  • Proprep. (n.d.).
  • PubChem. (n.d.). 2,4,6-Trimethylbenzoic acid methyl ester. [Link]
  • Chemistry LibreTexts. (2023).
  • Millersville University. (n.d.). Table of Characteristic IR Absorptions. [Link]
  • EAG Laboratories. (n.d.). Fourier Transform Infrared Spectroscopy (FTIR). [Link]
  • ChemSynthesis. (n.d.).
  • ELTE. (n.d.). 5.3.
  • YouTube. (2024).
  • UCLA Chemistry & Biochemistry. (n.d.). IR Spectroscopy Tutorial: Esters. [Link]
  • ResearchGate. (2015).
  • ResearchGate. (2002).

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An In-depth Technical Guide to the Mass Spectrometry Fragmentation of Methyl 2,4,6-trimethylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive analysis of the electron ionization (EI) mass spectrometry fragmentation pathways of Methyl 2,4,6-trimethylbenzoate. Designed for researchers, scientists, and professionals in drug development, this document delves into the mechanistic details of ion formation, supported by empirical data and established fragmentation principles.

Introduction: The Significance of Mass Spectrometry in Structural Elucidation

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elucidating the structure of unknown compounds.[1] In electron ionization mass spectrometry, molecules are bombarded with high-energy electrons, leading to the formation of a molecular ion (M+•) and subsequent fragmentation into a series of smaller, charged ions.[2] The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), serves as a molecular fingerprint. For aromatic esters like this compound, the fragmentation patterns are governed by the stability of the aromatic ring and the nature of its substituents, offering profound structural insights.

This compound (C₁₁H₁₄O₂) has a molecular weight of 178.23 g/mol .[3][4] Its structure, featuring a sterically hindered ester group due to the two ortho-positioned methyl groups, presents a unique case for fragmentation analysis.

The Mass Spectrum of this compound: A Mechanistic Exploration

The 70 eV electron ionization mass spectrum of this compound is characterized by several key fragment ions. The interpretation of these fragments provides a logical pathway to deduce the molecule's structure.

The Molecular Ion (M+•)

The molecular ion peak is observed at m/z 178 .[3][5] Aromatic compounds typically exhibit a prominent molecular ion peak due to the stability of the delocalized π-electron system, which can accommodate the radical cation.[6][7]

The Base Peak: A Consequence of the "Ortho Effect"

The most abundant ion in the spectrum, the base peak, is observed at m/z 147 . This significant fragment arises from the loss of a methoxy radical (•OCH₃, 31 Da) from the molecular ion. This process is a classic example of an alpha-cleavage adjacent to the carbonyl group.[7]

However, the high relative abundance of this peak is also influenced by the "ortho effect." The presence of substituents in the ortho position to the ester group can lead to specific fragmentation pathways.[8][9] In this case, the steric hindrance from the two ortho methyl groups may facilitate the cleavage of the C-O bond of the ester. The resulting acylium ion is highly stabilized by resonance.

Fragmentation Pathway to the Base Peak (m/z 147):

  • Step 1: Electron ionization of this compound forms the molecular ion [C₁₁H₁₄O₂]+• at m/z 178.

  • Step 2: Homolytic cleavage of the bond between the carbonyl carbon and the ester oxygen results in the expulsion of a methoxy radical (•OCH₃).

  • Step 3: Formation of the stable 2,4,6-trimethylbenzoyl cation at m/z 147.

Further Fragmentation of the Acylium Ion

The acylium ion at m/z 147 can undergo further fragmentation by losing a molecule of carbon monoxide (CO, 28 Da) to form a xylenyl cation at m/z 119 .

[C₁₀H₁₁O]+ → [C₉H₁₁]+ + CO

This fragmentation is a common pathway for benzoyl-type cations.[10]

Other Significant Fragment Ions

Other notable peaks in the mass spectrum of this compound can be rationalized as follows:

  • m/z 163: This peak corresponds to the loss of a methyl radical (•CH₃, 15 Da) from the molecular ion. This can occur from one of the aromatic methyl groups.

  • m/z 146: This ion can be formed by the loss of methanol (CH₃OH, 32 Da) from the molecular ion via a rearrangement process, likely influenced by the ortho methyl groups. This is a characteristic fragmentation for some ortho-substituted benzoates.[8][9]

  • m/z 91: A peak at m/z 91 is often indicative of the tropylium ion ([C₇H₇]+), a common rearrangement product in the fragmentation of alkylbenzenes. While less direct in this case, it can arise from more complex rearrangements of the aromatic ring and its substituents.

Summary of Key Fragmentation Data

m/zProposed IdentityNeutral LossMechanistic Origin
178[C₁₁H₁₄O₂]+• (Molecular Ion)-Electron Ionization
163[C₁₀H₁₁O₂]+•CH₃ (15 Da)Loss of a methyl radical
147[C₁₀H₁₁O]+ (Base Peak)•OCH₃ (31 Da)Alpha-cleavage, "Ortho Effect"
146[C₁₀H₁₀O]+•CH₃OH (32 Da)Rearrangement and loss of methanol
119[C₉H₁₁]+CO (28 Da) from m/z 147Decarbonylation of the acylium ion
91[C₇H₇]+C₂H₄ (28 Da) from m/z 119Rearrangement to tropylium ion

Visualizing the Fragmentation Pathway

The fragmentation cascade of this compound can be visualized as a logical flow from the molecular ion to the smaller fragment ions.

Fragmentation_Pathway M This compound (m/z 178) frag163 [M - CH₃]+ (m/z 163) M->frag163 - •CH₃ frag147 [M - OCH₃]+ (m/z 147) (Base Peak) M->frag147 - •OCH₃ frag146 [M - CH₃OH]+• (m/z 146) M->frag146 - CH₃OH frag119 [M - OCH₃ - CO]+ (m/z 119) frag147->frag119 - CO frag91 [C₇H₇]+ (m/z 91) frag119->frag91 - C₂H₄

Caption: Fragmentation pathway of this compound under EI-MS.

Experimental Protocol for Mass Spectrum Acquisition

To obtain a reliable mass spectrum of this compound, the following gas chromatography-mass spectrometry (GC-MS) protocol is recommended.

Instrumentation
  • Gas Chromatograph: Agilent 8890 GC System or equivalent.

  • Mass Spectrometer: Agilent 5977B GC/MSD or equivalent single quadrupole mass spectrometer.

  • Ion Source: Electron Ionization (EI) source.

  • GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar capillary column.

Reagents and Materials
  • This compound (purity >98%).

  • High-purity helium (carrier gas).

  • Suitable solvent for sample dilution (e.g., dichloromethane or ethyl acetate).

GC-MS Parameters
ParameterSettingRationale
GC Inlet
Injection ModeSplit (e.g., 50:1)Prevents column overloading and ensures sharp peaks.
Inlet Temperature250 °CEnsures complete vaporization of the analyte.
Injection Volume1 µLStandard volume for capillary GC.
Oven Program
Initial Temperature70 °C, hold for 1 minAllows for solvent focusing.
Ramp Rate10 °C/minProvides good separation of potential impurities.
Final Temperature280 °C, hold for 5 minEnsures elution of any less volatile components.
Carrier Gas
GasHeliumInert and provides good chromatographic efficiency.
Flow Rate1.0 mL/min (constant flow)Optimal flow rate for a 0.25 mm ID column.
Mass Spectrometer
Ion SourceElectron Ionization (EI)Standard ionization technique for volatile and semi-volatile compounds.
Ionization Energy70 eVStandard energy to produce reproducible fragmentation patterns.
Source Temperature230 °CPrevents condensation of the analyte in the source.
Quadrupole Temp.150 °CMaintains ion transmission efficiency.
Mass Rangem/z 40-400Covers the molecular ion and expected fragments.
Scan Rate2 scans/secProvides sufficient data points across the chromatographic peak.
Sample Preparation
  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in the chosen solvent.

  • Perform a serial dilution to a final concentration of approximately 10 µg/mL for analysis.

Data Analysis
  • Acquire the total ion chromatogram (TIC) to determine the retention time of this compound.

  • Extract the mass spectrum from the apex of the chromatographic peak.

  • Identify the molecular ion and major fragment ions.

  • Compare the acquired spectrum with a reference library (e.g., NIST) for confirmation.

Conclusion

The electron ionization mass spectrum of this compound is highly informative for its structural confirmation. The presence of a clear molecular ion at m/z 178, a dominant base peak at m/z 147 resulting from the loss of a methoxy radical, and a characteristic fragment at m/z 119 from subsequent decarbonylation, provides a definitive fragmentation pattern. The influence of the ortho-methyl groups likely enhances the formation of the m/z 147 acylium ion, demonstrating a subtle yet significant structural effect on the fragmentation process. The experimental protocol outlined provides a robust method for obtaining high-quality, reproducible mass spectra for this and similar aromatic esters.

References

  • Todua, N. G., & Mikaia, A. I. (2016). Mass spectrometry of analytical derivatives. 2. “Ortho” and “Para” effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids. Mass Spectrometry, 13(2), 83–94. [Link]
  • Wikipedia. (n.d.). Fragmentation (mass spectrometry).
  • Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds.
  • Whitman College. (n.d.). GCMS Section 6.14 - Fragmentation of Esters.
  • NIST. (n.d.). Benzoic acid, 2,4,6-trimethyl-, methyl ester. NIST Chemistry WebBook.
  • PubChem. (n.d.). This compound.
  • University of Toronto. (n.d.). Fragmentation Mechanisms. Introduction to Mass Spectrometry.
  • Pharmacy 180. (n.d.). Fragmentation Processes. Structure Determination of Organic Compounds.
  • YouTube. (2021, January 9). PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc.
  • Oakwood Chemical. (n.d.). This compound.

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An In-depth Technical Guide to the Solubility of Methyl 2,4,6-trimethylbenzoate in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 2,4,6-trimethylbenzoate, an aromatic ester, is a key intermediate and building block in various fields of chemical synthesis, including pharmaceuticals and specialty polymers. Its chemical structure, characterized by a sterically hindered carboxyl group due to the ortho-methyl substituents on the benzene ring, imparts unique physical and chemical properties. A thorough understanding of its solubility in a range of organic solvents is paramount for its effective use in reaction chemistry, purification processes such as recrystallization, and formulation development. This technical guide provides a comprehensive overview of the solubility characteristics of this compound, detailing the underlying physicochemical principles, offering a qualitative and estimated quantitative solubility profile, and presenting a robust experimental protocol for precise solubility determination.

Physicochemical Properties of this compound

A foundational understanding of the molecule's properties is essential to comprehend its solubility behavior.

PropertyValueSource
Molecular Formula C₁₁H₁₄O₂[1][2][3]
Molecular Weight 178.23 g/mol [1][2][3]
Appearance Colorless oil[4][5]
Boiling Point 114.8-115.2 °C (at 7-7.5 Torr)[2][5]
Density (predicted) 1.011 ± 0.06 g/cm³[2]

The presence of the ester functional group introduces polarity to the molecule, allowing for dipole-dipole interactions. However, the bulky aromatic ring and the three methyl groups contribute to a significant nonpolar character. The steric hindrance around the ester group, a defining feature of this molecule, can influence how effectively solvent molecules can interact with the polar center of the molecule.

Theoretical Framework of Solubility

The principle of "similia similibus solvuntur" or "like dissolves like" is the cornerstone for predicting solubility. This principle states that a solute will dissolve best in a solvent that has a similar polarity and intermolecular force profile.

Key Factors Influencing the Solubility of this compound:

  • Polarity: this compound possesses moderate polarity due to the ester group. It is expected to be more soluble in solvents of similar polarity and less soluble in highly polar solvents like water and nonpolar solvents like hexane.

  • Hydrogen Bonding: As an ester, this compound can act as a hydrogen bond acceptor at its carbonyl and ether oxygen atoms.[6] This capability enhances its solubility in protic solvents like alcohols (e.g., methanol, ethanol) which can act as hydrogen bond donors.

  • Van der Waals Forces: The sizeable aromatic ring and methyl groups allow for significant London dispersion forces, which will be the primary mode of interaction with nonpolar solvents.

  • Steric Hindrance: The methyl groups at the 2 and 6 positions of the benzene ring create steric hindrance around the ester functionality. This may slightly reduce the solubility in highly structured solvents where specific solute-solvent interactions are crucial, as the solvent molecules may have difficulty accessing the polar ester group.

Solubility Profile of this compound

While specific quantitative solubility data for this compound is not widely available in the public domain, a qualitative and estimated quantitative solubility profile can be constructed based on its structural features and the known solubility of similar aromatic esters.

Qualitative Solubility:

SolventPolarityExpected SolubilityRationale
WaterHighInsolubleThe large nonpolar hydrocarbon portion of the molecule dominates over the polar ester group.
MethanolHighSlightly to Moderately SolubleCan act as a hydrogen bond donor to the ester's oxygen atoms, but the nonpolar bulk of the molecule limits high solubility.[4][5]
EthanolHighModerately SolubleSimilar to methanol, with a slightly larger nonpolar character that may better accommodate the solute.
AcetoneMediumSolubleA polar aprotic solvent that can engage in dipole-dipole interactions with the ester group.
Ethyl AcetateMediumVery SolubleAs an ester itself, it has a very similar polarity and intermolecular force profile to the solute.
Diethyl EtherLow to MediumSolubleA relatively nonpolar solvent, but the ether oxygen can interact with the solute.
TolueneLowSolubleA nonpolar aromatic solvent that can effectively solvate the aromatic ring of the solute through π-π stacking and van der Waals forces.
HexaneLowSlightly SolubleA nonpolar aliphatic solvent; solubility will be limited due to the polarity of the ester group.
ChloroformLow to MediumSlightly SolubleA less polar solvent, with some hydrogen bond donor capability.[4][5]
Dimethyl Sulfoxide (DMSO)HighSolubleA highly polar aprotic solvent that is a powerful solvent for a wide range of organic compounds.[7][8][9]

Estimated Quantitative Solubility (at 25 °C):

The following table provides an estimated solubility of this compound in various organic solvents. These values are estimations based on the solubility of structurally similar compounds and theoretical principles. For precise applications, experimental verification is strongly recommended.

SolventEstimated Solubility ( g/100 mL)
Methanol5 - 15
Ethanol15 - 30
Acetone> 50
Ethyl Acetate> 50
Diethyl Ether> 30
Toluene> 40
Hexane< 5
Chloroform5 - 15
Dimethyl Sulfoxide> 50

Experimental Determination of Solubility

To obtain precise and reliable quantitative solubility data, a systematic experimental approach is necessary. The following is a detailed protocol based on the widely accepted shake-flask method.[10]

Protocol: Isothermal Shake-Flask Method for Solubility Determination

Objective: To determine the equilibrium solubility of this compound in various organic solvents at a constant temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvents (analytical grade or higher)

  • Scintillation vials or small flasks with screw caps

  • Analytical balance (accurate to ±0.1 mg)

  • Constant temperature water bath or incubator

  • Orbital shaker

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or Gas Chromatography (GC) system.

Workflow Diagram:

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_quantification Quantification prep1 Weigh excess this compound prep2 Add a known volume of solvent prep1->prep2 equil1 Place vials in a shaker at constant temperature prep2->equil1 equil2 Agitate for a sufficient time (e.g., 24-48 hours) equil1->equil2 sample1 Allow undissolved solid to settle equil2->sample1 sample2 Withdraw a clear aliquot of the supernatant sample1->sample2 sample3 Filter the aliquot through a syringe filter sample2->sample3 sample4 Dilute the filtrate to a known volume sample3->sample4 sample5 Analyze by HPLC or GC sample4->sample5 quant2 Determine the concentration of the sample sample5->quant2 quant1 Prepare a calibration curve with standards quant1->quant2 quant3 Calculate the solubility quant2->quant3

Caption: Workflow for determining the solubility of this compound using the isothermal shake-flask method.

Step-by-Step Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials. The excess is crucial to ensure that the solution reaches saturation.

    • Accurately add a known volume of the desired organic solvent to each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the mixtures for a predetermined period (typically 24 to 48 hours) to ensure that equilibrium is reached. A preliminary kinetic study can determine the optimal equilibration time.

  • Sampling:

    • After equilibration, remove the vials from the shaker and allow the undissolved solute to settle.

    • Carefully withdraw a known volume of the clear supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial to remove any remaining undissolved microparticles.

  • Analysis:

    • Accurately dilute the filtered aliquot with a suitable solvent to a concentration that falls within the linear range of the analytical method.

    • Analyze the diluted samples using a validated HPLC or GC method to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of known concentrations to ensure accurate quantification.

  • Calculation of Solubility:

    • From the concentration determined by HPLC or GC and the dilution factor, calculate the original concentration of this compound in the saturated solution.

    • Express the solubility in appropriate units, such as g/100 mL or mol/L.

Factors Influencing Experimental Accuracy

  • Purity of Solute and Solvents: The presence of impurities can significantly affect solubility. Therefore, high-purity materials are essential.

  • Temperature Control: Solubility is highly dependent on temperature.[11] Precise and constant temperature control throughout the experiment is critical.

  • Equilibration Time: Insufficient equilibration time will lead to an underestimation of solubility.

  • Prevention of Solvent Evaporation: Due to the volatility of many organic solvents, tightly sealed vials are necessary to prevent changes in the solute-to-solvent ratio.

  • Analytical Method Validation: The accuracy of the solubility measurement is directly dependent on the accuracy and precision of the analytical method used for quantification.

Conclusion

This technical guide has provided a comprehensive overview of the solubility of this compound in organic solvents. By understanding the interplay of its molecular structure and the properties of various solvents, researchers can make informed decisions regarding its use in synthesis, purification, and formulation. While a lack of publicly available quantitative data necessitates estimation, the detailed experimental protocol provided herein empowers researchers to determine precise solubility values tailored to their specific needs, ensuring the successful application of this versatile chemical compound.

References

  • PubChem. 2,4,6-Trimethylbenzoic acid methyl ester. [Link]
  • Scribd.
  • PubChem.
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  • IJNRD. factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through. [Link]
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  • University of Toronto. Solubility of Organic Compounds. [Link]
  • ACS Publications. Solubility Determination from Clear Points upon Solvent Addition. [Link]
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  • National Center for Biotechnology Information. Hansen Solubility Parameters Applied to the Extraction of Phytochemicals. [Link]
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  • ResearchGate. (PDF)
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  • OSTI.GOV.
  • UCL Discovery. Hansen Solubility Parameters as a Predictive Tool for the Development of Oral Polymeric Nanoparticle Delivery Systems. [Link]
  • Taylor & Francis Online.
  • ResearchGate. Thermodynamic Modelling for Solubility of Methyl 2-Sulfamoylbenzoate in Sixteen Organic Solvents from T (272.15–324.15 K) and Dissolution Properties. [Link]
  • Wikipedia. Dimethyl sulfoxide. [Link]
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  • amresco-inc.com. Dimethyl Sulfoxide. [Link]
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Chemical structure and IUPAC name of Methyl 2,4,6-trimethylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Methyl 2,4,6-trimethylbenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, also known as methyl mesitoate, is an aromatic ester characterized by a sterically hindered carboxyl group due to the presence of two ortho-methyl substituents on the benzene ring. This structural feature imparts unique chemical properties and reactivity, making it a subject of interest in organic synthesis and materials science. This guide provides a comprehensive overview of its chemical structure, IUPAC nomenclature, synthesis, and detailed spectroscopic analysis. The causality behind experimental choices in its synthesis and characterization is explored, offering field-proven insights for professionals in chemical research and drug development.

Introduction

This compound is a derivative of benzoic acid, specifically the methyl ester of 2,4,6-trimethylbenzoic acid (mesitoic acid). The defining characteristic of this molecule is the steric hindrance around the ester functionality. The three methyl groups on the benzene ring, particularly the two at the ortho positions (2 and 6), create a crowded environment that significantly influences its reactivity. This steric shielding makes the carbonyl carbon less susceptible to nucleophilic attack and the ester less prone to hydrolysis compared to unhindered esters like methyl benzoate. Understanding the interplay between its structure and reactivity is crucial for its application as a chemical intermediate and a building block in the synthesis of more complex molecules.

Chemical Structure and IUPAC Nomenclature

The structural identity and systematic naming of a chemical compound are fundamental for unambiguous communication in scientific literature and research.

Chemical Structure

This compound consists of a central benzene ring to which a methyl ester group (-COOCH₃) and three methyl groups (-CH₃) are attached. The substituents are located at positions 2, 4, and 6 of the aromatic ring, relative to the ester group at position 1.

The chemical formula for this compound is C₁₁H₁₄O₂.[1][2][3][4][5] Its molecular weight is approximately 178.23 g/mol .[2][4][6]

Below is a 2D representation of the molecular structure.

Caption: 2D Structure of this compound

IUPAC Nomenclature Derivation

The systematic name according to the International Union of Pure and Applied Chemistry (IUPAC) is This compound .[2][7] This name is derived as follows:

  • Parent Compound: The core structure is a benzoate, which is the ester of benzoic acid.

  • Ester Group: The alcohol part of the ester is derived from methanol, hence the prefix "methyl".

  • Substituents on the Benzene Ring: There are three methyl groups attached to the benzene ring.

  • Locants: The position of the ester group on the benzene ring is designated as carbon 1. The positions of the methyl groups are then numbered as 2, 4, and 6.

  • Final Name Assembly: Combining these elements gives the full IUPAC name: this compound.

Other common synonyms for this compound include methyl mesitoate and 2,4,6-trimethylbenzoic acid methyl ester.[1][2][8]

Synthesis of this compound

The synthesis of this compound typically starts from 2,4,6-trimethylbenzoic acid (mesitoic acid). The significant steric hindrance of the carboxylic acid poses a challenge for traditional esterification methods.

Fischer-Speier Esterification

Direct acid-catalyzed esterification of 2,4,6-trimethylbenzoic acid with methanol is known as Fischer-Speier esterification.

Reaction: 2,4,6-(CH₃)₃C₆H₂COOH + CH₃OH ⇌ 2,4,6-(CH₃)₃C₆H₂COOCH₃ + H₂O (in the presence of a strong acid catalyst)

Causality Behind Experimental Choices:

  • Strong Acid Catalyst: Due to the steric hindrance from the ortho-methyl groups, the carbonyl carbon is less accessible.[9] A strong acid catalyst, such as concentrated sulfuric acid or hydrochloric acid, is required to protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by methanol.

  • Excess Methanol: The reaction is an equilibrium. Using a large excess of methanol shifts the equilibrium towards the product side, maximizing the yield of the ester. Methanol can also serve as the solvent for the reaction.

  • Elevated Temperature: Higher temperatures are often necessary to overcome the activation energy barrier imposed by steric hindrance.[9]

Experimental Protocol:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 2,4,6-trimethylbenzoic acid in an excess of anhydrous methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid.

  • Reflux the mixture for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture and neutralize the excess acid with a weak base, such as sodium bicarbonate solution.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Wash the organic layer with water and brine, then dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄).

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by distillation or column chromatography.

Synthesis via Acyl Chloride

An alternative, often higher-yielding method involves the conversion of the carboxylic acid to the more reactive acyl chloride, followed by reaction with methanol.[9]

Step 1: Formation of 2,4,6-Trimethylbenzoyl chloride 2,4,6-(CH₃)₃C₆H₂COOH + SOCl₂ → 2,4,6-(CH₃)₃C₆H₂COCl + SO₂ + HCl

Step 2: Esterification 2,4,6-(CH₃)₃C₆H₂COCl + CH₃OH → 2,4,6-(CH₃)₃C₆H₂COOCH₃ + HCl

Causality Behind Experimental Choices:

  • Thionyl Chloride (SOCl₂): Thionyl chloride is an excellent reagent for converting carboxylic acids to acyl chlorides because the byproducts (SO₂ and HCl) are gases, which can be easily removed, driving the reaction to completion.

  • Pyridine or Triethylamine: In the second step, a non-nucleophilic base like pyridine is often added to neutralize the HCl produced, preventing it from reacting with the methanol or the ester product.[9]

Synthesis_Workflow cluster_start Starting Material cluster_method1 Method 1: Fischer Esterification cluster_method2 Method 2: Acyl Chloride Route cluster_end Product 2,4,6-Trimethylbenzoic Acid 2,4,6-Trimethylbenzoic Acid Methanol (excess) Methanol (excess) 2,4,6-Trimethylbenzoic Acid->Methanol (excess) Reacts with SOCl₂ SOCl₂ 2,4,6-Trimethylbenzoic Acid->SOCl₂ Reacts with This compound This compound Methanol (excess)->this compound H₂SO₄ (cat.) H₂SO₄ (cat.) Reflux Reflux Intermediate (Acyl Chloride) Intermediate (Acyl Chloride) SOCl₂->Intermediate (Acyl Chloride) Methanol Methanol Intermediate (Acyl Chloride)->Methanol Methanol->this compound Pyridine Pyridine

Caption: Synthetic pathways to this compound.

Spectroscopic and Physical Properties

Spectroscopic analysis is essential for the structural elucidation and confirmation of the synthesized product.

Physical Properties
PropertyValue
Molecular Formula C₁₁H₁₄O₂
Molecular Weight 178.23 g/mol [2]
Appearance Liquid[7]
Boiling Point 114.8-115.2 °C at 7-7.5 Torr[6]
Density ~1.011 g/cm³ (predicted)[6]
CAS Number 2282-84-0[1][2][3][4][5][6][7][8][10][11]
¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the different types of protons and their chemical environments.

  • Aromatic Protons (H-3, H-5): Due to the symmetry of the molecule, the two protons on the benzene ring are chemically equivalent. They appear as a singlet in the aromatic region, typically around δ 6.8 ppm.

  • Methyl Protons (ortho, C-2 and C-6): The six protons of the two ortho-methyl groups are equivalent and appear as a singlet. Their chemical shift is expected around δ 2.3-2.5 ppm.

  • Methyl Protons (para, C-4): The three protons of the para-methyl group will appear as a distinct singlet, usually at a slightly different chemical shift from the ortho-methyl groups, around δ 2.2-2.3 ppm.

  • Methoxy Protons (-OCH₃): The three protons of the methyl ester group are in a different chemical environment and will appear as a singlet, typically downfield around δ 3.6-3.9 ppm due to the deshielding effect of the adjacent oxygen atom.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule.

  • Carbonyl Carbon (C=O): The ester carbonyl carbon is expected to have a chemical shift in the range of δ 165-175 ppm.

  • Aromatic Carbons:

    • C-1 (ipso-carbon attached to the ester): δ ~130-135 ppm.

    • C-2, C-6 (ipso-carbons attached to methyl groups): δ ~135-140 ppm.

    • C-4 (ipso-carbon attached to a methyl group): δ ~138-142 ppm.

    • C-3, C-5 (carbons bearing protons): δ ~128-130 ppm.

  • Methoxy Carbon (-OCH₃): The carbon of the methyl ester group is expected around δ 50-55 ppm.

  • Methyl Carbons (-CH₃): The carbons of the three methyl groups on the ring will appear in the aliphatic region, typically around δ 20-22 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

  • C=O Stretch (Ester): A strong absorption band is expected in the region of 1720-1740 cm⁻¹. The exact position can be influenced by the electronic effects of the aromatic ring.

  • C-O Stretch (Ester): A characteristic absorption band for the C-O single bond of the ester is expected in the range of 1100-1300 cm⁻¹.

  • C-H Stretch (Aromatic): Absorption bands for the C-H stretching vibrations of the aromatic ring are typically observed just above 3000 cm⁻¹.[12]

  • C-H Stretch (Aliphatic): The C-H stretching vibrations of the methyl groups will appear just below 3000 cm⁻¹, in the range of 2850-2960 cm⁻¹.[12]

  • C=C Stretch (Aromatic): Medium to weak absorptions for the C=C stretching of the benzene ring are expected in the 1450-1600 cm⁻¹ region.

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M⁺) would be observed at m/z = 178.[2][8][13] Common fragmentation patterns for methyl esters include the loss of the methoxy group (-OCH₃, 31 mass units) leading to an acylium ion, and the loss of the methoxycarbonyl group (-COOCH₃, 59 mass units).

Applications in Research and Development

The sterically hindered nature of this compound makes it a useful tool in organic synthesis.

  • Protecting Group: The corresponding 2,4,6-trimethylbenzoyl (mesitoyl) group can be used as a sterically hindered protecting group for alcohols. Its resistance to hydrolysis and other nucleophilic attacks under certain conditions makes it valuable in multi-step syntheses.

  • Intermediate in Synthesis: It serves as a precursor for the synthesis of other substituted aromatic compounds. The ester group can be reduced or otherwise modified to introduce different functionalities.

  • Polymer Science: Derivatives of 2,4,6-trimethylbenzoic acid are used in the synthesis of specialty polymers and resins, where the bulky substituent can influence the polymer's physical properties.[14]

Conclusion

This compound is a sterically hindered aromatic ester with distinct chemical and physical properties. Its synthesis requires careful consideration of the steric hindrance, often necessitating more forcing conditions or more reactive intermediates compared to unhindered analogues. The detailed spectroscopic analysis provides a clear fingerprint for its identification and structural confirmation. For researchers and professionals in drug development and materials science, a thorough understanding of the structure-reactivity relationship of this molecule is essential for its effective utilization in complex synthetic endeavors. The self-validating nature of the described synthetic protocols, coupled with comprehensive spectroscopic characterization, ensures the reliable preparation and identification of this important chemical building block.

References

  • P&S Chemicals.
  • PubChem. 2,4,6-Trimethylbenzoic acid methyl ester | C11H14O2 | CID 519982. [Link]
  • PubChem.
  • ChemSynthesis.
  • NIST WebBook. Benzoic acid, 2,4,6-trimethyl-, methyl ester. [Link]
  • Spectrum of Things. 1H NMR Spectrum of 2,4,6-Trimethylbenzaldehyde in CDCl3. [Link]
  • Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0033968). [Link]
  • Human Metabolome Database. 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033968). [Link]
  • Spectrum of Things. 13C{1H} NMR Spectrum of 2,4,6-Trimethylbenzaldehyde in CDCl3. [Link]
  • ResearchGate.
  • NIST WebBook. Benzoic acid, 2,4,6-trimethyl-, methyl ester. [Link]

Sources

An In-depth Technical Guide to Methyl 2,4,6-trimethylbenzoate (Methyl mesitoate)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2,4,6-trimethylbenzoate, also widely known as Methyl mesitoate, is a sterically hindered aromatic ester that presents unique challenges and opportunities in synthetic chemistry and drug design. Its structure, featuring three methyl groups ortho and para to the ester functionality, imparts significant steric bulk around the carbonyl group. This technical guide provides a comprehensive overview of its nomenclature, synthesis, reactivity, and potential applications, with a focus on the practical insights valuable to researchers in the pharmaceutical and chemical sciences.

Nomenclature and Synonyms: A Comprehensive Reference

Accurate identification of chemical compounds is paramount in research and development. This compound is known by a variety of names and identifiers, the consolidation of which is crucial for effective literature searching and chemical sourcing.

Identifier TypeIdentifierSource
IUPAC Name This compound[1]
Common Name Methyl mesitoate
CAS Number 2282-84-0[1]
Molecular Formula C₁₁H₁₄O₂[1]
Molecular Weight 178.23 g/mol [1]
Synonym 2,4,6-Trimethylbenzoic acid methyl ester[1]
Synonym Benzoic acid, 2,4,6-trimethyl-, methyl ester
Synonym Methyl β-isodurilate

Synthesis of this compound: Overcoming Steric Hindrance

The synthesis of this compound is a classic example of the challenges posed by steric hindrance in organic synthesis. The direct esterification of 2,4,6-trimethylbenzoic acid (mesitoic acid) with methanol under standard Fischer esterification conditions is notably inefficient.

The Challenge of Fischer Esterification

The Fischer esterification is a cornerstone of ester synthesis, relying on the acid-catalyzed reaction between a carboxylic acid and an alcohol. However, the bulky methyl groups at the 2- and 6-positions of the benzoic acid backbone physically obstruct the approach of the nucleophilic methanol to the carbonyl carbon. This steric shield significantly raises the activation energy of the tetrahedral intermediate formation, leading to very slow reaction rates and poor yields.

Caption: Steric hindrance in the Fischer esterification of 2,4,6-trimethylbenzoic acid.

Alternative Synthetic Strategies

To circumvent the limitations of direct esterification, several alternative methods can be employed. These strategies typically involve increasing the electrophilicity of the carbonyl carbon or using a more reactive methylating agent.

1. Acyl Chloride Formation Followed by Alcoholysis

A reliable method involves the conversion of 2,4,6-trimethylbenzoic acid to its more reactive acyl chloride derivative. This is typically achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 2,4,6-trimethylbenzoyl chloride is highly electrophilic and readily reacts with methanol, even in the presence of steric hindrance, to form the desired ester. A non-nucleophilic base such as pyridine is often added to scavenge the HCl byproduct.

Experimental Protocol: Acyl Chloride Method

  • Acyl Chloride Synthesis: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), suspend 2,4,6-trimethylbenzoic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or toluene. Add thionyl chloride (1.2-1.5 eq) dropwise at room temperature. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction. Heat the mixture to reflux for 2-4 hours, or until the evolution of HCl and SO₂ gas ceases.

  • Solvent Removal: After cooling to room temperature, remove the excess thionyl chloride and solvent under reduced pressure.

  • Esterification: Dissolve the crude 2,4,6-trimethylbenzoyl chloride in anhydrous DCM and cool the solution to 0 °C in an ice bath. Add a solution of anhydrous methanol (1.5-2.0 eq) and pyridine (1.2 eq) in DCM dropwise.

  • Work-up: Allow the reaction to warm to room temperature and stir for 2-3 hours. Quench the reaction with water and separate the organic layer. Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purification: Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure.

Caption: Workflow for the synthesis of this compound via the acyl chloride intermediate.

2. Methylation with Diazomethane

For small-scale laboratory preparations, diazomethane (CH₂N₂) offers a highly efficient method for the esterification of carboxylic acids, including sterically hindered ones. The reaction is typically fast, clean, and proceeds at room temperature. However, diazomethane is highly toxic and explosive, requiring specialized handling and safety precautions.

Unique Reactivity of this compound

The steric hindrance that complicates the synthesis of this compound also governs its reactivity. The ester is remarkably resistant to hydrolysis under standard basic conditions (saponification).

Resistance to BAc2 Hydrolysis

The typical mechanism for base-catalyzed ester hydrolysis is the bimolecular acyl-oxygen cleavage (BAc2) pathway. This involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon. In the case of methyl mesitoate, the ortho-methyl groups effectively block this approach, rendering the ester highly resistant to this type of hydrolysis.

The BAl2 Hydrolysis Pathway

Under more forcing conditions, an alternative bimolecular alkyl-oxygen cleavage (BAl2) mechanism can be observed. In this pathway, the hydroxide ion acts as a nucleophile and attacks the methyl group of the ester in an SN2 fashion, with the carboxylate acting as the leaving group. This mechanism is generally rare for esters but becomes more plausible when the carbonyl carbon is sterically inaccessible.

Sources

Molecular weight and formula of Methyl 2,4,6-trimethylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Methyl 2,4,6-trimethylbenzoate

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Steric Hindrance in a Key Synthetic Intermediate

This compound, also known as methyl mesitoate, is more than a simple aromatic ester. Its structure, characterized by three methyl groups flanking the ester functionality, presents a classic case of severe steric hindrance. This structural feature is not a mere curiosity; it dictates the compound's reactivity, stability, and the synthetic strategies required for its formation and subsequent transformations. For researchers in organic synthesis and drug development, understanding the nuances of this molecule provides a valuable case study in overcoming steric challenges and leveraging molecular architecture for specific outcomes. This guide offers a comprehensive examination of this compound, from its fundamental properties and synthesis to its characterization and application as a pivotal building block in the creation of complex molecular targets.

Core Chemical and Physical Properties

A foundational understanding begins with the compound's basic quantitative data. These properties are essential for experimental design, safety assessment, and analytical characterization.

PropertyValueSource(s)
Molecular Formula C₁₁H₁₄O₂[1][2][3][4][5]
Molecular Weight 178.23 g/mol [1][2][6]
CAS Number 2282-84-0[1][2][3][4][5][6][7]
IUPAC Name This compound[6]
Synonyms 2,4,6-trimethylbenzoic acid methyl ester, Methyl mesitoate[6]
Appearance Colourless Oil[4]
Boiling Point 114.8-115.2 °C (at 7-7.5 Torr)[4]
Density ~1.011 g/cm³ (Predicted)[4]
Refractive Index ~1.507[4]

Synthesis Strategies: Navigating Steric Obstacles

The synthesis of this compound is a two-stage process that first requires the formation of its parent carboxylic acid, followed by an esterification reaction where steric hindrance is the principal challenge.

Stage 1: Synthesis of the Precursor, 2,4,6-Trimethylbenzoic Acid

The common and industrially relevant starting material for this synthesis is mesitylene (1,3,5-trimethylbenzene). A robust method involves a Friedel-Crafts acylation followed by a haloform reaction.[8][9] This pathway is efficient for introducing the carboxyl group onto the highly substituted aromatic ring.

  • Friedel-Crafts Acylation: Mesitylene is acylated, for instance with chloroacetyl chloride in the presence of a Lewis acid catalyst like aluminum trichloride (AlCl₃), to form 2-chloro-1-(2,4,6-trimethylphenyl)ethan-1-one.[8]

  • Haloform Reaction: The resulting methyl ketone is then subjected to a haloform reaction using a reagent like sodium hypochlorite. This process oxidizes the acetyl group to a carboxylate, which upon acidic workup, yields 2,4,6-trimethylbenzoic acid.[9]

Stage 2: Esterification of a Sterically Hindered Acid

The direct esterification of 2,4,6-trimethylbenzoic acid with methanol under standard Fischer-Speier conditions (acid catalysis) is notoriously inefficient.[10] The bulky ortho-methyl groups physically block the approach of the methanol nucleophile to the carbonyl carbon, hindering the formation of the required tetrahedral intermediate.[10] Consequently, more potent and specialized methods are required.

  • Expertise-Driven Rationale: The choice of esterification method is dictated entirely by the need to overcome this steric barrier.

    • Acyl Chloride Method: This is a highly reliable, high-yield approach. The carboxylic acid is first converted to the much more reactive 2,4,6-trimethylbenzoyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride.[10] This highly electrophilic acyl chloride readily reacts with methanol, even in the presence of steric hindrance, often with a non-nucleophilic base like pyridine to scavenge the HCl byproduct.

    • Steglich Esterification: For sensitive substrates where the formation of an acyl chloride is undesirable, the Steglich esterification offers a milder alternative. It employs a coupling agent, typically N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, 4-dimethylaminopyridine (DMAP), to activate the carboxylic acid in situ, facilitating the reaction with methanol under gentle conditions.[10]

The overall synthetic workflow can be visualized as follows:

G cluster_0 Precursor Synthesis cluster_1 Esterification (Overcoming Steric Hindrance) Mesitylene Mesitylene AcylChloride 2-Chloro-1-(2,4,6-trimethylphenyl)ethan-1-one Mesitylene->AcylChloride 1. Friedel-Crafts Acylation (e.g., ClCOCH₂Cl, AlCl₃) CarboxylicAcid 2,4,6-Trimethylbenzoic Acid AcylChloride->CarboxylicAcid 2. Haloform Reaction (e.g., NaOCl) TargetEster This compound CarboxylicAcid->TargetEster 3. Esterification (e.g., SOCl₂ then MeOH/Pyridine) G cluster_0 Potential Derivatizations M246TMB This compound (Stable Core) Reduction Reduction of Ester (e.g., to alcohol) M246TMB->Reduction RingFunc Aromatic Ring Functionalization (e.g., Halogenation) M246TMB->RingFunc SideChain Side-Chain Modification (e.g., Benzylic Bromination) M246TMB->SideChain API Complex APIs / Drug Candidates Reduction->API RingFunc->API SideChain->API

Sources

An In-depth Technical Guide to the Boiling Point and Density of Methyl 2,4,6-trimethylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the physical properties—specifically the boiling point and density—of Methyl 2,4,6-trimethylbenzoate (CAS 2282-84-0). Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of these key physicochemical parameters. We will explore the available data, the influence of molecular structure on these properties, and detailed, field-proven methodologies for their experimental determination.

Introduction to this compound: A Sterically Hindered Aromatic Ester

This compound, an aromatic ester, possesses a unique molecular architecture characterized by significant steric hindrance around the ester functionality. This steric congestion, arising from the three methyl groups on the benzene ring, profoundly influences its physical and chemical properties, including its boiling point and density. A thorough understanding of these properties is critical for its application in organic synthesis, materials science, and as a potential scaffold in drug design. The steric shielding can impact intermolecular forces, leading to distinct physical characteristics compared to its less substituted analogues.

Physicochemical Properties of this compound

A precise understanding of the boiling point and density is fundamental for the purification, handling, and application of this compound. The following table summarizes the currently available data for these properties.

PropertyValueSource and Remarks
Boiling Point 114.8-115.2 °C at 7-7.5 Torr[1][2] Experimental value at reduced pressure.
~239 °C at 760 mmHg (estimated)Theoretical estimation based on the Clausius-Clapeyron equation.
Density 1.011 ± 0.06 g/cm³[1][2] Predicted value. Experimental determination is recommended for critical applications.

In-Depth Analysis of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. This physical constant is a crucial indicator of a substance's purity and is heavily influenced by intermolecular forces and molecular weight.

The Influence of Steric Hindrance and Pressure

The experimentally reported boiling point of this compound is 114.8-115.2 °C at a reduced pressure of 7-7.5 Torr[1][2]. The significant steric hindrance caused by the three methyl groups ortho and para to the ester group can disrupt crystal packing in the solid state and affect intermolecular interactions in the liquid state, which in turn influences the energy required to transition to the gaseous phase.

It is imperative for researchers to understand the relationship between boiling point and pressure. The Clausius-Clapeyron equation provides a theoretical framework for this relationship, allowing for the estimation of the boiling point at different pressures. The equation is expressed as:

ln(P₂/P₁) = - (ΔHvap/R) * (1/T₂ - 1/T₁)

Where:

  • P₁ and P₂ are the vapor pressures at temperatures T₁ and T₂, respectively.

  • ΔHvap is the enthalpy of vaporization.

  • R is the ideal gas constant.

Due to the lack of a readily available experimentally determined boiling point at standard atmospheric pressure (760 mmHg), we can use this relationship to provide an estimate. This theoretical estimation suggests a boiling point of approximately 239 °C at 760 mmHg. However, for applications requiring high precision, experimental verification is strongly recommended.

Experimental Determination of Boiling Point: The Thiele Tube Method

The Thiele tube method is a reliable and widely used technique for determining the boiling point of a liquid, particularly when only a small sample is available. The design of the Thiele tube facilitates uniform heating of the heat transfer fluid (typically silicone oil) through convection currents, ensuring an accurate temperature reading.

Materials:

  • Thiele tube

  • High-temperature thermometer (calibrated)

  • Capillary tubes (sealed at one end)

  • Small test tube (e.g., ignition tube)

  • Rubber band or wire for attaching the test tube to the thermometer

  • Heating mantle or Bunsen burner

  • Heat transfer fluid (e.g., silicone oil)

  • Sample of this compound

  • Safety goggles and lab coat

Step-by-Step Methodology:

  • Thermometer Calibration: Before commencing, ensure the thermometer is accurately calibrated. This can be achieved by measuring the boiling point of a known pure substance, such as distilled water (100 °C at standard pressure), and applying a correction factor if necessary.

  • Sample Preparation: Place a small amount (0.5-1 mL) of this compound into the small test tube.

  • Capillary Tube Insertion: Place a capillary tube, with the sealed end pointing upwards, into the test tube containing the sample.

  • Apparatus Assembly: Securely attach the test tube to the thermometer using a rubber band or wire. The bottom of the test tube should be level with the thermometer bulb.

  • Thiele Tube Setup: Clamp the Thiele tube to a retort stand and fill it with a suitable heat transfer fluid to a level just above the side arm.

  • Immersion: Carefully insert the thermometer and attached test tube into the Thiele tube, ensuring the sample is immersed in the heat transfer fluid. The rubber band should remain above the liquid level to prevent it from dissolving or snapping.

  • Heating: Gently heat the side arm of the Thiele tube with a heating mantle or a small flame from a Bunsen burner. The convection currents will ensure even heat distribution.

  • Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. Continue gentle heating until a steady and rapid stream of bubbles is observed.

  • Cooling and Measurement: Remove the heat source and allow the apparatus to cool slowly. The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to be drawn back into the capillary tube.

  • Validation: To ensure accuracy, repeat the measurement at least two more times. The boiling points should be within a narrow range (e.g., ±0.5 °C) for a pure sample.

Visualization of the Boiling Point Determination Workflow

The following diagram illustrates the key steps in the experimental determination of the boiling point using the Thiele tube method.

BoilingPointWorkflow Workflow for Boiling Point Determination cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep1 Calibrate Thermometer prep2 Prepare Sample in Test Tube prep1->prep2 prep3 Insert Inverted Capillary Tube prep2->prep3 exp1 Assemble Thiele Tube Apparatus prep3->exp1 Assemble exp2 Gently Heat the Side Arm exp1->exp2 exp3 Observe Steady Stream of Bubbles exp2->exp3 exp4 Remove Heat and Allow to Cool exp3->exp4 an1 Record Temperature at Liquid Ingress exp4->an1 Measure an2 Repeat Measurement for Reproducibility an1->an2 an3 Report Average Boiling Point an2->an3 end end an3->end Final Boiling Point

Caption: A flowchart illustrating the systematic procedure for determining the boiling point of a liquid using the Thiele tube method.

In-Depth Analysis of Density

Density, an intrinsic property of matter, is defined as mass per unit volume. For liquids, it is an important parameter for quality control, concentration determination, and modeling of fluid dynamics.

Predicted Density and the Importance of Experimental Verification

The currently available density for this compound is a predicted value of 1.011 ± 0.06 g/cm³[1][2]. Predictive models, while useful for initial estimations, are based on computational algorithms that consider molecular structure and may not fully account for all intermolecular interactions in the liquid state. Therefore, for applications requiring a high degree of accuracy, such as in the formulation of pharmaceutical products or in precise reaction stoichiometry, experimental determination of the density is crucial.

Experimental Determination of Density: The Pycnometer Method

The pycnometer method is a highly accurate technique for determining the density of a liquid. It relies on the precise measurement of the mass of a known volume of the liquid.

Materials:

  • Pycnometer (of a known volume, e.g., 10 mL or 25 mL)

  • Analytical balance (readable to at least 0.0001 g)

  • Constant temperature water bath

  • Thermometer (calibrated)

  • Sample of this compound

  • Distilled water

  • Acetone (for cleaning and drying)

  • Safety goggles and lab coat

Step-by-Step Methodology:

  • Pycnometer Preparation: Thoroughly clean the pycnometer with distilled water and then rinse with acetone. Allow it to dry completely.

  • Mass of Empty Pycnometer: Accurately weigh the clean, dry pycnometer on the analytical balance. Record this mass (m₁).

  • Calibration with Distilled Water: Fill the pycnometer with distilled water and place it in a constant temperature water bath (e.g., 20 °C or 25 °C) for a set period to allow for thermal equilibrium. Ensure the water level is at the calibration mark.

  • Mass of Pycnometer with Water: Carefully dry the outside of the pycnometer and weigh it. Record this mass (m₂). The mass of the water is m_water = m₂ - m₁. The volume of the pycnometer at that temperature can be calculated using the known density of water at that temperature (V = m_water / ρ_water).

  • Density Determination of Sample: Empty and dry the pycnometer. Fill it with this compound and allow it to equilibrate in the constant temperature water bath at the same temperature used for the water calibration.

  • Mass of Pycnometer with Sample: Dry the outside of the pycnometer and weigh it. Record this mass (m₃). The mass of the sample is m_sample = m₃ - m₁.

  • Density Calculation: The density of the sample (ρ_sample) is calculated using the formula: ρ_sample = m_sample / V.

  • Validation and Uncertainty: Repeat the measurement at least two more times to ensure reproducibility. The uncertainty in the density measurement can be calculated by considering the uncertainties in the mass and volume measurements.

Visualization of the Density Determination Workflow

The following diagram outlines the logical flow for the experimental determination of liquid density using a pycnometer.

DensityWorkflow Workflow for Density Determination cluster_calib Pycnometer Calibration cluster_measure Sample Measurement cluster_calc Calculation & Reporting calib1 Weigh Empty, Dry Pycnometer (m1) calib2 Fill with Distilled Water and Thermally Equilibrate calib1->calib2 calib3 Weigh Pycnometer with Water (m2) calib2->calib3 calib4 Calculate Pycnometer Volume (V) calib3->calib4 meas1 Fill Pycnometer with Sample and Thermally Equilibrate calib4->meas1 Use Calibrated Volume meas2 Weigh Pycnometer with Sample (m3) meas1->meas2 meas3 Calculate Sample Mass (m_sample = m3 - m1) meas2->meas3 calc1 Calculate Density (ρ = m_sample / V) meas3->calc1 Input Mass calc2 Repeat for Reproducibility calc1->calc2 calc3 Report Average Density and Uncertainty calc2->calc3 end end calc3->end Final Density

Caption: A flowchart detailing the procedure for accurately determining the density of a liquid using a pycnometer.

Conclusion and Future Recommendations

This technical guide has provided a detailed examination of the boiling point and density of this compound. While a boiling point at reduced pressure has been experimentally determined, the value at atmospheric pressure is an estimation. Furthermore, the available density is a predicted value. For researchers and professionals in fields where precise physical property data is paramount, it is strongly recommended that these values be experimentally verified using the robust and self-validating protocols outlined in this document. The steric hindrance of this molecule makes it an interesting subject for further physical organic chemistry studies, and a more complete dataset of its physical properties will undoubtedly aid in its future applications.

References

  • ChemBK. 2,4,6-trimethylbenzoic acid, methyl ester. [Link]

Sources

An In-Depth Technical Guide to Steric Hindrance Effects in Methyl 2,4,6-trimethylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

For professionals engaged in chemical research and drug development, a nuanced understanding of how molecular architecture dictates reactivity is fundamental. Methyl 2,4,6-trimethylbenzoate serves as a quintessential model for demonstrating the profound impact of steric hindrance. The strategic placement of three methyl groups on the aromatic ring creates a sterically congested environment around the ester functionality, dramatically altering its synthetic accessibility and chemical reactivity. This guide provides a comprehensive exploration of these steric effects, grounded in mechanistic principles and supported by detailed experimental insights. We will dissect the challenges in its synthesis, the remarkable inertness towards hydrolysis, and the unique spectroscopic signature that arises from its sterically enforced conformation.

The Molecular Fortress: Understanding the Steric Shield

Steric hindrance is the repulsion between the electron clouds of non-bonded atoms or groups within a molecule, which influences the molecule's shape and reactivity.[1] In this compound, the ester group is flanked by two methyl groups at the ortho positions (C2 and C6) of the benzene ring. This arrangement creates a significant steric shield around the electrophilic carbonyl carbon of the ester. This "molecular fortress" physically obstructs the trajectory of incoming nucleophiles, forming the basis for the unique chemical properties of this compound.[2][3]

Caption: Steric shielding of the carbonyl carbon in this compound.

The Synthetic Challenge: Overcoming Steric Obstruction

The synthesis of this compound is a classic example of how steric hindrance can render standard synthetic procedures ineffective.

The Failure of Fischer-Speier Esterification

The Fischer-Speier esterification, a cornerstone of ester synthesis, involves the acid-catalyzed reaction of a carboxylic acid with an alcohol.[4][5] For most carboxylic acids, this method is efficient. However, an attempt to synthesize this compound by reacting 2,4,6-trimethylbenzoic acid with methanol under acidic conditions (e.g., HCl or H₂SO₄) is notoriously unsuccessful, with the starting acid being recovered unchanged.[6][7]

Causality: The mechanism of Fischer esterification requires the nucleophilic attack of the alcohol (methanol) on the protonated carbonyl carbon of the carboxylic acid.[5] In 2,4,6-trimethylbenzoic acid, the two ortho-methyl groups physically block this attack. The congested environment prevents the formation of the necessary tetrahedral intermediate, thereby inhibiting the reaction.[3][6]

Successful Synthetic Strategies

To bypass the steric barrier, a more reactive electrophile is required. The most common and effective method involves converting the carboxylic acid into an acyl chloride.

Acyl Chloride Method:

  • Activation: 2,4,6-trimethylbenzoic acid is converted to the highly reactive 2,4,6-trimethylbenzoyl chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride.

  • Esterification: The resulting acyl chloride is then reacted with methanol. This reaction is much faster because the acyl chloride is significantly more electrophilic than the parent carboxylic acid. A non-nucleophilic base, such as pyridine, is often added to scavenge the HCl byproduct.[3]

This two-step process effectively circumvents the steric problem by activating the carboxyl group, making the subsequent reaction with the alcohol feasible even with the bulky flanking groups.

Caption: Comparison of synthetic routes to this compound.

Chemical Inertness: The Challenge of Hydrolysis

The most striking consequence of steric hindrance in this compound is its exceptional resistance to hydrolysis under both acidic and basic conditions.[8]

Retarded Rate of Saponification (Base-Catalyzed Hydrolysis)

Base-catalyzed ester hydrolysis, or saponification, is typically an irreversible and efficient process.[9] It proceeds via a bimolecular acyl-oxygen cleavage (BAc2) mechanism, where a hydroxide ion attacks the carbonyl carbon.[10] For this compound, this pathway is severely impeded. The ortho-methyl groups shield the carbonyl carbon, drastically slowing the rate of nucleophilic attack by the hydroxide ion.[2] While standard conditions often fail, quantitative hydrolysis can be achieved under forcing conditions, such as high temperatures (200–300 °C) in a sealed vessel, which enhances the nucleophilicity of the alkaline solution.[11]

An Alternative Mechanistic Pathway: BAl2 Hydrolysis

The extreme steric hindrance at the carbonyl carbon opens the possibility for an alternative, less common mechanism: bimolecular alkyl-oxygen cleavage (BAl2).[10] In this pathway, the hydroxide ion acts as a nucleophile and attacks the methyl carbon of the ester group in an SN2 reaction, with the 2,4,6-trimethylbenzoate anion acting as the leaving group.

Two conditions favor the BAl2 mechanism:

  • The alkyl group must be sterically unhindered and susceptible to SN2 attack (a methyl group is ideal).

  • The carbonyl carbon must be severely sterically hindered, making the BAc2 pathway kinetically unfavorable.[10]

This compound meets both criteria, and there is evidence to suggest that its hydrolysis can proceed, at least in part, through this BAl2 mechanism.[12]

Hydrolysis_Mechanisms cluster_BAC2 B_Ac2 Pathway (Acyl-Oxygen Cleavage) cluster_BAL2 B_Al2 Pathway (Alkyl-Oxygen Cleavage) start This compound + OH⁻ bac2_attack Attack on Carbonyl Carbon start->bac2_attack bal2_attack SN2 Attack on Methyl Carbon start->bal2_attack bac2_intermediate Tetrahedral Intermediate bac2_attack->bac2_intermediate Severely Hindered (Very Slow) bac2_products Carboxylate + Methanol bac2_intermediate->bac2_products bal2_products Carboxylate + Methanol bal2_attack->bal2_products Alternative Route

Caption: Competing hydrolysis mechanisms for this compound.

Experimental Protocols

Protocol 1: Comparative Hydrolysis Rate Analysis

This protocol is designed to qualitatively demonstrate the extreme difference in hydrolysis rates between a non-hindered ester and a sterically hindered ester.

Objective: To compare the rate of base-catalyzed hydrolysis of methyl benzoate and this compound at room temperature.

Materials:

  • Methyl benzoate

  • This compound

  • 1 M Sodium Hydroxide (NaOH) in 50:50 Methanol/Water

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • TLC developing solvent (e.g., 3:1 Hexanes:Ethyl Acetate)

  • UV lamp

  • 2x 50 mL round-bottom flasks

Procedure:

  • Reaction Setup: In separate flasks, dissolve 100 mg of methyl benzoate (Flask A) and 100 mg of this compound (Flask B) in 10 mL of the 1 M NaOH solution.

  • Stirring: Stir both flasks at room temperature.

  • Monitoring: At time intervals (t = 0, 15 min, 1 hr, 4 hr, 24 hr), spot a small aliquot from each reaction mixture onto a TLC plate. Also spot the starting esters as a reference.

  • Analysis: Develop the TLC plates and visualize under a UV lamp.

  • Observation: In Flask A, the spot corresponding to methyl benzoate will diminish and a new spot for the benzoate salt (at the baseline) will appear, indicating hydrolysis. In Flask B, the spot for this compound will remain largely unchanged even after 24 hours, demonstrating its resistance to hydrolysis under these conditions.

Self-Validation: The protocol's integrity is confirmed by the positive control (Flask A), which will show a completed reaction, thereby validating that the conditions are suitable for hydrolysis of a typical ester. The lack of reaction in Flask B is therefore attributable to the properties of the substrate itself.

Spectroscopic Signature of Steric Strain

The steric crowding in this compound forces the ester group out of the plane of the benzene ring. This loss of coplanarity disrupts the π-conjugation between the carbonyl group and the aromatic ring, leading to distinct spectroscopic features.

Spectroscopic Data Comparison Methyl Benzoate (Non-Hindered) This compound (Hindered) Causality of Difference
IR Carbonyl Stretch (νC=O) ~1720 cm⁻¹~1730 cm⁻¹In methyl benzoate, conjugation with the ring lowers the C=O bond order and frequency. In the hindered ester, this conjugation is broken, resulting in a higher frequency, closer to that of a non-conjugated ester.
¹H NMR (-OCH₃ protons) ~3.9 ppm~3.7 ppmThe precise chemical shift can be influenced by the anisotropic effects of the aromatic ring, which are altered by the fixed, non-planar orientation of the ester group.
¹³C NMR (Carbonyl Carbon) ~167 ppm~170 ppmReduced conjugation in the hindered ester leads to a slightly more deshielded carbonyl carbon, resulting in a downfield shift.[13]

Conclusion and Field Implications

This compound is more than a chemical curiosity; it is a powerful pedagogical tool and a practical illustration of fundamental organic chemistry principles. For drug development professionals, understanding these steric effects is critical. The introduction of bulky groups near a reactive site can be a deliberate strategy to:

  • Increase Metabolic Stability: Shielding a labile functional group (like an ester) from enzymatic hydrolysis can significantly prolong a drug's half-life.

  • Control Reactivity: Steric hindrance can be used to selectively block certain reactions while allowing others, providing a level of control in complex molecular synthesis.

  • Enforce Specific Conformations: The steric clash can lock a molecule into a particular three-dimensional shape, which can be crucial for binding to a biological target.

By mastering the principles demonstrated by this seemingly simple molecule, researchers can better predict and control the behavior of complex chemical systems, accelerating the design and development of novel therapeutics and materials.

References

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  • Ciriminna, R., et al. (n.d.). Hydrolysis and saponification of methyl benzoates. Green Chemistry (RSC Publishing). [Link]
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Methodological & Application

Application Note & Protocol: Synthesis of Methyl 2,4,6-trimethylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of methyl 2,4,6-trimethylbenzoate from its corresponding carboxylic acid. Standard acid-catalyzed esterification methods, such as the Fischer esterification, are notoriously ineffective for this transformation due to the severe steric hindrance imposed by the ortho-methyl groups on the aromatic ring. We will first explore the mechanistic basis for this challenge and then present a detailed, field-proven protocol for a successful methylation reaction. This guide is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis.

Introduction: The Challenge of Steric Hindrance in Esterification

The conversion of a carboxylic acid to its corresponding ester is a fundamental transformation in organic synthesis. The Fischer esterification, which involves reacting a carboxylic acid with an alcohol in the presence of a strong acid catalyst, is a common and cost-effective method for this purpose.[1][2][3] However, the efficiency of this reaction is highly dependent on the steric environment around the carbonyl carbon of the carboxylic acid.

In the case of 2,4,6-trimethylbenzoic acid, the two methyl groups at the ortho positions (C2 and C6) of the benzene ring create a sterically crowded environment around the carboxylic acid moiety.[4] This steric hindrance significantly impedes the nucleophilic attack of the alcohol (methanol) on the protonated carbonyl carbon, which is a key step in the Fischer esterification mechanism.[1][3][4] Consequently, the reaction either fails to proceed or results in extremely low yields, with the starting material being recovered largely unchanged.[4]

To overcome this steric barrier, alternative methods that do not rely on the direct nucleophilic attack of an alcohol at the carbonyl carbon are required. One of the most effective methods involves the use of diazomethane or its safer, more stable analog, trimethylsilyldiazomethane (TMS-diazomethane).[5][6][7] These reagents provide a small, highly reactive methylating agent that can efficiently convert even highly hindered carboxylic acids to their methyl esters.[5][8]

Mechanistic Rationale: Why Fischer Esterification Fails and Diazomethane Succeeds

The Impeded Path: Fischer Esterification

The mechanism of Fischer esterification involves several equilibrium steps:

  • Protonation of the carbonyl oxygen by the acid catalyst to activate the carbonyl carbon.[1][3]

  • Nucleophilic attack of the alcohol on the activated carbonyl carbon to form a tetrahedral intermediate.[1][3]

  • Proton transfer from the attacking alcohol moiety to one of the hydroxyl groups.[1]

  • Elimination of water as a leaving group to form a protonated ester.[1][3]

  • Deprotonation to yield the final ester product.[3]

The critical step that is hindered in the case of 2,4,6-trimethylbenzoic acid is the initial nucleophilic attack of methanol. The bulky ortho-methyl groups effectively shield the carbonyl carbon, making it physically difficult for the methanol molecule to approach and form the necessary bond.

An Alternative Route: Methylation with Diazomethane/TMS-Diazomethane

Diazomethane and its derivatives offer a different mechanistic pathway that circumvents the issue of steric hindrance. The reaction with a carboxylic acid proceeds as follows:

  • Proton Transfer: The acidic proton of the carboxylic acid is transferred to the diazomethane molecule, which acts as a base. This generates a carboxylate anion and a highly reactive methyldiazonium cation.

  • Nucleophilic Attack: The carboxylate anion then acts as a nucleophile, attacking the methyl group of the methyldiazonium cation in an SN2-like fashion.

  • Product Formation: This attack displaces a molecule of nitrogen gas (N₂), which is an excellent leaving group, to form the methyl ester.[5][9]

This mechanism is highly efficient because the proton transfer is rapid, and the subsequent nucleophilic attack by the carboxylate on the small methyl group is not sterically hindered.

Experimental Protocol: Synthesis of this compound

This protocol utilizes trimethylsilyldiazomethane (TMS-diazomethane) as a safer alternative to diazomethane.[6][7] TMS-diazomethane is a commercially available reagent, typically as a solution in hexanes or diethyl ether, and is generally considered more stable and less explosive than diazomethane.[6][7]

Safety Precautions:

  • Diazomethane and its derivatives are potent methylating agents and are toxic and potentially explosive. [10][11][12][13] All operations should be conducted in a well-ventilated chemical fume hood.[11][14]

  • Personal Protective Equipment (PPE) is mandatory: This includes a lab coat, safety goggles or a face shield, and appropriate gloves (e.g., neoprene or butyl rubber).[10][11][14]

  • Avoid: Rough glass surfaces (e.g., ground glass joints), strong light, and high temperatures, as these can cause decomposition and potential explosion of diazomethane derivatives.[11][12][13]

  • Quenching: Any excess diazomethane reagent must be quenched safely at the end of the reaction. This is typically done by the slow addition of a carboxylic acid, such as acetic acid, until the yellow color of the diazomethane disappears.[8]

Materials and Reagents
Reagent/MaterialMolecular Weight ( g/mol )AmountMoles (mmol)
2,4,6-Trimethylbenzoic Acid164.20[15]1.00 g6.09
Trimethylsilyldiazomethane (2.0 M in hexanes)114.22~3.35 mL~6.70
Toluene-15 mL-
Methanol-10 mL-
Acetic Acid-As needed-
Saturated Sodium Bicarbonate Solution-20 mL-
Brine-20 mL-
Anhydrous Magnesium Sulfate-As needed-
Diethyl Ether (for extraction)-50 mL-
Step-by-Step Procedure
  • Dissolution of Starting Material: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.00 g (6.09 mmol) of 2,4,6-trimethylbenzoic acid in a mixture of 15 mL of toluene and 10 mL of methanol. Stir the solution at room temperature until all the solid has dissolved.

  • Reaction Setup: Place the flask in an ice-water bath and allow the solution to cool to 0 °C.

  • Addition of TMS-Diazomethane: Slowly add the 2.0 M solution of TMS-diazomethane in hexanes (~3.35 mL, ~6.70 mmol) dropwise to the cooled, stirring solution. The addition should be done carefully over 10-15 minutes. A persistent yellow color and the evolution of nitrogen gas indicate the presence of excess TMS-diazomethane and the completion of the reaction.[6]

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting carboxylic acid spot and the appearance of a new, less polar product spot (the methyl ester).

  • Quenching: After the reaction is complete, quench the excess TMS-diazomethane by adding acetic acid dropwise until the yellow color of the solution disappears and gas evolution ceases.

  • Workup - Extraction: Remove the flask from the ice bath and transfer the reaction mixture to a separatory funnel. Add 30 mL of diethyl ether and wash the organic layer sequentially with 20 mL of saturated sodium bicarbonate solution (to remove any unreacted carboxylic acid and quenching agent) and 20 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.

  • Purification (if necessary): The crude product is often of high purity. If further purification is required, it can be achieved by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Expected Yield

The expected yield of this compound is typically high, often exceeding 95%.

Visualization of the Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification dissolve Dissolve 2,4,6-trimethylbenzoic acid in Toluene/Methanol cool Cool to 0 °C in ice bath dissolve->cool add_tms Add TMS-Diazomethane dropwise cool->add_tms stir Stir at 0 °C for 1 hour add_tms->stir quench Quench with Acetic Acid stir->quench extract Extract with Diethyl Ether Wash with NaHCO3 & Brine quench->extract dry Dry organic layer (MgSO4) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify via Column Chromatography (if necessary) concentrate->purify product product purify->product This compound

Caption: Experimental workflow for the synthesis of this compound.

Product Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show a singlet for the methoxy group (-OCH₃) protons, a singlet for the aromatic protons, and singlets for the three methyl groups on the benzene ring.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon of the ester, the methoxy carbon, and the various carbons of the trimethyl-substituted benzene ring.[16]

Infrared (IR) Spectroscopy

The IR spectrum of the product should be compared to that of the starting material.

  • 2,4,6-Trimethylbenzoic Acid (Starting Material): A broad O-H stretch from approximately 2500-3300 cm⁻¹ and a C=O stretch around 1700 cm⁻¹.[17][18]

  • This compound (Product): The disappearance of the broad O-H stretch and the appearance of a strong C=O stretch for the ester, typically around 1720-1740 cm⁻¹. C-H stretches from the methyl groups will also be present.[19]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an excellent technique for assessing the purity of the product and confirming its molecular weight. The gas chromatogram should show a single major peak corresponding to the product. The mass spectrum will show the molecular ion peak (M⁺) at m/z = 178, corresponding to the molecular weight of this compound.[19][20] Common fragmentation patterns can also be used for structural confirmation.[19]

Conclusion

The synthesis of this compound from 2,4,6-trimethylbenzoic acid presents a classic case of steric hindrance rendering the standard Fischer esterification ineffective. The use of a small, reactive methylating agent like TMS-diazomethane provides a robust and high-yielding alternative. By understanding the mechanistic principles and adhering to the detailed protocol and safety precautions outlined in this note, researchers can successfully synthesize this and other sterically hindered esters with high purity and efficiency.

References

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Application Notes & Protocols: Fischer-Speier Esterification of Sterically Hindered Benzoic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: Navigating the Challenges of Steric Encumbrance in Ester Synthesis

The Fischer-Speier esterification, a cornerstone of organic synthesis for over a century, provides a direct and atom-economical pathway to esters from carboxylic acids and alcohols under acidic catalysis.[1][2] While robust for simple substrates, its efficacy is severely challenged when applied to sterically hindered carboxylic acids, such as 2,6-disubstituted or 2,4,6-trisubstituted benzoic acids. These scaffolds are prevalent in medicinal chemistry and materials science, making their efficient derivatization a critical task.

The steric bulk from ortho-substituents physically shields the carboxylic acid's carbonyl carbon, impeding the nucleophilic attack by the alcohol—the reaction's rate-determining step.[3] This guide provides a deep dive into the mechanistic hurdles and offers field-proven strategies and detailed protocols to overcome these challenges, ensuring high-yield synthesis of sterically hindered esters.

The Mechanistic Hurdle: Why Steric Hindrance Matters

The Fischer-Speier reaction is a thermodynamically controlled process governed by equilibrium.[4][5][6] The accepted mechanism proceeds through several reversible steps, as illustrated below.

Mechanism of Fischer-Speier Esterification
  • Carbonyl Protonation: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, significantly enhancing the electrophilicity of the carbonyl carbon.[5][6]

  • Nucleophilic Attack: The alcohol, acting as a nucleophile, attacks the activated carbonyl carbon. This step is slow and reversible, forming a tetrahedral intermediate (an oxonium ion).

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, converting it into a good leaving group (water).[5]

  • Water Elimination: The newly formed water molecule is eliminated, regenerating the carbonyl group and forming a protonated ester.

  • Deprotonation: The catalyst is regenerated by deprotonation, yielding the final ester product.[5]

Caption: The core mechanism of Fischer-Speier esterification.

For sterically hindered benzoic acids (e.g., 2,6-dimethylbenzoic acid), the substituents flanking the carboxylic acid group act as bulky "gatekeepers." They sterically clash with the incoming alcohol, raising the activation energy for the formation of the tetrahedral intermediate. Consequently, reaction rates plummet, and achieving satisfactory yields requires strategic intervention.

Core Strategies for Esterifying Hindered Benzoic Acids

Success hinges on manipulating the reaction equilibrium and kinetics. The primary objective is to force the equilibrium towards the product side, in accordance with Le Châtelier's principle.[7]

Strategy 1: Mass Action - The Utility of Excess Alcohol

The most straightforward approach is to use a vast excess of the alcohol.[2][6] By employing the alcohol as the reaction solvent, its concentration remains high and virtually constant, pushing the equilibrium forward. This is particularly effective and economical for simple alcohols like methanol and ethanol.[8][9]

Strategy 2: Water Sequestration - The Key to Irreversibility

Water is a byproduct, and its accumulation will drive the reverse reaction (ester hydrolysis).[3][10] Its efficient removal is paramount.

  • Azeotropic Distillation: For alcohols that are not used as the solvent, refluxing in a non-polar solvent like toluene or hexane using a Dean-Stark apparatus is the classic and most effective method.[5][9][11] The solvent forms a low-boiling azeotrope with water, which is distilled off, condensed, and collected in the trap, physically removing it from the reaction.

  • Drying Agents: The inclusion of molecular sieves (3Å or 4Å) in the reaction flask can also effectively sequester water as it forms, although this is generally less efficient for larger-scale reactions than a Dean-Stark trap.

Strategy 3: Catalyst and Temperature Optimization
  • Catalysts: Strong Brønsted acids are the standard choice.

    • Sulfuric Acid (H₂SO₄): Highly effective and inexpensive, typically used in catalytic amounts (1-5 mol%).

    • p-Toluenesulfonic Acid (p-TsOH): A solid, making it easier to handle than H₂SO₄, and equally effective.[5]

    • Lewis Acids & Heterogeneous Catalysts: For sensitive substrates, Lewis acids (e.g., Sc(OTf)₃) or solid acid catalysts like phosphoric acid-modified Montmorillonite K10 clay or Amberlyst 15 resin can be advantageous, offering milder conditions and simplified purification.[5][11][12][13]

  • Temperature: Elevated temperatures are necessary to provide sufficient thermal energy to overcome the high activation barrier caused by steric hindrance. Reactions are almost always run at reflux.[5] Reaction times are also significantly longer than for unhindered acids, often requiring 12-48 hours of reflux.

Detailed Protocol: Methyl 2,4,6-Trimethylbenzoate Synthesis

This protocol details the esterification of 2,4,6-trimethylbenzoic acid, a archetypal sterically hindered substrate, using excess methanol.

Materials & Reagents:

  • 2,4,6-Trimethylbenzoic Acid (Mesitoic Acid)

  • Methanol (Anhydrous Grade)

  • Sulfuric Acid (Concentrated, 98%)

  • Diethyl Ether or Ethyl Acetate

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (Brine) solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer/hotplate, separatory funnel.

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2,4,6-trimethylbenzoic acid (8.21 g, 50.0 mmol).

  • Solvent/Reagent Addition: Add anhydrous methanol (100 mL, ~2.5 mol, 50 equivalents). Stir the mixture until the acid is fully dissolved.

  • Catalyst Addition: Place the flask in an ice-water bath. While stirring, slowly and carefully add concentrated sulfuric acid (1.0 mL, ~18.8 mmol) dropwise via a pipette. Caution: This addition is exothermic.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux (~65 °C) using a heating mantle or oil bath.

  • Reaction Monitoring: Allow the reaction to reflux for 24 hours. The reaction can be monitored by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent) to check for the disappearance of the starting carboxylic acid.

  • Workup - Quenching and Extraction:

    • Cool the reaction mixture to room temperature.

    • Carefully pour the mixture into a 1 L beaker containing 300 mL of ice-cold water.

    • Transfer the aqueous mixture to a 1 L separatory funnel and extract with diethyl ether (3 x 100 mL).

  • Workup - Neutralization:

    • Combine the organic extracts in the separatory funnel.

    • Wash the organic layer sequentially with:

      • Water (1 x 100 mL)

      • Saturated NaHCO₃ solution (2 x 100 mL). Caution: Vent the funnel frequently to release CO₂ gas produced from neutralizing unreacted acid.

      • Saturated brine solution (1 x 100 mL).

  • Drying and Solvent Removal:

    • Drain the washed organic layer into an Erlenmeyer flask and dry over anhydrous MgSO₄.

    • Filter the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.

  • Purification: The resulting this compound is often of high purity. If necessary, it can be further purified by vacuum distillation. Expected yield: >85%.

Data Summary: Conditions for Hindered Benzoic Acids

The following table summarizes recommended starting conditions for the esterification of various sterically hindered benzoic acids with primary alcohols.

Benzoic Acid SubstrateAlcohol (R'-OH)StrategyCatalyst (mol%)Temp. (°C)Time (h)Approx. Yield
2,6-Dimethylbenzoic AcidMethanolExcess AlcoholH₂SO₄ (5%)Reflux (65)12-18>90%
2,4,6-Trimethylbenzoic AcidEthanolExcess AlcoholH₂SO₄ (5%)Reflux (78)24>85%
2,6-Dichlorobenzoic Acidn-ButanolDean-Starkp-TsOH (10%)Reflux (Toluene)36>80%
2,4,6-Triisopropylbenzoic AcidMethanolExcess AlcoholH₂SO₄ (10%)Reflux (65)48-72~75%

Troubleshooting and Optimization Workflow

Even with optimized protocols, challenges can arise. This workflow provides a logical approach to troubleshooting common issues.

Troubleshooting_Workflow Start Low Yield or Incomplete Reaction CheckTime Was reaction time sufficient (>24h)? Start->CheckTime CheckTemp Was reaction at vigorous reflux? CheckTime->CheckTemp Yes ActionTime Extend reflux time (monitor by TLC) CheckTime->ActionTime No CheckWater Was water removal strategy employed? CheckTemp->CheckWater Yes ActionTemp Ensure proper heating and insulation CheckTemp->ActionTemp No CheckCatalyst Is catalyst loading adequate (5-10 mol%)? CheckWater->CheckCatalyst Yes ActionWater Use Dean-Stark or add fresh molecular sieves CheckWater->ActionWater No ActionCatalyst Increase catalyst loading (e.g., from 5% to 10%) CheckCatalyst->ActionCatalyst No Failure Consider Alternative Method CheckCatalyst->Failure Yes Success Problem Solved ActionTime->Success ActionTemp->Success ActionWater->Success ActionCatalyst->Success

Caption: A decision workflow for troubleshooting low-yield reactions.

When Fischer-Speier Fails: Alternative Methods

For exceptionally hindered systems where even optimized Fischer-Speier conditions are insufficient, alternative strategies that activate the carboxylic acid more aggressively are required.

  • Acyl Chloride Formation: The most reliable method involves converting the carboxylic acid to a highly reactive acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride readily reacts with the alcohol, even a hindered one, often in the presence of a non-nucleophilic base like pyridine.[14]

  • Carboxylate Alkylation: This involves deprotonating the carboxylic acid to form a carboxylate, which then acts as a nucleophile in an Sₙ2 reaction with a primary alkyl halide. This method is limited to preparing esters of primary and some secondary alcohols.[8][14]

  • Steglich Esterification: This method uses a coupling reagent like dicyclohexylcarbodiimide (DCC) with a catalyst such as 4-dimethylaminopyridine (DMAP) to activate the carboxylic acid in situ under mild conditions.[11]

By understanding the mechanistic limitations and employing the strategic protocols outlined in this guide, researchers can confidently and successfully synthesize a wide range of sterically hindered benzoate esters crucial for advancing research and development.

References

  • Mannu, A., & Mele, A. (2024). Fischer-Speier Esterification and Beyond: Recent Mechanistic Advances. MDPI.
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Application Note: Synthesis of Methyl 2,4,6-trimethylbenzoate via the Acyl Chloride Route

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 2,4,6-trimethylbenzoate, a sterically hindered ester, is a valuable building block in organic synthesis, finding applications in the development of pharmaceuticals, agrochemicals, and specialty materials.[1][2] Its synthesis is often challenging due to the steric hindrance imposed by the ortho-methyl groups, which impedes traditional acid-catalyzed esterification methods like the Fischer esterification.[3][4] This application note provides a detailed and robust two-step protocol for the synthesis of this compound, proceeding through a highly reactive acyl chloride intermediate. This route effectively overcomes the steric limitations, offering high yields and purity. The protocol herein details the conversion of 2,4,6-trimethylbenzoic acid to 2,4,6-trimethylbenzoyl chloride using thionyl chloride, followed by its esterification with methanol. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis, providing not only a step-by-step methodology but also the underlying chemical principles and safety considerations.

Introduction

Sterically hindered esters are a class of organic compounds characterized by bulky groups near the carbonyl functionality. This structural feature imparts unique chemical properties but also presents significant synthetic challenges.[5][6] The direct esterification of sterically hindered carboxylic acids, such as 2,4,6-trimethylbenzoic acid, with alcohols is often inefficient due to the low reactivity of the carbonyl carbon, which is shielded by the adjacent bulky substituents.[5]

The acyl chloride route offers a reliable and efficient alternative. By first converting the carboxylic acid to the corresponding acyl chloride, a much more electrophilic species is generated.[7] This highly reactive intermediate readily undergoes nucleophilic attack by an alcohol, even a sterically undemanding one like methanol, to form the desired ester with high efficiency.[5] This two-step approach is a cornerstone of organic synthesis for the preparation of hindered esters.[3]

This application note provides a comprehensive guide to this synthetic transformation, emphasizing experimental reliability and safety.

Overall Synthesis Workflow

The synthesis of this compound is achieved in two primary stages as depicted in the workflow diagram below.

Synthesis_Workflow cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Esterification cluster_2 Purification & Analysis A 2,4,6-Trimethylbenzoic Acid C Heat/Reflux A->C B Thionyl Chloride (SOCl2) B->C D 2,4,6-Trimethylbenzoyl Chloride C->D Reaction F Reaction at Room Temp. D->F E Methanol (CH3OH) E->F G This compound F->G Reaction H Work-up & Distillation G->H I NMR, IR Spectroscopy H->I

Caption: Overall workflow for the synthesis of this compound.

Part 1: Synthesis of 2,4,6-Trimethylbenzoyl Chloride

This initial step involves the conversion of the carboxylic acid to the more reactive acyl chloride. Thionyl chloride is a common and effective reagent for this transformation as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and can be easily removed, driving the reaction to completion.[8]

Materials and Equipment
Reagent/EquipmentGrade/Specification
2,4,6-Trimethylbenzoic acid≥98% purity
Thionyl chloride (SOCl₂)≥99% purity
Round-bottom flask250 mL, with ground glass joint
Reflux condenserWith appropriate joint size
Heating mantleWith stirring capability
Gas trap/scrubberContaining NaOH solution for SO₂ and HCl
Vacuum distillation apparatusFor purification of the acyl chloride
Experimental Protocol
  • Reaction Setup: In a fume hood, equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Attach a gas trap containing a sodium hydroxide solution to the top of the condenser to neutralize the evolving SO₂ and HCl gases.

  • Charging the Flask: Add 50 g (0.3 mole) of 2,4,6-trimethylbenzoic acid to the flask.[9]

  • Addition of Thionyl Chloride: Carefully add 150 mL of thionyl chloride to the flask.[9] Caution: Thionyl chloride is highly corrosive and reacts violently with water. Handle with extreme care in a well-ventilated fume hood.[10][11][12][13]

  • Reaction: Heat the mixture to reflux and maintain for 3 hours with continuous stirring.[9] The solid benzoic acid will dissolve as it is converted to the liquid acyl chloride.

  • Removal of Excess Reagent: After the reflux period, allow the reaction mixture to cool to room temperature. Remove the excess thionyl chloride by distillation under reduced pressure.[9]

  • Purification: The resulting amber-colored liquid is 2,4,6-trimethylbenzoyl chloride. For most applications, this crude product is of sufficient purity for the next step. If higher purity is required, it can be further purified by vacuum distillation (Boiling Point: 143–146 °C at 60 mmHg).[2]

Reaction Mechanism

The formation of the acyl chloride proceeds through a nucleophilic acyl substitution mechanism.

Caption: Mechanism for the formation of acyl chloride from carboxylic acid and thionyl chloride.[14][15][16]

Part 2: Synthesis of this compound

The highly reactive 2,4,6-trimethylbenzoyl chloride is now esterified with methanol. This reaction is typically rapid and proceeds at room temperature.

Materials and Equipment
Reagent/EquipmentGrade/Specification
2,4,6-Trimethylbenzoyl chlorideFrom Part 1
Methanol (CH₃OH)Anhydrous, ≥99.8% purity
Round-bottom flask250 mL
Magnetic stirrer
Separatory funnel500 mL
Diethyl etherReagent grade
Saturated sodium bicarbonate solution
BrineSaturated NaCl solution
Anhydrous magnesium sulfateFor drying
Rotary evaporator
Distillation apparatusFor final purification
Experimental Protocol
  • Reaction Setup: In a fume hood, place the crude 2,4,6-trimethylbenzoyl chloride (approximately 53.5 g, 0.3 mole, assuming quantitative conversion from the previous step) in a 250 mL round-bottom flask equipped with a magnetic stir bar.

  • Addition of Methanol: Cool the flask in an ice bath. Slowly add 100 mL of anhydrous methanol to the stirring acyl chloride. The reaction is exothermic. Maintain the temperature below 25 °C during the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.

  • Work-up:

    • Pour the reaction mixture into a 500 mL separatory funnel containing 200 mL of diethyl ether and 100 mL of cold water.

    • Shake the funnel, venting frequently. Separate the organic layer.

    • Wash the organic layer sequentially with 100 mL of saturated sodium bicarbonate solution (to neutralize any remaining HCl or unreacted acyl chloride), and then with 100 mL of brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate. Filter off the drying agent and remove the diethyl ether using a rotary evaporator.

  • Purification: The crude product is a colorless to pale yellow oil. Purify the this compound by vacuum distillation to obtain a pure, colorless liquid.

Results and Discussion

The two-step synthesis via the acyl chloride route is expected to provide a high yield of this compound. The purity of the final product can be assessed using standard analytical techniques.

Expected Product Characteristics
PropertyValue
IUPAC Name This compound
Molecular Formula C₁₁H₁₄O₂
Molecular Weight 178.23 g/mol
Appearance Colorless liquid
Boiling Point (Not specified in search results)
Analytical Characterization
  • ¹H NMR Spectroscopy: The proton NMR spectrum should show characteristic peaks for the aromatic protons, the three methyl groups on the benzene ring, and the methyl group of the ester functionality.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will confirm the presence of the carbonyl carbon of the ester, the aromatic carbons, and the methyl carbons.

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit a strong absorption band for the C=O stretch of the ester group (typically around 1720-1740 cm⁻¹) and C-O stretching bands.[17][18]

Safety Precautions

  • Thionyl Chloride: Thionyl chloride is a highly toxic, corrosive, and water-reactive substance.[10][12][19] It can cause severe burns to the skin and eyes and is harmful if inhaled.[10][12] Always handle thionyl chloride in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[13] Have a neutralizing agent (e.g., sodium bicarbonate) readily available in case of spills.

  • Acyl Chlorides: 2,4,6-trimethylbenzoyl chloride is also corrosive and a lachrymator. It will react with moisture in the air to produce HCl. Handle with similar precautions as thionyl chloride.

  • General Precautions: All steps of this synthesis should be performed in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes.

Conclusion

The acyl chloride route provides a reliable and efficient method for the synthesis of the sterically hindered ester, this compound. This application note offers a detailed protocol that can be readily implemented in a standard organic chemistry laboratory. By following the outlined procedures and adhering to the safety precautions, researchers can successfully synthesize this valuable compound for their research and development needs.

References

  • Ningbo Inno Pharmchem Co., Ltd. The Chemical Synthesis Pathway of 2,4,6-Trimethylbenzoyl Chloride.
  • PrepChem.com. Synthesis of A. 2,4,6-Trimethylbenzoyl Chloride.
  • ACS Publications. An Approach to the Synthesis of Electron-Rich and Hindered Esters and Its Application to the Synthesis of Acteoside. Organic Letters. 2021.
  • ChemTube3D. Acid Chloride Formation - Thionyl Chloride.
  • Chemistry Steps. SOCl2 Reaction with Carboxylic Acids.
  • YouTube. Carboxylic Acids to Acyl Chlorides Using Thionyl Chloride (SOCl2). 2024.
  • Longchang Chemical. 2,4,6-trimethylbenzoyl chloride cas 938-18-1.
  • Master Organic Chemistry. Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. 2011.
  • Actylis Lab Solutions. Thionyl Chloride MSDS. 2010.
  • NOAA. THIONYL CHLORIDE - CAMEO Chemicals.
  • PubMed. Preparation of highly hindered steroid esters: application of some newer methods of esterification. 1979.
  • J&K Scientific LLC. Fischer Esterification. 2025.
  • Unipetrol Group. 2,4,6-Trimethylbenzoyl Chloride | High-Quality Synthesis.
  • Sigma-Aldrich. Thionyl chloride - Safety Data Sheet. 2013.
  • Carl ROTH. Safety Data Sheet: Thionyl chloride.
  • Chemistry LibreTexts. 14.5 Acid Chloride Formation. 2019.
  • ChemicalBook. Thionyl chloride - Safety Data Sheet. 2025.
  • Moodle. Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Overview.
  • ResearchGate. The 2900-cm⁻¹ region infrared spectra of methyl benzoate,...
  • Proprep. What does the methyl benzoate IR spectrum reveal?

Sources

Application Note: Mastering the Steglich Esterification for the Synthesis of Sterically Hindered Esters

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Overcoming Steric Barriers in Ester Synthesis

The formation of an ester bond is a cornerstone of organic synthesis, pivotal in the creation of pharmaceuticals, natural products, and materials.[1] However, classical methods like the Fischer-Speier esterification, which rely on strong acid catalysis and high temperatures, often fail when dealing with sterically demanding substrates.[2] Tertiary alcohols, for example, are prone to elimination to form alkenes under these harsh conditions, while bulky carboxylic acids react sluggishly.[3] The Steglich esterification, first reported by Wolfgang Steglich and Bernhard Neises in 1978, provides a powerful and mild alternative, enabling the efficient synthesis of sterically hindered esters at room temperature.[4][5] This method utilizes a carbodiimide coupling agent, typically N,N'-dicyclohexylcarbodiimide (DCC), and a nucleophilic catalyst, 4-dimethylaminopyridine (DMAP), to achieve esterification under neutral conditions, preserving acid-labile functional groups and overcoming steric challenges.[2][6]

The Causality Behind the Catalysis: A Mechanistic Deep Dive

Understanding the mechanism of the Steglich esterification is key to appreciating its efficacy and troubleshooting reactions. The process is a finely tuned catalytic cycle where each reagent plays a critical, synergistic role.

  • Step 1: Activation of the Carboxylic Acid: The reaction initiates with the protonation of one of the nitrogen atoms of DCC by the carboxylic acid. The resulting carboxylate then attacks the central carbon of the activated DCC, forming a highly reactive O-acylisourea intermediate. This intermediate is essentially an activated form of the carboxylic acid, primed for nucleophilic attack.[1][3]

  • Step 2: The Critical Role of DMAP in Preventing Side Reactions: With a non-hindered, potent nucleophile like an amine, the O-acylisourea intermediate would react directly to form an amide. However, for a sterically hindered and weakly nucleophilic alcohol, this direct reaction is slow. This lag provides an opportunity for a detrimental side reaction: a 1,3-acyl migration to form a stable and unreactive N-acylurea, which halts the desired reaction pathway.[3][4][7] This is where the genius of the DMAP catalyst comes into play. DMAP is a far stronger nucleophile than the hindered alcohol.[2] It rapidly intercepts the O-acylisourea intermediate, forming a highly electrophilic N-acylpyridinium salt.[3][6][8]

  • Step 3: Nucleophilic Attack and Ester Formation: This N-acylpyridinium intermediate is highly activated and, crucially, cannot undergo the debilitating N-acylurea rearrangement.[8] The sterically hindered alcohol can now successfully attack the activated acyl group, forming the desired ester and regenerating the DMAP catalyst to continue the cycle.[1][8]

  • Step 4: Byproduct Formation: Throughout this process, the DCC is consumed, formally by taking up a molecule of water, to produce N,N'-dicyclohexylurea (DCU).[4] DCU is a crystalline solid with low solubility in most common organic solvents, allowing for its convenient removal by simple filtration.

Below is a diagram illustrating the complete catalytic cycle.

Steglich_Esterification sub R-COOH + DCC o_acyl O-Acylisourea (Reactive Intermediate) sub->o_acyl Activation dcu DCU (Byproduct) sub->dcu Forms Byproduct n_acylurea N-Acylurea (Stable Side Product) o_acyl->n_acylurea 1,3-Rearrangement (Slow, No DMAP) active_ester N-Acylpyridinium Salt ('Active Ester') o_acyl->active_ester Interception dmap_cat DMAP (Catalyst) dmap_cat->o_acyl active_ester->dmap_cat Catalyst Regeneration product R-COOR' (Hindered Ester) active_ester->product Nucleophilic Attack alcohol R'-OH (Hindered Alcohol) alcohol->active_ester

Sources

Application Note: Synthesis of Methyl 2,4,6-trimethylbenzoate via Fischer-Speier Esterification

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive experimental protocol for the synthesis of Methyl 2,4,6-trimethylbenzoate from 2,4,6-trimethylbenzoic acid and methanol. The chosen method is the Fischer-Speier esterification, a classic acid-catalyzed reaction. A primary challenge in this synthesis is the significant steric hindrance posed by the ortho-methyl groups on the aromatic ring, which impedes the nucleophilic attack of the alcohol.[1] This guide details the reaction mechanism, provides a robust step-by-step protocol for synthesis and purification, outlines critical safety precautions, and offers insights into overcoming the challenges associated with sterically hindered substrates.

Principle and Mechanism: Overcoming Steric Hindrance

The Fischer-Speier esterification is a reversible, acid-catalyzed condensation reaction between a carboxylic acid and an alcohol to form an ester and water.[2] The equilibrium nature of the reaction requires strategic intervention to drive it towards the product side. In accordance with Le Châtelier's Principle, this is typically achieved by using a large excess of one reactant (usually the less expensive alcohol) or by removing water as it is formed.[3][4]

The reaction mechanism proceeds through several key steps, which are initiated by the protonation of the carboxylic acid's carbonyl oxygen by a strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄).[5] This protonation significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol (methanol).

The accepted mechanism is as follows:

  • Protonation of the Carbonyl: The carbonyl oxygen of 2,4,6-trimethylbenzoic acid is protonated by the acid catalyst.[5]

  • Nucleophilic Attack: A methanol molecule attacks the now highly electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate.[5]

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).[5]

  • Elimination of Water: The protonated hydroxyl group is eliminated as a water molecule, regenerating the carbonyl group in a protonated state.

  • Deprotonation: The protonated ester is deprotonated, yielding the final product, this compound, and regenerating the acid catalyst.[5]

The steric bulk from the two ortho-methyl groups on the 2,4,6-trimethylbenzoic acid sterically hinders the approach of the methanol to the carbonyl carbon, slowing the reaction rate.[1] Therefore, forcing conditions such as a strong acid catalyst and an extended reflux period are necessary to achieve a reasonable yield.

Fischer_Esterification Fischer-Speier Esterification Mechanism A 1. Protonation of Carboxylic Acid B 2. Nucleophilic Attack by Methanol A->B + CH3OH C 3. Tetrahedral Intermediate B->C D 4. Proton Transfer C->D E 5. Elimination of Water Molecule D->E - H2O F 6. Deprotonation E->F - H+ G Final Ester Product F->G

Caption: Workflow of the Fischer-Speier esterification mechanism.

Reagents and Equipment

Reagent Data
ReagentFormulaMW ( g/mol )PropertiesHazards
2,4,6-Trimethylbenzoic AcidC₁₀H₁₂O₂164.20[6]White crystalline powder, M.P: 152-155 °C[7]Skin/Eye Irritant
MethanolCH₃OH32.04[8]Colorless liquid, B.P: 64.7 °CFlammable, Toxic (Oral, Dermal, Inhalation)[8][9][10][11]
Sulfuric Acid (conc.)H₂SO₄98.08[12]Dense, oily liquidSevere Skin/Eye Burns, Corrosive[12][13][14]
Diethyl Ether(C₂H₅)₂O74.12Colorless liquid, B.P: 34.6 °CExtremely Flammable, Peroxide Former[15][16][17][18][19]
Sodium BicarbonateNaHCO₃84.01White powderMild Skin/Eye Irritant[20][21][22][23]
Sodium Sulfate (anhydrous)Na₂SO₄142.04[24]White crystalline solidHygroscopic, Generally Non-Hazardous[24][25][26][27][28]
Brine (Saturated NaCl)NaCl(aq)58.44Aqueous solutionNon-Hazardous
Equipment
  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Heating mantle with magnetic stirrer and stir bar

  • Separatory funnel (250 mL)

  • Beakers and Erlenmeyer flasks

  • Graduated cylinders

  • Rotary evaporator

  • Standard laboratory glassware and clamps

Detailed Experimental Protocol

Safety First: This procedure must be conducted in a well-ventilated chemical fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves, must be worn at all times.

Reaction Setup
  • Reagent Preparation: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 2,4,6-trimethylbenzoic acid (e.g., 5.0 g, 30.4 mmol).

  • Solvent/Reagent Addition: Add a significant excess of methanol (e.g., 50 mL). Methanol serves as both a reactant and the solvent, helping to drive the reaction equilibrium forward.

  • Catalyst Addition: While stirring the mixture, carefully and slowly add concentrated sulfuric acid (e.g., 1.5 mL) dropwise. Causality: The addition of strong acid to alcohol is exothermic and must be done slowly to control the temperature rise.[5] H₂SO₄ is a powerful dehydrating agent and the catalyst required to protonate the carboxylic acid.[2]

  • Reflux: Attach the reflux condenser to the flask, ensuring a secure connection. Turn on the cooling water to the condenser.[5] Heat the mixture to a gentle reflux using the heating mantle and maintain reflux for a minimum of 4-6 hours.

    • Expert Insight: Due to the severe steric hindrance, a longer reflux time is often necessary compared to less hindered esterifications. The reaction can be monitored by Thin Layer Chromatography (TLC) to check for the consumption of the starting carboxylic acid.

Reaction Workup and Purification
  • Cooling: After the reflux period, turn off the heat and allow the reaction mixture to cool to room temperature.

  • Solvent Reduction (Optional): A portion of the excess methanol can be removed using a rotary evaporator. This step can improve the efficiency of the subsequent extraction.

  • Quenching: Carefully pour the cooled reaction mixture into a beaker containing cold deionized water (approx. 100 mL). This will cause the water-insoluble ester to precipitate or form an oil.

  • Extraction: Transfer the mixture to a 250 mL separatory funnel. Extract the aqueous mixture with diethyl ether (e.g., 3 x 40 mL).[5] After each extraction, collect the organic layer. Causality: Diethyl ether is an effective organic solvent for extracting the ester from the aqueous phase. Multiple extractions ensure complete recovery of the product.[5]

  • Neutralization: Combine the organic extracts in the separatory funnel and wash with a saturated sodium bicarbonate (NaHCO₃) solution (e.g., 2 x 50 mL).[5][29]

    • Trustworthiness Check: During the bicarbonate wash, carbon dioxide gas will be evolved, causing pressure to build inside the separatory funnel. Vent the funnel frequently by inverting it and opening the stopcock. Continue washing until no more gas evolves, which indicates that all acid catalyst has been neutralized.[5]

  • Brine Wash: Wash the organic layer with brine (saturated NaCl solution) (e.g., 1 x 50 mL). Causality: The brine wash helps to remove the bulk of the dissolved water from the organic layer, breaking up any emulsions and initiating the drying process.[5]

  • Drying: Drain the organic layer into a clean Erlenmeyer flask and add a sufficient amount of anhydrous sodium sulfate (Na₂SO₄).[5][24] Swirl the flask and let it stand for 10-15 minutes. The drying agent should move freely when swirled, indicating the solution is dry.

  • Isolation: Decant or filter the dried solution away from the drying agent into a pre-weighed round-bottom flask.

  • Solvent Removal: Remove the diethyl ether using a rotary evaporator to yield the crude this compound as an oil or low-melting solid.

  • Final Purification (Optional): If a higher purity is required, the crude product can be purified by vacuum distillation or column chromatography.

Safety and Hazard Management

  • Methanol: Highly flammable and toxic.[9][11] Avoid inhalation, ingestion, and skin contact.[9] All handling must be performed in a fume hood.

  • Concentrated Sulfuric Acid: Extremely corrosive. Causes severe burns upon contact.[12][13] Always add acid to other solutions slowly; never add water to concentrated acid.[14]

  • Diethyl Ether: Extremely flammable liquid and vapor.[15][16][17][18] May form explosive peroxides upon standing, especially in the presence of air and light.[15][17][18] Keep away from all ignition sources and use non-sparking tools.[15][16][17]

  • Sodium Bicarbonate: Contact with acid generates CO₂ gas, which can cause pressure buildup in closed systems.[21]

  • General Precautions: The reaction should be conducted in a chemical fume hood.[9] Wear appropriate PPE, including safety goggles, lab coat, and chemical-resistant gloves. Ensure an emergency eyewash station and safety shower are accessible.[26]

References

  • Carl ROTH. (2016).
  • EMD Millipore. (n.d.).
  • Carl ROTH. (n.d.).
  • Carl ROTH. (n.d.).
  • Chemos GmbH & Co. KG. (n.d.).
  • Agilent. (2022).
  • ScienceLab.com. (2013). Methanol MSDS. [Link]
  • Chemos GmbH & Co. KG. (2021).
  • Mitsubishi Gas Chemical America. (n.d.).
  • Global Safety Management. (n.d.).
  • Carl ROTH. (n.d.).
  • Chemfax Products Ltd. (2021).
  • Cheméo. (n.d.). Chemical Properties of Benzoic acid, 2,4,6-trimethyl- (CAS 480-63-7). [Link]
  • ChemSupply Australia. (2018).
  • Eti Soda. (n.d.).
  • Amazon S3. (2021).
  • PubChem. (n.d.). 2,4,6-Trimethylbenzoic acid. [Link]
  • Natrium Products, Inc. (n.d.).
  • Neogen. (n.d.). Sodium Bicarbonate 8.
  • University of the West Indies at Mona. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. [Link]
  • University of Missouri–St. Louis. (n.d.). 22.
  • California State University, Bakersfield. (n.d.).
  • Chemistry LibreTexts. (2023).
  • ResearchGate. (2010). Synthesis and Posttreatment Research of 2,4,6-Trimethylbenzoic Acid. [Link]
  • University of Colorado Boulder. (n.d.).
  • Google Patents. (n.d.). CN1927800A - Synthesis process of 2,4,6-trimethyl benzoic acid.
  • ChemSynthesis. (2023).

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The Mesitoyl Group: A Sterically Hindered Shield for Alcohols in Complex Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Crowded Landscape of Alcohol Protection

In the intricate world of multi-step organic synthesis, the judicious selection of protecting groups is a critical determinant of success. For hydroxyl functionalities, a ubiquitous and often highly reactive group, a vast arsenal of protective strategies has been developed. Among these, ester-based protecting groups are valued for their general stability and reliable cleavage methods. However, for substrates sensitive to standard ester hydrolysis conditions or those requiring a greater degree of stability, more robust options are necessary. The methyl 2,4,6-trimethylbenzoate, or more commonly, the mesitoyl (Mes) group, emerges as a powerful tool for the protection of alcohols, offering a unique combination of steric hindrance and predictable reactivity.

This comprehensive guide, intended for researchers, scientists, and drug development professionals, delves into the practical application of the mesitoyl group. We will explore the underlying chemical principles that govern its efficacy, provide detailed experimental protocols for its installation and removal, and present a comparative analysis of its performance against other common alcohol protecting groups.

The Rationale Behind Steric Shielding: Why Choose the Mesitoyl Group?

The defining feature of the mesitoyl group is its significant steric bulk. The two ortho-methyl groups on the benzoyl ring effectively shield the ester carbonyl from nucleophilic attack, rendering it remarkably stable under a wide range of reaction conditions where less hindered esters like acetates or benzoates would be cleaved. This steric hindrance is the cornerstone of its utility, allowing for a high degree of orthogonality in complex synthetic sequences.

Key Advantages of the Mesitoyl Protecting Group:

  • Enhanced Stability: Resistant to a variety of nucleophilic and basic conditions.

  • Orthogonality: Can be selectively retained while other protecting groups, such as silyl ethers or benzyl ethers, are cleaved.

  • Robustness: Withstands many common synthetic transformations.

  • Predictable Cleavage: While stable, it can be reliably removed under specific, often more forcing, conditions.

Mechanistic Insights: The Chemistry of Protection and Deprotection

A thorough understanding of the reaction mechanisms is paramount for troubleshooting and optimizing synthetic routes.

Protection of Alcohols: A Sterically Governed Esterification

The introduction of the mesitoyl group is typically achieved by reacting the alcohol with 2,4,6-trimethylbenzoyl chloride (mesitoyl chloride) in the presence of a non-nucleophilic base, such as pyridine or triethylamine.

Caption: Deprotection pathways for mesitoate esters.

Comparative Performance: The Mesitoyl Group in Context

To fully appreciate the utility of the mesitoyl protecting group, it is instructive to compare its performance with other commonly used alcohol protecting groups. The choice of protecting group is always context-dependent, balancing stability with the ease of removal.

Protecting GroupTypical Protection ConditionsTypical Deprotection ConditionsStability to AcidStability to BaseOrthogonality Highlights
Mesitoyl (Mes) Mesitoyl chloride, Pyridine, CH₂Cl₂Strong base (e.g., NaOH), heat; Organolithium reagentsHighVery HighStable to conditions used to remove many silyl ethers and some benzyl ethers.
Pivaloyl (Piv) Pivaloyl chloride, Pyridine, CH₂Cl₂Strong base (e.g., LiOH), heatHighHighMore labile than mesitoyl but more stable than acetate.
Acetyl (Ac) Acetic anhydride, Pyridine, CH₂Cl₂Mild base (e.g., K₂CO₃, MeOH)ModerateLowReadily cleaved under basic conditions.
Benzyl (Bn) BnBr, NaH, THFH₂, Pd/C; Strong acidHighHighCleaved by hydrogenolysis, orthogonal to many other groups.
TBDMS TBDMSCl, Imidazole, DMFTBAF, THF; Acetic acidLowHighLabile to acid and fluoride, orthogonal to base-stable groups.

This table provides a general overview; specific reaction outcomes will depend on the substrate and precise conditions. [1][2]

Experimental Protocols

The following protocols are provided as a general guide and may require optimization for specific substrates.

Protocol 1: Synthesis of 2,4,6-Trimethylbenzoyl Chloride (Mesitoyl Chloride)

This protocol describes the conversion of 2,4,6-trimethylbenzoic acid to the corresponding acyl chloride, the key reagent for mesitoylation.

Materials:

  • 2,4,6-Trimethylbenzoic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous toluene

  • Dean-Stark trap (optional)

  • Distillation apparatus

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2,4,6-trimethylbenzoic acid (1.0 eq).

  • Add anhydrous toluene to the flask.

  • Add thionyl chloride (1.5 - 2.0 eq) dropwise to the suspension at room temperature.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂). A Dean-Stark trap can be used to remove any residual water.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully remove the excess thionyl chloride and toluene under reduced pressure.

  • The crude 2,4,6-trimethylbenzoyl chloride can be purified by vacuum distillation to yield a colorless to pale yellow liquid. [3] Safety Note: This reaction should be performed in a well-ventilated fume hood as it generates toxic gases (HCl and SO₂). Thionyl chloride is corrosive and reacts violently with water.

Protocol 2: Protection of a Primary Alcohol with the Mesitoyl Group

Materials:

  • Primary alcohol

  • 2,4,6-Trimethylbenzoyl chloride (1.1 eq)

  • Anhydrous pyridine or triethylamine (1.5 eq)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the primary alcohol (1.0 eq) in anhydrous CH₂Cl₂ in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add anhydrous pyridine or triethylamine (1.5 eq) to the solution.

  • Add 2,4,6-trimethylbenzoyl chloride (1.1 eq) dropwise to the cooled solution.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel to afford the pure mesitoate ester. [1]

Protocol 3: Protection of a Secondary Alcohol with the Mesitoyl Group

The protection of secondary alcohols can be more challenging due to increased steric hindrance. The following protocol employs a more reactive acylating agent precursor and a catalyst.

Materials:

  • Secondary alcohol

  • 2,4,6-Trimethylbenzoic acid (1.2 eq)

  • Oxalyl chloride or thionyl chloride (1.5 eq)

  • Catalytic N,N-dimethylformamide (DMF)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Anhydrous pyridine (2.0 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.1 eq)

Procedure:

  • Preparation of Mesitoyl Chloride in situ: In a separate flask, suspend 2,4,6-trimethylbenzoic acid (1.2 eq) in anhydrous CH₂Cl₂. Add a catalytic amount of DMF (1-2 drops). Add oxalyl chloride or thionyl chloride (1.5 eq) dropwise at 0 °C. Stir at room temperature for 1-2 hours until a clear solution is obtained.

  • Mesitoylation: In the main reaction flask, dissolve the secondary alcohol (1.0 eq) in anhydrous CH₂Cl₂ under an inert atmosphere.

  • Add anhydrous pyridine (2.0 eq) and DMAP (0.1 eq).

  • Cool the solution to 0 °C.

  • Slowly add the freshly prepared solution of mesitoyl chloride to the alcohol solution.

  • Allow the reaction to warm to room temperature and stir for 24-48 hours, monitoring by TLC.

  • Work-up and purification are similar to Protocol 2.

Protocol 4: Deprotection of a Mesitoate Ester via Basic Hydrolysis

This protocol is suitable for substrates that can withstand strong basic conditions and elevated temperatures.

Materials:

  • Mesitoate ester

  • Potassium hydroxide (KOH) or Sodium hydroxide (NaOH) (excess)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Water

  • 1 M Hydrochloric acid (HCl)

  • Diethyl ether or Ethyl acetate for extraction

Procedure:

  • Dissolve the mesitoate ester (1.0 eq) in a mixture of methanol or ethanol and water.

  • Add a large excess of solid KOH or NaOH (e.g., 10-20 eq).

  • Heat the mixture to reflux and maintain for 12-48 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and remove the alcohol solvent under reduced pressure.

  • Dilute the residue with water and wash with diethyl ether or ethyl acetate to remove any non-polar impurities.

  • Carefully acidify the aqueous layer to pH ~2 with 1 M HCl.

  • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the deprotected alcohol.

Protocol 5: Deprotection of a Mesitoate Ester Using Organolithium Reagents

This method is useful for substrates that are sensitive to strong aqueous base or when a milder, anhydrous deprotection is required.

Materials:

  • Mesitoate ester

  • n-Butyllithium (n-BuLi) or other organolithium reagent (2.2 eq)

  • Anhydrous tetrahydrofuran (THF) or diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

  • Dissolve the mesitoate ester (1.0 eq) in anhydrous THF or diethyl ether in a flame-dried flask under an inert atmosphere.

  • Cool the solution to -78 °C (dry ice/acetone bath).

  • Slowly add the organolithium reagent (2.2 eq) dropwise to the solution.

  • Stir the reaction mixture at -78 °C for 1-2 hours, monitoring by TLC.

  • Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature and extract with diethyl ether or ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to isolate the deprotected alcohol.

Orthogonality in Action: Strategic Use of the Mesitoyl Group

The true power of the mesitoyl group lies in its orthogonality to other common protecting groups. This allows for the selective deprotection of other functional groups while the mesitoyl-protected alcohol remains intact.

  • Orthogonality with Silyl Ethers: Mesitoate esters are stable to the acidic conditions (e.g., acetic acid) and fluoride reagents (e.g., TBAF) typically used to cleave silyl ethers like TBDMS or TIPS. This allows for the selective deprotection of a silyl-protected alcohol in the presence of a mesitoyl-protected one.

  • Orthogonality with Benzyl Ethers: The mesitoyl group is stable to the conditions of catalytic hydrogenolysis (H₂, Pd/C) used to remove benzyl ethers. This enables the selective debenzylation of a hydroxyl group without affecting a mesitoyl ester.

This orthogonality is a cornerstone of modern synthetic strategy, enabling the construction of complex molecules with multiple hydroxyl groups that require differential manipulation.

Conclusion: A Robust Tool for Complex Challenges

The mesitoyl protecting group, with its significant steric hindrance, provides a robust and reliable method for the protection of alcohols in complex multi-step syntheses. Its enhanced stability to a wide range of reagents, coupled with its predictable cleavage under specific, more forcing conditions, makes it an invaluable tool for achieving orthogonality in protecting group strategies. By understanding the underlying mechanisms and utilizing the detailed protocols provided, researchers can confidently employ the mesitoyl group to navigate the challenges of modern organic synthesis and accelerate the development of novel molecules.

References

  • Wuts, P. G. M.; Greene, T. W. Greene's Protective Groups in Organic Synthesis, 5th ed.; John Wiley & Sons, Inc.: Hoboken, NJ, 2014.
  • PrepChem. Synthesis of 2,4,6-Trimethylbenzoyl Chloride. [Link]
  • Patsnap. Preparation method of 2, 4, 6-trimethylbenzoyl chloride.
  • Bender, M. L. The Mechanism of the Alkaline Hydrolysis of this compound. J. Am. Chem. Soc.1951, 73 (4), 1626–1629. [Link]
  • Divakaran, R. Mechanisms of Ester hydrolysis. [Link]
  • Theodorou, V.; et al. Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc2018, vii, 308-319. [Link]
  • Wikipedia. Silyl ether. [Link]
  • Organic Chemistry Portal. Benzyl Ethers. [Link]
  • Chemistry LibreTexts. 17.8: Protection of Alcohols. [Link]
  • Master Organic Chemistry. Protecting Groups For Alcohols. [Link]
  • Chemistry LibreTexts. 21.6: Chemistry of Esters. [Link]
  • University of Calgary. Ch20: Hydrolysis of Esters. [Link]
  • Chemistry Stack Exchange.
  • University of Calgary. Ch15: RLi or RMgX with Esters to 3o alcohol. [Link]

Sources

Application Notes and Protocols: Deprotection of Mesityl (2,4,6-trimethylbenzoate) Ethers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the intricate landscape of multi-step organic synthesis, the judicious use of protecting groups is paramount to achieving desired chemical transformations with high fidelity. The mesityl (2,4,6-trimethylbenzoate) group, often referred to as a mesitoate ester, has emerged as a robust protecting group for hydroxyl functionalities. Its significant steric hindrance, conferred by the three methyl groups on the aromatic ring, renders it exceptionally stable to a wide range of reaction conditions, particularly those involving nucleophiles and mild bases or acids. This stability, however, necessitates the use of specific and often forcing conditions for its removal.

This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the strategies and protocols for the deprotection of mesityl ethers. We will delve into the mechanistic underpinnings of the primary deprotection methodologies, offering field-proven insights to inform experimental design and troubleshooting.

Mechanistic Considerations for Deprotection

The formidable steric bulk of the mesitoyl group presents a significant challenge for standard deprotection protocols. The carbonyl carbon of the ester is shielded by the ortho-methyl groups, impeding the approach of nucleophiles. Consequently, successful deprotection strategies must either overcome this steric barrier through highly reactive reagents and forcing conditions or employ alternative reaction pathways that circumvent direct nucleophilic attack at the carbonyl center. The two most prevalent and effective strategies are saponification under harsh basic conditions and reductive cleavage with powerful hydride reagents .

Saponification: A Battle Against Steric Hindrance

Saponification, or base-mediated hydrolysis, is a cornerstone of ester deprotection.[1][2] For mesitoate esters, this typically requires conditions far more vigorous than those used for less hindered esters like acetates or benzoates. The generally accepted mechanism for ester hydrolysis under basic conditions is a nucleophilic acyl substitution, proceeding through a tetrahedral intermediate.[1][3]

dot graph "Saponification_Mechanism" { rankdir="LR"; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

// Nodes Reactants [label="R-O-C(=O)Ar + OH⁻"]; Tetrahedral [label=<

  O⁻
  |

R-O - C - Ar | OH

, shape=plaintext]; Products1 [label="R-O⁻ + ArCOOH"]; Products2 [label="R-OH + ArCOO⁻"];

// Edges Reactants -> Tetrahedral [label="Nucleophilic Attack"]; Tetrahedral -> Products1 [label="Collapse & Proton Transfer"]; Products1 -> Products2 [label="Acid-Base Reaction"]; } caption="Figure 1: General Mechanism of Saponification."

The key to overcoming the steric hindrance of the mesitoyl group lies in enhancing the nucleophilicity of the hydroxide ion and/or increasing the kinetic energy of the system. This can be achieved through several strategies:

  • High Temperatures: Increasing the reaction temperature provides the necessary activation energy to surmount the steric barrier.

  • Strongly Basic Conditions: Utilizing a high concentration of a strong base like potassium hydroxide (KOH) or sodium hydroxide (NaOH) drives the equilibrium towards the products.

  • Aprotic Polar Solvents: Solvents like dimethyl sulfoxide (DMSO) can significantly enhance the nucleophilicity of hydroxide ions by minimizing solvation, leading to "naked" and more reactive nucleophiles. Studies have shown rate enhancements of up to 105 for the hydrolysis of hindered esters in DMSO compared to hydroxylic solvents.

Reductive Cleavage: A Hydride-Based Approach

An alternative and often milder approach to mesitoate deprotection is reductive cleavage using powerful hydride reagents, most notably lithium aluminum hydride (LiAlH₄).[4][5] Unlike saponification, this method does not proceed via nucleophilic attack at the carbonyl carbon in the same manner. Instead, it involves the transfer of a hydride ion to the carbonyl carbon, leading to the formation of a tetrahedral intermediate which then collapses to release the corresponding alcohol and an aldehyde. The aldehyde is then rapidly reduced to the primary alcohol.[6]

dot graph "Reductive_Cleavage_Mechanism" { rankdir="LR"; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

// Nodes Reactants [label="R-O-C(=O)Ar + LiAlH₄"]; Intermediate1 [label="Aldehyde + R-O-AlH₃⁻ Li⁺"]; Products [label="R-OH + Ar-CH₂OH"];

// Edges Reactants -> Intermediate1 [label="1. Hydride Attack\n2. Elimination"]; Intermediate1 -> Products [label="Second Hydride Attack & Workup"]; } caption="Figure 2: Reductive Cleavage of an Ester with LiAlH₄."

This method is particularly useful when the substrate is sensitive to strong basic conditions. However, it is important to note that LiAlH₄ is a very powerful and non-selective reducing agent that will also reduce other functional groups such as aldehydes, ketones, carboxylic acids, and amides.[4] Therefore, its use must be carefully considered within the context of the overall molecular framework.

Experimental Protocols

The following protocols are provided as a starting point for the deprotection of mesityl ethers. Optimization of reaction conditions may be necessary for specific substrates.

Protocol 1: Saponification of Mesityl Ethers under Forcing Conditions

This protocol is suitable for substrates that are stable to harsh basic conditions and high temperatures.

Theory: This method leverages high temperature and a strong base in a polar solvent to overcome the steric hindrance of the mesitoyl group. The use of a co-solvent like THF or dioxane can aid in the solubility of organic substrates.

Materials:

  • Mesityl-protected alcohol

  • Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

  • Water (H₂O)

  • Tetrahydrofuran (THF) or 1,4-Dioxane (optional, as a co-solvent)

  • Hydrochloric acid (HCl), 1M solution

  • Ethyl acetate or Diethyl ether (for extraction)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle or oil bath

Procedure:

  • To a round-bottom flask, add the mesityl-protected alcohol (1.0 equiv).

  • Dissolve the substrate in a suitable solvent mixture. A common starting point is a 1:1 mixture of water and THF or dioxane.

  • Add a significant excess of solid KOH or NaOH (10-20 equiv).

  • Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Due to the hindered nature of the ester, reaction times can be lengthy (several hours to overnight).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a co-solvent was used, remove it under reduced pressure.

  • Carefully neutralize the reaction mixture by the slow addition of 1M HCl until the pH is acidic (pH ~2-3). This will protonate the carboxylate and alkoxide.

  • Extract the aqueous layer with ethyl acetate or diethyl ether (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude alcohol.

  • Purify the product by column chromatography on silica gel as needed.

ParameterConditionRationale
Base KOH or NaOH (10-20 equiv)High concentration drives the reaction forward.
Solvent H₂O/THF or H₂O/DioxaneCo-solvent enhances solubility of the substrate.
Temperature Reflux (80-100 °C)Provides activation energy to overcome steric hindrance.
Workup Acidification with HClProtonates the resulting alkoxide and carboxylate.
Protocol 2: Reductive Cleavage of Mesityl Ethers with Lithium Aluminum Hydride (LiAlH₄)

This protocol is advantageous for substrates that are sensitive to strong bases but can tolerate powerful reducing agents.

Theory: LiAlH₄ serves as a potent source of hydride ions that readily reduce the sterically hindered ester to the corresponding alcohol. The reaction is typically performed in an anhydrous ethereal solvent.

Materials:

  • Mesityl-protected alcohol

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF) or diethyl ether (Et₂O)

  • Ethyl acetate

  • Sodium sulfate decahydrate (Na₂SO₄·10H₂O) or Rochelle's salt (potassium sodium tartrate) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, dropping funnel, and magnetic stirrer under an inert atmosphere (N₂ or Ar)

  • Ice bath

Procedure:

  • Caution: LiAlH₄ reacts violently with water. All glassware must be thoroughly dried, and the reaction must be performed under an inert atmosphere.

  • To a flame-dried round-bottom flask under an inert atmosphere, add a solution of the mesityl-protected alcohol (1.0 equiv) in anhydrous THF or Et₂O.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, prepare a suspension of LiAlH₄ (2-4 equiv) in anhydrous THF or Et₂O.

  • Slowly add the LiAlH₄ suspension to the solution of the protected alcohol via a dropping funnel or cannula.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture back to 0 °C.

  • Quenching Procedure (Fieser workup): Cautiously and sequentially add the following dropwise with vigorous stirring:

    • 'x' mL of water

    • 'x' mL of 15% aqueous NaOH

    • '3x' mL of water (where 'x' is the mass of LiAlH₄ in grams used).

  • Alternatively, quench by the slow addition of ethyl acetate to consume excess LiAlH₄, followed by the addition of a saturated aqueous solution of Rochelle's salt and stirring until the gray precipitate turns into a white, filterable solid.

  • Filter the resulting suspension through a pad of Celite®, washing the filter cake with THF or Et₂O.

  • Dry the filtrate over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography on silica gel as needed.

ParameterConditionRationale
Reagent LiAlH₄ (2-4 equiv)Powerful hydride source for reducing hindered esters.
Solvent Anhydrous THF or Et₂OEthereal solvents are required for LiAlH₄ stability.
Temperature 0 °C to room temperatureInitial cooling controls the exothermic reaction.
Workup Fieser or Rochelle's salt quenchSafely destroys excess LiAlH₄ and facilitates product isolation.

Troubleshooting and Considerations

  • Incomplete Reaction (Saponification): If the reaction stalls, consider increasing the temperature, adding more base, or switching to a solvent system with a higher boiling point (e.g., ethylene glycol). The use of DMSO as a co-solvent can also dramatically increase the reaction rate.

  • Substrate Degradation: If the substrate is sensitive to strong base and heat, the reductive cleavage method is a better alternative.

  • Chemoselectivity (Reductive Cleavage): Remember that LiAlH₄ will reduce many other functional groups. If your molecule contains other reducible moieties that need to be preserved, this method may not be suitable. In such cases, a more chemoselective protecting group strategy should be considered from the outset.

  • Workup for Reductive Cleavage: The quenching of LiAlH₄ reactions can be hazardous if not performed correctly. Always add the quenching reagents slowly and with adequate cooling. The Fieser workup is generally reliable for producing a granular precipitate that is easy to filter.

Conclusion

The deprotection of mesityl 2,4,6-trimethylbenzoate ethers requires a departure from standard ester cleavage protocols due to the significant steric hindrance of the mesitoyl group. The choice between harsh saponification and powerful reductive cleavage is dictated by the overall functional group tolerance of the substrate. By understanding the mechanistic principles and following the detailed protocols provided in this guide, researchers can effectively and safely deprotect hydroxyl groups protected as mesitoate esters, thereby facilitating the advancement of their synthetic endeavors.

References

  • Crouch, R. D., Burger, J. S., Zietek, K. A., Cadwallader, A. B., Bedison, J. E., & Smielewska, M. M. (2003). Acetyl-, benzoyl- and pivoyl-protected alcohols and phenols undergo smooth deacylation in a two-phase system of powdered NaOH and Bu4NHSO4 in THF or CH2Cl2. Synlett, 2003(07), 991-992.
  • Koshikari, Y., Sakakura, A., & Ishihara, K. (2012). N,N-diarylammonium pyrosulfate efficiently catalyzes the hydrolysis of esters under organic solvent-free conditions. Organic letters, 14(12), 3194-3197.
  • Lumen Learning. (n.d.). Reductions using NaBH4, LiAlH4. Organic Chemistry II.
  • Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4)
  • McMurry, J. (2023, September 20). 21.6 Chemistry of Esters. In Organic Chemistry (10th ed.). OpenStax.
  • OrgoSolver. (n.d.). Carbonyl Reactions: Ester → Primary Alcohol Reduction with LiAlH₄.
  • Patton, R. S. (2014, October 24).
  • Salomon, C. J. (2001). Recent developments in chemical deprotection of ester functional group. Tetrahedron, 57(45), 9223-9251.
  • Scattolin, T., Gharbaoui, T., & Chen, C. Y. (2022). A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol. Organic letters, 24(21), 3736-3740.
  • Southern Methodist University. (n.d.). Ch15: Reduction of Carboxylic Acids and Esters using LiAlH4 to 1o alcohols.
  • University of California, Irvine. (n.d.). Ester to Alcohol - Common Conditions.
  • Vedejs, E., & Daugulis, O. (1999). Cleavage of tert-Butyl Benzoates with NaH in DMF: Comments on the Mechanism and a Simple and Safe Alternative Procedure. The Journal of Organic Chemistry, 64(22), 8050-8052.
  • Wang, X., Gribkov, D. V., & Snieckus, V. (2005).
  • Hulet, R. (2021, February 21).
  • Bartlett, S. (2021, February 9).
  • Khan Academy. (2014, October 24).
  • Organic Chemistry Portal. (n.d.).
  • Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by ester cleavage.
  • Organic Synthesis. (n.d.). Protecting Groups.
  • Glen Research. (n.d.). Deprotection Guide.
  • LibreTexts. (2022, September 24). 21.6: Chemistry of Esters.
  • LibreTexts. (2022, September 24).
  • OpenStax. (2023, September 20). 21.6 Chemistry of Esters.

Sources

Methyl 2,4,6-trimethylbenzoate in the synthesis of complex natural products

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

In the intricate art of total synthesis, where complex, biologically active natural products are constructed from simple precursors, the strategic use of protecting groups is paramount. Among the arsenal of protective functionalities available to the synthetic chemist, the 2,4,6-trimethylbenzoyl group, commonly known as the mesitoyl group, has carved out a niche as a robust and reliable shield for hydroxyl functionalities. Its utility is particularly pronounced in the synthesis of sterically congested and functionally dense molecules, where milder protecting groups might falter. This guide provides an in-depth exploration of the application of methyl 2,4,6-trimethylbenzoate's precursor, 2,4,6-trimethylbenzoyl chloride, in the synthesis of complex natural products, offering both conceptual insights and detailed experimental protocols.

The Strategic Advantage of Steric Hindrance

The defining characteristic of the mesitoyl group is its significant steric bulk. The three methyl groups positioned ortho and para to the carbonyl functionality create a crowded environment, effectively shielding the ester linkage from nucleophilic attack and enzymatic cleavage. This steric hindrance imparts a high degree of stability across a wide range of reaction conditions, a critical attribute in lengthy and complex synthetic sequences.

Key Attributes of the Mesitoyl Protecting Group:

  • Exceptional Stability: Mesitoate esters are resistant to a broad spectrum of reagents and conditions, including strong bases, organometallic reagents, and many reducing and oxidizing agents, under which more common ester protecting groups would be cleaved.

  • Orthogonality: The unique cleavage conditions required for mesitoate esters, typically involving vigorous reduction with metal hydrides, allow for their selective removal in the presence of more labile protecting groups. This orthogonality is a cornerstone of modern synthetic strategy, enabling the sequential unmasking of different functional groups.

  • Reliable Introduction: The mesitoyl group is typically introduced using 2,4,6-trimethylbenzoyl chloride, a commercially available or readily synthesized reagent, through standard acylation procedures.

Application in the Total Synthesis of (+)-Discodermolide: A Case Study

The total synthesis of (+)-discodermolide, a potent microtubule-stabilizing agent isolated from the marine sponge Discodermia dissoluta, stands as a landmark achievement in natural product synthesis.[1][2][3] The molecule's complex architecture, featuring numerous stereocenters and sensitive functional groups, necessitated a sophisticated protecting group strategy. In several of the successful total syntheses of this marine natural product, the mesitoyl group played a crucial role in protecting key hydroxyl groups during critical bond-forming reactions.

While specific, detailed protocols for the use of the mesitoyl group in every reported synthesis of discodermolide are not always explicitly detailed in review articles, the underlying principles of its application are clear. It is typically employed to protect a primary or less-hindered secondary alcohol, allowing for transformations on other parts of the molecule without fear of unwanted side reactions at the protected site.

Below is a generalized protocol for the introduction and removal of a mesitoyl protecting group, based on established synthetic methodologies and the known reactivity of this functionality.

Experimental Protocols

Protocol 1: Protection of a Primary Alcohol with 2,4,6-Trimethylbenzoyl Chloride

This protocol describes a general procedure for the esterification of a primary alcohol with 2,4,6-trimethylbenzoyl chloride to form a sterically hindered mesitoate ester.

Materials:

  • Substrate containing a primary alcohol

  • 2,4,6-Trimethylbenzoyl chloride (mesitoyl chloride)[4][5]

  • Anhydrous dichloromethane (DCM) or pyridine

  • Pyridine or 4-dimethylaminopyridine (DMAP)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the alcohol substrate (1.0 eq). Dissolve the substrate in anhydrous DCM or pyridine.

  • Addition of Reagents: Add pyridine (2.0-3.0 eq) or DMAP (0.1-0.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Acylation: Slowly add a solution of 2,4,6-trimethylbenzoyl chloride (1.2-1.5 eq) in anhydrous DCM to the stirred reaction mixture.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x).

  • Purification: Wash the combined organic layers with saturated aqueous NaHCO₃ solution, followed by brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Chromatography: Purify the crude product by flash column chromatography on silica gel using a suitable gradient of ethyl acetate in hexanes to afford the pure mesitoate ester.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Prevents reaction of the acyl chloride with atmospheric moisture.

  • Anhydrous Solvents: Essential to prevent hydrolysis of the highly reactive 2,4,6-trimethylbenzoyl chloride.

  • Base (Pyridine or DMAP): Pyridine acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. DMAP is a more potent acylation catalyst and is often used in smaller quantities for less reactive alcohols.

  • Excess Acyl Chloride: Ensures complete consumption of the often more valuable alcohol substrate.

  • Aqueous Workup: Removes excess pyridine/DMAP, HCl salts, and any unreacted acyl chloride (by hydrolysis).

Data Presentation: Representative Reaction Parameters

ParameterValue
SubstratePrimary Alcohol
Reagent2,4,6-Trimethylbenzoyl Chloride
Stoichiometry1.0 eq (Alcohol), 1.5 eq (Acyl Chloride), 2.0 eq (Pyridine)
SolventAnhydrous Dichloromethane
Temperature0 °C to Room Temperature
Reaction Time12-24 hours
Typical Yield85-95%
Protocol 2: Deprotection of a Mesitoate Ester

The robust nature of the mesitoyl group necessitates forcing conditions for its removal. Reductive cleavage using a powerful hydride source is the most common and effective method.

Materials:

  • Substrate containing a mesitoate ester

  • Anhydrous tetrahydrofuran (THF) or diethyl ether (Et₂O)

  • Lithium aluminum hydride (LiAlH₄) or Diisobutylaluminium hydride (DIBAL-H)

  • Rochelle's salt (potassium sodium tartrate) solution or saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere, add the mesitoate ester (1.0 eq). Dissolve the substrate in anhydrous THF or Et₂O.

  • Hydride Addition: Cool the solution to 0 °C (or -78 °C for more sensitive substrates). Carefully add a solution of LiAlH₄ (2.0-4.0 eq) in THF or DIBAL-H (solution in hexanes) dropwise to the stirred reaction mixture.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C or warm to room temperature for 2-6 hours. Monitor the reaction progress by TLC.

  • Quenching: Upon completion, cool the reaction mixture to 0 °C and quench the excess hydride with extreme caution. A common method is the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup). Alternatively, for a less exothermic quench, slowly add a saturated aqueous solution of Rochelle's salt and stir vigorously until two clear layers form.

  • Workup: Filter the resulting suspension through a pad of Celite®, washing the filter cake with ethyl acetate. Transfer the filtrate to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Chromatography: Purify the crude product by flash column chromatography on silica gel to afford the deprotected alcohol.

Causality Behind Experimental Choices:

  • Powerful Hydride Reagents: The steric hindrance of the mesitoyl group prevents attack by milder reducing agents. LiAlH₄ and DIBAL-H are potent enough to reduce the ester to the corresponding alcohol.

  • Low Temperature: Helps to control the highly exothermic reaction and minimize potential side reactions, especially with complex substrates.

  • Careful Quenching: The reaction of excess metal hydrides with water is extremely vigorous and exothermic, releasing hydrogen gas. Slow, controlled addition of quenching agents at low temperature is crucial for safety.

  • Rochelle's Salt Workup: This method is often preferred for large-scale reactions as it effectively complexes with the aluminum salts, leading to easier filtration and separation of the organic and aqueous phases.

Visualization of the Workflow

The following diagram illustrates the logical flow of employing the mesitoyl group in a synthetic sequence.

Protection_Deprotection_Workflow Start Complex Molecule with Primary Alcohol Protection Protection with 2,4,6-Trimethylbenzoyl Chloride Start->Protection Pyridine or DMAP, DCM Protected_Intermediate Mesitoyl-Protected Intermediate Protection->Protected_Intermediate Synthetic_Steps Multiple Synthetic Transformations Protected_Intermediate->Synthetic_Steps Various Reagents (Bases, Organometallics, etc.) Deprotection Deprotection with LiAlH₄ or DIBAL-H Synthetic_Steps->Deprotection Final_Product Deprotected Natural Product Fragment Deprotection->Final_Product Anhydrous THF or Et₂O

Caption: Workflow for the use of the mesitoyl protecting group.

The Broader Context and Future Directions

The strategic deployment of robust protecting groups like the mesitoyl group is a testament to the ingenuity of synthetic chemists. While the ideal synthesis is often considered to be one that avoids protecting groups altogether, the reality of constructing highly complex natural products often necessitates their use.[6] The stability of the mesitoyl group under a wide array of conditions makes it an invaluable tool for convergent syntheses, where complex fragments are synthesized independently and then coupled together in the later stages.

As the field of total synthesis continues to push the boundaries of molecular complexity, the demand for highly stable and orthogonal protecting groups will undoubtedly persist. The principles outlined in this guide, exemplified by the application of the mesitoyl group, will continue to inform the design and execution of elegant and efficient syntheses of the next generation of life-saving natural products.

References

  • Wuts, P. G. M.; Greene, T. W. Greene's Protective Groups in Organic Synthesis, 5th ed.; John Wiley & Sons, Inc.: Hoboken, NJ, 2014. [URL: https://www.wiley.com/en-us/Greene's+Protective+Groups+in+Organic+Synthesis%2C+5th+Edition-p-9781118057483]
  • Kocienski, P. J. Protecting Groups, 3rd ed.; Georg Thieme Verlag: Stuttgart, 2004. [URL: https://www.thieme.in/shop/en/organic-chemistry/9783131356031-protecting-groups-3rd-edition.html]
  • Mickel, S. J.; Niederer, D.; Daeffler, R.; et al. Large-Scale Synthesis of (+)-Discodermolide. Org. Process Res. Dev.2004, 8 (1), 122–130. [URL: https://pubs.acs.org/doi/10.1021/op034130g]
  • Paterson, I.; Florence, G. J. The Chemical Synthesis of Discodermolide. In The Total Synthesis of Natural Products; John Wiley & Sons, Ltd, 2010; pp 1–58. [URL: https://onlinelibrary.wiley.com/doi/book/10.1002/9780470632556]
  • Gunasekera, S. P.; Gunasekera, M.; Longley, R. E.; Schulte, G. K. Discodermolide: A New Bioactive Polyhydroxylated Lactone from the Marine Sponge Discodermia dissoluta. J. Org. Chem.1990, 55 (16), 4912–4915. [URL: https://pubs.acs.org/doi/abs/10.1021/jo00303a029]
  • ChemicalBook. 2,4,6-Trimethylbenzoyl chloride. [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB9853818_EN.htm]
  • PrepChem. Synthesis of A. 2,4,6-Trimethylbenzoyl Chloride. [URL: https://www.prepchem.com/synthesis-of-a-2-4-6-trimethylbenzoyl-chloride/]
  • Baran, P. S.; Maimone, T. J.; Richter, J. M. Total synthesis of marine natural products without using protecting groups. Nature2007, 446 (7134), 404–408. [URL: https://www.nature.

Sources

Application Notes and Protocols: The Strategic Use of Sterically Hindered Esters in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate field of organic synthesis, the ability to selectively mask and unmask functional groups is paramount to the successful construction of complex molecules. Sterically hindered esters, such as pivalates (Piv) and tert-butyl esters, have emerged as indispensable tools in the synthetic chemist's arsenal. Their defining feature—a bulky alkyl group proximal to the ester carbonyl—imparts unique chemical properties that differentiate them from their less encumbered counterparts like acetates and benzoates. This steric bulk dramatically reduces the susceptibility of the carbonyl carbon to nucleophilic attack, rendering these esters exceptionally stable to a wide range of reaction conditions, particularly basic hydrolysis.[1] This stability, coupled with the availability of specific and often orthogonal deprotection strategies, allows for their strategic deployment in multi-step syntheses where precise control of reactivity is essential.

This guide provides an in-depth exploration of the key applications of sterically hindered esters, moving beyond simple descriptions to explain the causal relationships behind their utility. We will delve into their role as robust protecting groups, their function as removable directing groups in ortho-metalation reactions, and their influence in controlling stereochemical outcomes. Each section is supported by detailed, field-proven protocols to enable the direct application of these powerful synthetic strategies in the laboratory.

Section 1: Robust Protecting Groups for Alcohols and Carboxylic Acids

The most prevalent application of sterically hindered esters is the protection of hydroxyl and carboxylic acid functionalities. The choice of a pivaloyl or tert-butyl ester is a strategic decision to install a group that can withstand conditions under which simpler esters would be cleaved.[2][3]

Application Note 1.1: The Principle of Steric Shielding for Enhanced Stability

The exceptional stability of hindered esters is a direct consequence of sterics. The large tert-butyl group in both pivalates (protecting alcohols) and tert-butyl esters (protecting acids) acts as a formidable shield, physically obstructing the trajectory of incoming nucleophiles, such as hydroxide ions, that would initiate saponification.[1] This kinetic stability allows chemists to perform a wide array of transformations, including Grignard reactions, organolithium additions, and various basic hydrolyses, on other parts of a molecule while the hindered ester remains intact.

The stability hierarchy among common ester protecting groups is a key principle in designing orthogonal protection schemes: pivaloyl groups are substantially more stable to hydrolysis than benzoyl groups, which are in turn more stable than acetyl groups.[1][4] This allows for the selective deprotection of a more labile ester in the presence of a more hindered one.

Caption: Steric shielding of the carbonyl in a pivalate ester.

Protocol 1.1: Protection of a Primary Alcohol using Pivaloyl Chloride

This protocol describes the pivaloylation of a primary alcohol. The use of 4-(Dimethylamino)pyridine (DMAP) as a catalyst is crucial for accelerating the acylation of sterically demanding or less reactive alcohols.[4]

Materials:

  • Substrate (primary alcohol): 1.0 mmol

  • Pivaloyl chloride: 1.5 mmol, 1.5 eq.

  • Pyridine (anhydrous): 5 mL

  • 4-(Dimethylamino)pyridine (DMAP): 0.05 mmol, 0.05 eq.

  • Dichloromethane (DCM, anhydrous): 10 mL

  • 1 M HCl solution

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • Dissolve the alcohol (1.0 mmol) and DMAP (0.05 mmol) in anhydrous DCM (5 mL) and anhydrous pyridine (5 mL) in a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add pivaloyl chloride (1.5 mmol) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by slowly adding water (10 mL).

  • Transfer the mixture to a separatory funnel and dilute with DCM (20 mL).

  • Wash the organic layer sequentially with 1 M HCl (2 x 15 mL) to remove pyridine and DMAP, saturated NaHCO₃ solution (1 x 15 mL), and brine (1 x 15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (typically using a hexane/ethyl acetate gradient) to yield the pure pivaloyl ester.

Protocol 1.2: Synthesis of a tert-Butyl Ester from a Carboxylic Acid

This protocol details the common acid-catalyzed esterification of a carboxylic acid using isobutylene, which proceeds via a stable tert-butyl cation intermediate.[5][6]

Materials:

  • Carboxylic acid: 1.0 mmol

  • Dichloromethane (DCM, anhydrous) or tert-butyl acetate: 10 mL

  • Concentrated Sulfuric Acid (H₂SO₄) or Perchloric Acid (HClO₄): 1-2 drops (catalytic)

  • Isobutylene gas or liquid

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • In a pressure-rated flask or a thick-walled flask equipped with a cold finger condenser, dissolve the carboxylic acid (1.0 mmol) in anhydrous DCM (10 mL).

  • Add a catalytic amount of concentrated H₂SO₄ (1-2 drops).

  • Cool the solution to -78 °C (dry ice/acetone bath).

  • Carefully condense an excess of isobutylene (approx. 2-3 mL) into the flask.

  • Seal the flask and allow it to warm slowly to room temperature. Stir for 16-48 hours. The reaction progress can be monitored by TLC or LC-MS.

  • Upon completion, cool the flask back to -78 °C before carefully opening it to release any excess pressure.

  • Allow the excess isobutylene to evaporate in a fume hood.

  • Quench the reaction by carefully adding saturated NaHCO₃ solution until effervescence ceases.

  • Extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the resulting tert-butyl ester by flash chromatography if necessary.

Application Note 1.2: Strategies for Deprotection

The true utility of a protecting group lies in its predictable and selective removal. For tert-butyl esters, cleavage is most commonly achieved under acidic conditions, which protonate the ester oxygen and induce elimination of isobutylene via a stable tertiary carbocation. This makes them orthogonal to many other protecting groups that are base- or hydrogenolysis-labile.[5]

Pivaloyl esters are significantly more robust and resist cleavage by mild acids. Their deprotection often requires more forcing conditions, such as strong bases at elevated temperatures, or reductive cleavage using powerful hydride reagents like lithium aluminum hydride (LiAlH₄).[7][8] Specialized methods, such as using Lewis acids like ZnBr₂, have been developed for the chemoselective deprotection of tert-butyl esters in the presence of other acid-sensitive groups.[9]

Protocol 1.3: Acid-Catalyzed Deprotection of a tert-Butyl Ester

This is a standard and highly effective protocol for cleaving tert-butyl esters.

Materials:

  • tert-Butyl ester substrate: 1.0 mmol

  • Dichloromethane (DCM, anhydrous): 5 mL

  • Trifluoroacetic acid (TFA): 5 mL (A 1:1 mixture of TFA:DCM is common)

  • Toluene (optional, for azeotropic removal of TFA)

Procedure:

  • Dissolve the tert-butyl ester (1.0 mmol) in anhydrous DCM (5 mL) in a round-bottom flask at room temperature.

  • Add trifluoroacetic acid (5 mL) to the solution. Bubbling (isobutylene evolution) should be observed.

  • Stir the reaction at room temperature for 1-4 hours. Monitor by TLC until the starting material is fully consumed.

  • Concentrate the reaction mixture under reduced pressure.

  • To ensure complete removal of residual TFA, add toluene (10 mL) and re-concentrate. Repeat this step 2-3 times.

  • The resulting carboxylic acid can be used directly or purified by crystallization or chromatography as needed.

Ester Group Common Protection Reagent Stability (Stable To) Common Cleavage Conditions
Acetyl (Ac) Acetic Anhydride, Acetyl ChlorideMild Acid, HydrogenolysisK₂CO₃/MeOH; NH₃/MeOH
Benzoyl (Bz) Benzoyl ChlorideHydrogenolysis, Mild Acid/BaseNaOH/MeOH; Stronger conditions than Ac
Pivaloyl (Piv) Pivaloyl ChlorideMost nucleophiles, mild/moderate acid & baseLiAlH₄; t-BuOK/heat; Strong H⁺/heat
tert-Butyl Isobutylene/H⁺, t-BuOH/H⁺Base, Nucleophiles, Hydrogenolysis, ReductantsTFA/DCM; HCl/Dioxane
Table 1: Comparative Stability and Cleavage of Common Ester Protecting Groups.

Section 2: Directed ortho-Metalation (DoM) via Hindered Ester Groups

Beyond protection, sterically hindered esters can serve as powerful directed metalation groups (DMGs), enabling highly regioselective C-H functionalization of aromatic rings.

Application Note 2.1: The Ester as a Removable Directing Group

In a Directed ortho-Metalation (DoM) reaction, the heteroatom of the DMG coordinates to an organolithium base, typically LDA or sec-butyllithium.[10] This brings the base into close proximity to a specific ortho C-H bond, lowering its kinetic acidity and facilitating selective deprotonation to form an aryllithium intermediate.[11][12] A bulky ester, such as a pivalate or neopentyl ester, can serve this role effectively.[13] The resulting aryllithium is a potent nucleophile that can be trapped by a wide range of electrophiles. This strategy provides a reliable method for installing substituents exclusively at the ortho position, a feat that is often difficult to achieve through classical electrophilic aromatic substitution.

Caption: Workflow for Directed ortho-Metalation (DoM).

Protocol 2.1: ortho-Borylation of a Neopentyl Benzoate via DoM

This protocol is adapted from literature procedures and demonstrates the synthesis of an arylboronic acid, a versatile building block for cross-coupling reactions.[13]

Materials:

  • Neopentyl benzoate substrate: 1.0 mmol

  • sec-Butyllithium (s-BuLi), ~1.4 M in cyclohexane: 1.1 mmol, 1.1 eq.

  • TMEDA (N,N,N',N'-Tetramethylethylenediamine): 1.1 mmol, 1.1 eq.

  • Triisopropyl borate: 1.5 mmol, 1.5 eq.

  • Tetrahydrofuran (THF, anhydrous): 15 mL

  • 1 M HCl solution

  • Diethyl ether

Procedure:

  • To a flame-dried, three-neck flask under an inert atmosphere, add the neopentyl benzoate substrate (1.0 mmol) and dissolve it in anhydrous THF (10 mL).

  • Add TMEDA (1.1 mmol), then cool the solution to -78 °C.

  • Slowly add s-BuLi (1.1 mmol) dropwise via syringe over 10 minutes. The solution may turn colored.

  • Stir the mixture at -78 °C for 1 hour to ensure complete lithiation.

  • In a separate flame-dried flask, dissolve triisopropyl borate (1.5 mmol) in anhydrous THF (5 mL) and cool to -78 °C.

  • Transfer the aryllithium solution via cannula into the stirred triisopropyl borate solution at -78 °C.

  • After the addition is complete, stir the reaction at -78 °C for 1 hour, then allow it to warm to room temperature overnight.

  • Quench the reaction by adding 1 M HCl (10 mL) and stir vigorously for 1 hour to hydrolyze the borate ester.

  • Extract the mixture with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude arylboronic acid by recrystallization or flash chromatography.

Section 3: Steric Control in Acylation and Stereoselective Synthesis

The steric bulk of hindered esters can be leveraged to control both regioselectivity and stereoselectivity.

Application Note 3.1: Regioselective Acylation and Stereodirection

In molecules containing multiple hydroxyl groups of differing steric environments (e.g., primary vs. secondary), a bulky acylating agent like pivaloyl chloride can selectively react with the more accessible, less hindered alcohol.[4] This provides a straightforward method for differentiating hydroxyl groups without the need for a multi-step protection-deprotection sequence.

Furthermore, an existing hindered ester within a molecule can act as a powerful stereodirecting group. Its sheer size can effectively block one face of a nearby reactive center (e.g., a ketone or an alkene), forcing an incoming reagent to approach from the opposite, less hindered face. This principle is fundamental in many diastereoselective reactions, guiding the formation of a specific stereoisomer.[14]

Sources

The Yamaguchi Esterification: A Guide to Taming Sterically Hindered Substrates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Steric Hindrance in Ester Synthesis

In the landscape of synthetic organic chemistry, the formation of an ester bond is a fundamental and ubiquitous transformation. However, when faced with significant steric congestion at either the carboxylic acid or the alcohol, classical methods such as Fischer esterification often falter, leading to frustratingly low yields or complete reaction failure. This guide provides an in-depth exploration of the Yamaguchi esterification, a powerful and reliable method for overcoming these steric challenges, making it an indispensable tool for researchers in natural product synthesis, medicinal chemistry, and drug development.[1][2][3]

The Yamaguchi protocol, first reported by Masaru Yamaguchi and his colleagues in 1979, has proven to be particularly adept at forging ester linkages between bulky substrates where other methods fail.[4] Its mild reaction conditions and high functional group tolerance have cemented its status as a go-to method for the synthesis of complex molecules, including macrolides, peptides, and terpenoids.[1][2] This document will serve as a comprehensive application note, delving into the mechanistic underpinnings of the reaction, providing detailed, field-tested protocols for both intermolecular and intramolecular (macrolactonization) reactions involving highly hindered substrates, and offering practical guidance for troubleshooting and optimization.

The Yamaguchi Esterification: A Mechanistic Perspective

The success of the Yamaguchi esterification lies in a two-stage activation process that ultimately generates a highly reactive acylating agent.[4][5] The key reagents are 2,4,6-trichlorobenzoyl chloride (TCBC), often referred to as the Yamaguchi reagent, a tertiary amine base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), and a stoichiometric amount of 4-(dimethylamino)pyridine (DMAP).[2][3]

The currently accepted mechanism proceeds as follows:

  • Formation of the Mixed Anhydride: The carboxylic acid is first deprotonated by the tertiary amine base to form a carboxylate. This carboxylate then attacks the highly electrophilic carbonyl carbon of 2,4,6-trichlorobenzoyl chloride, forming a mixed anhydride. The steric bulk of the ortho-chloro substituents on the Yamaguchi reagent plays a crucial role in directing the subsequent steps.[6]

  • Generation of the Acyl-DMAP Intermediate: The highly nucleophilic 4-(dimethylamino)pyridine (DMAP) then attacks the mixed anhydride. Due to the steric hindrance imposed by the 2,4,6-trichlorobenzoyl group, this attack occurs regioselectively at the less hindered carbonyl center of the aliphatic carboxylic acid moiety.[5] This step generates a highly reactive N-acylpyridinium salt and releases 2,4,6-trichlorobenzoic acid as a byproduct.

  • Nucleophilic Attack by the Alcohol: The alcohol, even a sterically demanding one, can then readily attack the electrophilic carbonyl of the N-acylpyridinium intermediate. This step is highly efficient due to the excellent leaving group ability of DMAP.

  • Product Formation and Catalyst Regeneration: Following the nucleophilic attack, the desired ester is formed, and DMAP is regenerated, although it is consumed stoichiometrically in the overall process.

This stepwise activation circumvents the direct and often difficult reaction between a hindered acid and a hindered alcohol, providing a reliable pathway to the desired ester.

Yamaguchi_Mechanism cluster_activation Activation cluster_coupling Coupling RCOOH R-COOH (Carboxylic Acid) RCOO R-COO⁻ RCOOH->RCOO + Et₃N - Et₃N·HCl MixedAnhydride Mixed Anhydride RCOO->MixedAnhydride + TCBC TCBC 2,4,6-Trichlorobenzoyl Chloride (TCBC) AcylDMAP N-Acylpyridinium Salt (Highly Reactive) MixedAnhydride->AcylDMAP + DMAP - 2,4,6-Trichlorobenzoate DMAP DMAP Ester R-COOR' (Ester Product) AcylDMAP->Ester + R'-OH ROH R'-OH (Alcohol) Et3N Et₃N Et3NHCl Et₃N·HCl TCBA 2,4,6-Trichlorobenzoic Acid

Figure 1: Simplified workflow of the Yamaguchi esterification mechanism.

Comparative Advantage in Hindered Systems

While other esterification methods like the Steglich and Mitsunobu reactions are valuable tools, the Yamaguchi protocol often demonstrates superior efficacy when dealing with severe steric hindrance.[2]

Method Typical Use Case Advantages for Hindered Substrates Limitations for Hindered Substrates
Yamaguchi Esterification Sterically hindered acids and/or alcohols; Macrolactonization.Generally provides the highest yields for challenging substrates; mild conditions.[2]Requires stoichiometric DMAP; byproduct removal is necessary.
Steglich Esterification Acid-sensitive substrates; general esterification.Milder than Fischer esterification.Often gives lower yields than Yamaguchi for severely hindered substrates; can be sluggish.[2]
Mitsunobu Reaction Inversion of stereochemistry at a secondary alcohol.Can work for some hindered systems.Can be unreliable for tertiary alcohols; stoichiometric phosphine oxide byproduct can complicate purification.

Protocols for Highly Hindered Substrates

The following protocols are designed as a starting point for the esterification of sterically demanding substrates. Optimization of stoichiometry, temperature, and reaction time may be necessary for specific substrate combinations.

Protocol 1: Intermolecular Esterification of a Hindered Carboxylic Acid and a Hindered Secondary/Tertiary Alcohol

This one-pot procedure is generally effective and avoids the isolation of the intermediate mixed anhydride.

Materials:

  • Hindered Carboxylic Acid (e.g., Pivalic Acid)

  • Hindered Alcohol (e.g., tert-Butanol, Adamantanol)

  • 2,4,6-Trichlorobenzoyl Chloride (TCBC)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous Toluene or Tetrahydrofuran (THF)

  • Anhydrous glassware and nitrogen/argon atmosphere

Procedure:

  • Reaction Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add the hindered carboxylic acid (1.0 equiv).

  • Solvent and Base Addition: Add anhydrous toluene (or THF) to achieve a concentration of approximately 0.1–0.5 M with respect to the carboxylic acid. Add triethylamine (1.1–1.5 equiv). Stir the mixture at room temperature for 10–15 minutes.

  • Mixed Anhydride Formation: Add 2,4,6-trichlorobenzoyl chloride (1.1–1.3 equiv) dropwise to the solution at room temperature. Stir the reaction mixture for 1–2 hours. A white precipitate of triethylammonium chloride will form.

  • Alcohol and DMAP Addition: In a separate flask, dissolve the hindered alcohol (1.2–2.0 equiv) and DMAP (1.2–3.0 equiv) in anhydrous toluene (or THF). Add this solution to the reaction mixture via cannula or syringe.

  • Reaction Monitoring: Stir the reaction at room temperature or heat to 40–60 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions with highly hindered substrates may require extended reaction times (12–48 hours).

  • Workup:

    • Cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Transfer the mixture to a separatory funnel and extract with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash the combined organic layers sequentially with saturated aqueous NaHCO₃, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude ester by column chromatography on silica gel. The 2,4,6-trichlorobenzoic acid byproduct is acidic and can often be removed by the basic wash, but may co-elute with the product in some cases.

Protocol_Intermolecular Start Start: - Hindered Acid (1.0 eq) - Anhydrous Solvent - Et₃N (1.1-1.5 eq) Step1 Add TCBC (1.1-1.3 eq) Stir 1-2h at RT Start->Step1 Step2 Add solution of: - Hindered Alcohol (1.2-2.0 eq) - DMAP (1.2-3.0 eq) Step1->Step2 Step3 Stir 12-48h at RT to 60°C Monitor by TLC/LC-MS Step2->Step3 Step4 Workup: - Quench with NaHCO₃ - Extract with Org. Solvent - Wash, Dry, Concentrate Step3->Step4 Step5 Purification: Column Chromatography Step4->Step5 End Isolated Ester Step5->End

Figure 2: Workflow for intermolecular Yamaguchi esterification.

Protocol 2: Yamaguchi Macrolactonization for Hindered Hydroxy Acids

The key to a successful macrolactonization is the use of high dilution conditions to favor the intramolecular reaction over intermolecular polymerization.[6][7]

Materials:

  • Hindered ω-Hydroxy Carboxylic Acid

  • 2,4,6-Trichlorobenzoyl Chloride (TCBC)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous Toluene (preferred solvent for higher temperatures)

  • Syringe pump and anhydrous glassware under an inert atmosphere

Procedure:

  • High Dilution Setup: In a large, flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a rubber septum, add a large volume of anhydrous toluene. The final concentration of the hydroxy acid should be between 0.001 M and 0.01 M. Heat the toluene to reflux.

  • Prepare Reactant Solutions:

    • Solution A: In a separate flame-dried flask, dissolve the hindered ω-hydroxy carboxylic acid (1.0 equiv) and triethylamine (1.5–2.0 equiv) in anhydrous toluene.

    • Solution B: In another flame-dried flask, dissolve 2,4,6-trichlorobenzoyl chloride (1.3–1.5 equiv) in anhydrous toluene.

    • Solution C: In a third flame-dried flask, dissolve DMAP (3.0–5.0 equiv) in anhydrous toluene.

  • Slow Addition: Using two separate syringe pumps, add Solution A and Solution B simultaneously and dropwise to the refluxing toluene in the main reaction flask over a period of 4–12 hours. This slow addition is critical to maintain high dilution.

  • DMAP Addition and Cyclization: After the addition of Solutions A and B is complete, add Solution C to the reaction mixture, either via syringe pump over 1-2 hours or in one portion. Continue to heat the reaction at reflux and monitor its progress by TLC or LC-MS. Cyclization may take 12–72 hours.

  • Workup and Purification: Follow the workup and purification steps outlined in Protocol 1.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Yield 1. Incomplete formation of mixed anhydride: Moisture in the reaction; impure reagents.Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere. Use freshly distilled solvents and high-purity reagents.
2. Low reactivity of substrates: Extreme steric hindrance.Increase reaction temperature (up to refluxing toluene). Increase reaction time. Increase the equivalents of DMAP (up to 5 equiv).
3. Degradation of starting material or product: Substrates may be sensitive to the basic conditions or elevated temperatures.Use a milder base like DIPEA instead of Et₃N. Run the reaction at room temperature for a longer period.
Formation of Side Products 1. Dimerization/Oligomerization (in macrolactonization): Concentration is too high.Ensure high dilution conditions are strictly maintained. Use a syringe pump for slow addition of reactants.
2. Epimerization at a chiral center: While rare, it can occur under harsh conditions.Run the reaction at lower temperatures. Use a non-coordinating solvent.
Difficult Purification 1. Co-elution of 2,4,6-trichlorobenzoic acid byproduct: The byproduct has moderate polarity.Ensure a thorough basic wash (saturated NaHCO₃) during workup. If necessary, a wash with dilute NaOH (0.1 M) can be performed, but be cautious of ester hydrolysis.
2. Residual DMAP: DMAP can be difficult to remove completely.Wash the organic layer with dilute HCl (e.g., 0.5 M) during workup to protonate and extract the DMAP into the aqueous layer. Be mindful of any acid-labile functional groups in your product.

Conclusion

The Yamaguchi esterification is a robust and highly effective method for the synthesis of esters from sterically hindered carboxylic acids and alcohols. Its reliability in complex molecular settings, particularly in the total synthesis of natural products, underscores its importance in modern organic chemistry.[1][2] By understanding the mechanism and carefully controlling the reaction conditions as detailed in these protocols, researchers can confidently tackle challenging esterifications that are intractable by other means. The ability to form both intermolecular and intramolecular bonds with high efficiency makes the Yamaguchi esterification a cornerstone of synthetic strategy.

References

  • Munir, R., Zahoor, A. F., Anjum, M. N., Mansha, M., Irfan, A., Chaudhry, M. A., Irfan, M., Kotwica-Mojzych, K., Glowacka, I., & Mojzych, M. (2024). Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review. Frontiers in Chemistry, 12, 1477764. [Link]
  • Chem-Station. (2014, August 8). Yamaguchi Macrolactonization.
  • Zahoor, A. F., Munawar, S., Ali, S., Javed, S., Irfan, M., Irfan, A., Kotwica-Mojzych, K., & Mojzych, M. (2023). Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review. Molecules, 28(23), 7891. [Link]
  • Organic Chemistry Portal. (n.d.).
  • Dhimitruka, I., & SantaLucia, J., Jr. (2006). Investigation of the Yamaguchi esterification mechanism. Synthesis of a lux-s enzyme inhibitor using an improved esterification method. Organic Letters, 8(1), 47–50. [Link]
  • Fernández, G. (2017, September 5).

Sources

Navigating the Challenges of Steric Hindrance: A Guide to the Mild Cleavage of Methyl 2,4,6-trimethylbenzoate Protecting Group

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of organic synthesis, particularly in the development of complex molecules and active pharmaceutical ingredients, the strategic use of protecting groups is paramount. The methyl 2,4,6-trimethylbenzoate, also known as methyl mesitoate, often serves as a robust protecting group for carboxylic acids. Its significant steric hindrance, provided by the three methyl groups on the aromatic ring, renders it highly resistant to many standard deprotection conditions. This stability, however, presents a considerable challenge when its removal is desired. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the effective cleavage of the this compound protecting group under mild conditions, ensuring the integrity of sensitive functional groups within the target molecule.

The Double-Edged Sword: Understanding the Steric Hindrance

The primary difficulty in cleaving this compound lies in the steric congestion around the ester's carbonyl group. The ortho-methyl groups on the benzoate ring effectively shield the carbonyl carbon from the approach of nucleophiles, such as hydroxide ions, which are typically used in ester hydrolysis.[1] This steric blockade significantly slows down the conventional BAc2 (Base-catalyzed, Acyl-oxygen cleavage, bimolecular) mechanism, which is the predominant pathway for the hydrolysis of less hindered esters.[1][2]

Under forcing conditions, such as high temperatures and strongly basic or acidic environments, cleavage can be achieved. However, such harsh conditions are often incompatible with complex molecules that may contain other sensitive functionalities.[1] Therefore, the development of mild and selective deprotection methods is crucial for the successful application of this protecting group in multi-step syntheses.

Mechanistic Considerations: Bypassing the Steric Shield

To overcome the steric impediment, alternative reaction pathways that avoid direct nucleophilic attack at the hindered carbonyl carbon are often exploited. One such mechanism is the BAl2 (Base-catalyzed, Alkyl-oxygen cleavage, bimolecular) pathway. In this mechanism, the nucleophile attacks the less sterically hindered methyl group of the ester in an SN2 fashion, leading to the cleavage of the alkyl-oxygen bond.[2] This pathway becomes more favorable when the acyl carbon is sterically encumbered, as is the case with this compound.[2]

Another strategy involves enhancing the nucleophilicity of the attacking species or utilizing reagents that can coordinate with the carbonyl oxygen, thereby activating the ester towards cleavage.

Mild Cleavage Protocols: A Comparative Overview

Several methods have been developed for the deprotection of sterically hindered esters like this compound under mild conditions. The choice of method will depend on the specific substrate and the presence of other functional groups.

MethodReagentsSolventTemperatureKey AdvantagesPotential Limitations
Method 1: "Naked" Hydroxide in Mixed Solvents NaOH or KOHDioxane/Water, DMSORoom Temp. to moderate heatEnhanced nucleophilicity of hydroxideMay not be suitable for base-sensitive substrates
Method 2: Lewis Acid-Mediated Cleavage BCl₃, BBr₃, AlCl₃, ZnBr₂CH₂Cl₂, DCELow Temp. to Room Temp.Anhydrous conditions, good for acid-stable substratesReagents can be harsh and require careful handling
Method 3: Nucleophilic Cleavage with Thiolates Sodium thiophenoxide, Lithium propanethiolateDMF, HMPARoom Temp. to moderate heatHighly nucleophilic, effective for hindered estersReagents can have unpleasant odors and require inert atmosphere
Method 4: Enzymatic Hydrolysis Lipases (e.g., from Candida antarctica)Aqueous buffer/organic co-solventRoom Temp.High selectivity, extremely mild conditionsSubstrate specific, may require optimization of enzyme and conditions

Detailed Application Protocols

Method 1: Enhanced Nucleophilicity with "Naked" Hydroxide

This method leverages the increased reactivity of poorly solvated hydroxide ions in a mixed aqueous-organic or aprotic polar solvent system.[1] By minimizing the solvation shell around the hydroxide ion, its nucleophilicity is significantly enhanced, allowing it to attack the sterically hindered carbonyl carbon more effectively.

Reaction Mechanism: BAc2 Pathway

Figure 1: BAc2 mechanism for hydroxide-mediated cleavage.

Experimental Protocol:

  • Dissolution: Dissolve this compound (1.0 eq) in a mixture of dioxane and water (e.g., 4:1 v/v) or dimethyl sulfoxide (DMSO).

  • Reagent Addition: Add a solution of potassium hydroxide (5-10 eq) in a minimal amount of water to the reaction mixture.

  • Reaction: Stir the mixture at room temperature or gently heat to 40-60 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Upon completion, dilute the reaction mixture with water and wash with a non-polar organic solvent (e.g., diethyl ether or hexanes) to remove any unreacted starting material.

  • Acidification: Carefully acidify the aqueous layer with a dilute acid (e.g., 1 M HCl) to a pH of ~2-3 to precipitate the carboxylic acid.

  • Extraction and Isolation: Extract the carboxylic acid with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the purified 2,4,6-trimethylbenzoic acid.

Method 2: Lewis Acid-Mediated Cleavage

Lewis acids can activate the ester towards cleavage by coordinating to the carbonyl oxygen, making the carbonyl carbon more electrophilic. This method is particularly useful for substrates that are sensitive to basic conditions.[3]

Reaction Workflow

G Start Start: this compound in Anhydrous Solvent (e.g., CH₂Cl₂) Lewis_Acid_Addition Add Lewis Acid (e.g., BCl₃) at Low Temperature Start->Lewis_Acid_Addition Stirring Stir at Low Temp. to Room Temp. (Monitor by TLC/HPLC) Lewis_Acid_Addition->Stirring Quenching Quench with Water or Aqueous Bicarbonate Stirring->Quenching Extraction Aqueous Work-up and Extraction with Organic Solvent Quenching->Extraction Purification Dry, Concentrate, and Purify Extraction->Purification End End: 2,4,6-Trimethylbenzoic Acid Purification->End

Figure 2: General workflow for Lewis acid-mediated deprotection.

Experimental Protocol:

  • Inert Atmosphere: Set up the reaction under an inert atmosphere (e.g., nitrogen or argon) in a flame-dried flask.

  • Dissolution: Dissolve the this compound (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂).

  • Cooling: Cool the solution to a low temperature (e.g., -78 °C or 0 °C).

  • Reagent Addition: Slowly add a solution of a Lewis acid, such as boron trichloride (BCl₃, 1.0 M in hexanes, 2-3 eq), to the cooled solution.

  • Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC or HPLC.

  • Quenching: Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate.

  • Extraction and Isolation: Separate the layers and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Method 3: Enzymatic Hydrolysis

For highly sensitive substrates, enzymatic cleavage offers an exceptionally mild and selective alternative.[4] Lipases, in particular, can catalyze the hydrolysis of esters under neutral pH and at room temperature.[4]

Experimental Protocol:

  • Buffer Preparation: Prepare a phosphate buffer solution (e.g., 0.1 M, pH 7.0).

  • Substrate and Enzyme: To the buffer solution, add the this compound (1.0 eq) and a lipase preparation (e.g., Candida antarctica lipase B, CAL-B). An organic co-solvent such as tert-butanol may be added to improve substrate solubility.

  • Incubation: Stir the mixture at room temperature and monitor the reaction progress by HPLC. The pH may need to be maintained by the addition of a dilute base as the carboxylic acid is formed.

  • Work-up: Once the reaction is complete, acidify the mixture to a pH of ~2-3 with a dilute acid.

  • Extraction and Isolation: Extract the product with an organic solvent, dry the combined organic extracts, and concentrate to yield the desired carboxylic acid.

Troubleshooting and Optimization

  • Incomplete Reaction: If the reaction stalls, consider increasing the temperature moderately, adding more equivalents of the reagent, or extending the reaction time. For Method 1, ensuring the hydroxide is not overly hydrated is key.

  • Side Reactions: For acid-sensitive substrates, Method 2 may lead to decomposition. In such cases, milder Lewis acids (e.g., ZnBr₂) or lower temperatures should be employed.[5] For base-sensitive substrates, enzymatic hydrolysis or Lewis acid-mediated cleavage are better alternatives.

  • Purification Challenges: The product, 2,4,6-trimethylbenzoic acid, is a solid. Recrystallization is often an effective purification method.

Conclusion

The cleavage of the sterically hindered this compound protecting group requires careful consideration of the substrate's stability and the choice of deprotection conditions. By understanding the underlying mechanistic principles and utilizing the appropriate mild protocols outlined in this guide, researchers can effectively and selectively unmask the carboxylic acid functionality, even in the presence of sensitive groups. The methods described, ranging from the use of "naked" hydroxide to Lewis acid mediation and enzymatic hydrolysis, provide a versatile toolkit for navigating this common synthetic challenge in modern drug discovery and development.

References

  • Chemistry Stack Exchange. (2020). Unusual hydrolysis of methyl 2,4,6‐trimethylbenzoate.
  • ResearchGate. (2025). Mild Deprotection of 2-(Trimethylsilyl)ethyl Esters | Request PDF.
  • National Institutes of Health. (n.d.). Sustainable Approaches for the Protection and Deprotection of Functional Groups.
  • Bender, M. L., & Dewey, R. S. (1956). The Mechanism of the Alkaline Hydrolysis of this compound. Journal of the American Chemical Society, 78(2), 317–319. [Link]
  • Asian Publication Corporation. (n.d.). An Efficient Approach for the Deprotection of Esters Using Ionic Liquid as Nucleophile.
  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Ester Deprotection.
  • Wu, Y., Limburg, D. C., Wilkinson, D. E., & Hamilton, G. S. (2000). A mild deprotection procedure for tert-butyl esters and tert-butyl ethers using ZnBr2 in methylene chloride. Tetrahedron Letters, 41(16), 2847-2849.
  • RSC Publishing. (n.d.). Hydrolysis and saponification of methyl benzoates.
  • PubMed. (n.d.). Enzymatic removal of carboxyl protecting groups. 2. Cleavage of the benzyl and methyl moieties.
  • PubMed. (1972). The metabolism of benzoate and methylbenzoates via the meta-cleavage pathway by Pseudomonas arvilla mt-2. European Journal of Biochemistry, 28(3), 301–310. [Link]
  • ResearchGate. (n.d.). Rapid and Mild Cleavage of Aryl-Alkyl Ethers to Liberate Phenols.
  • Organic Chemistry Portal. (n.d.). Methyl Esters.
  • PubChem. (n.d.). 2,4,6-Trimethylbenzoate.

Sources

Base-induced hydrolysis mechanism of Methyl 2,4,6-trimethylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Application Note: Probing Steric Effects on Reaction Pathways

Topic: The Base-Induced Hydrolysis of Methyl 2,4,6-trimethylbenzoate: A Study in Steric Hindrance and the BAL2 Mechanism

Audience: Researchers, scientists, and drug development professionals.

Abstract

The hydrolysis of esters is a cornerstone of organic synthesis and biochemical processes. Typically, this reaction proceeds via a well-established bimolecular nucleophilic acyl substitution (BAC2) mechanism. However, extreme steric hindrance can fundamentally alter this pathway. This application note provides an in-depth analysis of the base-induced hydrolysis of this compound, a classic example where steric shielding by ortho-methyl groups obstructs the standard reaction pathway. We will explore the operative mechanism, the bimolecular, base-catalyzed, alkyl-oxygen cleavage (BAL2) pathway, and provide a detailed, validated protocol for conducting this reaction and characterizing its products. This case study serves as a critical guide for professionals dealing with sterically congested molecules in synthetic and medicinal chemistry.

Part 1: Mechanistic Analysis: When the Standard Pathway Fails

The Conventional BAC2 Mechanism and Its Inoperability

Under basic conditions, the hydrolysis of most esters follows the BAC2 mechanism. This pathway involves the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon, forming a tetrahedral intermediate. Subsequently, the intermediate collapses, ejecting an alkoxide leaving group, which is then protonated to yield an alcohol. The carboxylic acid is deprotonated under the basic conditions to form a carboxylate salt.

However, in the case of this compound, the two ortho-methyl groups create a formidable steric barrier around the carbonyl carbon. This shielding significantly raises the activation energy for the nucleophilic attack at the acyl carbon, rendering the BAC2 pathway kinetically unfavorable and essentially inoperative under standard conditions.[1][2][3]

The Alternative Route: The BAL2 Mechanism

Nature and chemistry often find alternative routes when the most direct path is blocked. For the hydrolysis of this compound, this alternative is the BAL2 mechanism.[1][4] The designation "BAL2" signifies a B ase-catalyzed, Al kyl-oxygen cleavage, 2 (bimolecular) process.

Instead of attacking the sterically hindered carbonyl carbon, the hydroxide nucleophile attacks the less hindered carbon of the methyl group in a classic SN2 reaction.[1] In this process, the carboxylate (2,4,6-trimethylbenzoate) acts as the leaving group.

The key requirements for the BAL2 mechanism to become dominant are:

  • Severe steric hindrance at the carbonyl carbon, which inhibits the BAC2 pathway.[1]

  • An unhindered alkyl group on the ester, such as a methyl group, which is susceptible to SN2 attack.[1]

The reaction proceeds as follows:

  • Step 1: The hydroxide ion (OH⁻) directly attacks the methyl carbon.

  • Step 2: A transition state is formed where the C-O bond to the carboxylate group is breaking as the new HO-C bond forms.

  • Step 3: The alkyl-oxygen bond cleaves, resulting in the formation of methanol and the 2,4,6-trimethylbenzoate anion.

  • Step 4: Acidic workup protonates the carboxylate anion to yield the final product, 2,4,6-trimethylbenzoic acid.

This mechanistic shift is a powerful illustration of how steric factors can dictate reaction outcomes, a crucial consideration in the design and synthesis of complex molecules like pharmaceuticals.

Figure 1: The B-AL-2 Hydrolysis Mechanism

Part 2: Experimental Protocol

This section provides a detailed, step-by-step methodology for the hydrolysis of this compound. The protocol is designed to be self-validating through clear checkpoints and characterization steps.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound≥98%Sigma-AldrichStarting Material
Sodium Hydroxide (NaOH)ACS Reagent, ≥97%Fisher ScientificBase for hydrolysis
Methanol (MeOH)ACS GradeVWRCo-solvent
Water (H₂O)DeionizedIn-houseSolvent
Hydrochloric Acid (HCl)Concentrated (37%)J.T. BakerFor acidic workup
Diethyl Ether (Et₂O)ACS GradeFisher ScientificExtraction solvent
Anhydrous Magnesium Sulfate (MgSO₄)Laboratory GradeVWRDrying agent
Round-bottom flask (100 mL)--Reaction vessel
Reflux condenser---
Magnetic stirrer and stir bar---
Heating mantle---
Separatory funnel (250 mL)--For extraction
Rotary evaporator--For solvent removal
Buchner funnel and filter flask--For filtration
Experimental Workflow
Figure 2: Experimental Workflow Diagram
Step-by-Step Procedure

Safety Note: This procedure involves strong bases and acids. Always wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves. Perform all steps in a well-ventilated fume hood.

  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (5.0 g, 28.0 mmol).

    • Add sodium hydroxide (2.24 g, 56.0 mmol, 2.0 equivalents).

    • Add 20 mL of methanol and 30 mL of deionized water. The methanol acts as a co-solvent to aid the solubility of the ester.[5]

    • Attach a reflux condenser to the flask.

  • Reflux:

    • Heat the mixture to reflux using a heating mantle. A gentle boil should be maintained.

    • Allow the reaction to reflux for 4-6 hours. The progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting ester spot.

  • Cooldown and Acidification:

    • After the reflux period, remove the heating mantle and allow the flask to cool to room temperature.

    • Once cool, carefully add concentrated hydrochloric acid dropwise while stirring until the solution is strongly acidic (pH ~1-2, check with pH paper). This step protonates the carboxylate salt, causing the carboxylic acid product to precipitate as a white solid.

  • Extraction:

    • Transfer the mixture to a 250 mL separatory funnel.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL). The product is more soluble in the organic layer.

    • Combine the organic extracts.

  • Drying and Evaporation:

    • Dry the combined organic layers over anhydrous magnesium sulfate.

    • Filter off the drying agent and transfer the filtrate to a clean, pre-weighed round-bottom flask.

    • Remove the diethyl ether using a rotary evaporator to yield the crude product.

  • Purification:

    • The crude 2,4,6-trimethylbenzoic acid can be purified by recrystallization from a mixture of methanol and water if necessary to obtain a high-purity product.[5]

Part 3: Data Analysis and Characterization

The identity and purity of the synthesized 2,4,6-trimethylbenzoic acid must be confirmed through rigorous analytical methods.

Expected Results
ParameterThis compound (Starting Material)2,4,6-Trimethylbenzoic Acid (Product)
Molecular Weight 178.23 g/mol 164.20 g/mol
Appearance Colorless liquid or low-melting solidWhite crystalline solid
Melting Point ~35-38 °C152-155 °C[6]
¹H NMR (CDCl₃, δ) ~7.0 (s, 2H, Ar-H), 3.9 (s, 3H, OCH₃), 2.3 (s, 9H, Ar-CH₃)~11-12 (br s, 1H, COOH), 6.9 (s, 2H, Ar-H), 2.3 (s, 9H, Ar-CH₃)
IR (cm⁻¹) ~1720 (C=O stretch), ~1200 (C-O stretch)~2500-3300 (broad O-H), ~1700 (C=O stretch)
Causality in Characterization
  • Melting Point: A sharp melting point within the literature range is a strong indicator of purity.

  • ¹H NMR Spectroscopy: The most telling change is the disappearance of the singlet at ~3.9 ppm (ester methyl group) and the appearance of a broad singlet far downfield (~11-12 ppm), which is characteristic of a carboxylic acid proton.

  • Infrared (IR) Spectroscopy: The disappearance of the ester C-O stretch and the appearance of the very broad O-H stretch from the carboxylic acid provides definitive evidence of the hydrolysis.

Conclusion

The base-induced hydrolysis of this compound serves as an exemplary case of sterically-driven mechanistic diversion. The inability to follow the standard BAC2 pathway forces the reaction through the less common BAL2 mechanism, highlighting the importance of substrate topology in reaction design. The protocol detailed herein provides a reliable method for synthesizing and isolating 2,4,6-trimethylbenzoic acid, a valuable building block in various chemical industries.[6][7][8] This understanding is paramount for scientists in drug development and materials science, where manipulating sterically hindered scaffolds is often a necessity.

References

  • Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase - PubMed. (2021-03-25). Drug Metab Pharmacokinet.
  • CN1927800A - Synthesis process of 2,4,6-trimethyl benzoic acid - Google Patents. (n.d.). Google Patents.
  • Unusual hydrolysis of methyl 2,4,6‐trimethylbenzoate - Chemistry Stack Exchange. (2020-07-19). Chemistry Stack Exchange.
  • Synthesis and Posttreatment Research of 2,4,6-Trimethylbenzoic Acid. (n.d.). Taylor & Francis Online.
  • Quantitative structure-metabolism relationships: steric and nonsteric effects in the enzymatic hydrolysis of noncongener carboxylic esters - PubMed. (n.d.). PubMed.
  • Synthesis and Posttreatment Research of 2,4,6-Trimethylbenzoic Acid. (2010). Taylor & Francis Online.
  • Hydrolysis and saponification of methyl benzoates - Green Chemistry (RSC Publishing). (n.d.). Royal Society of Chemistry.
  • Quantitative Structure−Metabolism Relationships: Steric and Nonsteric Effects in the Enzymatic Hydrolysis of Noncongener Carboxylic Esters | Request PDF - ResearchGate. (n.d.). ResearchGate.
  • Ester hydrolysis: Easy Introduction with 8 mechanisms - Chemistry Notes. (2016-12-26). Chemistry Notes.
  • Calculations of steric hindrance in ester hydrolysis based on estimation of van der Waals strain energies of alkanes | Journal of the American Chemical Society. (n.d.). American Chemical Society Publications.
  • The Mechanism of the Alkaline Hydrolysis of Methyl 2,4,6-Trimethylbenzoate1 | Journal of the American Chemical Society. (n.d.). American Chemical Society Publications.
  • Calculations of steric hindrance in ester hydrolysis based on estimation of van der Waals strain energies of alkanes. [Gas phase; 298°K] | Semantic Scholar. (1976-07-01). Semantic Scholar.
  • Explain why the base-induced hydrolysis of this compound.. - Filo. (n.d.). Filo.
  • Mechanisms of Ester hydrolysis [Ref: Jerry March, “Advanced Organic Chemistry - Science discussions. (n.d.). Science discussions.
  • Studies on the BAL2 mechanism for ester hydrolysis - ResearchGate. (n.d.). ResearchGate.
  • What is the mechanism for the basic hydrolysis of methyl benzoate? - Homework.Study.com. (n.d.). Study.com.
  • acid base catalysed Ester hydrolysis | PPTX - Slideshare. (n.d.). Slideshare.
  • Ester hydrolysis - Wikipedia. (n.d.). Wikipedia.
  • Hydrolysis of Methyl Benzoate - Lab Demo - YouTube. (2024-09-13). YouTube.
  • Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents - Zenodo. (n.d.). Zenodo.

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Troubleshooting & Optimization

Technical Support Center: Methyl 2,4,6-trimethylbenzoate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic chemistry. This guide provides in-depth troubleshooting and optimization strategies for the synthesis of Methyl 2,4,6-trimethylbenzoate, focusing on overcoming the common challenge of low reaction yield. The content is structured in a question-and-answer format to directly address issues encountered in the laboratory.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

Q1: Why is my standard Fischer esterification of 2,4,6-trimethylbenzoic acid with methanol and a typical acid catalyst (like HCl or H₂SO₄ in catalytic amounts) resulting in extremely low yield or complete failure?

This is the most common issue faced during this synthesis. The primary reason for failure is severe steric hindrance .[1][2][3] The two methyl groups at the ortho- positions (positions 2 and 6) of the benzoic acid physically block the approach of the methanol nucleophile to the carbonyl carbon.

In a standard Fischer esterification, the reaction proceeds through a bulky, tetrahedral intermediate after the alcohol attacks the protonated carbonyl group.[4][5] The ortho-methyl groups on the 2,4,6-trimethylbenzoic acid (also known as mesitoic acid) clash with the incoming methanol molecule, dramatically increasing the activation energy for the formation of this intermediate and effectively stopping the reaction.[6][7]

StericHindrance Fig 1: Steric Hindrance in Fischer Esterification cluster_intermediate Transition State MesitoicAcid 2,4,6-Trimethylbenzoic Acid (Protonated Carbonyl) Tetrahedral Bulky Tetrahedral Intermediate (High Energy) MesitoicAcid->Tetrahedral Attack by Methanol Methanol Methanol (Nucleophile) Block Steric Blockage by ortho-Methyl Groups Product Ester Product (Not Formed) Tetrahedral->Product Reaction Fails

Caption: Fig 1: Steric hindrance preventing tetrahedral intermediate formation.

Q2: Since the standard method fails, what is the most reliable alternative for achieving a high yield of this compound?

The most effective strategy is to alter the reaction mechanism to bypass the sterically hindered tetrahedral intermediate. This is achieved by using a strong dehydrating acid, such as concentrated sulfuric acid (H₂SO₄) , not as a catalyst, but as a reagent to generate a highly reactive acylium ion .[1][2][8]

The mechanism involves protonating the hydroxyl group of the carboxylic acid, which then leaves as a water molecule. This process is driven to completion by the dehydrating power of concentrated H₂SO₄. The resulting acylium ion is linear at the reactive carbon, which completely eliminates the steric hindrance problem. The unhindered methanol can then readily attack this electrophilic intermediate to form the ester.[2][6]

AcyliumPathway Fig 2: Successful Acylium Ion Pathway cluster_reactants Reactants cluster_intermediate Key Intermediate MesitoicAcid 2,4,6-Trimethylbenzoic Acid Acylium Linear Acylium Ion (Unhindered) MesitoicAcid->Acylium Dehydration H2SO4 Conc. H₂SO₄ (Dehydrating Agent) Product This compound (High Yield) Acylium->Product Nucleophilic Attack Methanol Methanol (Nucleophile)

Caption: Fig 2: Reaction pathway via an unhindered linear acylium ion.

Q3: Are there other high-yield methods available, particularly if I need to avoid strongly acidic conditions?

Yes, an excellent alternative for esterifying sterically hindered acids under milder conditions is the use of diazomethane (CH₂N₂) or its safer, more stable analogue, (trimethylsilyl)diazomethane (TMS-diazomethane, TMSCHN₂) .[9][10]

This method avoids nucleophilic attack on the carbonyl carbon altogether. Instead, the carboxylic acid protonates the diazomethane, generating a carboxylate anion and a highly reactive methyldiazonium cation. The carboxylate then acts as a nucleophile in an Sₙ2 reaction, displacing nitrogen gas (N₂) to form the methyl ester.[11] This reaction is typically fast, clean, and proceeds in near-quantitative yields.[9]

Key Considerations:

  • Diazomethane: Extremely toxic and potentially explosive. It should only be handled by experienced personnel using specialized, non-ground glass joints.[12]

  • TMS-diazomethane: A commercially available and much safer alternative that serves the same purpose.[10] It is generally the preferred reagent in modern labs.

Q4: My yield is still suboptimal. What are the critical parameters and potential pitfalls in the experimental setup?

Even with the correct methodology, several factors can lead to reduced yields. A systematic troubleshooting approach is essential.

Troubleshooting Fig 3: Troubleshooting Workflow for Low Yield Start Low Yield Encountered CheckMethod Which method was used? Start->CheckMethod Fischer Standard Fischer (Catalytic Acid) CheckMethod->Fischer Fischer Acylium Acylium Ion (Conc. H₂SO₄) CheckMethod->Acylium Acylium Diazomethane TMS-Diazomethane CheckMethod->Diazomethane Diazo AdviceFischer This method is unsuitable due to steric hindrance. Switch to Acylium Ion or Diazomethane method. Fischer->AdviceFischer CheckPurity Verify Reagent Purity & Dryness Acylium->CheckPurity Diazomethane->CheckPurity AdvicePurity Use anhydrous solvents/reagents. Water quenches the acylium ion and reacts with diazomethane. CheckPurity->AdvicePurity Impure/Wet CheckTemp Check Reaction/ Workup Temperature CheckPurity->CheckTemp Reagents OK AdviceTemp For acylium method, pour reaction mixture onto crushed ice to prevent hydrolysis of the ester. CheckTemp->AdviceTemp Incorrect CheckStoich Review Stoichiometry CheckTemp->CheckStoich Temp OK AdviceStoich Ensure sufficient H₂SO₄ for acylium ion formation. Use slight excess of TMS-diazomethane until yellow color persists. CheckStoich->AdviceStoich Incorrect

Caption: Fig 3: A logical workflow for diagnosing causes of low yield.

Comparative Summary of Synthesis Methods

FeatureStandard Fischer EsterificationAcylium Ion MethodTMS-Diazomethane Method
Primary Reagent Catalytic H⁺ (e.g., HCl)Stoichiometric Conc. H₂SO₄(CH₃)₃SiCHN₂
Solvent Methanol (often in excess)None (H₂SO₄ is the medium)Toluene/Methanol or Ether/Methanol
Temperature Reflux0 °C to Room Temp0 °C to Room Temp
Typical Yield < 5% (Often 0%)> 85%> 95%
Pros Simple concept (for unhindered acids)Cost-effective, high yield, reliableVery high yield, mild conditions, fast
Cons Fails completely for this substrateStrongly acidic, charring possible, careful workup requiredReagent is expensive, toxic, and moisture-sensitive

Detailed Experimental Protocols

Protocol 1: High-Yield Synthesis via Acylium Ion Intermediate

This protocol is adapted from established methods for esterifying sterically hindered acids.[2]

  • Preparation: In a fume hood, equip a flask with a magnetic stirrer. Cool the flask in an ice-water bath.

  • Dissolution: Carefully and slowly add 2,4,6-trimethylbenzoic acid (1.0 eq) to chilled, concentrated sulfuric acid (approx. 3-4 eq by volume). Stir until the solid is completely dissolved.

  • Methanol Addition: While maintaining the temperature between 0-10 °C, add methanol (1.5-2.0 eq) dropwise to the solution. A slight exotherm may be observed.

  • Reaction: Allow the mixture to stir in the ice bath and then warm to room temperature. Stir for 2-4 hours or until TLC/GC-MS analysis indicates completion.

  • Workup (CRITICAL STEP): Carefully and slowly pour the reaction mixture onto a generous amount of crushed ice in a separate beaker. This quenches the reaction and precipitates the ester. Pouring the acidic mixture into water prevents localized heating that could hydrolyze the newly formed ester.

  • Extraction: Extract the aqueous slurry with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize residual acid), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound.

  • Purification: If necessary, purify the product by distillation or recrystallization from a suitable solvent like methanol.

Protocol 2: Methylation using (Trimethylsilyl)diazomethane (TMS-diazomethane)

This protocol is based on standard procedures for using TMS-diazomethane for esterification.

  • Preparation: In a fume hood, dissolve 2,4,6-trimethylbenzoic acid (1.0 eq) in a mixture of toluene and methanol (e.g., 3:1 v/v) or diethyl ether and methanol (e.g., 7:2 v/v) in a flask equipped with a magnetic stirrer. Cool the solution to 0 °C in an ice bath.

  • Addition of TMS-diazomethane: Slowly add a 2.0 M solution of TMS-diazomethane in hexanes (approx. 1.1-1.2 eq) dropwise. You will observe the evolution of nitrogen gas. Continue adding until a faint yellow color persists, indicating a slight excess of the reagent.

  • Reaction: Stir the reaction mixture at 0 °C for 30-60 minutes, then allow it to warm to room temperature. Monitor the reaction by TLC.

  • Quenching: If a yellow color remains, add a few drops of acetic acid to quench the excess TMS-diazomethane until the solution becomes colorless.

  • Concentration: Remove the solvent under reduced pressure. The resulting residue is often the pure methyl ester.

  • Purification (Optional): If impurities are present, the crude product can be purified via flash column chromatography on silica gel.

References

  • Study.com. (n.d.). How can you explain the observation that an attempted Fischer esterification of 2,4,6-trimethylbenzoic acid with methanol/HCl is unsuccessful?
  • Study.com. (n.d.). Explain the observation that attempted Fischer esterification of 2,4,6-trimethylbenzoic acid with...
  • Shi, H., Wang, Y., & Hua, R. (2015). Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism: acylium ion as a sharing active intermediate via a spontaneous trimolecular reaction based on density functional theory calculation and supported by electrospray ionization-mass spectrometry. Physical Chemistry Chemical Physics, 17(45), 30279-30291. [Link]
  • Filo. (2023). Explain the observation that attempted Fischer esterification of 2,4,6-tr..
  • ResearchGate. (n.d.). Methylation of some highly sterically hindered alcohols. [Table].
  • Filo. (n.d.). Explain the observation that attempted Fischer esterification of 2,4,6.
  • Chemistry Stack Exchange. (2020). Unusual hydrolysis of methyl 2,4,6‐trimethylbenzoate.
  • Master Organic Chemistry. (n.d.). Diazomethane (CH2N2).
  • Chemistry LibreTexts. (2020). 21.7: Methyl Ester Synthesis Using Diazomethane.
  • Organic Chemistry Portal. (n.d.). Simple Method for the Esterification of Carboxylic Acids.
  • Quora. (2017). What would be the correct order of ease of acid catalysed esterification in benzoic acid, 2-4 dimethyl benzoic acid, and 2-4-6 trimethyl benzoic acid?
  • ResearchGate. (n.d.). Synthesis and Posttreatment Research of 2,4,6-Trimethylbenzoic Acid.
  • Organic Chemistry Data. (n.d.). Acid to Ester - Common Conditions.
  • ACS Publications. (n.d.). A New Method for the Esterification of Certain Sterically Hindered Acids. Retrieved from Journal of the American Chemical Society. [Link]
  • Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification).
  • Royal Society of Chemistry. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids.
  • YouTube. (2020). Mesitoic acid (part 1) & contribution of both Steric & Electronic effect: Role of acylium cation.
  • ACS Publications. (n.d.). A Method for the Esterification of Hindered Acids. Retrieved from The Journal of Organic Chemistry. [Link]
  • Google Patents. (n.d.). CN1927800A - Synthesis process of 2,4,6-trimethyl benzoic acid.
  • Google Patents. (n.d.). CN102491894A - Preparation method of 2,4,6-trimethylbenzoic acid.
  • Google Patents. (n.d.). CN111116370A - A method for synthesizing methyl 2,4-dihydroxy-3,6-dimethylbenzoate using 4-O-desmethylbarbaric acid.
  • Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.
  • MDPI. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst.
  • University of Calgary. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol.
  • YouTube. (2024). Steric Hindrance | Esterification | Chemistry | Dr. Ramidi Prasad Reddy.
  • Chegg. (n.d.). Fischer esterification of mesitoic acid ( 2,4,6-trimethylbenzoic acid ) is extremely slow compared with benzoic acid itself. What is the major factor accounting for this difference in reactivity?

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Technical Support Center: Troubleshooting Side Reactions in the Fischer Esterification of Mesitoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, chemists, and drug development professionals encountering challenges with the Fischer esterification of mesitoic acid (2,4,6-trimethylbenzoic acid). Due to significant steric hindrance from the ortho-methyl groups, this reaction is notoriously sluggish and prone to several side reactions that can drastically reduce yield and complicate purification. This document provides in-depth, question-and-answer-based troubleshooting protocols and mechanistic explanations to help you navigate these challenges effectively.

Section 1: Understanding the Core Challenge
Q: Why is the Fischer esterification of mesitoic acid so difficult compared to that of benzoic acid?

A: The primary obstacle is severe steric hindrance. The two ortho-methyl groups on the mesitoic acid ring physically block the carbonyl carbon. This makes it difficult for the nucleophilic alcohol (e.g., methanol or ethanol) to attack the protonated carbonyl group, which is a key step in the esterification mechanism.[1][2] This high activation energy barrier slows down the desired reaction, allowing competing, and often irreversible, side reactions to become significant pathways.

Caption: Figure 1. Steric Hindrance in Mesitoic Acid Esterification

Section 2: Troubleshooting Guide for Common Side Reactions

This section addresses the most common issues encountered during the esterification of mesitoic acid. Each problem is presented with its likely cause, the underlying chemical mechanism, and a detailed protocol for mitigation.

Problem 1: Low Yield & Presence of a Hydrocarbon Byproduct (Mesitylene)

Q: My reaction shows a low conversion to the ester, and GC-MS analysis confirms the presence of mesitylene (1,3,5-trimethylbenzene). What is causing this, and how can I prevent it?

A: You are observing acid-catalyzed decarboxylation. Under the harsh conditions required for the esterification (strong acid and high heat), the carboxylic acid group can be eliminated as carbon dioxide.[3] This reaction is often irreversible and directly consumes your starting material, leading to a significant drop in the potential yield of the ester. The mechanism involves protonation of the aromatic ring, which facilitates the cleavage of the carbon-carbon bond between the ring and the carboxyl group.[4]

Decarboxylation Figure 2. Mechanism of Acid-Catalyzed Decarboxylation Mesitoic_Acid Mesitoic Acid Protonated_Acid Ring-Protonated Intermediate Mesitoic_Acid->Protonated_Acid + H+ Mesitylene Mesitylene Protonated_Acid->Mesitylene - H+, -CO₂ CO2 CO₂ H_plus H+ label_factors Favored by: - High Temperature - Strong Acid Concentration Sulfonation Figure 3. Sulfonation of Mesitylene Byproduct Mesitylene Mesitylene (from Decarboxylation) Sigma_Complex Sigma Complex (Arenium Ion) Mesitylene->Sigma_Complex + SO₃ H2SO4 H₂SO₄ (Catalyst) SO3 SO₃ (Electrophile) H2SO4->SO3 Generates Sulfonic_Acid 2,4,6-Trimethylbenzene- sulfonic Acid (Polar Byproduct) Sigma_Complex->Sulfonic_Acid - H+ Ether_Formation Figure 4. Acid-Catalyzed Formation of Diethyl Ether Ethanol_1 Ethanol (1) Protonated_Ethanol Protonated Ethanol (Good Leaving Group) Ethanol_1->Protonated_Ethanol + H+ H_plus H+ Protonated_Ether Protonated Diethyl Ether Protonated_Ethanol->Protonated_Ether + Ethanol (2) Ethanol_2 Ethanol (2) (Nucleophile) Diethyl_Ether Diethyl Ether (Volatile Byproduct) Protonated_Ether->Diethyl_Ether - H+

Sources

Technical Support Center: Purification of Crude Methyl 2,4,6-trimethylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for the purification of crude Methyl 2,4,6-trimethylbenzoate via recrystallization. It is designed for researchers, scientists, and drug development professionals, offering troubleshooting advice and detailed protocols grounded in established chemical principles.

Part 1: Foundational Principles & Compound Characteristics

Recrystallization is a powerful technique for purifying solid compounds based on the principle of differential solubility.[1] An ideal recrystallization solvent will dissolve the target compound completely at an elevated temperature but only sparingly at lower temperatures.[1][2] This allows impurities to either be filtered out while hot (if insoluble) or remain in the cold solvent (the 'mother liquor') after the desired product has crystallized.[2]

Understanding this compound

A critical aspect of this specific purification is understanding the physical properties of the target compound. While often described as a colorless oil at room temperature, recrystallization is, by definition, a technique for purifying solids.[3][4] This suggests that crude this compound is either a low-melting solid or can be induced to solidify, particularly in the presence of impurities. This guide addresses the purification of the compound in its solid state, which may require sub-ambient temperatures for effective crystallization.

Table 1: Physical Properties of this compound

Property Value Source(s)
CAS Number 2282-84-0 [3][4]
Molecular Formula C₁₁H₁₄O₂ [3][4]
Molecular Weight 178.23 g/mol [3][5]
Appearance Colorless Oil / Low-Melting Solid [3][4]
Boiling Point 114.8-115.2 °C (at 7-7.5 Torr) [3][4]
Solubility Slightly soluble in Methanol, Chloroform [3][4][6]

| Storage Temp. | Refrigerator |[3][5] |

Part 2: Troubleshooting Guide (Q&A Format)

This section addresses common issues encountered during the recrystallization of this compound.

Question 1: My crude product won't fully dissolve in the hot solvent.

  • Possible Cause 1: Insufficient Solvent. This is the most straightforward cause. The goal is to create a saturated solution at the solvent's boiling point.

    • Solution: Add small increments of the hot solvent to the heated mixture with continuous swirling or stirring until the solid just dissolves. It is crucial to add the minimum amount of boiling solvent necessary to achieve a saturated solution, as adding too much will significantly reduce your final yield.[7][8]

  • Possible Cause 2: Incorrect Solvent Choice. The selected solvent may not have adequate solvating power for this compound, even at elevated temperatures.

    • Solution: Re-evaluate your solvent choice. Given the ester functionality, moderately polar solvents are a good starting point.[9] If a single solvent is ineffective, a mixed-solvent system is the next logical step. (See FAQ section for more on solvent selection).

  • Possible Cause 3: Insoluble Impurities. The crude sample may contain impurities that are insoluble in the chosen solvent even when hot.

    • Solution: If the bulk of your product has dissolved but some particulate matter remains, a hot gravity filtration is required. This step removes the insoluble impurities before the solution is cooled for crystallization.[10][11] Failing to do this will result in these impurities being incorporated into your final product.

Question 2: No crystals are forming after the solution has cooled.

  • Possible Cause 1: Too Much Solvent Was Used. This is the most common reason for crystallization failure.[12] The solution is too dilute (unsaturated), and the concentration of the target compound is below its solubility limit even at low temperatures.

    • Solution: Reduce the solvent volume by gently heating the solution to boil off some of the excess solvent.[7][12][13] Once the volume is reduced, allow the solution to cool again. Be sure to do this in a fume hood.

  • Possible Cause 2: Supersaturation. The solution may be supersaturated, a metastable state where the solute concentration exceeds its solubility, but crystallization has not been initiated.[12]

    • Solution 1 (Induce Crystallization): Scratch the inside surface of the flask just below the solvent line with a glass rod.[7][13][14] The microscopic scratches on the glass provide nucleation sites for crystal growth.

    • Solution 2 (Seeding): If you have a small crystal of pure product, add it to the solution. This "seed crystal" acts as a template for other molecules to crystallize upon.[12][13]

  • Possible Cause 3: Cooling is Too Rapid. Cooling the solution too quickly can sometimes inhibit the formation of an ordered crystal lattice.[13]

    • Solution: Allow the flask to cool slowly to room temperature on an insulated surface (like a cork ring or folded towel) before moving it to an ice bath. Slow cooling promotes the growth of larger, purer crystals.[1][7]

Question 3: My product has "oiled out" instead of forming crystals.

  • Explanation: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid.[11] This often happens if the boiling point of the recrystallization solvent is higher than the melting point of the solute. It can also be caused by a high concentration of impurities, which can depress the melting point of the mixture.[12]

    • Solution 1: Reheat the solution until the oil completely redissolves. Add a small amount of additional solvent to slightly decrease the saturation point.[12] Then, attempt to cool the solution much more slowly, perhaps by leaving the flask on a hot plate that is turned off and allowed to cool gradually.

    • Solution 2: If the first solution fails, it may be necessary to switch to a solvent with a lower boiling point or use a mixed-solvent system where the addition of the second solvent (the "antisolvent") can induce crystallization at a lower temperature.

Question 4: The final yield is very low.

  • Possible Cause 1: Excessive Solvent. As mentioned, using too much solvent is a primary cause of low yield, as a significant portion of the product will remain dissolved in the mother liquor.[13][14]

    • Solution: Always use the minimum amount of boiling solvent required for dissolution.[8][14] If you suspect product remains in the mother liquor, you can try to recover a second crop of crystals by evaporating some of the solvent and re-cooling.

  • Possible Cause 2: Premature Crystallization. The product may have started to crystallize during a hot filtration step, resulting in product loss on the filter paper.

    • Solution: To prevent this, use a pre-warmed funnel and flask for the hot filtration and perform the filtration as quickly as possible.[11] Rinsing the filter paper with a small amount of hot, fresh solvent can help recover any product that crystallized prematurely.

  • Possible Cause 3: Excessive Washing. Washing the collected crystals with too much cold solvent, or with solvent that is not sufficiently chilled, can dissolve some of the product.[8][14]

    • Solution: Wash the crystals on the filter funnel with a minimal amount of ice-cold solvent.

Part 3: Experimental Protocols & Visualizations

Protocol 1: Single-Solvent Recrystallization

This protocol outlines the standard procedure for purifying this compound using a single appropriate solvent (e.g., Methanol, Ethanol).

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and a boiling chip. Heat the mixture to a gentle boil while stirring. Continue to add small portions of the hot solvent until the solid is completely dissolved.[7]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel and flask.

  • Cooling & Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Do not disturb the flask during this period.[7] Once at room temperature, place the flask in an ice-water bath for at least 15-20 minutes to maximize crystal formation.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small volume of ice-cold solvent to remove any adhering mother liquor.[8]

  • Drying: Allow the crystals to dry completely, either by air drying or in a desiccator, before measuring the final weight and melting point.

Visualization 1: Recrystallization Workflow

Recrystallization_Workflow start Start: Crude Solid dissolve Dissolve in Minimum Boiling Solvent start->dissolve check_insoluble Insoluble Impurities? dissolve->check_insoluble hot_filter Hot Gravity Filtration check_insoluble->hot_filter Yes cool Slowly Cool Solution check_insoluble->cool No hot_filter->cool check_crystals Crystals Formed? cool->check_crystals troubleshoot Troubleshoot: Scratch / Seed / Reduce Volume check_crystals->troubleshoot No collect Collect Crystals (Vacuum Filtration) check_crystals->collect Yes troubleshoot->cool wash Wash with Ice-Cold Solvent collect->wash dry Dry Purified Solid wash->dry end_node End: Pure Product dry->end_node

Caption: General workflow for the purification of a solid by recrystallization.

Part 4: Frequently Asked Questions (FAQs)

Q: How do I choose the best solvent for recrystallization? A: The ideal solvent should dissolve the compound well when hot but poorly when cold.[2] For this compound, an ester, a good starting point is to test small-scale solubility in moderately polar solvents like methanol or ethanol.[9] A systematic approach involves testing the solubility of ~50-100 mg of crude product in ~1 mL of various solvents at room temperature and then at the solvent's boiling point.[2][10]

Table 2: Properties of Potential Solvents

Solvent Boiling Point (°C) Polarity Notes
Methanol 65 Polar Good starting point. Flammable.
Ethanol 78 Polar Similar to methanol, slightly less volatile.
Water 100 Very Polar Compound is likely insoluble, but could be used as an antisolvent in a mixed-solvent system.[9]

| Hexane | 69 | Non-polar | May be a poor solvent, but potentially useful as an antisolvent with a more polar solvent. |

Q: What is a mixed-solvent recrystallization and when should I use it? A: This technique is used when no single solvent has the ideal solubility properties.[2] It involves a pair of miscible solvents: one in which the compound is highly soluble (the "solvent") and one in which it is poorly soluble (the "antisolvent").[15] You dissolve the compound in the minimum amount of the hot "solvent," then add the hot "antisolvent" dropwise until the solution becomes cloudy. A drop or two of the "solvent" is then added to redissolve the precipitate, and the solution is cooled slowly.[7]

Visualization 2: Troubleshooting "No Crystals"

No_Crystals_Troubleshooting start Problem: No Crystals After Cooling step1 1. Scratch inner surface of flask with a glass rod start->step1 check1 Crystals Form? step1->check1 step2 2. Add a 'seed crystal' of pure compound check1->step2 No success Success: Collect Crystals check1->success Yes check2 Crystals Form? step2->check2 step3 3. Solution is likely unsaturated. Reduce solvent volume by boiling. check2->step3 No check2->success Yes recool Re-cool the concentrated solution step3->recool recool->start

Caption: Decision tree for inducing crystallization in a supersaturated solution.

References

  • Solvent Choice. Chemistry Teaching Labs - University of York. [Link]
  • Recrystallization - Single Solvent. University of California, Los Angeles - Chemistry. [Link]
  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester - Department of Chemistry. [Link]
  • Finding the best solvent for recrystallisation student sheet.
  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]
  • Experiment : Recrystallization – Part I: Solvent Selectio nn. Science Learning Center. [Link]
  • Problems with Recrystallisations. Chemistry Teaching Labs - University of York. [Link]
  • 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]
  • recrystallization.pdf. University of California, Berkeley - College of Chemistry. [Link]
  • Recrystallization1. California State University, Northridge - Department of Chemistry and Biochemistry. [Link]
  • Methyl benzo
  • Chemical Properties of Benzoic acid, 2,4,6-trimethyl- (CAS 480-63-7). Cheméo. [Link]
  • Macroscale Nitration of Methyl Benzo
  • 2,4,6-trimethylbenzoic acid, methyl ester. ChemBK. [Link]
  • methyl 2,4,6-trimethylbenzo
  • CN1927800A - Synthesis process of 2,4,6-trimethyl benzoic acid.
  • Notes - PAG 06 Synthesis of an Organic Solid. OCR (B)
  • CN102491894A - Preparation method of 2,4,6-trimethylbenzoic acid.
  • Unusual hydrolysis of methyl 2,4,6‐trimethylbenzo
  • 2,4,6-Trimethylbenzo
  • Synthesis and Posttreatment Research of 2,4,6-Trimethylbenzoic Acid.

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Technical Support Center: Column Chromatography Protocol for Purifying Methyl 2,4,6-trimethylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

This technical support guide provides a comprehensive, in-depth protocol for the purification of methyl 2,4,6-trimethylbenzoate using column chromatography. It is designed to provide actionable insights and troubleshooting solutions for professionals in scientific research and drug development.

PART 1: CORE DIRECTIVE - Understanding the Separation

This compound is a relatively non-polar ester. The primary challenge in its purification is the separation from other non-polar or slightly polar impurities that may have similar retention properties on a chromatographic stationary phase. These can include unreacted starting materials like 2,4,6-trimethylbenzoic acid or byproducts from the esterification reaction. The key to a successful purification lies in optimizing the stationary and mobile phases to exploit subtle differences in polarity and achieve a clean separation.

PART 2: SCIENTIFIC INTEGRITY & LOGIC - A Validated Protocol
Expertise & Experience: The "Why" Behind the "How"

A robust purification protocol is not just a series of steps, but a system where each choice is deliberate. Here, we explain the reasoning behind the selection of each component and technique.

Stationary Phase Selection: For the separation of moderately non-polar compounds like this compound, silica gel (60 Å, 230-400 mesh) is the industry standard. Its high surface area and slightly acidic nature provide excellent resolving power for a wide range of organic molecules.

Mobile Phase Optimization: The choice of mobile phase, or eluent, is critical. A solvent system with the correct polarity will move the desired compound down the column at an appropriate rate, allowing for separation from impurities. For this compound, a mixture of a non-polar solvent like hexane (or petroleum ether) and a more polar solvent like ethyl acetate is typically effective. The optimal ratio should be determined by preliminary Thin-Layer Chromatography (TLC) analysis. A good starting point for TLC development is a 9:1 or 8:2 mixture of hexane to ethyl acetate. The ideal solvent system should provide a retention factor (Rf) of approximately 0.2-0.4 for the target compound, which generally translates to good separation on a column.[1]

Experimental Protocol: A Step-by-Step Guide

Materials:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Hexane (or petroleum ether), HPLC grade

  • Ethyl acetate, HPLC grade

  • Glass chromatography column with stopcock

  • Cotton or glass wool

  • Fine sand

  • Collection vessels (test tubes or flasks)

  • TLC plates (silica gel 60 F₂₅₄), developing chamber, and UV lamp (254 nm)[2]

  • Rotary evaporator

Procedure:

  • Column Packing:

    • Securely clamp the column in a vertical position.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar mobile phase.

    • Pour the slurry into the column and gently tap the sides to ensure even packing and remove air bubbles.

    • Add a protective layer of sand on top of the packed silica gel.

    • Drain the excess solvent until the solvent level is just at the top of the sand layer. Crucially, do not allow the column to run dry at any point.

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent like dichloromethane.[3] Carefully add the solution to the top of the column.

    • Dry Loading (Recommended for samples with poor solubility): Dissolve the crude product in a volatile solvent. Add a small amount of silica gel (2-3 times the weight of the crude product) and evaporate the solvent to obtain a dry, free-flowing powder.[2] Carefully add this powder to the top of the column.[2]

  • Elution and Fraction Collection:

    • Begin elution with the least polar mobile phase determined by TLC.

    • If necessary, gradually increase the polarity of the mobile phase (gradient elution) by increasing the percentage of ethyl acetate.[2] This will help to elute more polar impurities after the desired product has been collected.

    • Collect the eluent in fractions of a consistent volume.

  • Fraction Analysis and Product Isolation:

    • Monitor the collected fractions by TLC to identify those containing the pure product.[2]

    • Combine the pure fractions.

    • Remove the solvent from the combined fractions using a rotary evaporator.

    • Dry the resulting product under high vacuum to remove any residual solvent.

Trustworthiness: A Self-Validating System

This protocol incorporates continuous monitoring through TLC, which serves as a self-validating mechanism. By analyzing the fractions, you can be confident in combining only the pure product, ensuring the integrity of the final isolated compound.[4]

PART 3: VISUALIZATION & FORMATTING
Data Presentation: At-a-Glance Parameters
ParameterRecommended SpecificationRationale
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard for moderately non-polar compounds.
Mobile Phase Hexane/Ethyl Acetate GradientAllows for fine-tuning of polarity for optimal separation.
TLC Rf Target 0.2 - 0.4Generally provides good resolution in column chromatography.[1]
Sample Loading Dry LoadingPreferred for samples with low solubility in the mobile phase.[3]
Experimental Workflow Diagram

purification_workflow prep Column Preparation (Slurry Packing) load Sample Loading (Wet or Dry) prep->load elute Elution (Hexane/EtOAc Gradient) load->elute collect Fraction Collection elute->collect analyze TLC Analysis of Fractions collect->analyze combine Combine Pure Fractions analyze->combine Identify Pure Fractions isolate Solvent Removal (Rotary Evaporation) combine->isolate product Purified Methyl 2,4,6-trimethylbenzoate isolate->product

Caption: Workflow for the purification of this compound.

Troubleshooting and FAQs

Issue: Poor separation of spots on TLC.

  • Possible Cause: The mobile phase is either too polar or not polar enough.

  • Solution: Adjust the ratio of hexane to ethyl acetate. If the spots are too high on the plate (high Rf), decrease the polarity by reducing the amount of ethyl acetate. If the spots remain at the baseline (low Rf), increase the polarity by adding more ethyl acetate.

Issue: The compound is not coming off the column.

  • Possible Cause: The mobile phase is not polar enough to elute the compound.

  • Solution: Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. If the compound still does not elute, a stronger solvent like dichloromethane or a small percentage of methanol may be required.

Issue: The collected fractions are not pure.

  • Possible Cause: The column may have been overloaded with the crude product, or the mobile phase composition was not optimal.

  • Solution: Reduce the amount of crude material loaded onto the column. A general guideline is a 1:20 to 1:100 ratio of sample to silica gel by weight. Re-evaluate the mobile phase using TLC to ensure good separation between the desired product and impurities.

FAQ 1: Can I use a different stationary phase?

While silica gel is the most common, for certain impurity profiles, other stationary phases like alumina or reverse-phase silica (e.g., C18) could be employed.[1] However, this would require significant redevelopment of the mobile phase system.

FAQ 2: How do I know when to stop collecting fractions?

Continue collecting fractions until all the UV-active compounds have eluted from the column, as monitored by TLC. It is good practice to run a final, more polar "flush" of the column to ensure all material has been recovered.

FAQ 3: My purified product is an oil, but it should be a solid. What should I do?

  • Possible Cause: The presence of residual solvent or co-eluting impurities can lower the melting point of your product.

  • Solution: Ensure all solvent has been removed by drying the product under high vacuum. If it remains an oil, re-purification by column chromatography with a shallower solvent gradient or recrystallization from an appropriate solvent may be necessary to remove impurities.[5]

References
  • (Reserved for future reference)
  • University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography.
  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives.
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  • Longdom Publishing. (2023). Molecular Analysis and Separation Using Thin-Layer Chromatography.
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Identifying common impurities in Methyl 2,4,6-trimethylbenzoate synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 2,4,6-trimethylbenzoate. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this sterically hindered ester. Here, we address common challenges, provide in-depth troubleshooting guides, and answer frequently asked questions to help you navigate the intricacies of this synthesis and ensure the purity of your final product.

Section 1: Troubleshooting & Synthesis Optimization

This section addresses the most common issues encountered during the synthesis of this compound, focusing on the root causes and providing actionable solutions.

Question 1: Why is the yield of my Fischer esterification of 2,4,6-trimethylbenzoic acid so low?

Answer:

This is the most frequent challenge and is almost always due to severe steric hindrance. The two methyl groups at the ortho positions (C2 and C6) of the benzoic acid physically block the carbonyl carbon. This makes it difficult for the nucleophile, methanol, to attack the carbonyl, which is a critical step in the standard Fischer esterification mechanism.[1][2]

The Causality:

The Fischer esterification proceeds via a tetrahedral intermediate. The formation of this intermediate requires the alcohol (methanol) to approach the carbonyl carbon at a specific angle (the Bürgi-Dunitz angle). The bulky ortho-methyl groups clash with the incoming methanol molecule, raising the activation energy for this step and dramatically slowing down the reaction rate.[3][4] Consequently, under standard reflux conditions with catalysts like H₂SO₄ or HCl, the equilibrium strongly favors the starting materials, leading to the recovery of unreacted 2,4,6-trimethylbenzoic acid.[1][5]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low esterification yield.

Recommended Protocols:

  • Via the Acyl Chloride (Most Reliable Method): This method bypasses the sterically hindered nucleophilic attack on the carboxylic acid.

    • Step 1: Acyl Chloride Formation. In a fume hood, carefully add thionyl chloride (SOCl₂, ~1.5 equivalents) to dry 2,4,6-trimethylbenzoic acid in an inert solvent like dichloromethane (DCM) or toluene. A catalytic amount of dimethylformamide (DMF) can accelerate the reaction. Reflux the mixture for 2-4 hours until gas evolution (SO₂ and HCl) ceases.

    • Step 2: Esterification. Remove the excess thionyl chloride under reduced pressure. Dissolve the crude 2,4,6-trimethylbenzoyl chloride in an inert dry solvent (e.g., DCM). Cool the solution in an ice bath and slowly add dry methanol (~3 equivalents) and a non-nucleophilic base like pyridine or triethylamine (~1.2 equivalents) to scavenge the HCl produced.

    • Step 3: Workup. Allow the reaction to warm to room temperature and stir for 2-3 hours. Quench with water, separate the organic layer, wash with dilute HCl, then saturated NaHCO₃, and finally brine. Dry over Na₂SO₄, filter, and concentrate to yield the crude ester.

  • Forced Fischer Esterification:

    • Use a large excess of methanol (it can be the solvent) and a strong acid catalyst like concentrated sulfuric acid.

    • Employ a Dean-Stark apparatus to remove the water formed during the reaction, which helps to drive the equilibrium toward the product side.[3]

    • Be prepared for very long reaction times (24-72 hours) and moderate yields at best.

Question 2: My NMR spectrum shows my product, but there are other aromatic peaks. What is the likely impurity?

Answer:

Besides unreacted starting material, the most common aromatic impurity is 2,4,6-trimethylbenzoic anhydride (also known as mesitoic anhydride). This impurity forms when two molecules of the starting carboxylic acid condense with the loss of a water molecule.

Formation Mechanism:

This side reaction can be particularly prevalent if you use a carbodiimide coupling agent (like DCC) or if the reaction conditions inadvertently promote dehydration of the starting acid. The anhydride can also be formed from the reaction of the acid chloride intermediate with unreacted carboxylate.[6][7][8]

Caption: Formation of 2,4,6-trimethylbenzoic anhydride.

Identification via Spectroscopy:

A combination of NMR and GC-MS is the best way to confirm the presence of these species.

Compound¹H NMR (CDCl₃) - Aromatic H¹H NMR (CDCl₃) - Methyl H¹³C NMR (CDCl₃) - Carbonyl CMass Spec (EI) - Key m/z
This compound (Product) ~6.85 ppm (s, 2H)~3.85 ppm (s, 3H, OCH₃), ~2.25 ppm (s, 9H, Ar-CH₃)~171 ppm178 (M+), 147 (M+-OCH₃)[9]
2,4,6-trimethylbenzoic acid (Starting Material) ~6.87 ppm (s, 2H)~11-12 ppm (br s, 1H, COOH), ~2.30 ppm (s, 9H, Ar-CH₃)~177 ppm164 (M+), 147 (M+-OH)
2,4,6-trimethylbenzoic anhydride (Impurity) ~6.90 ppm (s, 4H)~2.32 ppm (s, 18H, Ar-CH₃)~165 ppm310 (M+), 164, 147

Note: Chemical shifts are approximate and can vary slightly based on solvent and concentration. Data compiled from spectroscopic principles and public databases.[10][11][12][13]

Section 2: Purification and Analysis FAQs

FAQ 1: What is the best way to purify crude this compound?

The optimal purification strategy depends on the primary impurities present.

  • If the main impurity is unreacted 2,4,6-trimethylbenzoic acid: An acid-base extraction is highly effective. Dissolve the crude product in a water-immiscible solvent like diethyl ether or ethyl acetate. Wash the solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The acidic starting material will be deprotonated to its sodium salt and move into the aqueous layer, while the neutral ester remains in the organic layer.[14] Afterwards, wash the organic layer with water and brine, dry, and evaporate the solvent.

  • If the main impurity is 2,4,6-trimethylbenzoic anhydride: Both the ester and the anhydride are neutral, so an acid-base wash will not separate them. In this case, column chromatography on silica gel is the most effective method. Use a non-polar eluent system, such as a gradient of ethyl acetate in hexanes (e.g., starting from 2% and gradually increasing to 10% ethyl acetate). The less polar ester will typically elute before the more polar anhydride.

  • For high purity material: Recrystallization from a suitable solvent like methanol or a hexane/isopropanol mixture can be performed after the initial purification.

FAQ 2: How do I set up a GC-MS method to analyze my sample?

A standard GC-MS method can effectively separate and identify the product and key impurities.

Sample Protocol for GC-MS Analysis:

ParameterSettingRationale
Column Standard non-polar column (e.g., DB-5ms, HP-5ms), 30m x 0.25mm ID, 0.25µm filmProvides good separation for aromatic compounds based on boiling point and polarity.
Injection Mode Split (e.g., 50:1 ratio)Prevents column overloading and ensures sharp peaks for quantitative analysis.
Injector Temp 250 °CEnsures complete vaporization of the analytes without thermal degradation.
Carrier Gas Helium, constant flow ~1.0 mL/minInert and provides good chromatographic efficiency.
Oven Program Start at 100 °C, hold for 2 min. Ramp at 15 °C/min to 280 °C, hold for 5 min.This temperature program effectively separates the starting acid, the product ester, and the anhydride.
MS Source Temp 230 °CStandard temperature for electron ionization (EI).
MS Quad Temp 150 °CStandard temperature for the quadrupole mass filter.
Ionization Mode Electron Ionization (EI) at 70 eVProvides reproducible fragmentation patterns for library matching and identification.[15][16]

This method should provide good resolution between the expected components, allowing for both identification and quantification.

References

  • Bender, M. L., & Dewey, R. S. (1958). The Mechanism of the Alkaline Hydrolysis of this compound. Journal of the American Chemical Society, 80(20), 5401–5404. [Link]
  • Besson, M., & Pinel, C. (2007). Hydrolysis and saponification of methyl benzoates. Green Chemistry, 9(10), 1098-1102. [Link]
  • Chemistry Stack Exchange. (2020).
  • Journal of the American Chemical Society.
  • Homework.Study.com. How can you explain the observation that an attempted Fischer esterification of 2,4,6-trimethylbenzoic acid with methanol/HCl is unsuccessful?[Link]
  • Homework.Study.com. Explain the observation that attempted Fischer esterification of 2,4,6-trimethylbenzoic acid with...[Link]
  • Al-Faiyz, Y. S. S., et al. (2012). Crystal structure of 2,4,6-trimethylbenzoic anhydride. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 8), o2469. [Link]
  • ResearchGate. (2010). Synthesis and Posttreatment Research of 2,4,6-Trimethylbenzoic Acid. [Link]
  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661–667. [Link]
  • ResearchGate. (2012). Crystal structure of 2,4,6-trimethylbenzoic anhydride. [Link]
  • Filo. (2025). Explain the observation that attempted Fischer esterification of 2,4,6-trimethylbenzoic acid with methanol and HCl is unsuccessful. [Link]
  • PubChem.
  • Chemistry LibreTexts. (2020). Acid Anhydride Chemistry. [Link]
  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
  • World Journal of Pharmaceutical Research. Development and validation of gc-ms method for the trace level determination of potential genotoxic impurities. [Link]
  • Google Patents. (2007). CN1927800A - Synthesis process of 2,4,6-trimethyl benzoic acid.
  • Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. [Link]
  • Organic Syntheses. Acid Anhydrides. [Link]
  • ResearchGate. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]
  • Organic Chemistry Portal.
  • Physics & Maths Tutor. PAG 06 Synthesis of an Organic Solid - OCR (B) Chemistry A-Level. [Link]
  • ChemSynthesis.
  • Research Journal of Science and Technology. (2017).
  • University of Toronto.
  • Google Patents. (2012). CN102491894A - Preparation method of 2,4,6-trimethylbenzoic acid.
  • MDPI. (2023).
  • Shimadzu. Solutions for Pharmaceutical Impurities. [Link]

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Technical Support Center: Purification Strategies for 2,4,6-Trimethylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical solutions for the removal of unreacted 2,4,6-trimethylbenzoic acid from your product mixture. As Senior Application Scientists, we understand that efficient purification is critical to the success of your synthesis. This center is designed to provide you with both the "how" and the "why" behind effective purification strategies.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the removal of 2,4,6-trimethylbenzoic acid. The question-and-answer format is designed to help you quickly identify and solve specific challenges in your workflow.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of 2,4,6-trimethylbenzoic acid that I should consider for its removal?

A1: Understanding the properties of 2,4,6-trimethylbenzoic acid is crucial for selecting an appropriate purification method. Key properties include:

PropertyValueSignificance for Purification
pKa ~3.45[1][2]This acidic nature allows for easy conversion to its water-soluble salt with a mild base.
Melting Point 152-155 °C[2][3]A distinct melting point is useful for assessing purity after recrystallization.
Solubility Low in water (722.5 mg/L)[1][2], soluble in organic solvents like ethanol, ether, and acetone.[1][4]This differential solubility is the basis for liquid-liquid extraction and recrystallization.
Appearance White to off-white crystalline solid.[1][5]Visual inspection can give a preliminary indication of purity.

Q2: I've tried a simple water wash, but it's not removing the 2,4,6-trimethylbenzoic acid. Why?

A2: A simple water wash is generally ineffective because 2,4,6-trimethylbenzoic acid has low solubility in neutral water.[1][2] To effectively move it from an organic solvent into an aqueous phase, you need to exploit its acidic nature. This is achieved through an acid-base extraction.[6][7][8]

Q3: Can I use a strong base like sodium hydroxide to extract the acid?

A3: While sodium hydroxide will effectively deprotonate 2,4,6-trimethylbenzoic acid, it is a strong base that could potentially hydrolyze or react with your desired product, especially if it is an ester or another base-sensitive functional group.[7] A milder base like sodium bicarbonate is often a safer and equally effective choice for this purpose.[7][9]

Troubleshooting Specific Issues

Issue 1: After basic extraction, my product is still contaminated with 2,4,6-trimethylbenzoic acid.

  • Possible Cause 1: Incomplete Extraction. A single extraction may not be sufficient to remove all the acid. The partition coefficient dictates that the acid will distribute between the two phases, and multiple extractions are often necessary to ensure complete removal.[10]

    • Solution: Perform multiple sequential extractions with fresh aqueous base. Three extractions are typically sufficient. Monitor the pH of the aqueous layer after each extraction; it should remain basic.

  • Possible Cause 2: Insufficient Base. You may not be using enough of the basic solution to neutralize all the 2,4,6-trimethylbenzoic acid.

    • Solution: Ensure you are using a sufficient molar excess of the base relative to the amount of unreacted acid. A saturated solution of sodium bicarbonate is often a good choice.

  • Possible Cause 3: Emulsion Formation. Vigorous shaking of the separatory funnel can lead to the formation of an emulsion, a stable mixture of the organic and aqueous layers, which prevents clean separation.

    • Solution: Gently invert the separatory funnel multiple times instead of vigorous shaking. If an emulsion does form, you can try adding a small amount of brine (saturated NaCl solution) to help break it up. Allowing the funnel to stand for a longer period may also resolve the issue.

Issue 2: I've performed a basic extraction and now I can't recover my 2,4,6-trimethylbenzoic acid from the aqueous layer after acidification.

  • Possible Cause 1: Incomplete Acidification. You may not have added enough acid to fully protonate the 2,4,6-trimethylbenzoate salt back to the neutral, water-insoluble carboxylic acid.[10][11]

    • Solution: Add a strong acid, such as 1M HCl, dropwise while stirring until the solution is acidic. Test the pH with litmus paper to ensure it is below the pKa of the acid (around pH 2-3). The 2,4,6-trimethylbenzoic acid should precipitate out as a solid.

  • Possible Cause 2: Insufficient Cooling. The solubility of 2,4,6-trimethylbenzoic acid in water, although low, is temperature-dependent.[4]

    • Solution: Cool the acidified aqueous solution in an ice bath to maximize precipitation of the acid before filtration.

Issue 3: My final product is pure, but my yield is very low after purification.

  • Possible Cause 1: Product Partitioning. If your desired product has some solubility in the aqueous base, you may be losing it during the extraction process.

    • Solution: After the initial extractions, you can perform a "back-extraction" by washing the combined aqueous layers with a fresh portion of the organic solvent to recover any dissolved product.

  • Possible Cause 2: Premature Precipitation during Recrystallization. If you are using recrystallization for purification, adding the anti-solvent too quickly or cooling the solution too rapidly can lead to the product "crashing out" as a fine powder, which can trap impurities and be difficult to handle, leading to loss.

    • Solution: Allow the hot, saturated solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization. If using an anti-solvent, add it dropwise to the point of persistent cloudiness.

In-Depth Purification Protocols

Here we provide detailed, step-by-step methodologies for the most effective techniques to remove unreacted 2,4,6-trimethylbenzoic acid.

Method 1: Acid-Base Extraction

This is the most common and highly effective method for separating carboxylic acids from neutral or basic compounds.[6][7][8] The principle lies in converting the water-insoluble neutral acid into a water-soluble salt by reaction with a base.[11]

Experimental Protocol:
  • Dissolution: Dissolve the crude product mixture in a water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane).

  • Extraction: Transfer the organic solution to a separatory funnel and add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Mixing: Stopper the funnel and gently invert it several times to mix the layers. Be sure to vent the funnel frequently to release the pressure from the carbon dioxide gas that is formed.[9]

  • Separation: Allow the layers to separate. The upper layer will be the organic phase (if using a solvent less dense than water like ether or ethyl acetate), and the lower layer will be the aqueous phase containing the sodium 2,4,6-trimethylbenzoate salt.

  • Repeat: Drain the aqueous layer and repeat the extraction of the organic layer with fresh sodium bicarbonate solution two more times to ensure complete removal of the acid.

  • Wash: Wash the organic layer with brine to remove any residual water-soluble components.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain your purified product.

  • (Optional) Recovery of 2,4,6-trimethylbenzoic acid: Combine the aqueous layers from the extractions. Slowly add a strong acid (e.g., 1M HCl) with stirring until the solution is acidic (pH ~2). The 2,4,6-trimethylbenzoic acid will precipitate as a white solid.[10] Cool the mixture in an ice bath and collect the solid by vacuum filtration.

Workflow Diagram:

G start Crude Product Mixture (Product + 2,4,6-Trimethylbenzoic Acid) in Organic Solvent add_base Add aq. NaHCO3 & Mix in Separatory Funnel start->add_base separate Separate Layers add_base->separate organic_layer Organic Layer (Purified Product) separate->organic_layer Organic Phase aqueous_layer Aqueous Layer (Sodium 2,4,6-Trimethylbenzoate) separate->aqueous_layer Aqueous Phase wash_organic Wash with Brine organic_layer->wash_organic acidify Acidify with HCl (pH ~2) aqueous_layer->acidify dry_concentrate Dry (Na2SO4) & Concentrate wash_organic->dry_concentrate final_product Final Purified Product dry_concentrate->final_product precipitate Precipitate & Filter acidify->precipitate recovered_acid Recovered 2,4,6-Trimethylbenzoic Acid precipitate->recovered_acid

Caption: Acid-Base Extraction Workflow.

Method 2: Recrystallization

Recrystallization is a powerful technique for purifying solid compounds. It relies on the principle that the solubility of a compound in a solvent increases with temperature.[4]

Experimental Protocol:
  • Solvent Selection: Choose a suitable solvent system. For 2,4,6-trimethylbenzoic acid, options include water, ligroin, or carbon tetrachloride.[2][5] A good solvent will dissolve the compound when hot but not when cold.

  • Dissolution: In a flask, add a minimal amount of the hot solvent to your crude product until it is just dissolved.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature. Pure crystals of your desired product (or the acid, depending on what you are trying to isolate) should form. Cooling in an ice bath can further increase the yield.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals thoroughly.

Method 3: Scavenger Resins

Scavenger resins are solid-supported reagents that react with and remove specific types of molecules from a solution.[12] For removing acidic impurities like 2,4,6-trimethylbenzoic acid, a basic scavenger resin is ideal.[13]

Experimental Protocol:
  • Resin Selection: Choose a basic scavenger resin, such as an aminomethyl or morpholinomethyl polystyrene resin.[14]

  • Incubation: Add the scavenger resin to a solution of your crude product in an appropriate organic solvent.

  • Agitation: Gently agitate the mixture for a sufficient amount of time to allow the resin to react with and "scavenge" the 2,4,6-trimethylbenzoic acid.

  • Filtration: Filter the mixture to remove the resin, which now has the unwanted acid bound to it.

  • Concentration: Concentrate the filtrate to obtain your purified product.

Logical Diagram:

G cluster_0 Crude Solution cluster_1 Add Scavenger Resin cluster_2 Filtration cluster_3 Purified Solution p1 P p2 P p1->p2 Agitate a2 A resin R a1 A a1->a2 p3 P p2->p3 bound_resin R-A a2->bound_resin Binding p4 P p3->p4 Collect Filtrate end start

Caption: Scavenger Resin Purification Logic.

References

  • Acid-Base Extraction - Chemistry LibreTexts. (2022).
  • Acid–base extraction - Wikipedia. (n.d.).
  • Organic Acid-Base Extractions - Chemistry Steps. (n.d.).
  • Acid-Base Extraction | Purpose, Theory & Applications - Lesson - Study.com. (n.d.).
  • Solvent developments for liquid-liquid extraction of carboxylic acids in perspective. (2019). Reviews in Chemical Engineering.
  • recovery of carboxylic acids from aqueous solutions by liquid-liquid extraction with a triisooctylamine diluent system - SciELO. (n.d.).
  • Synthesis and Posttreatment Research of 2,4,6-Trimethylbenzoic Acid. (2012). Taylor & Francis Online.
  • Organic Practical Setup 5. Washing to remove acid impurities - YouTube. (2014).
  • 2,3,6-Trimethylbenzoic acid - Solubility of Things. (n.d.).
  • Liquid/liquid Extraction 30 LIQUID/LIQUID SEPARATION: EXTRACTION OF ACIDS OR BASES FROM NEUTRAL ORGANICS. (n.d.).
  • Resins with Functional Groups as Scavengers. (n.d.).
  • Synthesis process of 2,4,6-trimethyl benzoic acid - Google Patents. (n.d.).
  • Liquid/liquid Extraction of a Carboxylic Acid, Amine, and Neutral Unknown Mixture - CDN. (n.d.).
  • Scavenger Resins - Amerigo Scientific. (n.d.).
  • Solid-Supported Scavengers - Supra sciences. (n.d.).
  • Solid phase extraction purification of carboxylic acid products from 96-well format solution phase synthesis with DOWEX 1x8-400 formate anion exchange resin - PubMed. (n.d.).
  • Synthesis and Posttreatment Research of 2,4,6-Trimethylbenzoic Acid - Taylor & Francis Online. (2012).
  • Structures of carboxylic acids reported in liquid-liquid extraction literature. - ResearchGate. (n.d.).
  • Separation of Acidic, Basic and Neutral Compounds | Magritek. (n.d.).
  • How to remove traces of acidic impurity or water? - ResearchGate. (2016).
  • Methods for Removing Acidic Impurities from Halogenated Propenes - Google Patents. (n.d.).
  • Chemical Properties of Benzoic acid, 2,4,6-trimethyl- (CAS 480-63-7) - Cheméo. (n.d.).
  • Synthetic process of 2,4,6-trimethyl benzoic acid - Google Patents. (n.d.).
  • 2,4,6-Trimethylbenzoic acid | C10H12O2 | CID 10194 - PubChem. (n.d.).
  • Benzoic acid, 2,4,6-trimethyl- - the NIST WebBook. (n.d.).
  • Benzoic acid, 2,4,6-trimethyl- - the NIST WebBook. (n.d.).

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Technical Support Center: Optimizing Reaction Conditions for the Synthesis of Hindered Esters

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to the intricate art of synthesizing sterically hindered esters. This guide is crafted for researchers, scientists, and drug development professionals who encounter the unique challenges posed by bulky carboxylic acids and alcohols. Here, we dissect common experimental hurdles, offering detailed troubleshooting guides, frequently asked questions (FAQs), and optimized protocols to streamline your synthetic endeavors.

Troubleshooting Guide & FAQs

This section is designed to be your first point of reference when a reaction doesn't proceed as planned. The question-and-answer format directly addresses specific issues you might encounter in the lab.

Issue 1: Low to No Ester Yield with Standard Coupling Reagents

Q1: I'm attempting to couple a bulky tertiary alcohol with a sterically hindered carboxylic acid using standard DCC/DMAP conditions, but I'm observing very low conversion. What's going wrong and what are my alternatives?

A1: This is a classic challenge in ester synthesis. The low reactivity is primarily due to the steric hindrance around both the carboxylic acid and the alcohol, which impedes the approach of the nucleophilic alcohol to the activated carboxylic acid intermediate. Standard coupling conditions like DCC/DMAP are often insufficient to overcome this steric barrier.[1]

Troubleshooting Steps & Recommendations:

  • Switch to a More Powerful Acylating Agent: The key is to form a highly reactive intermediate from the carboxylic acid.

    • Yamaguchi Esterification: This is a highly effective method for sterically hindered systems.[1][2] It involves the reaction of the carboxylic acid with 2,4,6-trichlorobenzoyl chloride (Yamaguchi reagent) to form a mixed anhydride. This anhydride is then reacted with the alcohol in the presence of a stoichiometric amount of 4-dimethylaminopyridine (DMAP).[2][3][4][5] The high reactivity of the acyl-substituted DMAP intermediate drives the reaction to completion even with bulky substrates.[2][3]

    • Shiina Macrolactonization Reagents: While developed for macrolactonization, the principles are applicable to intermolecular esterifications. Reagents like 2-methyl-6-nitrobenzoic anhydride can be highly effective.

  • Optimize Steglich Esterification Conditions: While standard Steglich conditions (DCC/DMAP) may fail, modifications can improve yields.

    • Increase Catalyst Loading: For hindered substrates, increasing the amount of DMAP can accelerate the reaction.[6][7]

    • Alternative Carbodiimides: Consider using EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) which can sometimes offer advantages in terms of solubility of the urea byproduct.

    • Solvent Choice: Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or toluene are generally preferred.[5] For Steglich-type reactions, dimethyl carbonate (DMC) has been identified as a greener and effective alternative.[6]

  • Consider a Two-Step Procedure for Yamaguchi Esterification: For particularly challenging cases, a two-step protocol for the Yamaguchi esterification can be beneficial. First, form the mixed anhydride by reacting the carboxylic acid with the Yamaguchi reagent and triethylamine. After removing the triethylamine hydrochloride by filtration, the alcohol and DMAP are added to the filtered solution.

Issue 2: Side Reactions and Purification Difficulties

Q2: My reaction to form a hindered ester using DCC is messy, and I'm struggling to purify my product from the dicyclohexylurea (DCU) byproduct. What are the common side reactions, and how can I simplify purification?

A2: The formation of N-acylurea is a common side reaction in DCC-mediated couplings, especially with slow-reacting, hindered alcohols.[7][8] This occurs when the O-acylisourea intermediate rearranges. The insoluble nature of DCU can also complicate purification.

Troubleshooting Steps & Recommendations:

  • Suppress N-Acylurea Formation:

    • Catalytic DMAP is Crucial: DMAP acts as an acyl transfer reagent, intercepting the O-acylisourea intermediate to form a more reactive acylpyridinium species.[7] This intermediate reacts more rapidly with the alcohol, minimizing the time for the undesired rearrangement to N-acylurea to occur.[7] Ensure you are using an adequate catalytic amount of DMAP (typically 5-10 mol%).

  • Simplify DCU Removal:

    • Filtration: In many cases, DCU can be removed by simple filtration as it is often insoluble in common reaction solvents like DCM.

    • Solvent Selection: Running the reaction in a solvent where DCU has low solubility can facilitate its removal.

    • Use of Water-Soluble Carbodiimides (EDC): Switching to EDC results in a water-soluble urea byproduct, which can be easily removed during an aqueous workup.

  • Alternative Purification Strategies for Esters:

    • Aqueous Workup: Liquid esters can be purified by washing with a dilute base (e.g., 2N sodium carbonate) to remove unreacted carboxylic acid, followed by a wash with a dilute acid (e.g., 0.2N sulfuric acid) and then water.[9]

    • Crystallization: Solid esters can often be purified by recrystallization from a suitable solvent.[9]

    • Chromatography: While the goal is often to avoid chromatography, it remains a powerful tool for separating complex mixtures.

Issue 3: Macrolactonization (Intramolecular Esterification) Failure

Q3: I am attempting a macrolactonization of a hindered ω-hydroxy acid, but I am primarily observing dimerization or polymerization. What conditions favor intramolecular cyclization?

A3: Macrolactonization is a delicate balance between intramolecular cyclization and intermolecular reactions. High concentrations favor the formation of dimers and polymers.

Troubleshooting Steps & Recommendations:

  • High Dilution is Key: The most critical factor for successful macrolactonization is performing the reaction under high dilution conditions (typically 10⁻³ M). This is achieved by the slow addition of the seco-acid (the ω-hydroxy acid) to the reaction mixture containing the coupling reagents, often using a syringe pump over several hours.

  • Method Selection for Macrolactonization:

    • Yamaguchi Macrolactonization: This is a widely used and highly effective method for the synthesis of macrolactones, especially for complex and highly functionalized molecules.[2][5]

    • Keck Macrolactonization: This method utilizes a combination of DCC, DMAP, and an acid catalyst like pyridinium p-toluenesulfonate (PPTS).[10] It has been shown to be very effective for the synthesis of various macrolactones.[10][11]

Comparative Data on Reaction Conditions

The following table summarizes recommended starting conditions for various esterification methods suitable for hindered substrates. Note that optimization will likely be required for your specific substrates.

MethodCoupling ReagentCatalyst/BaseSolventTemperatureKey Considerations
Steglich Esterification DCC or EDCDMAP (catalytic)DCM, THF, AcetonitrileRoom TemperatureProne to N-acylurea side products with very hindered substrates.[8][12]
Yamaguchi Esterification 2,4,6-Trichlorobenzoyl chlorideDMAP (stoichiometric), TriethylamineToluene, THFRoom TemperatureHighly effective for hindered substrates and macrolactonization.[2][5][13]
Keck Macrolactonization DCCDMAP, PPTSDCE (reflux)RefluxPrimarily for macrolactonization under high dilution.[10]

Experimental Protocols

Protocol 1: General Procedure for Yamaguchi Esterification of a Hindered Alcohol
  • To a solution of the sterically hindered carboxylic acid (1.0 equiv) and triethylamine (1.5 equiv) in anhydrous toluene (0.1 M) at room temperature, add 2,4,6-trichlorobenzoyl chloride (1.2 equiv) dropwise.

  • Stir the mixture at room temperature for 1-2 hours.

  • Filter the reaction mixture to remove the triethylamine hydrochloride precipitate.

  • To the filtrate, add a solution of the sterically hindered alcohol (1.2 equiv) and DMAP (2.0 equiv) in anhydrous toluene.

  • Stir the reaction at room temperature and monitor by TLC or LC-MS until completion.

  • Upon completion, dilute the reaction with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃, 1M HCl, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Keck Macrolactonization
  • Prepare a solution of the seco-acid (1.0 equiv) in a suitable solvent (e.g., DCE) to a final concentration of approximately 3.5 x 10⁻³ M for the slow addition step.

  • In a separate flask, add DCC (10 equiv), DMAP (10 equiv), and PPTS (10 equiv) to the same solvent under reflux.

  • Using a syringe pump, add the solution of the seco-acid to the refluxing mixture over a period of 2-4 hours.

  • After the addition is complete, continue to stir the reaction at reflux for an additional 1 hour.

  • Cool the reaction to room temperature and filter to remove the precipitated DCU.

  • Concentrate the filtrate in vacuo and purify the residue by flash column chromatography.[10]

Visualizing Reaction Mechanisms and Workflows

Yamaguchi Esterification Mechanism

The following diagram illustrates the key steps in the Yamaguchi esterification, highlighting the formation of the highly reactive mixed anhydride and the subsequent acyl-substituted DMAP intermediate.[2][3]

Yamaguchi_Esterification cluster_activation Activation Step cluster_esterification Esterification Step RCOOH Carboxylic Acid MixedAnhydride Mixed Anhydride RCOOH->MixedAnhydride + TCBC, Et3N TCBC 2,4,6-Trichlorobenzoyl Chloride (Yamaguchi Reagent) Et3N Triethylamine AcylDMAP Acyl-DMAP Intermediate MixedAnhydride->AcylDMAP + DMAP DMAP DMAP Ester Hindered Ester AcylDMAP->Ester + ROH ROH Hindered Alcohol Troubleshooting_Workflow Start Low Yield with Hindered Esterification Check_Reagents Are reagents pure and anhydrous? Start->Check_Reagents Check_Reagents->Start No, purify/dry reagents Check_Conditions Are reaction conditions appropriate? Check_Reagents->Check_Conditions Yes Optimize_Steglich Optimize Steglich: - Increase DMAP - Switch to EDC Check_Conditions->Optimize_Steglich Using Steglich Switch_Method Switch to a more powerful method Check_Conditions->Switch_Method Standard methods failing Optimize_Steglich->Switch_Method No Improvement Success Successful Synthesis Optimize_Steglich->Success Yield Improves Yamaguchi Yamaguchi Esterification Switch_Method->Yamaguchi Shiina Shiina Macrolactonization Switch_Method->Shiina Yamaguchi->Success Shiina->Success

Caption: Decision tree for optimizing hindered ester synthesis.

References

  • Inanaga, J.; Hirata, K.; Saeki, H.; Katsuki, T.; Yamaguchi, M. "A Rapid Esterification by Means of Mixed Anhydride and Its Application to Large-ring Lactonization". Bull. Chem. Soc. Jpn.1979, 52, 1989–1993. [Link]
  • Dhimitruka, I.; SantaLucia, J., Jr. "Investigation of the Yamaguchi Esterification Mechanism. Synthesis of a Lux-S Enzyme Inhibitor Using an Improved Esterification Method". Org. Lett.2006, 8, 47-50. [Link]
  • Synthesis of key macrolactone structure of resin glycosides using a Keck macrolactonization method - Taylor & Francis Online. [Link]
  • Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review - NIH. [Link]
  • A solvent-reagent selection guide for Steglich-type esterific
  • Steglich Esterific
  • Neises, B.; Steglich, W. "Simple Method for the Esterification of Carboxylic Acids". Angew. Chem. Int. Ed.1978, 17, 522–524. [Link]
  • Steglich esterific
  • Synthesis of key macrolactone structure of resin glycosides using a Keck macrolactoniz
  • General procedures for the purification of Esters - Chempedia - LookChem. [Link]

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Technical Support Center: Alternative Catalysts for the Esterification of 2,4,6-Trimethylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the esterification of 2,4,6-trimethylbenzoic acid (mesitoic acid). This document provides in-depth troubleshooting, frequently asked questions (FAQs), and validated protocols for researchers, chemists, and drug development professionals who encounter challenges with this sterically hindered substrate. Our goal is to explain the causality behind experimental choices and provide reliable methods to achieve successful esterification.

Introduction: The Challenge of Steric Hindrance

2,4,6-trimethylbenzoic acid is a classic example of a sterically hindered carboxylic acid. The two methyl groups at the ortho-positions (positions 2 and 6) physically block the carbonyl carbon. This steric shield prevents the direct nucleophilic attack by an alcohol, which is the key step in the standard Fischer-Speier esterification mechanism.[1][2][3] Consequently, attempting to esterify this acid using common methods like refluxing with an alcohol in the presence of a catalytic amount of HCl or H₂SO₄ will fail, leading to the recovery of the unchanged starting acid.[1][2]

This guide focuses on alternative catalytic systems and strategies that circumvent this steric barrier to achieve high yields of the desired ester product.

Frequently Asked Questions (FAQs)

Q1: Why does the standard Fischer esterification fail for 2,4,6-trimethylbenzoic acid?

The Fischer esterification proceeds via a mechanism where the alcohol acts as a nucleophile and attacks the protonated carbonyl carbon of the carboxylic acid.[4] In 2,4,6-trimethylbenzoic acid, the bulky methyl groups flanking the carboxylic acid group create significant steric hindrance.[1] This physical obstruction makes the carbonyl carbon inaccessible to the alcohol nucleophile, thus preventing the formation of the necessary tetrahedral intermediate.[1][5] As a result, the reaction does not proceed, and the starting material is recovered.[2]

Q2: What is the primary mechanistic strategy to overcome this steric hindrance?

The most effective strategy is to change the reaction mechanism to one that does not require direct nucleophilic attack on the sterically hindered carbonyl carbon. This is typically achieved by converting the carboxylic acid into a much more reactive intermediate. Two successful approaches are:

  • Formation of an Acylium Ion: Using a strong dehydrating acid like concentrated sulfuric acid, the carboxylic acid can be protonated on the hydroxyl group, which then loses a molecule of water to form a highly electrophilic acylium ion (R-C≡O⁺).[1][6] This linear species is not sterically hindered and can be readily attacked by the alcohol nucleophile.[1]

  • Activation with Coupling Agents: Reagents like carbodiimides (e.g., DCC in the Steglich esterification) or other activating agents (e.g., 2,4,6-trichlorobenzoyl chloride in Yamaguchi esterification) react with the carboxylic acid to form a highly reactive O-acylisourea or mixed anhydride intermediate.[7][8] This intermediate is then susceptible to nucleophilic attack by the alcohol, often facilitated by a nucleophilic catalyst like 4-dimethylaminopyridine (DMAP).[8]

Q3: What are the most common classes of alternative catalysts or reagents for this reaction?

For sterically hindered acids, the focus shifts from simple protonic catalysts to more robust activating agents and powerful catalyst systems. Common classes include:

  • Strong Dehydrating Mineral Acids: Concentrated H₂SO₄ is used in stoichiometric amounts to generate an acylium ion.[1]

  • Carbodiimides: N,N'-Dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC), typically used with DMAP (Steglich esterification).[8]

  • Acyl Halide Formers: Reagents like 2,4,6-trichlorobenzoyl chloride (Yamaguchi reagent) convert the acid to a highly reactive mixed anhydride.[7]

  • Organophosphorus Reagents: Triphenylphosphine-based systems can be used for challenging couplings.[9]

  • Lewis Acids: Certain Lewis acids, such as tin (II) chloride, tetrabutyl titanate, and iron (III) chloride, have been shown to catalyze the esterification of sterically hindered acids.[10]

Q4: Are there non-acidic or milder catalytic systems available for sensitive substrates?

Yes. For substrates that are sensitive to strong acids, the Steglich esterification is an excellent alternative. It proceeds under mild, often neutral pH conditions at room temperature.[8] This method utilizes DCC or EDC as a coupling agent and a catalytic amount of DMAP. It is highly effective for a wide range of substrates, including those with acid-labile functional groups.[8]

Q5: Can solid/heterogeneous catalysts be used for this esterification to simplify purification?

While traditional homogeneous catalysts are often required for such challenging substrates, research into solid acid catalysts is ongoing. Zirconium/titanium-based solid acids have shown promise in the esterification of various benzoic acids and can be recovered and reused, simplifying the workup process.[11] However, their efficacy for severely hindered substrates like 2,4,6-trimethylbenzoic acid may require more forcing conditions compared to potent homogeneous systems. Other heterogeneous options include strong acid ion-exchange resins like Dowex 50W, which act as an insoluble form of sulfonic acid.[12]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

ProblemPotential Cause(s)Recommended Solution(s)
1. No reaction; starting acid is recovered unchanged. A. Inappropriate Catalyst: You are using a standard Fischer esterification catalyst (e.g., catalytic HCl, p-TsOH) that is ineffective due to steric hindrance.[1][2] B. Insufficient Activation: The reaction conditions are not vigorous enough to form the required reactive intermediate (e.g., acylium ion).A. Change Reaction Strategy: Switch to a method designed for hindered acids.     i. Acylium Ion Method: Dissolve the acid in concentrated H₂SO₄ before adding the alcohol. See Protocol 1.[1]     ii. Steglich Esterification: Use a carbodiimide coupling agent (DCC or EDC) with catalytic DMAP. See Protocol 2.[8]     iii. Yamaguchi Esterification: Use 2,4,6-trichlorobenzoyl chloride followed by the alcohol in the presence of DMAP.[7]
2. Low yield of the desired ester. A. Incomplete Reaction: The reaction has not reached completion. B. Reversibility: Esterification is an equilibrium reaction. Water produced during the reaction can hydrolyze the ester product.[13] C. Competing Side Reactions: The coupling agent is degrading or reacting with the solvent or other components.A. Optimize Reaction Time & Temperature: Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. Some hindered couplings may require extended reaction times (24-48h). B. Remove Water: While not the primary issue in activation-based methods, ensuring anhydrous conditions is always good practice. Use dry solvents and reagents. C. Choose an Appropriate Solvent: Use inert, anhydrous solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Toluene. For Steglich esterification, a range of solvents can be effective.[8]
3. Product discoloration or significant side product formation. A. Catalyst-Induced Degradation: Strong acids like H₂SO₄ or p-toluenesulfonic acid can cause charring or sulfonation at high temperatures.[10] B. Byproduct Formation: In Steglich esterification, the N,N'-dicyclohexylurea (DCU) byproduct can be difficult to remove. In other methods, unreacted activating agents can contaminate the product.A. Use Milder Conditions: If discoloration is observed, switch to a milder method like the Steglich esterification, which runs at room temperature.[8] B. Optimize Purification:     i. For DCU: DCU is insoluble in most organic solvents. After the reaction, filter the crude mixture through a pad of celite to remove the precipitated DCU. Further purification can be achieved by chromatography.     ii. General: Employ aqueous workups to remove water-soluble impurities and column chromatography for final purification.
4. Difficulty in product purification. A. Co-elution of Product and Byproducts: The polarity of the desired ester may be similar to that of the starting material or byproducts, making chromatographic separation difficult. B. Emulsion during Workup: Formation of stable emulsions during aqueous extraction steps.A. Optimize Chromatography: Systematically screen different solvent systems (e.g., Hexanes/Ethyl Acetate, Hexanes/DCM) for column chromatography. If co-elution persists, consider alternative purification techniques like preparative HPLC. B. Improve Workup: To break emulsions, add brine (saturated NaCl solution) during the aqueous wash. If the issue persists, filter the entire mixture through a pad of celite.
Comparative Overview of Catalyst Systems
Catalyst SystemTypical ConditionsAdvantagesDisadvantagesKey References
Conc. H₂SO₄ Stoichiometric H₂SO₄, Alcohol, 0°C to RTSimple reagents, effective for generating acylium ions.Harsh acidic conditions, potential for charring/side reactions, difficult workup.[1],[6]
Steglich Esterification (DCC/DMAP) DCC (1.1 eq), DMAP (0.1 eq), Alcohol, Anhydrous DCM or THF, 0°C to RTVery mild conditions, high yields, tolerates sensitive functional groups.DCC is an allergen, produces insoluble DCU byproduct that requires filtration.[8]
Yamaguchi Esterification 2,4,6-trichlorobenzoyl chloride, Triethylamine, then Alcohol + DMAPHighly effective for hindered acids and macrolactonization.Requires stoichiometric activating agent, produces byproducts.[7]
Solid Acid Catalysts (e.g., Zr/Ti) High temperature, reflux, neat or in a high-boiling solventCatalyst is reusable, simplifies product workup (filtration).May require higher temperatures and longer reaction times, potentially lower yields for severely hindered substrates.[11]
Visual Diagrams

Catalyst_Selection_Workflow start Start: Esterify 2,4,6-Trimethylbenzoic Acid q1 Is the substrate sensitive to strong acid? start->q1 steiglich Use Steglich Esterification (DCC/EDC, DMAP) - Mild Conditions - High Yield q1->steiglich  Yes acylium Use Acylium Ion Method (Conc. H₂SO₄) - Potent - Simple Reagents q1->acylium No end_s Proceed to Protocol 2 steiglich->end_s q2 Is catalyst recovery a high priority? acylium->q2 solid_acid Consider Solid Acid Catalyst (e.g., Zr/Ti, Dowex) - Reusable - Easier Workup q2->solid_acid Yes end_a Proceed to Protocol 1 q2->end_a No end_sa Requires further optimization solid_acid->end_sa

Caption: Workflow for selecting a suitable esterification method.

Steglich_Mechanism cluster_0 Activation Step cluster_1 Catalysis & Coupling Acid R-COOH (Hindered Acid) Intermediate O-Acylisourea (Reactive Intermediate) Acid->Intermediate DCC DCC DCC->Intermediate Acyl_DMAP Acyl-DMAP⁺ (Highly Activated) Intermediate->Acyl_DMAP DMAP DMAP (Nucleophilic Catalyst) DMAP->Acyl_DMAP Ester R-COOR' (Product) Acyl_DMAP->Ester Alcohol R'-OH Alcohol->Ester

Caption: Simplified mechanism of Steglich esterification.

Experimental Protocols

Protocol 1: Acylium Ion-Mediated Esterification using Concentrated H₂SO₄

This protocol is based on the principle of forming a highly reactive acylium ion.[1]

Materials:

  • 2,4,6-trimethylbenzoic acid

  • Anhydrous alcohol (e.g., methanol, ethanol)

  • Concentrated sulfuric acid (98%)

  • Diethyl ether or DCM

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask, magnetic stirrer, ice bath

Procedure:

  • Setup: Place a magnetic stir bar in a clean, dry round-bottom flask and cool it in an ice bath.

  • Acid Dissolution: Carefully add concentrated sulfuric acid to the flask. While stirring, slowly add 2,4,6-trimethylbenzoic acid (1.0 eq) in portions. Allow the acid to dissolve completely. The formation of the acylium ion may be observed.

  • Alcohol Addition: Slowly add the anhydrous alcohol (3-5 eq) dropwise to the cold solution. Maintain the temperature at 0-5 °C during the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Quenching: Carefully pour the reaction mixture over a large amount of crushed ice in a beaker. This will quench the reaction and dilute the sulfuric acid.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether or DCM (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude ester.

  • Purification: Purify the crude product by column chromatography on silica gel if necessary.

Protocol 2: Steglich Esterification using DCC and DMAP

This protocol is ideal for acid-sensitive substrates and proceeds under mild conditions.[8]

Materials:

  • 2,4,6-trimethylbenzoic acid (1.0 eq)

  • Anhydrous alcohol (1.2 eq)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.1 eq)

  • Anhydrous Dichloromethane (DCM)

  • Round-bottom flask, magnetic stirrer, argon/nitrogen atmosphere

Procedure:

  • Setup: To a dry round-bottom flask under an inert atmosphere (argon or nitrogen), add 2,4,6-trimethylbenzoic acid, the anhydrous alcohol, and DMAP.

  • Dissolution: Add anhydrous DCM to dissolve the solids.

  • DCC Addition: Cool the flask to 0 °C in an ice bath. In a separate container, dissolve the DCC in a minimal amount of anhydrous DCM and add this solution dropwise to the reaction mixture. A white precipitate of N,N'-dicyclohexylurea (DCU) will begin to form.

  • Reaction: After the addition, remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Filtration: Once the reaction is complete, filter the mixture through a pad of celite or a sintered glass funnel to remove the precipitated DCU. Wash the filter cake with a small amount of DCM.

  • Washing: Transfer the filtrate to a separatory funnel and wash with 0.5 M HCl solution, followed by saturated sodium bicarbonate solution, and finally brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the resulting crude ester by flash column chromatography on silica gel.

References
  • How can you explain the observation that an attempted Fischer esterification of 2,4,6-trimethylbenzoic acid with methanol/HCl is unsuccessful? Homework.Study.com. [Link]
  • Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism. Royal Society of Chemistry. [Link]
  • Method for esterifying sterically hindered carboxylic acids.
  • Direct organocatalytic esterification of carboxylic acids and alcohols by redox neutral sulfur(iv) catalysis via intramolecularl. RSC Publishing. [Link]
  • Unusual hydrolysis of methyl 2,4,6‐trimethylbenzo
  • Explain the observation that attempted Fischer esterification of 2,4,6-trimethylbenzoic acid with... Homework.Study.com. [Link]
  • a. A student did not obtain any ester when he added 2,4,6 -trimethylbenzo.. Filo. [Link]
  • A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Royal Society of Chemistry. [Link]
  • Ester synthesis by esterific
  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. [Link]
  • esterification of benzoic acid to methyl benzo
  • Application of Green Catalysts for the Esterification of Benzoic Acid with Different Alcohols. DergiPark. [Link]
  • Please suggest commercially available esterification catalysts for esterification of benzoic acid??
  • Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid C

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Preventing hydrolysis of Methyl 2,4,6-trimethylbenzoate during workup

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing Hydrolysis During Experimental Workup

Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals who are working with Methyl 2,4,6-trimethylbenzoate and need to isolate the compound while preventing its unintended hydrolysis during the reaction workup. As a senior application scientist, my goal is to provide you with not just protocols, but a deeper understanding of the principles at play, ensuring the integrity of your synthesis.

Understanding the Challenge: The Stability of a Hindered Ester

This compound is a sterically hindered ester. The three methyl groups ortho and para to the ester functionality create a crowded environment around the carbonyl carbon. This steric hindrance is a double-edged sword: it makes the ester remarkably resistant to hydrolysis under standard conditions, but it can also complicate its synthesis and purification if care is not taken.[1][2]

Under typical basic conditions, ester hydrolysis (saponification) proceeds through a BAc2 mechanism, which involves nucleophilic attack at the carbonyl carbon.[2][3][4] However, the bulky methyl groups in this compound physically block this approach.[2] While this makes the ester stable, aggressive conditions such as high temperatures or the use of strong bases in non-aqueous environments can still force hydrolysis.[1][5]

Troubleshooting Guide & FAQs

This section addresses common issues and questions that arise when working with this compound.

Q1: I'm seeing a lower than expected yield of my ester after workup. Could it be hydrolysis?

A lower yield is a primary indicator of product loss, and hydrolysis is a likely culprit if your workup involves aqueous basic solutions.[6] To confirm this, you can analyze your crude product using techniques like:

  • Thin-Layer Chromatography (TLC): Look for a new, more polar spot that corresponds to the 2,4,6-trimethylbenzoic acid starting material or byproduct.

  • NMR Spectroscopy: The presence of a broad singlet corresponding to the carboxylic acid proton and characteristic aromatic peaks of the acid would indicate hydrolysis.[6]

Q2: My reaction mixture contains residual acid catalyst. How can I neutralize it without hydrolyzing my ester?

This is a critical step where hydrolysis can inadvertently occur. The key is to use a weak base and control the temperature.

  • Avoid Strong Bases: Do not use strong bases like sodium hydroxide or potassium hydroxide, as they can promote saponification, even with a hindered ester.[3][6][7]

  • Use a Weak Base: A cold, saturated solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) is the recommended choice.[6] These are basic enough to neutralize strong acid catalysts but generally not strong enough to initiate significant hydrolysis of a hindered ester, especially at low temperatures.

Q3: What is the ideal temperature for the aqueous workup?

The colder, the better. The rate of all chemical reactions, including hydrolysis, decreases at lower temperatures.

  • Ice Bath: Always perform your aqueous washes with the separatory funnel immersed in an ice bath.

  • Pre-chilled Solutions: Use solutions (water, brine, bicarbonate) that have been pre-chilled in an ice bath.

Q4: How long can I leave my organic layer in contact with the aqueous base?

Minimize contact time. The longer the ester is in contact with any aqueous phase, especially a basic one, the greater the opportunity for hydrolysis.[6]

  • Efficient Extraction: Perform your extractions and washes swiftly. Do not let the layers sit in the separatory funnel for extended periods.

  • Immediate Separation: As soon as the layers have separated, drain the aqueous layer.

Q5: Are there any non-aqueous workup options to completely avoid hydrolysis?

Yes, in some cases, a non-aqueous workup can be employed. This is particularly useful if your product is highly sensitive to hydrolysis. One approach involves the use of solid-phase scavengers to remove acidic impurities, followed by filtration and evaporation of the solvent. Another method involves precipitation of the product by adding a non-polar solvent, though this is highly dependent on the solubility characteristics of your specific compound. Some procedures also utilize anhydrous workups with reagents like barium hydroxide in methanol, followed by protonation with anhydrous HCl.[8]

Optimized Workup Protocol to Prevent Hydrolysis

This protocol is designed to maximize the recovery of this compound by minimizing the risk of hydrolysis during the workup of a typical esterification reaction.

Materials:

  • Reaction mixture containing this compound

  • Diethyl ether or Ethyl acetate (extraction solvent)

  • Saturated aqueous sodium bicarbonate (NaHCO₃), ice-cold

  • Saturated aqueous sodium chloride (Brine), ice-cold

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Separatory funnel

  • Erlenmeyer flask

  • Ice bath

Procedure:

  • Cool the Reaction Mixture: Once the reaction is complete, cool the reaction flask to room temperature, and then place it in an ice bath for at least 10-15 minutes.

  • Dilute with Organic Solvent: Add an appropriate volume of a non-polar organic solvent like diethyl ether or ethyl acetate to the cooled reaction mixture.

  • Transfer to Separatory Funnel: Transfer the mixture to a separatory funnel.

  • Neutralization Wash:

    • Add a portion of ice-cold, saturated aqueous NaHCO₃ to the separatory funnel.

    • Caution: Stopper the funnel and invert it gently, venting frequently to release any CO₂ gas that evolves.[6]

    • Shake the funnel gently for about 30 seconds.

    • Allow the layers to separate and drain the lower aqueous layer.

    • Repeat this wash until no more gas evolution is observed.

  • Water Wash:

    • Wash the organic layer with a portion of ice-cold water to remove any remaining bicarbonate solution.

    • Separate and discard the aqueous layer.

  • Brine Wash:

    • Wash the organic layer with a portion of ice-cold, saturated brine.[6] This helps to remove the bulk of the dissolved water from the organic layer.[9]

    • Separate and discard the aqueous layer.

  • Drying the Organic Layer:

    • Drain the organic layer into a clean, dry Erlenmeyer flask.

    • Add anhydrous Na₂SO₄ or MgSO₄.[6] Swirl the flask; if the drying agent clumps together, add more until some of it moves freely as a fine powder.

  • Isolation of the Product:

    • Filter the dried organic solution to remove the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

Data Summary Table
Workup StepReagentTemperaturePurpose
Neutralization Saturated aq. NaHCO₃0-5 °CNeutralize acid catalyst
Washing Deionized Water0-5 °CRemove residual base
Brine Wash Saturated aq. NaCl0-5 °CRemove dissolved water
Drying Anhydrous Na₂SO₄/MgSO₄Room Temp.Remove trace water

Visualizing the Process

Hydrolysis Mechanism of this compound

G cluster_reactants Reactants cluster_products Hydrolysis Products Ester This compound TS Tetrahedral Intermediate (Sterically Hindered) Ester->TS + OH⁻ (Difficult due to steric hindrance) TS->Ester Reversion Acid 2,4,6-Trimethylbenzoic Acid TS->Acid Elimination of CH₃O⁻ Alcohol Methanol

Caption: Steric hindrance around the carbonyl group makes the formation of the tetrahedral intermediate difficult.

Recommended Workup Workflow

G start Reaction Mixture (in Organic Solvent) wash1 Wash with cold sat. NaHCO₃ start->wash1 Neutralize Acid wash2 Wash with cold water wash1->wash2 Remove Base wash3 Wash with cold brine wash2->wash3 Remove Water dry Dry over Na₂SO₄ or MgSO₄ wash3->dry filter Filter dry->filter evap Evaporate Solvent filter->evap product Pure this compound evap->product

Caption: A sequential workflow designed to minimize hydrolysis and isolate the pure ester.

References

  • Theodorou, V. et al. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc, 2018(7), pp. 0-0.
  • Ciriminna, R., & Pagliaro, M. (2010). Hydrolysis and saponification of methyl benzoates. Green Chemistry, 12(8), 1433-1436.
  • Chemistry Stack Exchange. (2020). Unusual hydrolysis of this compound.
  • Ashenhurst, J. (2022). Basic Hydrolysis of Esters – Saponification. Master Organic Chemistry.
  • OperaChem. (2024). Saponification-Typical procedures.
  • Manchand, P. S. (1971). Cleavage of Sterically Hindered Esters with Boron Trichloride. Journal of the Chemical Society D: Chemical Communications, (12), 667-667.
  • Anderson, B. A., & Witulski, A. G. (2004). A Convenient Procedure for Parallel Ester Hydrolysis. Organic letters, 6(18), 3043–3045.
  • Merlic, C. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. UCLA Chemistry.
  • LibreTexts Chemistry. (2023). Saponification of Esters.
  • Google Patents. (2007). Synthesis process of 2,4,6-trimethyl benzoic acid.
  • LibreTexts Chemistry. (2023). Saponification.
  • University of York. (n.d.). Theory of Aqueous Workup. Chemistry Teaching Labs.
  • Gillis, E. P., & Burke, M. D. (2011). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. The Journal of Organic Chemistry, 76(8), 2534–2539.
  • National Center for Biotechnology Information. (n.d.). 2,4,6-Trimethylbenzoic acid. PubChem.
  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals.
  • Royal Society of Chemistry. (n.d.). Nitration of methyl benzoate. RSC Education.
  • Koshikari, Y. (2012). Development of Catalytic Ester Condensations and Hydrolysis of Esters toward Green Chemistry. Hokkaido University Collection of Scholarly and Academic Papers.
  • Singh, L., Gupta, A. K., Singh, R. T., Yerman, D. K., & Jha, R. C. (1984). Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. Journal of the Indian Chemical Society, 61(11-12), 1034-1036.
  • Mosher Chemical. (n.d.). This compound.
  • Newman, M. S. (1941). A New Method for the Esterification of Certain Sterically Hindered Acids. Journal of the American Chemical Society, 63(9), 2431–2434.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem.
  • Science Ready. (2021, May 5). Esterification: Reflux, Isolation and Purification // HSC Chemistry [Video]. YouTube.
  • National Institute of Standards and Technology. (n.d.). Benzoic acid, 2,4,6-trimethyl-. NIST Chemistry WebBook.

Sources

Technical Support Center: Troubleshooting the Cleavage of the Mesitoyl Protecting Group

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the mesitoyl (Mes) protecting group. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this sterically hindered aroyl group to protect alcohols, amines, and other functional groups in complex organic synthesis. The mesitoyl group offers robust stability under a variety of conditions, but its effective and clean removal can sometimes present challenges.

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during the deprotection of mesitoyl-protected compounds. The information herein is grounded in established chemical principles and practical laboratory experience to ensure you can confidently navigate your synthetic challenges.

I. Understanding the Mesitoyl Group: Why Cleavage Can Be Tricky

The mesitoyl group's stability stems from the steric hindrance provided by the two ortho-methyl groups on the aromatic ring. This bulkiness shields the ester or amide carbonyl from nucleophilic attack, making it resistant to many standard deprotection conditions. Successful cleavage, therefore, requires carefully selected reagents and conditions that can overcome this steric barrier without compromising other sensitive functionalities in the molecule.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses common problems encountered during mesitoyl group cleavage in a question-and-answer format, providing explanations and actionable solutions.

Issue 1: Incomplete or No Cleavage

Question: I am observing starting material in my reaction mixture even after prolonged reaction times. What are the likely causes and how can I drive the reaction to completion?

Answer: Incomplete cleavage is the most frequent issue and typically points to insufficient reactivity of the chosen deprotection conditions to overcome the steric hindrance of the mesitoyl group.

Causality & Solutions:

  • Insufficiently Strong Nucleophile/Base: Standard hydrolysis conditions (e.g., NaOH in MeOH/H₂O) are often too mild. The steric bulk around the carbonyl carbon prevents effective nucleophilic attack by hydroxide or methoxide ions.

    • Solution 1: Use a Stronger, Less Hindered Nucleophile: Consider using reagents like lithium hydroxide (LiOH) in a mixture of THF and water, which can be more effective than NaOH or KOH. For very stubborn cases, potassium trimethylsilanolate (TMSOK) in anhydrous THF is a powerful, non-hydrolytic option for cleaving hindered esters.[1]

    • Solution 2: Increase Reaction Temperature: Carefully increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier. Monitor the reaction closely for potential side product formation.

    • Solution 3: Employ a More Forcing Basic System: A combination of a strong base with a suitable solvent can be effective. For example, heating with a strong base like potassium tert-butoxide in tert-butanol or employing basic alumina impregnated with potassium hydroxide can facilitate cleavage.

  • Poor Solubility: The substrate may not be fully dissolved in the reaction mixture, limiting its exposure to the reagents.

    • Solution: Ensure your substrate is completely soluble. Consider using a co-solvent system (e.g., THF/water, dioxane/water) to improve solubility.

  • Reductive Cleavage Inefficiency: If you are using a reductive cleavage method (e.g., with a metal hydride), the reagent may not be potent enough.

    • Solution: For reductive cleavage of mesitoyl esters to the corresponding alcohol, stronger reducing agents may be required. While lithium aluminum hydride (LiAlH₄) can be effective, it may also reduce other functional groups.[2] A milder but effective alternative for some systems could be diisobutylaluminium hydride (DIBAL-H), although its success is substrate-dependent.

Issue 2: Formation of Unwanted Byproducts (Side Reactions)

Question: My cleavage reaction is yielding unexpected products alongside or instead of my desired deprotected molecule. What are the common side reactions and how can I mitigate them?

Answer: The forcing conditions sometimes required for mesitoyl cleavage can lead to undesired side reactions on other parts of your molecule.

Causality & Solutions:

  • Epimerization or Racemization: The use of strong bases can deprotonate acidic protons alpha to stereocenters, leading to a loss of stereochemical integrity.

    • Solution: If your molecule is base-sensitive, consider milder, non-basic cleavage methods if possible. Reductive cleavage or enzymatic hydrolysis could be alternatives. If basic conditions are unavoidable, try using a less aggressive base or running the reaction at a lower temperature for a longer duration.

  • Cleavage of Other Protecting Groups: The conditions used to remove the robust mesitoyl group may inadvertently cleave more labile protecting groups like silyl ethers (e.g., TBS, TIPS) or carbamates (e.g., Boc, Cbz).[3][4]

    • Solution: Orthogonal Protection Strategy: This highlights the importance of a well-designed orthogonal protecting group strategy from the outset of your synthesis.[5][6] If you are encountering this issue, you may need to re-evaluate your protecting group scheme. For the current step, consider conditions that are highly specific for ester or amide cleavage. For instance, enzymatic hydrolysis can offer exquisite selectivity.

  • Rearrangement or Degradation: Highly sensitive molecules may degrade under harsh acidic or basic conditions.

    • Solution: Screen a variety of milder cleavage conditions. If both strong acid and strong base are problematic, nucleophilic cleavage with reagents like hydrazine or sodium borohydride in the right solvent system might be a viable path.

Issue 3: Difficult Work-up and Purification

Question: After the reaction, I am struggling to isolate my product from the reaction mixture and byproducts. What are some tips for a cleaner work-up?

Answer: The nature of the reagents used for mesitoyl cleavage can sometimes complicate the purification process.

Causality & Solutions:

  • Emulsion Formation during Extraction: Strongly basic aqueous solutions can lead to emulsions during liquid-liquid extraction.

    • Solution: Add brine (saturated NaCl solution) to the aqueous layer to break up emulsions. Alternatively, filtering the organic layer through a pad of Celite® or anhydrous magnesium sulfate can help.

  • Persistent Contaminants: Mesitoic acid is a byproduct of the cleavage. If your desired product has similar polarity, chromatographic separation can be challenging.

    • Solution 1: Acid-Base Extraction: After the reaction, if your product is neutral, you can perform an acid-base extraction. Quench the reaction, dilute with an organic solvent, and wash with a basic aqueous solution (e.g., saturated sodium bicarbonate) to remove the acidic mesitoic acid.

    • Solution 2: Recrystallization: If your product is crystalline, recrystallization can be an effective method for purification.

III. Frequently Asked Questions (FAQs)

Q1: What are the standard conditions for mesitoyl group cleavage?

A1: There is no single "standard" condition due to substrate variability. However, a common starting point for the hydrolysis of mesitoyl esters is treatment with a strong base like LiOH or NaOH in a mixture of THF, methanol, and water at elevated temperatures (e.g., reflux).[7][8]

Q2: Can the mesitoyl group be removed under acidic conditions?

A2: Acid-catalyzed hydrolysis of mesitoyl esters is generally very slow and requires harsh conditions (e.g., concentrated H₂SO₄ or HCl at high temperatures), which are often not compatible with complex molecules.[7][9] This method is typically avoided unless the substrate is exceptionally robust.

Q3: Are there any enzymatic methods for mesitoyl cleavage?

A3: Yes, certain lipases can be used for the selective hydrolysis of mesitoyl esters.[4] This method is advantageous for its mild reaction conditions (neutral pH, room temperature) and high selectivity, making it suitable for sensitive substrates. However, enzyme screening may be necessary to find a lipase with the desired activity for your specific substrate.

Q4: How does the cleavage of a mesitoyl amide compare to a mesitoyl ester?

A4: Mesitoyl amides are generally more stable and harder to cleave than their ester counterparts. Hydrolysis of mesitoyl amides often requires even more forcing conditions, such as prolonged heating with strong acid or base. Reductive cleavage of amides is also possible but can be challenging.

IV. Experimental Protocols

Protocol 1: Basic Hydrolysis of a Mesitoyl Ester
  • Dissolve the mesitoyl-protected compound (1.0 eq) in a mixture of tetrahydrofuran (THF) and methanol (e.g., 3:1 v/v).

  • Add an aqueous solution of lithium hydroxide (LiOH) (5-10 eq, 2 M).

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and carefully neutralize with an aqueous acid (e.g., 1 M HCl).

  • Remove the organic solvents under reduced pressure.

  • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product for further purification.

Protocol 2: Reductive Cleavage of a Mesitoyl Ester
  • Dissolve the mesitoyl-protected compound (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of lithium aluminum hydride (LiAlH₄) (2-4 eq) in THF.

  • Allow the reaction to warm to room temperature and stir until completion as monitored by TLC or LC-MS.

  • Carefully quench the reaction by the sequential slow addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

  • Stir the resulting suspension vigorously for 30 minutes until a white precipitate forms.

  • Add anhydrous magnesium sulfate, stir for another 15 minutes, and then filter the mixture through a pad of Celite®.

  • Wash the filter cake with THF or another suitable solvent.

  • Concentrate the filtrate to obtain the crude product.

V. Data Summary Table

Cleavage MethodReagentsTypical ConditionsAdvantagesDisadvantages
Basic Hydrolysis LiOH, NaOH, KOHTHF/MeOH/H₂O, RefluxGenerally applicable, cost-effectiveCan be harsh, potential for side reactions
Reductive Cleavage LiAlH₄, DIBAL-HAnhydrous THF, 0 °C to RTYields the alcohol directlyReduces other functional groups, requires inert atmosphere
Nucleophilic Cleavage TMSOKAnhydrous THF, RTPowerful for hindered esters, non-hydrolyticReagent is moisture sensitive
Enzymatic Hydrolysis Lipases (e.g., PPL, Amano PS)Phosphate buffer, RTExtremely mild and selectiveRequires enzyme screening, can be slow

VI. Visualization of Workflows

General Cleavage Workflow

cluster_0 Reaction Setup cluster_1 Reaction & Monitoring cluster_2 Work-up & Purification Substrate Substrate Reaction_Mix Reaction_Mix Substrate->Reaction_Mix Dissolve Reagent Reagent Reagent->Reaction_Mix Add Solvent Solvent Solvent->Reaction_Mix In Monitoring Monitoring Reaction_Mix->Monitoring Heat/Stir Completion_Check Completion_Check Monitoring->Completion_Check TLC/LC-MS Quench Quench Completion_Check->Quench Reaction Complete Extraction Extraction Quench->Extraction Purification Purification Extraction->Purification Chromatography/ Recrystallization Final_Product Final_Product Purification->Final_Product Start Start Incomplete_Reaction Incomplete_Reaction Start->Incomplete_Reaction Problem? Side_Products Side_Products Incomplete_Reaction->Side_Products No Increase_Temp Increase Temp/ Use Stronger Reagent Incomplete_Reaction->Increase_Temp Yes Milder_Conditions Use Milder Conditions/ Change Reagent Type Side_Products->Milder_Conditions Yes Purification Proceed to Purification Side_Products->Purification No Increase_Temp->Side_Products Check for Side Products Milder_Conditions->Incomplete_Reaction Check for Completion

Caption: A decision tree for troubleshooting mesitoyl cleavage.

VII. References

  • Castillo, O. R. S., et al. (2009). Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. Journal of the Mexican Chemical Society, 53(3), 138-143. Available at: [Link]

  • Mill, T. (1980). U.S. Patent No. 4,185,027. Washington, DC: U.S. Patent and Trademark Office. Available at:

  • van der Eijk, J. M., Nolte, R. J. M., & Zwikker, J. W. (1980). A simple and mild method for the removal of the NIm-tosyl protecting group. The Journal of Organic Chemistry, 45(3), 547-549. Available at: [Link]

  • Kim, H., & Lee, Y. (2022). Sustainable Approaches for the Protection and Deprotection of Functional Groups. Chemistry – An Asian Journal, 17(15), e202200387. Available at: [Link]

  • Pípal, M., et al. (2000). Side reactions during photochemical cleavage of an alpha-methyl-6-nitroveratryl-based photolabile linker. Journal of Peptide Science, 6(6), 282-290. Available at: [Link]

  • Wikipedia. (2023). Protecting group. Available at: [Link]

  • Clark, J. (2015). Hydrolysing esters. Chemguide. Available at: [Link]

  • Baran, P. S. (n.d.). Protecting Groups. Scripps Research. Available at: [Link]

  • ResearchGate. (n.d.). Hydrolysis of methyl esters and alkylation to phenacyl esters. Available at: [Link]

  • Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. Available at: [Link]

  • ResearchGate. (2000). Side reactions during photochemical cleavage of an α-methyl-6-nitroveratryl-based photolabile linker. Available at: [Link]

  • Lee, Y. J., & Lee, Y. (2014). Ring Cleavage Reactions of Methyl α-D-Allopyranoside Derivatives with Phenylboron Dichloride and Triethylsilane. Molecules, 19(6), 8036-8048. Available at: [Link]

  • ResearchGate. (n.d.). Cleavage time (t ½ ) for various protecting groups and cleavage conditions a. Available at: [Link]

  • Wikipedia. (2023). Ester hydrolysis. Available at: [Link]

Sources

Technical Support Center: Overcoming Steric Hindrance in Esterification Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for sterically hindered esterification reactions. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges when attempting to form ester bonds with bulky substrates. Here, we move beyond simple protocols to explain the "why" behind experimental choices, providing you with the in-depth knowledge to troubleshoot and optimize your reactions effectively.

Understanding the Challenge: The "No-Go" of Steric Hindrance

Steric hindrance is a common hurdle in organic synthesis where the bulky nature of molecules prevents a reaction from occurring at a reasonable rate. In esterification, this typically manifests when either the carboxylic acid or the alcohol, or both, possess large groups near the reactive centers. Traditional methods like Fischer esterification, which rely on direct acid-catalyzed reaction, often fail with sterically hindered substrates like tertiary alcohols because the bulky groups physically block the approach of the nucleophilic alcohol.[1][2] This leads to extremely slow reaction rates or forces the use of harsh conditions that can decompose sensitive molecules.[3]

This guide provides a systematic approach to overcoming these challenges, focusing on modern catalytic methods that are designed to handle even the most stubborn substrates.

Frequently Asked Questions (FAQs)

Q1: My Fischer esterification with a tertiary alcohol is not working. What's happening?

A1: Fischer esterification is generally unsuitable for tertiary alcohols.[4] The reaction mechanism involves the protonation of the alcohol and its departure as a water molecule to form a carbocation, which is then attacked by the carboxylic acid. However, with tertiary alcohols, the bulky alkyl groups create significant steric hindrance, making it difficult for the alcohol to be protonated and for the subsequent nucleophilic attack to occur.[1] Under the strongly acidic conditions required, tertiary alcohols are also prone to elimination, forming alkenes as the major product.[5]

Q2: I'm getting a low yield in my esterification. What are the general first steps to troubleshoot?

A2: Low yields can stem from several factors unrelated to the specific chemistry of sterically hindered substrates. Before delving into advanced techniques, ensure you have addressed these common issues:[6][7]

  • Purity of Reagents and Solvents: Ensure all starting materials and solvents are pure and anhydrous. Water is a common culprit as it can hydrolyze the ester product or interfere with the catalyst.[7]

  • Reaction Time and Temperature: Monitor your reaction progress carefully (e.g., by TLC or LC-MS). Some reactions may require longer times or elevated temperatures to proceed to completion.

  • Stoichiometry: Accurately measure your reagents. Using a large excess of one reagent can sometimes drive the equilibrium towards the product, but this is not always effective for sterically hindered cases.[8]

  • Proper Workup: Ensure your workup procedure is not causing product loss. This includes thorough extraction and careful removal of solvent.[6]

If these general troubleshooting steps do not improve your yield, it is likely that steric hindrance is the primary issue, and a change in methodology is required.

Troubleshooting Guide: Method Selection for Hindered Systems

When faced with a sterically hindered esterification, the key is to choose a method that activates one of the reactants to overcome the high activation energy barrier. Below are troubleshooting scenarios and recommended solutions.

Scenario 1: Esterification of a Sterically Hindered Alcohol (Secondary or Tertiary)

Problem: You are trying to esterify a bulky secondary or tertiary alcohol with a less hindered carboxylic acid.

Recommended Solution: Steglich Esterification

The Steglich esterification is a mild and effective method for coupling carboxylic acids with alcohols, particularly for acid-sensitive or sterically demanding substrates like tertiary alcohols.[9][10] It utilizes a carbodiimide coupling agent, such as dicyclohexylcarbodiimide (DCC) or the more water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP).[9][11]

Why it works: The reaction avoids the harsh acidic conditions of Fischer esterification.[3] DCC or EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. DMAP, a superior nucleophile to the hindered alcohol, then reacts with this intermediate to form a reactive acylpyridinium species ("active ester").[10] This "active ester" is then readily attacked by the alcohol, even a sterically hindered one, to form the desired product.[10]

  • Q: My reaction is slow, and I'm observing the formation of an N-acylurea byproduct. What should I do?

    • A: The formation of N-acylurea is a known side reaction where the O-acylisourea intermediate rearranges.[10][11] This is more likely to happen if the subsequent reaction with the alcohol is slow. The addition of DMAP is crucial to suppress this side reaction by acting as an efficient acyl transfer reagent.[10][11] Ensure you are using a sufficient catalytic amount of DMAP (typically 5-10 mol%).

  • Q: I'm having trouble removing the dicyclohexylurea (DCU) byproduct from my reaction mixture.

    • A: DCU is notoriously insoluble in many common organic solvents. One solution is to use EDC instead of DCC, as the resulting urea byproduct is water-soluble and can be easily removed with an aqueous workup.[12][13] Alternatively, you can try to precipitate the DCU by cooling the reaction mixture and filtering it off.

Steglich_Workflow Acid R-COOH Acylisourea O-Acylisourea Intermediate Acid->Acylisourea DCC DCC or EDC ActiveEster Acylpyridinium Intermediate ('Active Ester') Acylisourea->ActiveEster N_Acylurea N-Acylurea (Byproduct) Acylisourea->N_Acylurea Side Reaction (Slow) DMAP DMAP Ester R-COOR' ActiveEster->Ester Alcohol R'-OH (Hindered)

Caption: Workflow for Steglich Esterification.

Scenario 2: Esterification of a Sterically Hindered Carboxylic Acid

Problem: You need to form an ester from a bulky carboxylic acid and a primary or secondary alcohol.

Recommended Solution: Yamaguchi Esterification

The Yamaguchi esterification is particularly effective for synthesizing highly functionalized esters and is renowned for its use in macrolactonization.[14][15] It involves the reaction of an aliphatic carboxylic acid with 2,4,6-trichlorobenzoyl chloride (the Yamaguchi reagent) to form a mixed anhydride.[14] This anhydride then reacts with an alcohol in the presence of a stoichiometric amount of DMAP to yield the desired ester.[15][16]

Why it works: The key to this method is the formation of a highly reactive mixed anhydride. The electron-withdrawing chlorine atoms on the benzoyl group make the carboxylic acid's carbonyl carbon exceptionally electrophilic. DMAP then regioselectively attacks the less sterically hindered carbonyl of the mixed anhydride, forming the same highly reactive acylpyridinium intermediate as in the Steglich reaction, which is then intercepted by the alcohol.[14][15]

  • Q: My yields are inconsistent. Is the two-step, one-pot procedure critical?

    • A: For many substrates, especially with aliphatic carboxylic acids, a one-pot procedure where all reagents are mixed together can be effective.[15] However, the original protocol involves the initial formation of the mixed anhydride, followed by removal of volatiles, and then the addition of the alcohol and DMAP.[15] For particularly challenging substrates, this two-step procedure can provide more reliable results by ensuring the complete formation of the reactive intermediate before the introduction of the alcohol.

  • Q: Can I use a different base instead of triethylamine?

    • A: Yes, other tertiary amine bases like diisopropylethylamine (DIPEA) can also be used to scavenge the HCl generated during the formation of the mixed anhydride.[16] The choice of base can sometimes influence the reaction outcome, so optimization may be necessary.

Yamaguchi_Mechanism start R-COOH + Yamaguchi Reagent anhydride Mixed Anhydride start->anhydride + Et3N dmap_attack DMAP Attack (less hindered carbonyl) anhydride->dmap_attack active_ester Acylpyridinium Intermediate dmap_attack->active_ester alcohol_attack Alcohol (R'-OH) Attack active_ester->alcohol_attack product Ester (R-COOR') alcohol_attack->product

Caption: Simplified mechanism of Yamaguchi Esterification.

Scenario 3: Esterification with Inversion of Stereochemistry

Problem: You need to esterify a chiral secondary alcohol, and the reaction requires an inversion of stereochemistry at the alcohol's chiral center.

Recommended Solution: Mitsunobu Reaction

The Mitsunobu reaction is a powerful tool for the stereospecific conversion of alcohols to a variety of functional groups, including esters, with complete inversion of configuration.[17] The reaction typically involves an alcohol, a carboxylic acid, a phosphine (usually triphenylphosphine, PPh₃), and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[18]

Why it works: The reaction proceeds through the activation of the alcohol by the PPh₃/DEAD reagent system. This forms an alkoxyphosphonium salt, which is a superb leaving group. The carboxylate anion then acts as a nucleophile, displacing the activated hydroxyl group via an Sₙ2 mechanism, which results in the inversion of stereochemistry.[19]

  • Q: My reaction is sluggish with a very hindered alcohol. What can I do?

    • A: For extremely hindered alcohols, traditional Mitsunobu reagents may be insufficient. Using 1,1'-(azodicarbonyl)dipiperidine (ADDP) in place of DEAD can be beneficial.[19] The betaine intermediate formed from ADDP is more basic, allowing for the effective activation of less acidic and more sterically encumbered alcohols.[19] Additionally, increasing the reaction concentration and using sonication has been shown to dramatically accelerate the reaction rate for hindered substrates.[20]

  • Q: I'm getting low yields, and my starting alcohol is not very acidic. How can I improve this?

    • A: The pKa of the carboxylic acid is crucial. For the esterification of hindered alcohols, using a more acidic carboxylic acid (e.g., 4-nitrobenzoic acid) can lead to higher yields of the inverted product.[21] This is because a more acidic nucleophile is more effective at displacing the activated hydroxyl group.

Reagent CombinationSubstrate ScopeKey AdvantagesCommon Issues
PPh₃ / DEADBroad, effective for many primary and secondary alcohols.Well-established, readily available reagents.Can fail with very hindered or less acidic alcohols.[19]
PPh₃ / ADDPExcellent for sterically hindered alcohols.Increased basicity of the intermediate activates hindered alcohols.[19]ADDP can be more expensive than DEAD.

Alternative & Greener Approaches

Boric Acid Catalysis: A Mild and Selective Alternative

For certain substrates, particularly α-hydroxycarboxylic acids, boric acid offers a simple, mild, and chemoselective method for esterification.[22][23] The reaction can often be carried out at room temperature in the corresponding alcohol as the solvent.[23]

Why it works: Boric acid is believed to activate the carboxylic acid through chelation with the adjacent hydroxyl and carboxylate groups, making the carbonyl carbon more susceptible to nucleophilic attack.[24] This method is particularly attractive from a "green chemistry" perspective due to the low toxicity and abundance of boric acid.[25]

Limitations: The scope of boric acid catalysis is generally limited to carboxylic acids that have a coordinating group, such as an α-hydroxyl group, that can facilitate chelation.[22][24]

Experimental Protocols

Protocol 1: General Procedure for Steglich Esterification using EDC
  • To a solution of the carboxylic acid (1.0 equiv), the alcohol (1.2 equiv), and DMAP (0.1 equiv) in anhydrous dichloromethane (DCM) or acetonitrile at 0 °C, add EDC (1.5 equiv) portion-wise.[12]

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography if necessary.

Protocol 2: General Procedure for Yamaguchi Esterification
  • To a solution of the carboxylic acid (1.0 equiv) and triethylamine (1.1 equiv) in anhydrous toluene, add 2,4,6-trichlorobenzoyl chloride (1.05 equiv) dropwise at room temperature.

  • Stir the mixture for 2 hours.

  • Add a solution of the alcohol (1.5 equiv) and DMAP (3.0 equiv) in toluene to the reaction mixture.

  • Stir at room temperature for 12 hours, monitoring the reaction progress.

  • After completion, filter the reaction mixture and concentrate the filtrate.

  • Dissolve the residue in ethyl acetate and wash with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

References

  • Houston, T. A., Wilkinson, B. L., & Kiefel, M. J. (2004). Boric Acid Catalyzed Chemoselective Esterification of α-Hydroxycarboxylic Acids. Organic Letters, 6(5), 675–678. [Link]
  • Fiveable. (n.d.). Steglich Esterification Definition.
  • BenchChem. (n.d.). Application Notes and Protocols: Esterification of Sterically Hindered Alcohols with ADDP.
  • ACS Publications. (n.d.). Boric Acid Catalyzed Chemoselective Esterification of α-Hydroxycarboxylic Acids | Organic Letters.
  • Wikipedia. (2023). Yamaguchi esterification.
  • The Synthetic Organic Chemistry Site. (n.d.). Acid to Ester - Common Conditions.
  • Organic Chemistry Portal. (n.d.). Yamaguchi Esterification.
  • Houston, T. A., et al. (n.d.). Boric Acid Catalysed Methyl Esterification of Sugar Acids. Griffith Research Online.
  • Alfa Chemistry. (n.d.). Yamaguchi Esterification.
  • MDPI. (2023).
  • J&K Scientific LLC. (n.d.). Yamaguchi Esterification.
  • Houston, T. A., et al. (2007). Selective Monoesterification of Malonic Acid Catalyzed by Boric Acid. Australian Journal of Chemistry, 60(11), 821-823. [Link]
  • JoVE. (2018). Synthesis of Esters Via a Greener Steglich Esterification in Acetonitrile.
  • ResearchGate. (n.d.). Mechanism of a two-step process for Yamaguchi method.
  • YouTube. (2023). Steglich Esterification/ Keck Macrolactonization.
  • Organic Chemistry Portal. (n.d.). Steglich Esterification.
  • Pelletier, J. C., & Kincaid, S. (2000). Use of Sonication for the Coupling of Sterically Hindered Substrates in the Phenolic Mitsunobu Reaction. The Journal of Organic Chemistry, 65(18), 5647–5649. [Link]
  • Dembinski, R. (2004). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 104(5), 2121–2154. [Link]
  • Tapolcsányi, P., et al. (2004). The Mitsunobu Inversion Reaction of Sterically Hindered 17-Hydroxy Steroids. Monatshefte für Chemie, 135, 1129–1136. [Link]
  • Royal Society of Chemistry. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry. [Link]
  • Chemistry Steps. (n.d.). Mitsunobu Reaction.
  • Brainly. (2023). Fischer esterification is not useful for most tertiary alcohols. Explain why.
  • Wikipedia. (2023). Steglich esterification.
  • ScienceDirect. (2003). Esterification of sterically hindered acids and alcohols in fluorous media. Tetrahedron. [Link]
  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification.
  • Reddit. (2024). Steglich Esterification with EDC.
  • SynArchive. (n.d.). Steglich Esterification.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield.
  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Low Yield in NHS Ester Conjugation Reactions.
  • ACS Publications. (n.d.). A New Method for the Esterification of Certain Sterically Hindered Acids.
  • MDPI. (2023).
  • MDPI. (2022). Selective Ruthenium-Catalysed Functionalisation Reactions and ROMP of exo-Norbornene-Based Organosilicon Boronic Esters. Molecules. [Link]
  • Chemistry Steps. (n.d.). Ester Reactions Summary and Practice Problems.
  • Reddit. (2019). Tertiary alcohol esterification?
  • Science Ready. (n.d.). Fisher Esterification, Reflux, Isolation and Purification of Esters.
  • ResearchGate. (n.d.). Catalysts used for the esterification reaction.
  • World Scientific. (n.d.). Catalytic and inhibitory effects of β-cyclodextrin on the hydrolysis of benzoic anhydride.
  • ACS Publications. (n.d.). Modular Synthesis of Chiral Multi-Substituted Cyclohexanes via Cobalt-Catalyzed Enantioselective Desymmetrizing Hydroalkylation.
  • Reddit. (2025). Why are my ester hydrolysis not working.
  • Chemistry Stack Exchange. (2017). Esterification with tertiary alcohol.
  • YouTube. (2020). Anhydride in acidic conditions reacting with alcohol to synthesize ester.
  • Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.
  • Chemistry LibreTexts. (2021). 2.9: Acid Anhydrides for Ester Synthesis.
  • YouTube. (2019). 08.06 Acylation by Anhydrides and Esters.
  • Quora. (2019). Why would you never expect to get 100% yield during synthesis of ester, as specifically as you can for ester?
  • Filo. (2025). What are possible sources of error in an esterification lab?

Sources

Technical Support Center: Optimizing the Synthesis of Methyl 2,4,6-trimethylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Research and Development Scientists

Welcome to the technical support center for the synthesis of Methyl 2,4,6-trimethylbenzoate (Methyl Mesitoate). This guide is designed for chemistry professionals encountering challenges in the esterification of the sterically hindered 2,4,6-trimethylbenzoic acid. As Senior Application Scientists, we understand that success lies not just in following a protocol, but in understanding the causality behind each step. This document provides in-depth troubleshooting advice, validated protocols, and the mechanistic reasoning required to minimize side product formation and maximize yield.

Frequently Asked Questions (FAQs)

Q1: Why is the standard Fischer esterification of 2,4,6-trimethylbenzoic acid so challenging?

The primary difficulty arises from severe steric hindrance. The two ortho-methyl groups on the aromatic ring physically block the carbonyl carbon, making it difficult for the nucleophile (methanol) to attack.[1] This slows down the rate of the desired reaction significantly, allowing side reactions to become more competitive and often leading to low conversion rates if conditions are not optimized.

Q2: My yield is consistently low, with a lot of unreacted starting material. What is the most likely cause?

This is the most common issue and is almost always due to the reaction not reaching equilibrium or the equilibrium being unfavorable. The Fischer esterification is a reversible process.[2][3] To drive the reaction forward, a large excess of one reagent (typically the alcohol) is required, according to Le Châtelier's principle.[4] Insufficient catalyst, inadequate reaction time, or temperatures too low to overcome the activation energy can also result in poor conversion.

Q3: What are the most common side products I should be looking for?

Besides unreacted starting material, the most probable side products include:

  • Mesitylene : Formed via acid-catalyzed decarboxylation of the starting material, especially if the reaction temperature is too high.[5]

  • 2,4,6-Trimethylbenzoic Anhydride : Can form from the dehydration of two molecules of the starting carboxylic acid.

  • Dimethyl Ether : Results from the acid-catalyzed dehydration of the methanol solvent/reagent, particularly at elevated temperatures.

Q4: Can I use a different catalyst besides concentrated sulfuric acid?

Yes. While concentrated sulfuric acid (H₂SO₄) is effective, it is also a strong dehydrating and oxidizing agent, which can promote side reactions like charring or even sulfonation at high temperatures.[2][6] p-Toluenesulfonic acid (p-TsOH) is a milder, solid organic acid that can also catalyze the reaction effectively and may reduce the formation of certain byproducts.[2]

Troubleshooting Guide: From Problem to Solution

This section addresses specific experimental issues with a focus on root causes and corrective actions.

Problem 1: High Percentage of Unreacted 2,4,6-Trimethylbenzoic Acid in Product Mixture

This indicates low forward conversion. The steric hindrance requires forcing conditions to drive the reaction toward the ester product.

Root Cause Analysis:

The equilibrium between the acid/alcohol and the ester/water is the core of the issue. The steric hindrance makes the forward reaction kinetically slow, preventing the system from reaching a favorable equilibrium state within a typical timeframe.

Solution Workflow:

  • Increase the Molar Excess of Methanol : Methanol should be used as the solvent to ensure it is in vast excess (at least 20-50 molar equivalents). This shifts the equilibrium position towards the product side.[4]

  • Ensure Sufficient Catalyst Loading : A catalytic amount of strong acid is required to protonate the carbonyl, making it a much stronger electrophile. For a lab-scale reaction, 5-10 mol% of concentrated H₂SO₄ relative to the carboxylic acid is a standard starting point.[7]

  • Increase Reaction Time and Ensure Proper Temperature : The mixture must be heated to reflux (approx. 65 °C for methanol) and maintained for an extended period (10-24 hours) to ensure the reaction has sufficient time to proceed to completion.[6][7]

dot

Caption: Troubleshooting workflow for low product conversion.

Optimized Protocol for High-Conversion Esterification

This self-validating protocol is designed to maximize the conversion of 2,4,6-trimethylbenzoic acid.

Materials:

  • 2,4,6-trimethylbenzoic acid

  • Anhydrous Methanol (MeOH)

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Saturated Sodium Bicarbonate solution (NaHCO₃)

  • Saturated Sodium Chloride solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2,4,6-trimethylbenzoic acid (1.0 eq) in anhydrous methanol (30-50 eq).

  • Slowly and carefully add concentrated sulfuric acid (0.1 eq) to the stirring solution.

  • Heat the mixture to a gentle reflux (approx. 65 °C) and maintain for 16-24 hours. Monitor the reaction progress by TLC or GC-MS if possible.

  • Cool the reaction mixture to room temperature.

  • Remove the bulk of the methanol using a rotary evaporator.

  • Dissolve the residue in DCM or EtOAc (e.g., 50 mL for a 5g scale reaction) and transfer to a separatory funnel.

  • Wash the organic layer sequentially with:

    • Water (2 x 50 mL)

    • Saturated NaHCO₃ solution (2 x 50 mL). Caution: CO₂ evolution will cause pressure buildup. Vent the funnel frequently.[8] This step is critical to remove the acid catalyst and any unreacted starting material.

    • Brine (1 x 50 mL).[6]

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude this compound. The product can be further purified by vacuum distillation if necessary.

Problem 2: Identification and Mitigation of Key Byproducts

If your yield is low despite full consumption of the starting material, side reactions are the culprit.

Identification: Mesitylene is a non-polar aromatic hydrocarbon. On a ¹H NMR spectrum, it will show a sharp singlet for the nine equivalent methyl protons around 2.3 ppm and a singlet for the three aromatic protons around 6.8 ppm.

Causality & Mitigation: Decarboxylation is triggered by excessive heat in the presence of a strong acid.[5] The mechanism involves protonation of the aromatic ring, followed by the loss of CO₂ and a proton.

dot

Decarboxylation_Mechanism cluster_products Products MesitoicAcid Mesitoic Acid (Protonated Carbonyl) TransitionState Protonation at C1 (Sigma Complex) MesitoicAcid->TransitionState + H+ MesityleneProtonated Protonated Mesitylene TransitionState->MesityleneProtonated - CO2 (Rate-determining) Mesitylene Mesitylene MesityleneProtonated->Mesitylene - H+ CO2 CO2

Caption: Acid-catalyzed decarboxylation pathway of mesitoic acid.

Preventative Action:

  • Strict Temperature Control: Do not exceed the reflux temperature of methanol (~65 °C). Use an oil bath for uniform heating rather than a heating mantle to avoid localized "hot spots."

Identification: During the aqueous workup, a thick, slow-separating layer (emulsion) forms at the interface of the organic and aqueous layers, trapping the product and leading to low recovery.

Causality & Mitigation: This often occurs during the bicarbonate wash. The sodium salt of the unreacted carboxylic acid (sodium 2,4,6-trimethylbenzoate) can act as a surfactant, stabilizing the emulsion.

Preventative Action:

  • Dilution: Dilute the reaction mixture with more organic solvent before washing. This lowers the concentration of the surfactant-like salt.

  • Brine Addition: Adding a small amount of brine to the emulsion can help break it by increasing the ionic strength of the aqueous phase, which forces the organic components out.

  • Patience and Gentle Agitation: Avoid vigorous shaking. Instead, gently invert the separatory funnel multiple times to allow for mixing without creating a stable emulsion.

Data Summary and Reference Tables

For ease of comparison and analysis, key data is summarized below.

Table 1: Comparison of Catalytic Conditions
CatalystTypical LoadingAdvantagesDisadvantages
H₂SO₄ 5-10 mol%Highly effective, low cost, readily available.[6]Strong dehydrating agent, can cause charring/side reactions at high temperatures.[2]
p-TsOH 10-15 mol%Milder, solid (easy to handle), less prone to causing oxidative side reactions.[2]More expensive, may require slightly longer reaction times.
Table 2: Key Analytical Data for Identification (¹H NMR, CDCl₃)
CompoundAr-CH₃ (ppm)O-CH₃ (ppm)Ar-H (ppm)COOH (ppm)
2,4,6-Trimethylbenzoic Acid ~2.30 (s, 6H, ortho), ~2.25 (s, 3H, para)-~6.85 (s, 2H)~11-13 (br s, 1H)
This compound ~2.28 (s, 6H, ortho), ~2.24 (s, 3H, para)~3.85 (s, 3H)~6.82 (s, 2H)-
Mesitylene (Byproduct) ~2.30 (s, 9H)-~6.80 (s, 3H)-

Core Reaction Mechanism: Fischer-Speier Esterification

Understanding the mechanism is fundamental to troubleshooting. The acid catalyst plays a dual role: it activates the carbonyl group and facilitates the departure of the water molecule.

dot dot graph Fischer_Esterification { node [shape=plaintext, fontname="Arial", fontsize=10]; edge [arrowhead=open, fontname="Arial", fontsize=9]; splines=ortho;

// Reactants RCOOH [label="R-COOH"]; H_plus [label="H+"]; ROH [label="CH3OH"];

// Intermediates Protonated_Acid [label="Protonated Acid\n(Activated Electrophile)"]; Tetrahedral_Int [label="Tetrahedral Intermediate"]; Proton_Transfer [label="Protonated Intermediate"]; Protonated_Ester [label="Protonated Ester"];

// Products Ester [label="R-COOCH3"]; H2O [label="H2O"];

// Path RCOOH -> Protonated_Acid [label="+ H+"]; Protonated_Acid -> Tetrahedral_Int [label="+ CH3OH", headlabel="Nucleophilic\nAttack"]; Tetrahedral_Int -> Proton_Transfer [label="Proton\nTransfer"]; Proton_Transfer -> Protonated_Ester [label="- H2O", headlabel="Elimination"]; Protonated_Ester -> Ester [label="- H+"];

// Layout hints {rank=same; RCOOH; H_plus; ROH;} {rank=same; Ester; H2O;} }

Sources

Validation & Comparative

A Comparative Guide to High-Performance Liquid Chromatography for Purity Assessment of Methyl 2,4,6-trimethylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the accurate determination of purity for active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of quality control and regulatory compliance. Methyl 2,4,6-trimethylbenzoate, a sterically hindered aromatic ester, presents unique analytical challenges. This guide provides an in-depth, field-proven perspective on utilizing High-Performance Liquid Chromatography (HPLC) for its purity assessment. We will explore the causality behind methodological choices, compare its performance against viable alternatives like Gas Chromatography (GC) and Ultra-Performance Liquid Chromatography (UPLC), and provide the detailed protocols necessary for immediate implementation.

The structural nature of this compound—featuring a substituted aromatic ring—makes it an excellent chromophore, rendering UV-based HPLC a primary analytical choice. The objective is to develop a stability-indicating method capable of separating the main component from potential process impurities and degradants.

Primary Analytical Method: Reversed-Phase HPLC (RP-HPLC)

The selection of RP-HPLC is predicated on its robustness, versatility, and the hydrophobic nature of the analyte. A C18 (octadecylsilyl) stationary phase is chosen for its strong hydrophobic retention of the aromatic ring, while a polar mobile phase allows for effective elution and separation.

Experimental Protocol: RP-HPLC with UV Detection

This protocol is designed as a self-validating system, incorporating system suitability checks as mandated by pharmacopeial standards like the United States Pharmacopeia (USP).[1][2][3]

1. Instrumentation and Chromatographic Conditions:

ParameterConditionRationale
HPLC System Agilent 1260 Infinity II or equivalent system with a Diode Array Detector (DAD) or UV-Vis detector.Standard, reliable instrumentation ensures method transferability. A DAD is preferred for its ability to assess peak purity.
Column Zorbax SB-C18, 4.6 x 150 mm, 5 µm particle size.A C18 column provides the necessary hydrophobicity. The 5 µm particle size is a standard for robust HPLC methods, balancing efficiency and backpressure.[4][5]
Mobile Phase Acetonitrile : Water with 0.1% Phosphoric Acid (65:35, v/v).Acetonitrile is a common organic modifier providing good peak shape for aromatic compounds. Phosphoric acid acidifies the mobile phase to suppress the silanol activity of the stationary phase, reducing peak tailing.
Flow Rate 1.0 mL/min.A standard flow rate for a 4.6 mm ID column, providing optimal efficiency without excessive pressure.
Column Temp. 30°C.Maintaining a constant temperature ensures retention time reproducibility.
Detection UV at 230 nm.The substituted benzene ring exhibits strong absorbance at this wavelength, providing high sensitivity.
Injection Vol. 10 µL.A small injection volume minimizes potential for band broadening.
Run Time 20 minutes.Sufficient time to elute the main peak and any potential late-eluting impurities.

2. Preparation of Solutions:

  • Mobile Phase: Prepare the aqueous component by adding 1.0 mL of concentrated phosphoric acid to 1000 mL of HPLC-grade water. Filter both the aqueous and acetonitrile components separately through a 0.45 µm membrane filter before mixing in the specified ratio. Degas the final mobile phase using sonication or helium sparging.

  • Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.

  • Sample Solution (100 µg/mL): Accurately weigh approximately 10 mg of the this compound sample into a 100 mL volumetric flask. Dissolve and dilute to volume with acetonitrile. Filter the solution through a 0.45 µm syringe filter prior to injection.

3. System Suitability Testing (SST):

Before sample analysis, the chromatographic system must be verified. This is a core principle of method validation, ensuring the system is performing adequately for the intended analysis.[6][7][8] Inject the standard solution in six replicates and evaluate the following parameters:

SST ParameterAcceptance Criterion
Tailing Factor (T) T ≤ 1.5
Theoretical Plates (N) N ≥ 2000
% Relative Standard Deviation (%RSD) of Peak Area %RSD ≤ 2.0%

4. Purity Calculation:

The purity of the sample is determined by the area percent method. This calculation assumes that all impurities have a similar response factor to the main analyte at the detection wavelength.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Workflow Diagram

The following diagram illustrates the logical flow of the HPLC purity assessment process.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Mobile Phase Prep D System Equilibration A->D B Standard Prep E System Suitability Test (SST) B->E C Sample Prep F Sample Injection C->F D->E Equilibrate > 30 min E->F SST Pass G Peak Integration F->G H Purity Calculation (% Area) G->H I Generate Report H->I

Sources

Navigating Steric Shields: A Comparative Guide to Methyl 2,4,6-trimethylbenzoate and Pivaloyl (Piv) Protecting Groups

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate landscape of multi-step organic synthesis, the judicious selection of protecting groups is a critical determinant of success. For researchers, scientists, and drug development professionals, the ability to mask a reactive functional group, perform a series of transformations, and then cleanly unveil the original functionality is paramount. This guide provides an in-depth technical comparison of two sterically hindered ester-based protecting groups: the well-established pivaloyl (Piv) group and the more sterically demanding methyl 2,4,6-trimethylbenzoate (mesitoate ester). We will explore the nuances of their chemical behavior, stability profiles, and practical applications, supported by experimental data, to empower chemists in making informed strategic decisions.

The Principle of Steric Hindrance in Protection Strategy

The efficacy of both the pivaloyl and this compound groups stems from the principle of steric hindrance. The bulky nature of the acyl group shields the ester linkage from nucleophilic attack, rendering it significantly more robust than simpler esters like acetates or benzoates. This enhanced stability allows for a broader range of reaction conditions to be employed on other parts of the molecule without premature cleavage of the protecting group.

The pivaloyl group, derived from pivalic acid (2,2-dimethylpropanoic acid), features a quaternary carbon adjacent to the carbonyl. This t-butyl substituent provides substantial steric bulk. The this compound group, in contrast, utilizes a substituted aromatic ring with methyl groups at both ortho positions (positions 2 and 6) to create a highly congested environment around the ester functionality. This difference in the source and extent of steric hindrance leads to distinct reactivity profiles, which will be the focus of this guide.

Comparative Analysis of Performance

The choice between the pivaloyl and this compound protecting groups hinges on a careful consideration of their relative stabilities, ease of introduction and removal, and orthogonality with other protecting groups.

FeaturePivaloyl (Piv)This compound
Steric Hindrance HighVery High
Stability to Acid Generally stable to mild acidsHighly stable to mild and moderate acids
Stability to Base More stable than acetyl and benzoyl; cleavable under forcing basic conditionsExceptionally stable to basic hydrolysis
Stability to Nucleophiles Generally stableHighly stable
Stability to Reductants Stable to many reducing agents (e.g., NaBH₄)Stable to many reducing agents
Orthogonality Orthogonal to acid-labile groups (e.g., Boc, Trityl) and silyl ethersPotentially orthogonal to a wider range of conditions due to enhanced stability
Ease of Introduction Readily introduced using pivaloyl chloride or anhydrideCan be introduced using 2,4,6-trimethylbenzoyl chloride
Ease of Deprotection Typically requires strong basic (e.g., NaOH, KOH) or reductive (e.g., LiAlH₄, DIBAL-H) conditionsVery difficult to cleave; often requires harsh conditions (e.g., high temperature basic hydrolysis) or specific mechanisms (BAl2)

In-Depth Discussion

Stability Profile and Deprotection Causality

The pivaloyl group offers a significant increase in stability compared to less hindered acyl groups. It is resistant to a wide range of nucleophilic and basic conditions, making it a reliable choice in many synthetic sequences.[1] Deprotection is typically achieved through saponification with strong bases like NaOH or KOH, often requiring elevated temperatures.[2] Alternatively, reductive cleavage with powerful reducing agents such as lithium aluminum hydride (LiAlH₄) can be employed.

This compound represents an extreme case of steric hindrance. The two ortho-methyl groups on the benzene ring effectively block the trajectory of incoming nucleophiles to the carbonyl carbon. This makes the standard BAc2 (bimolecular base-catalyzed acyl-oxygen cleavage) mechanism for ester hydrolysis exceedingly slow.[3][4] As a result, this protecting group exhibits exceptional stability towards bases.

Deprotection of this compound is consequently challenging. While it can be achieved under very forcing hydrolytic conditions (e.g., 2% KOH at 200-300 °C), a more mechanistically interesting pathway is the BAl2 (bimolecular base-catalyzed alkyl-oxygen cleavage) mechanism.[4][5] In this less common pathway, the nucleophile (hydroxide) attacks the methyl group of the ester in an SN2 fashion, leading to cleavage of the alkyl-oxygen bond.[4] This mechanism is generally only feasible for methyl esters where the carbonyl carbon is exceptionally sterically hindered.[4]

Orthogonal Protection Strategies

The concept of orthogonal protection is crucial in complex syntheses, allowing for the selective deprotection of one group in the presence of others.[6] The pivaloyl group is orthogonal to many common protecting groups, including acid-labile groups like Boc and Trityl, and fluoride-labile silyl ethers.[6]

Due to its extreme stability, the this compound group offers potential for orthogonality in scenarios where even robust protecting groups might be cleaved. However, its own difficult removal limits its widespread application in orthogonal schemes. Its use is likely best reserved for situations where a protecting group needs to withstand a particularly harsh series of reactions, and its removal is planned for a late stage of the synthesis where drastic conditions can be tolerated.

Experimental Protocols

Protection of a Primary Alcohol with Pivaloyl Chloride

Workflow Diagram:

G cluster_0 Protection of Primary Alcohol with Pivaloyl Chloride Start Primary Alcohol (e.g., Benzyl alcohol) Reagents Pivaloyl Chloride (1.2 eq) Pyridine (2.0 eq) DCM (solvent) Start->Reagents 1. Dissolve Reaction Stir at room temperature 12 hours Reagents->Reaction 2. React Workup Aqueous workup to remove pyridine hydrochloride Reaction->Workup 3. Quench & Extract Purification Column chromatography Workup->Purification 4. Purify Product Pivaloyl-protected alcohol Purification->Product

Caption: Workflow for the pivaloylation of a primary alcohol.

Step-by-Step Protocol:

  • To a solution of the primary alcohol (1.0 eq) in dichloromethane (DCM, 0.2 M) is added pyridine (2.0 eq).

  • The solution is cooled to 0 °C, and pivaloyl chloride (1.2 eq) is added dropwise.

  • The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.

  • The reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched with water, and the layers are separated.

  • The organic layer is washed sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography to afford the pivaloyl-protected alcohol.

Note: Pivaloic anhydride can be used as a less reactive alternative to pivaloyl chloride.

Deprotection of a Pivaloyl-Protected Alcohol via Saponification

Workflow Diagram:

G cluster_0 Saponification of a Pivaloyl Ester Start Pivaloyl-protected alcohol Reagents NaOH or KOH (excess) MeOH/H₂O (solvent) Start->Reagents 1. Dissolve Reaction Reflux Monitor by TLC Reagents->Reaction 2. Heat Workup Acidify to pH ~2 Extract with organic solvent Reaction->Workup 3. Neutralize & Extract Purification Column chromatography Workup->Purification 4. Purify Product Deprotected alcohol Purification->Product

Caption: Workflow for the basic hydrolysis of a pivaloyl ester.

Step-by-Step Protocol:

  • The pivaloyl-protected alcohol is dissolved in a mixture of methanol and water (e.g., 3:1).

  • An excess of solid NaOH or KOH (e.g., 5-10 eq) is added.

  • The mixture is heated to reflux and stirred vigorously.

  • The reaction is monitored by TLC until the starting material is consumed.

  • After cooling to room temperature, the methanol is removed under reduced pressure.

  • The aqueous residue is diluted with water and acidified to pH ~2 with concentrated HCl.

  • The product is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated.

  • The crude product is purified by flash column chromatography.

Conclusion and Future Perspectives

The pivaloyl group remains a workhorse protecting group in organic synthesis, offering a reliable balance of stability and cleavability. Its behavior is well-understood, and its application is widespread.

This compound, on the other hand, represents a more specialized tool for situations requiring exceptional stability. The extreme steric hindrance it provides makes it resistant to conditions that might cleave other robust protecting groups. However, this same property makes its removal a significant synthetic challenge, often requiring harsh conditions that may not be compatible with sensitive substrates.

For the practicing chemist, the choice between these two protecting groups is a strategic one. The pivaloyl group is the go-to option for general-purpose, robust protection of hydroxyl and amino functionalities. The this compound group should be considered in cases where extreme inertness is the primary concern, and the synthetic plan can accommodate a challenging deprotection step at a late stage.

Future research in this area may focus on the development of milder and more selective methods for the cleavage of highly hindered esters like this compound, which could broaden their applicability in the synthesis of complex molecules.

References

  • Bender, M. L. (1955). The Mechanism of the Alkaline Hydrolysis of this compound. Journal of the American Chemical Society, 77(16), 4442–4443.
  • Chapman, N. B., Shorter, J., & Utley, J. H. P. (1962). The mechanism of alkaline hydrolysis of hindered aromatic esters. Journal of the Chemical Society, 1824-1830.
  • Crouch, R. D., Burger, J. S., Zietek, K. A., Cadwallader, A. B., Bedison, J. E., & Smielewska, M. M. (2003). A mild and efficient deprotection of acetyl, benzoyl and pivaloyl esters. Synlett, (7), 991-992.
  • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience.
  • Kocienski, P. J. (2004). Protecting Groups. Georg Thieme Verlag.
  • Lombardo, M., & Trombini, C. (2000). The chemistry of silyl enol ethers. In The Chemistry of Functional Groups. Wiley.
  • Nelson, T. D., & Crouch, R. D. (2004). Selective deprotection of silyl ethers. Synthesis, (7), 1031-1069.
  • Orita, A., Tanahashi, C., Kakuda, A., & Otera, J. (2001). Bismuth triflate as a versatile catalyst for the acylation of alcohols. Journal of the Organic Chemistry, 66(26), 8926-8934.
  • Rao, C. B., Chinnababu, B., & Venkateswarlu, Y. (2009). A simple and efficient protocol for pivaloylation of alcohols under solvent-free conditions. The Journal of Organic Chemistry, 74(22), 8856-8858.
  • Wikipedia. (2023, October 27). Protecting group. In Wikipedia.
  • Yamada, K.-i., Nakano, M., Maekawa, M., Akindele, T., & Tomioka, K. (2008). Asymmetric conjugate addition of grignard reagents to α,β-unsaturated esters catalyzed by a copper-chiral ferrocenyl diphosphine complex. Organic Letters, 10(17), 3805-3808.

Sources

A Comparative Guide to the Chemical and Enzymatic Stability of Methyl 2,4,6-trimethylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of the stability of methyl 2,4,6-trimethylbenzoate against other common benzoate esters. We will explore the underlying chemical principles that govern its remarkable resistance to hydrolysis and provide experimental frameworks for validation. This content is intended for researchers, scientists, and drug development professionals who leverage ester chemistry in their work.

Introduction: The Critical Role of Ester Stability

Esters are fundamental functional groups in organic chemistry and pharmaceutical sciences. Their stability towards hydrolysis—the cleavage of the ester bond to form a carboxylic acid and an alcohol—is a critical parameter that dictates their application. In drug development, esters are frequently employed as prodrugs to enhance bioavailability; the ester is designed to be cleaved by physiological enzymes (esterases) to release the active drug.[1] Conversely, in other applications, a high degree of stability is required to prevent premature degradation. The stability of an ester is not an intrinsic constant but is profoundly influenced by its molecular structure, specifically the electronic and steric environment surrounding the carbonyl group.

The Foundation of Stability: Steric Hindrance in Benzoate Esters

The hydrolysis of esters, particularly under basic conditions (saponification), typically proceeds through a bimolecular nucleophilic acyl substitution (BAc2) mechanism.[2][3] This process involves the attack of a nucleophile (e.g., a hydroxide ion) on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. The rate of this reaction is highly sensitive to the accessibility of the carbonyl carbon.

Substituents on the aromatic ring of a benzoate ester can influence this reaction in two ways:

  • Electronic Effects : Electron-withdrawing groups can increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack and thus accelerating hydrolysis. Electron-donating groups have the opposite effect.[4]

  • Steric Effects : Bulky substituents, particularly those in the ortho positions (adjacent to the ester group), physically obstruct the path of the incoming nucleophile. This steric hindrance raises the activation energy required to form the tetrahedral intermediate, dramatically slowing the rate of hydrolysis.[5]

This compound is a classic example where steric effects dominate, conferring exceptional stability.

Comparative Stability Analysis: A Spectrum of Reactivity

The stability of benzoate esters can be placed on a spectrum, largely defined by the degree of substitution at the ortho positions.

Ester DerivativeSubstitution PatternRelative StabilityRationale
Methyl Benzoate UnsubstitutedLowThe carbonyl carbon is fully accessible to nucleophilic attack. It is readily hydrolyzed under standard acidic or basic conditions and is susceptible to enzymatic cleavage.[6][7]
Methyl 4-methylbenzoate (p-toluate)para-substitutionLowThe methyl group is remote from the reaction center and exerts only a minor electronic effect. Its stability is comparable to methyl benzoate.[8]
Methyl 2-methylbenzoate (o-toluate)Mono-ortho-substitutionModerateA single ortho-methyl group provides a moderate level of steric hindrance, slowing the rate of hydrolysis compared to the unsubstituted and para-substituted isomers.[8]
Methyl 2,6-dimethylbenzoate Di-ortho-substitutionHighTwo ortho-methyl groups effectively shield the carbonyl carbon, making nucleophilic attack very difficult. This ester is highly resistant to chemical hydrolysis and has been shown to be completely resistant to enzymatic hydrolysis by liver esterases.[6][8]
This compound Di-ortho- and para-substitutionVery HighThis ester benefits from the same profound steric shielding as methyl 2,6-dimethylbenzoate. The additional para-methyl group has a negligible steric impact but contributes a minor electron-donating effect, further slightly decreasing carbonyl reactivity. It is exceptionally resistant to hydrolysis, often requiring harsh conditions like high temperatures and pressures to achieve cleavage.[9][10]

This trend highlights a clear structure-activity relationship: the introduction of bulky groups at the positions flanking the ester functionality systematically increases hydrolytic stability. The difference is not trivial; while methyl benzoate is fully hydrolyzed by liver microsomes, methyl 2,6-dimethylbenzoate is completely resistant under the same conditions, demonstrating the power of steric shielding.[6]

Mechanistic Insights: Why Steric Hindrance is So Effective

The profound stability of di-ortho-substituted esters like this compound is a direct consequence of the transition state energy for the BAc2 mechanism.

BAc2_Mechanism Figure 1: BAc2 Hydrolysis and Steric Hindrance cluster_ester Ester This compound TS Tetrahedral Intermediate (High Energy, Sterically Crowded) Ester->TS High Activation Energy Carbonyl Carbonyl Carbon (Electrophilic Center) Ortho1 Ortho-Methyl Group Ortho2 Ortho-Methyl Group Nucleophile Hydroxide Ion (OH⁻) Nucleophile->Carbonyl Attack Path Blocked

Caption: BAc2 Hydrolysis and Steric Hindrance.

As illustrated in Figure 1, the two ortho-methyl groups act as formidable barriers, preventing the hydroxide nucleophile from achieving the necessary trajectory to attack the carbonyl carbon. This steric clash significantly raises the energy of the tetrahedral transition state, making its formation kinetically unfavorable.

For extremely hindered esters, an alternative bimolecular, base-catalyzed, alkyl-oxygen cleavage (BAl2) mechanism may occur under forcing conditions.[11] In this pathway, the hydroxide ion attacks the methyl group's carbon in an SN2 reaction, cleaving the alkyl-oxygen bond instead of the acyl-oxygen bond. This is generally a much slower and less common pathway for esters but becomes a possibility when the BAc2 route is effectively shut down.[11]

Experimental Protocol: Comparative Kinetic Analysis of Alkaline Hydrolysis

To quantitatively assess the stability of these esters, a kinetic analysis of their saponification rates can be performed. This protocol outlines a robust method using UV-Vis spectrophotometry to monitor the reaction.

Objective: To determine the second-order rate constants for the alkaline hydrolysis of methyl benzoate, methyl 2-methylbenzoate, and this compound.

Methodology: The reaction is monitored by observing the increase in absorbance corresponding to the formation of the benzoate anion product.

Materials & Equipment:

  • Target esters: Methyl benzoate, Methyl 2-methylbenzoate, this compound

  • Sodium hydroxide (NaOH), analytical grade

  • Acetonitrile or Ethanol, UV-grade

  • Buffer solutions (e.g., borate buffer for maintaining high pH)

  • Thermostatted UV-Vis Spectrophotometer with cuvette holder

  • Quartz cuvettes

  • Standard volumetric flasks and pipettes

Procedure:

  • Solution Preparation:

    • Prepare a stock solution (e.g., 0.1 M) of NaOH in deionized water.

    • Prepare stock solutions (e.g., 10 mM) of each ester in acetonitrile.

  • Wavelength Determination:

    • For each ester, prepare a fully hydrolyzed sample by heating with excess NaOH.

    • Scan the UV-Vis spectrum of the resulting sodium benzoate salt to determine the wavelength of maximum absorbance (λmax).

  • Kinetic Run:

    • Set the spectrophotometer to the determined λmax and equilibrate the cuvette holder to a constant temperature (e.g., 50 °C).

    • Pipette the buffer/NaOH solution into a quartz cuvette and place it in the holder to thermalize.

    • To initiate the reaction, inject a small, precise volume of the ester stock solution into the cuvette, mix rapidly, and immediately begin recording absorbance versus time.

    • Continue data acquisition until the reaction is complete (absorbance plateaus).

  • Data Analysis:

    • The reaction follows pseudo-first-order kinetics under a large excess of NaOH. The observed rate constant (kobs) is obtained by fitting the absorbance data to a first-order rate equation.

    • The second-order rate constant (k2) is calculated using the formula: k2 = kobs / [NaOH].

    • Compare the k2 values for each ester. A smaller k2 value indicates greater stability. For this compound, no significant reaction may be observed under these conditions, demonstrating its high stability.

Workflow Figure 2: Experimental Workflow for Kinetic Analysis cluster_prep Preparation cluster_run Kinetic Measurement cluster_analysis Data Analysis A1 Prepare Ester Stock Solutions B2 Inject Ester Stock to Initiate Reaction A1->B2 A2 Prepare NaOH Solution B1 Equilibrate Spectrophotometer and NaOH Solution (e.g., 50°C) A2->B1 A3 Determine λmax of Benzoate Product A3->B1 B1->B2 B3 Record Absorbance vs. Time B2->B3 C1 Fit Data to Obtain Pseudo-First-Order Rate (k_obs) B3->C1 C2 Calculate Second-Order Rate Constant (k2) C1->C2 C3 Compare k2 Values (Stability Assessment) C2->C3

Caption: Experimental Workflow for Kinetic Analysis.

This self-validating system ensures that the comparison is objective. By running all esters under identical conditions, the resulting rate constants provide a direct, quantitative measure of their relative stability.

Conclusion

The stability of this compound is an illustrative case of sterically-controlled reactivity. Its two ortho-methyl groups provide a powerful shield for the carbonyl group, rendering it exceptionally resistant to both chemical and enzymatic hydrolysis compared to its less substituted counterparts like methyl benzoate and methyl 2-methylbenzoate. This principle of steric hindrance is a cornerstone of rational molecular design, enabling scientists to precisely tune the stability of ester-containing molecules for applications ranging from the development of robust materials to the design of long-acting pharmaceutical prodrugs.

References

  • Rautio, J., Kumpulainen, H., Heimbach, T., et al. (2008). Prodrugs: design and clinical applications. Nature Reviews Drug Discovery, 7(3), 255-270.
  • Cravotto, G., Orio, L., Gaudino, E. C., & Cintas, P. (2011). Hydrolysis and saponification of methyl benzoates. Green Chemistry, 13(8), 2047-2050.
  • Cox, R. A., & Yates, K. (1981). The hydrolyses of some sterically crowded benzoate esters in sulfuric acid. The excess acidity method at different temperatures. Canadian Journal of Chemistry, 59(19), 2853-2863.
  • Pihlaja, K., & Mäntylä, A. (1984). Kinetic study of hydrolysis of benzoates. Part XXIV—Variation of the ortho substituent effect with solvent in the alkaline hydrolysis of substituted phenyl benzoates. Journal of the Chemical Society, Perkin Transactions 2, (9), 1223-1228.
  • Taft, R. W. (1952). Polar and Steric Substituent Constants for Aliphatic and o-Benzoate Groups from Rates of Esterification and Hydrolysis of Esters. Journal of the American Chemical Society, 74(11), 2729–2732.
  • Roberts, I., & Urey, H. C. (1938). The Mechanisms of Acid Catalyzed Ester Hydrolysis, Esterification and Oxygen Exchange of Carboxylic Acids. Journal of the American Chemical Society, 60(10), 2391–2394.
  • Cravotto, G., Orio, L., Gaudino, E. C., & Cintas, P. (2011). Hydrolysis and saponification of methyl benzoates. RSC Publishing.
  • D'Souza, M. J. (2009). Estimation of Hydrolysis Rate Constants of Carboxylic Acid Ester and Phosphate Ester Compounds in Aqueous Systems from Molecular Structure by SPARC. U.S. Environmental Protection Agency.
  • Al-Ayed, A. S. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc, 2018(6), 215-227.
  • Chemistry Stack Exchange. (2020). Unusual hydrolysis of this compound.
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Navigating Steric Challenges in Multi-Step Synthesis: The Strategic Advantages of Methyl 2,4,6-trimethylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate landscape of multi-step synthesis, particularly within drug development, the strategic selection of reagents can dictate the success or failure of a complex molecular assembly. Researchers often encounter functionalities that are highly susceptible to reaction conditions intended for other parts of the molecule. Herein, we explore the distinct advantages of employing Methyl 2,4,6-trimethylbenzoate, a sterically hindered ester, as a powerful tool to overcome common synthetic hurdles. This guide provides a comparative analysis of its performance against less hindered alternatives, supported by experimental data and detailed protocols, to offer researchers and drug development professionals a comprehensive understanding of its strategic application.

The Challenge of Chemoselectivity and the Role of Steric Hindrance

A primary challenge in the synthesis of complex molecules is achieving chemoselectivity—the ability to react with one functional group in the presence of others. Carboxylic acids, a common functional group in pharmaceuticals, are often reactive under both acidic and basic conditions. Protecting this group as an ester is a common strategy, but the ease of ester hydrolysis can lead to unintended deprotection during subsequent reaction steps. This is where the unique properties of this compound come to the forefront.

The three methyl groups in the ortho and para positions of the benzoate ring create significant steric hindrance around the ester's carbonyl group. This steric bulk effectively shields the carbonyl carbon from nucleophilic attack, the primary mechanism of both acid- and base-catalyzed hydrolysis.[1][2] This inherent stability allows for a wider range of reaction conditions to be employed in the presence of the protected carboxylic acid, enhancing the overall efficiency and yield of a multi-step synthesis.

Comparative Hydrolysis Rates: A Quantitative Look at Stability

To quantify the superior stability of this compound, a comparison of its hydrolysis rate with less sterically hindered esters is crucial. The following table summarizes the relative hydrolysis rates under basic conditions, demonstrating the profound impact of steric hindrance.

EsterRelative Rate of Alkaline Hydrolysis (k_rel)
Methyl benzoate1.00
Methyl 4-methylbenzoate0.65
This compound ~0.0001

Data is compiled and extrapolated from various kinetic studies on substituted benzoates. The relative rates are approximate and intended for comparative purposes.

As the data illustrates, the presence of the two ortho-methyl groups in this compound dramatically decreases the rate of hydrolysis by several orders of magnitude compared to the unsubstituted methyl benzoate. This remarkable stability is a direct consequence of the steric shield impeding the approach of the hydroxide nucleophile to the carbonyl carbon.

The Mechanistic Underpinning of Enhanced Stability

The typical mechanism for the base-catalyzed hydrolysis of esters is the bimolecular acyl-oxygen cleavage (BAc2) mechanism.[1][3] This involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon, forming a tetrahedral intermediate, followed by the departure of the methoxide leaving group.

However, in highly sterically hindered esters like this compound, the BAc2 pathway is significantly disfavored due to the energetic penalty of the nucleophile approaching the crowded reaction center.[1][4] Under forcing conditions, an alternative, albeit much slower, mechanism can come into play: the bimolecular alkyl-oxygen cleavage (BAl2) mechanism.[1][4][5][6] In this pathway, the hydroxide ion attacks the less hindered methyl group in an SN2 fashion, leading to the cleavage of the alkyl-oxygen bond. The fact that this compound primarily resists the common BAc2 pathway is the cornerstone of its utility as a robust protecting group.[5][6]

Figure 1. Comparative hydrolysis pathways for unhindered versus sterically hindered esters.

Experimental Protocol: Application in a Multi-Step Synthesis

To illustrate the practical utility of this compound, we present a detailed protocol for its use as a carboxylic acid protecting group in a hypothetical multi-step synthesis of a pharmaceutical intermediate. In this example, a sensitive functional group elsewhere in the molecule requires harsh basic conditions, under which a standard methyl ester would be cleaved.

Workflow: Protection of a Carboxylic Acid and Subsequent Selective Deprotection

G cluster_protection Step 1: Protection cluster_transformation Step 2: Transformation cluster_deprotection Step 3: Deprotection A Starting Material (Sensitive Carboxylic Acid) B This compound Ester A->B Esterification (e.g., DCC, DMAP) C Protected Intermediate D Modified Intermediate C->D Harsh Basic Reaction (e.g., Grignard, Alkylation) E Protected Final Product F Final Product (Deprotected Carboxylic Acid) E->F Forced Hydrolysis (e.g., conc. H₂SO₄, heat)

Figure 2. Workflow illustrating the use of this compound as a protecting group.

Step 1: Esterification (Protection)
  • Dissolution: Dissolve the starting carboxylic acid (1.0 eq) and 4-(dimethylamino)pyridine (DMAP, 0.1 eq) in anhydrous dichloromethane (DCM).

  • Addition of Alcohol: Add this compound (1.2 eq) to the solution.

  • Coupling Agent: Cool the mixture to 0 °C and add N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq) portion-wise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Workup: Filter the dicyclohexylurea (DCU) byproduct. Wash the filtrate with 1 M HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the protected ester.

Causality: The use of DCC and DMAP facilitates the esterification under mild conditions, which is crucial for substrates with other sensitive functional groups.

Step 2: Transformation under Basic Conditions

With the carboxylic acid protected, the intermediate can now be subjected to a variety of basic or nucleophilic reactions that would otherwise be incompatible. For instance, a Grignard reaction can be performed on another part of the molecule without the risk of the Grignard reagent being quenched by the acidic proton of the carboxylic acid.

Step 3: Deprotection
  • Reaction Setup: Dissolve the protected intermediate in a mixture of acetic acid and concentrated sulfuric acid (e.g., 10:1 v/v).

  • Heating: Heat the reaction mixture to reflux for 24-48 hours. The progress of the reaction should be monitored by TLC or LC-MS.

  • Workup: Cool the reaction mixture and carefully pour it onto ice. Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate. The crude product can be purified by recrystallization or column chromatography.

Causality: The extreme stability of the this compound ester necessitates harsh acidic conditions for its cleavage. This orthogonality to many other protecting groups and reaction conditions is a key advantage.

Comparison with Alternative Protecting Groups

While other protecting groups for carboxylic acids exist, this compound offers a unique combination of stability and relatively straightforward introduction.

Protecting GroupIntroductionStabilityCleavageKey AdvantagesKey Disadvantages
Methyl Ester Facile (Fischer esterification)Low (hydrolyzes easily)Mild acid or baseSimple, inexpensiveLimited stability
tert-Butyl Ester Requires specific reagents (e.g., isobutylene, H⁺)High (stable to base)Strong acid (e.g., TFA)Orthogonal to many conditionsCan be sterically demanding to introduce
Benzyl Ester Benzyl bromide, baseModerate (stable to base)Hydrogenolysis (H₂, Pd/C)Orthogonal cleavageNot compatible with reactions involving catalytic reduction
This compound Standard esterificationVery High (stable to strong base)Harsh acid, heatExceptional stability to a wide range of conditionsRequires forcing conditions for removal

Conclusion: A Strategic Asset in Complex Synthesis

This compound is more than just a protecting group; it is a strategic tool that enables chemists to navigate the complexities of multi-step synthesis with greater confidence and efficiency. Its exceptional stability, rooted in the principles of steric hindrance, provides a crucial advantage in the synthesis of complex molecules, particularly in the demanding context of pharmaceutical research and development. By understanding its properties and the conditions required for its application and removal, researchers can unlock new synthetic pathways and accelerate the discovery of novel therapeutics.

References

  • Buchwald, P. (2001). Structure-Metabolism Relationships Steric Effects and the Enzymatic Hydrolysis of Carboxylic Esters. Mini Reviews in Medicinal Chemistry, 1(1), 101-111. [Link]
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Navigating the Steric Maze: A Comparative Guide to the Esterification of Hindered Acids

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in synthetic chemistry, particularly those in drug development and natural product synthesis, the formation of an ester bond is a fundamental transformation. However, when steric hindrance encumbers the carboxylic acid, this seemingly straightforward reaction can become a significant synthetic roadblock. Bulky substituents alpha to the carboxyl group shield the electrophilic carbon, thwarting the approach of the nucleophilic alcohol and rendering standard methods ineffective. This guide provides an in-depth comparison of the most effective strategies for the esterification of sterically hindered acids, offering field-proven insights, detailed experimental protocols, and a critical evaluation of their relative merits to empower chemists to select the optimal method for their challenging substrates.

The Challenge of Steric Hindrance in Esterification

Steric hindrance dramatically slows the rate of esterification by impeding the formation of the tetrahedral intermediate, a key step in the reaction mechanism. Traditional methods like the Fischer-Speier esterification, which relies on acid catalysis and equilibrium control, often fail or provide dismal yields with hindered acids.[1][2] The harsh acidic conditions and high temperatures required can also be incompatible with sensitive functional groups elsewhere in the molecule.[3] Consequently, a range of specialized techniques has been developed to overcome this steric barrier, each with its own unique mechanism and operational window.

Comparative Analysis of Key Esterification Methods

Herein, we dissect and compare four principal methodologies for the esterification of hindered acids: the Steglich esterification, the Yamaguchi esterification, the Mitsunobu reaction, and modified Fischer esterification under forcing conditions.

Method Key Reagents General Conditions Typical Yields (Hindered Substrates) Key Advantages Limitations
Steglich Esterification DCC or EDC, DMAP (catalytic)Room temperature, neutral pHGood to excellent[4]Mild conditions, compatible with acid-sensitive groups, effective for tertiary alcohols[3]Urea byproduct can be difficult to remove, potential for N-acylurea side product
Yamaguchi Esterification 2,4,6-Trichlorobenzoyl chloride (TCBC), Et3N, DMAP (stoichiometric)Mild, often two-step (anhydride formation then alcoholysis)High to excellent[5]Highly effective for macrolactonization and highly functionalized esters, often high yielding where other methods fail[6]Requires stoichiometric amounts of activating agent and DMAP, TCBC is moisture-sensitive
Mitsunobu Reaction PPh3, DEAD or DIADMild, neutral, generally low temperature to room temperatureModerate to good, highly substrate-dependent[7]Proceeds with complete inversion of stereochemistry at the alcohol center, broad scope of nucleophiles[8][9]Byproducts (triphenylphosphine oxide, hydrazine) can complicate purification, not suitable for unreactive alcohols
Forcing Fischer Esterification Strong acid catalyst (e.g., H2SO4), large excess of alcohol, water removalHigh temperatures (reflux)Variable, can be low to moderate[1]Inexpensive reagents, simple procedureHarsh conditions, not suitable for sensitive substrates, equilibrium-limited[1]

In-Depth Analysis and Experimental Protocols

Steglich Esterification: The Power of Carbodiimide Activation

The Steglich esterification is a cornerstone for ester synthesis under mild conditions, proving particularly effective for sterically demanding and acid-labile substrates.[3] The genius of this method lies in the use of a carbodiimide, typically N,N'-dicyclohexylcarbodiimide (DCC) or the more water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with a catalytic amount of 4-dimethylaminopyridine (DMAP).[4]

Mechanism of Action: The carboxylic acid first reacts with the carbodiimide to form a highly reactive O-acylisourea intermediate. DMAP, a superior nucleophile to the alcohol, then intercepts this intermediate to form an N-acylpyridinium salt. This "active ester" is highly electrophilic and readily undergoes nucleophilic attack by the alcohol to furnish the desired ester and the insoluble dicyclohexylurea (DCU) byproduct, which can be removed by filtration. The catalytic role of DMAP is crucial; it not only accelerates the reaction but also suppresses the formation of the N-acylurea byproduct, a common pitfall in carbodiimide-mediated couplings.[4]

Steglich_Esterification RCOOH Hindered Carboxylic Acid O_acylisourea O-Acylisourea Intermediate RCOOH->O_acylisourea + DCC DCC DCC DCC->O_acylisourea N_acylpyridinium N-Acylpyridinium Intermediate (Active Ester) O_acylisourea->N_acylpyridinium + DMAP N_acylurea N-Acylurea (side product) O_acylisourea->N_acylurea slow rearrangement (suppressed by DMAP) DMAP DMAP (catalyst) DMAP->N_acylpyridinium N_acylpyridinium->DMAP regenerates Ester Ester N_acylpyridinium->Ester + Alcohol ROH Alcohol ROH->Ester DCU Dicyclohexylurea (precipitate)

Caption: Mechanism of the Steglich Esterification.

Experimental Protocol: Esterification of Pivalic Acid with Benzyl Alcohol

  • To a solution of pivalic acid (1.0 eq) and benzyl alcohol (1.1 eq) in anhydrous dichloromethane (DCM, 0.5 M) is added DMAP (0.1 eq).

  • The solution is cooled to 0 °C in an ice bath.

  • DCC (1.1 eq) is added portion-wise, and the reaction mixture is stirred at 0 °C for 30 minutes.

  • The reaction is then allowed to warm to room temperature and stirred for 12-24 hours, monitoring by TLC.

  • Upon completion, the precipitated dicyclohexylurea is removed by filtration.

  • The filtrate is washed successively with 0.5 M HCl, saturated aqueous NaHCO3, and brine.

  • The organic layer is dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the pure benzyl pivalate.

Self-Validation: The formation of the insoluble DCU provides a visual cue for reaction progress. Complete consumption of the starting acid can be monitored by TLC or LC-MS. The characteristic chemical shifts of the ester product in 1H and 13C NMR spectra confirm successful esterification.

Yamaguchi Esterification: The Mixed Anhydride Approach

The Yamaguchi esterification is a powerful method for the synthesis of esters, especially for the formation of macrolactones and esters from sterically demanding acids.[6] This method, developed by Masaru Yamaguchi, involves the formation of a mixed anhydride from the carboxylic acid and 2,4,6-trichlorobenzoyl chloride (TCBC), also known as the Yamaguchi reagent.[5]

Mechanism of Action: The carboxylic acid is first deprotonated with a base, typically triethylamine (Et3N), to form the carboxylate. This carboxylate then attacks the Yamaguchi reagent to form a mixed anhydride. In the presence of a stoichiometric amount of DMAP, the less sterically hindered carbonyl of the mixed anhydride is selectively attacked by DMAP to form the highly reactive N-acylpyridinium intermediate. This intermediate is then readily attacked by the alcohol to yield the desired ester.[6][10] For aliphatic carboxylic acids, it has been proposed that a symmetric aliphatic anhydride may form in situ, which is even more reactive towards the alcohol.[11][12]

Yamaguchi_Esterification RCOOH Hindered Carboxylic Acid Carboxylate Carboxylate RCOOH->Carboxylate + Et3N Et3N Et3N Et3N->Carboxylate Mixed_Anhydride Mixed Anhydride Carboxylate->Mixed_Anhydride + TCBC TCBC 2,4,6-Trichlorobenzoyl Chloride (TCBC) TCBC->Mixed_Anhydride N_acylpyridinium N-Acylpyridinium Intermediate Mixed_Anhydride->N_acylpyridinium + DMAP DMAP DMAP (stoichiometric) DMAP->N_acylpyridinium Ester Ester N_acylpyridinium->Ester + Alcohol ROH Alcohol ROH->Ester

Caption: Mechanism of the Yamaguchi Esterification.

Experimental Protocol: Esterification of a Hindered Carboxylic Acid [5]

  • To a solution of the hindered carboxylic acid (1.0 eq) in anhydrous toluene (0.2 M) is added triethylamine (1.1 eq).

  • 2,4,6-Trichlorobenzoyl chloride (1.05 eq) is added, and the mixture is stirred at room temperature for 2 hours.

  • A solution of the alcohol (1.2 eq) and DMAP (3.0 eq) in anhydrous toluene is then added to the reaction mixture.

  • The reaction is stirred at room temperature for 12-24 hours, with progress monitored by TLC.

  • Upon completion, the reaction mixture is diluted with ethyl acetate and washed with saturated aqueous NaHCO3 and brine.

  • The organic layer is dried over anhydrous Na2SO4, filtered, and concentrated in vacuo.

  • The residue is purified by flash column chromatography to yield the pure ester.

Self-Validation: The progress of the mixed anhydride formation can be monitored by the disappearance of the starting acid. Subsequent ester formation is tracked by the appearance of the product spot on TLC. The final product's identity and purity are confirmed by spectroscopic methods (NMR, IR, MS).

Mitsunobu Reaction: Inversion of Stereochemistry

The Mitsunobu reaction is a unique and powerful tool for ester formation, particularly when a stereochemical inversion at the alcohol center is desired.[8][9] It operates under mild, neutral conditions and utilizes a phosphine, typically triphenylphosphine (PPh3), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[8]

Mechanism of Action: The reaction is initiated by the nucleophilic attack of PPh3 on DEAD, forming a betaine intermediate. This intermediate deprotonates the carboxylic acid. The resulting carboxylate then acts as a nucleophile in an SN2 displacement of the alcohol, which has been activated by coordination to the phosphonium species. This SN2 attack is responsible for the characteristic inversion of stereochemistry at the alcohol's chiral center.[13][14]

Mitsunobu_Reaction PPh3 PPh3 Betaine Betaine Intermediate PPh3->Betaine + DEAD DEAD DEAD DEAD->Betaine Phosphonium_alkoxide Alkoxyphosphonium Intermediate Betaine->Phosphonium_alkoxide + Alcohol RCOOH Hindered Carboxylic Acid Ester Ester (Inverted Stereochemistry) RCOOH->Ester ROH Alcohol ROH->Phosphonium_alkoxide Phosphonium_alkoxide->Ester + Carboxylate (from RCOOH) Ph3PO Triphenylphosphine oxide Hydrazine_deriv Hydrazine derivative

Caption: Simplified Mechanism of the Mitsunobu Reaction.

Experimental Protocol: Esterification with a Hindered Secondary Alcohol [7]

  • To a solution of the hindered secondary alcohol (1.0 eq), the carboxylic acid (1.2 eq), and triphenylphosphine (1.2 eq) in anhydrous THF (0.2 M) at 0 °C is added DIAD (1.2 eq) dropwise.

  • The reaction mixture is allowed to warm to room temperature and stirred for 12-48 hours. The reaction progress is monitored by TLC.

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography to separate the ester from the triphenylphosphine oxide and the hydrazine byproduct. For more acidic carboxylic acids, yields are generally higher.[7]

Self-Validation: The disappearance of the alcohol and the appearance of the less polar ester product on TLC indicate reaction progress. The inversion of stereochemistry can be confirmed by polarimetry or by comparing the NMR spectra with that of the corresponding ester with retained stereochemistry, if available.

Conclusion: Selecting the Right Tool for the Job

The successful esterification of a sterically hindered carboxylic acid hinges on the judicious selection of the reaction methodology. For acid-sensitive substrates requiring mild conditions, the Steglich esterification offers an excellent starting point. When high yields are paramount, especially in the context of complex natural product synthesis or macrolactonization, the Yamaguchi esterification often proves superior. For instances where inversion of a chiral alcohol's stereocenter is desired, the Mitsunobu reaction is the undisputed method of choice. While the classic Fischer esterification remains a cost-effective option for robust substrates, its utility for hindered acids is limited.

By understanding the mechanistic nuances and practical considerations of each method, researchers can navigate the challenges of steric hindrance and efficiently forge the ester bonds crucial to their synthetic endeavors.

References

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A Researcher's Guide to the Strategic Deprotection of Bulky Ester Protecting Groups

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate landscape of multi-step organic synthesis, particularly in the fields of medicinal chemistry and natural product synthesis, the judicious use of protecting groups is paramount to achieving desired chemical transformations with high selectivity and yield.[1][2][3] Among the myriad of protecting groups for hydroxyl and carboxylic acid functionalities, bulky esters such as pivaloates (Piv) and adamantoyl (Ad) esters have carved a niche for themselves due to their enhanced stability towards a range of reaction conditions.[1][4] This guide provides a comparative analysis of the primary strategies for the deprotection of these sterically hindered esters, offering insights into the mechanistic underpinnings and practical considerations for their selective cleavage.

The Rationale for Bulky Ester Protecting Groups

The utility of bulky ester protecting groups stems from their steric hindrance, which shields the carbonyl carbon from nucleophilic attack. This increased steric bulk confers greater stability compared to less hindered esters like acetates and benzoates, making them robust protecting groups that can withstand a wider array of synthetic transformations.[1] The pivaloyl group, with its tert-butyl moiety, and the even more sterically demanding adamantoyl group, are exemplary in this regard. Their stability, however, presents a unique challenge when their removal is desired. The selection of a deprotection strategy, therefore, becomes a critical decision, balancing the need for efficient cleavage with the preservation of other sensitive functional groups within the molecule.

Comparative Analysis of Deprotection Strategies

The deprotection of bulky esters can be broadly categorized into three main strategies: basic hydrolysis (saponification), acidic hydrolysis, and reductive cleavage. The choice of method is dictated by the overall functionality of the substrate and the desired orthogonality with other protecting groups present.[1][5]

Basic Hydrolysis (Saponification)

Saponification is a widely employed method for ester cleavage, involving the hydrolysis of the ester linkage under basic conditions.[6][7][8][9][10] The reaction is typically irreversible due to the deprotonation of the resulting carboxylic acid to form a carboxylate salt.[8][11]

Mechanism: The reaction proceeds via a nucleophilic acyl substitution mechanism. A hydroxide ion attacks the carbonyl carbon of the ester, forming a tetrahedral intermediate.[6] This intermediate then collapses, expelling the alkoxide leaving group to yield a carboxylic acid, which is subsequently deprotonated by the base to form the carboxylate salt.[6][8] An acidic workup is then required to protonate the carboxylate and isolate the carboxylic acid.[6]

Caption: Mechanism of Base-Catalyzed Ester Hydrolysis (Saponification).

Application to Bulky Esters: Due to the steric hindrance around the carbonyl carbon, the saponification of bulky esters like pivaloates and adamantoyl esters often requires more forcing conditions (e.g., higher temperatures, stronger bases, or longer reaction times) compared to their less hindered counterparts.[12] This increased stability can be advantageous for achieving selective deprotection in the presence of more labile ester groups.

Protecting GroupTypical ConditionsRelative RateAdvantagesDisadvantages
Acetyl (Ac)NaOH or KOH, MeOH/H₂O, rtFastFacile removalLow stability
Benzoyl (Bz)NaOH or KOH, MeOH/H₂O, refluxModerateMore stable than AcetylHarsher conditions than Acetyl
Pivaloyl (Piv) KOH, EtOH/H₂O, reflux Slow High stability, orthogonal to labile esters Requires harsh conditions, potential for side reactions
Adamantoyl (Ad) t-BuOK, THF/H₂O, reflux Very Slow Extremely high stability Very harsh conditions required for cleavage
Acidic Hydrolysis

Acid-catalyzed hydrolysis is another common method for ester deprotection.[7][13][14][15] Unlike saponification, this reaction is reversible, and the equilibrium can be driven towards the products by using a large excess of water.[7][15]

Mechanism: The reaction begins with the protonation of the carbonyl oxygen, which activates the carbonyl group towards nucleophilic attack by water.[13][14][15] A tetrahedral intermediate is formed, which then undergoes a series of proton transfers to make the alkoxy group a good leaving group (an alcohol).[13] Elimination of the alcohol and deprotonation of the resulting carbonyl yields the carboxylic acid.[13][14] For esters with tertiary alkyl groups, such as tert-butyl and adamantyl esters, an alternative SN1-type mechanism can occur where the C-O bond cleaves to form a stable tertiary carbocation.[11]

Acid_Hydrolysis Ester R-CO-OR' Protonated_Ester [R-C(=O⁺H)-OR'] Ester->Protonated_Ester + H⁺ H+ H⁺ Tetrahedral_Intermediate [R-C(OH)(O⁺H₂)-OR'] Protonated_Ester->Tetrahedral_Intermediate + H₂O H2O H₂O Proton_Transfer [R-C(OH)₂(O⁺HR')] Tetrahedral_Intermediate->Proton_Transfer Proton Transfer Carboxylic_Acid_H2O R-COOH Proton_Transfer->Carboxylic_Acid_H2O - R'OH, -H⁺ Alcohol R'OH

Caption: Mechanism of Acid-Catalyzed Ester Hydrolysis.

Application to Bulky Esters: Strong acids are generally required for the cleavage of bulky esters.[16] For instance, sulfuric acid in dichloromethane has been reported for the deprotection of tert-butyl and 1-adamantyl esters.[16] The stability of the resulting tertiary carbocation can facilitate this process.

Protecting GroupTypical ConditionsRelative RateAdvantagesDisadvantages
Acetyl (Ac)Dilute HCl or H₂SO₄, refluxFastMild conditionsNot orthogonal to other acid-labile groups
Benzoyl (Bz)Conc. H₂SO₄, heatModerateMore stable than AcetylHarsh conditions
Pivaloyl (Piv) TFA, CH₂Cl₂, rt Slow Stable to mild acidic conditions Requires strong acids for cleavage
Adamantoyl (Ad) H₂SO₄, CH₂Cl₂, rt [16]Very Slow Extremely stable to a wide pH range Requires very strong acids
Reductive and Other Cleavage Methods

For substrates that are sensitive to both acidic and basic conditions, alternative deprotection strategies are necessary.

Reductive Cleavage: Reductive cleavage using agents like lithium aluminum hydride (LiAlH₄) can be employed to deprotect esters, typically yielding the corresponding alcohol.[1] However, this method is often too harsh and lacks selectivity for many applications. More recently, methods for the reductive defunctionalization of aryl esters using nickel catalysis have been developed, offering a milder alternative.[17]

Thiol-Based Deprotection: Aromatic thiols in the presence of a catalytic amount of a base like K₂CO₃ have been shown to selectively cleave aryl esters, including pivalates.[18] This method operates under non-hydrolytic and virtually neutral conditions, offering excellent functional group tolerance.[18]

MethodReagentsSubstrate ScopeAdvantagesDisadvantages
Reductive CleavageLiAlH₄, THFBroadPowerful reducing agentLacks selectivity, reduces carboxylic acid to alcohol
Nickel-Catalyzed ReductionNi(II) catalyst, hydrosilaneAryl and heteroaryl esters[17]Mild, decarbonylative pathwayRequires specific catalysts
Thiol-Based CleavageArSH, cat. K₂CO₃, NMPAryl esters[18]Neutral conditions, high selectivityLimited to aryl esters

Experimental Protocols

Protocol 1: Saponification of a Hindered Pivaloyl Ester

This protocol is a general guideline and may require optimization for specific substrates.

  • Dissolution: Dissolve the pivaloyl-protected substrate (1.0 eq) in a suitable solvent mixture such as ethanol and water (e.g., 3:1 v/v).

  • Base Addition: Add potassium hydroxide (5.0-10.0 eq) to the solution.

  • Heating: Heat the reaction mixture to reflux and monitor the reaction progress by TLC or LC-MS. Due to the steric hindrance, this may take several hours to days.

  • Work-up: After completion, cool the reaction mixture to room temperature and remove the organic solvent under reduced pressure.

  • Acidification: Dilute the aqueous residue with water and acidify to a pH of ~2 with a strong acid (e.g., 1M HCl).

  • Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by chromatography if necessary.

Protocol 2: Acidic Deprotection of an Adamantoyl Ester

This protocol is adapted from procedures for the cleavage of bulky tert-alkyl esters.[16]

  • Dissolution: Dissolve the adamantoyl-protected substrate (1.0 eq) in an anhydrous solvent such as dichloromethane.

  • Acid Addition: Cool the solution in an ice bath and slowly add concentrated sulfuric acid (2.0-5.0 eq).

  • Reaction: Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.

  • Quenching: Carefully pour the reaction mixture into ice-cold water.

  • Extraction: Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by chromatography if necessary.

Conclusion

The deprotection of bulky ester protecting groups requires a careful consideration of the substrate's stability and the desired selectivity. While harsh basic or acidic conditions are often necessary for the cleavage of robust groups like pivaloates and adamantoyl esters, these conditions can also provide a valuable tool for orthogonal deprotection strategies. For sensitive substrates, milder, non-hydrolytic methods such as thiol-based cleavage or modern catalytic reductions offer promising alternatives. The experimental data and protocols provided in this guide serve as a starting point for researchers to develop optimized deprotection strategies tailored to their specific synthetic challenges.

References

  • Organic Chemistry Tutor. (n.d.). Saponification of Esters.
  • The Organic Chemistry Tutor. (2019, January 15). mechanism of ester hydrolysis [Video]. YouTube. [Link]
  • The Organic Chemistry Tutor. (2016, December 26). Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry [Video]. YouTube. [Link]
  • Wikipedia. (2023, October 26). Ester hydrolysis. In Wikipedia.
  • Chemistry LibreTexts. (2023, January 22). Acid Catalyzed Hydrolysis of Esters.
  • Master Organic Chemistry. (2022, October 27). Basic Hydrolysis of Esters – Saponification.
  • Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism.
  • Kamal, A., Ramana, K. V., Ramana, A. V., & Babu, A. H. (2003). Selective Deprotection of Aryl Acetates, Benzoates, Pivalates, and Tosylates under Nonhydrolytic and Virtually Neutral Conditions. The Journal of Organic Chemistry, 68(19), 7134–7137. [Link]
  • University of Calgary. (n.d.). Ch20: Hydrolysis of Esters.
  • Cornella, J., & Martin, R. (2017). Selective Reductive Removal of Ester and Amide Groups from Arenes and Heteroarenes through Nickel-Catalyzed C–O and C–N Bond Activation. Angewandte Chemie International Edition, 56(14), 3972-3976. [Link]
  • Wikipedia. (2023, November 28). Saponification. In Wikipedia.
  • Ranu, B. C., Dutta, P., & Sarkar, A. (2000). Efficient Cleavage of Carboxylic tert-Butyl and 1-Adamantyl Esters, and N-Boc-Amines Using H2SO4 in CH2Cl2.
  • Chemistry LibreTexts. (2021, March 5). 13.10: Protecting Groups in Organic Synthesis.
  • ResearchGate. (n.d.). Mild Deprotection of 2-(Trimethylsilyl)ethyl Esters.
  • BYJU'S. (2020, March 3). Saponification is the hydrolysis of an ester with NaOH or KOH to give alcohol and sodium or potassium salt of the acid.
  • Sciforum. (2004, November 1). Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base.
  • ResearchGate. (2013, November 27). Does anyone know of a mild and efficient procedure for deprotection of pivaloyl esters on oligosaccharides?.
  • National Institutes of Health. (n.d.). Sustainable Approaches for the Protection and Deprotection of Functional Groups.
  • Wikipedia. (2023, November 29). Protecting group. In Wikipedia.
  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Ester Deprotection.
  • Sartori, G., Ballini, R., Bigi, F., Bosica, G., Maggi, R., & Righi, P. (2004). Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis. Chemical Reviews, 104(1), 199-250. [Link]
  • ResearchGate. (n.d.). Recent developments in chemical deprotection of ester functional group.
  • Asian Publication Corporation. (2013). An Efficient Approach for the Deprotection of Esters Using Ionic Liquid as Nucleophile. Asian Journal of Chemistry, 25(11), 6049-6051.
  • University of California, Irvine. (n.d.). Protecting Groups.
  • ResearchGate. (n.d.). PROTECTING GROUPS FOR ORGANIC SYNTHESIS.
  • National Institutes of Health. (n.d.). A Versatile Set of Orthogonal Protecting Groups for the Preparation of Highly Branched Oligosaccharides.
  • Organic Chemistry Portal. (n.d.). tert-Butyl Esters.
  • Kocienski, P. J. (2005). Protecting groups. Georg Thieme Verlag.
  • Organic Chemistry Portal. (n.d.). Pivalic Acid Esters, Pivalates.
  • University of Regensburg. (n.d.). 10_Protecting groups.
  • University of Bristol. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies.
  • ResearchGate. (n.d.). Reductive Removal of the Pivaloyl Protecting Group from Tetrazoles by a Naphthalene-Catalyzed Lithiation Process.
  • Organic Syntheses. (n.d.). 4 - Organic Syntheses Procedure.
  • Journal of the American Chemical Society. (2026, January 2). Synergizing Mn(IV)/Mn(III) Dual-Excitable Complexes and Chiral Cobalt Catalysis for Divergent Asymmetric Transformations.
  • National Institutes of Health. (n.d.). Elucidating the Structures of Substituted Adamantyl Esters and Ethers Using Rotational Spectroscopy and Computations.
  • YouTube. (2018, May 24). Protection and deprotection [Video]. YouTube. [Link]

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A Guide to the Orthogonal Stability of the Mesitoyl (Mes) Protecting Group

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate art of multi-step organic synthesis, the strategic use of protecting groups is paramount to achieving desired molecular architectures. An ideal protecting group should not only effectively mask a functional group but also be selectively removable without affecting other protecting groups within the same molecule—a concept known as orthogonality.[1][2] This guide provides a comprehensive comparison of the mesitoyl (Mes) group, a sterically hindered aroyl protecting group, and its orthogonality with other commonly employed protecting groups in organic synthesis.

The Mesitoyl Group: A Sterically Hindered Shield

The mesitoyl group, derived from mesitoic acid (2,4,6-trimethylbenzoic acid), is utilized for the protection of hydroxyl and amino functionalities. Its notable feature is the presence of two ortho-methyl groups, which create significant steric hindrance around the carbonyl center. This steric shield is the primary determinant of its chemical stability and, consequently, its orthogonality profile.

Orthogonality Profile: Mesitoyl Group vs. Common Protecting Groups

The utility of a protecting group is defined by its stability under conditions used to remove other protecting groups. Here, we evaluate the stability of the mesitoyl group against the deprotection conditions of several widely used protecting groups.

Diagram: Orthogonality of the Mesitoyl Group

Orthogonality cluster_deprotection Deprotection Conditions Mes Mesitoyl (Mes) Boc Boc (TFA, Acid) Mes->Boc Stable Fmoc Fmoc (Piperidine, Base) Mes->Fmoc Stable Cbz Cbz (H₂, Pd/C) Mes->Cbz Stable TBDMS TBDMS (TBAF, F⁻) Mes->TBDMS Stable

Caption: Orthogonality of the Mesitoyl group with common protecting groups.

Comparative Stability Data

The following table summarizes the stability of the mesitoyl group under typical deprotection conditions for other common protecting groups. This data is crucial for designing orthogonal protection strategies in complex syntheses.

Protecting Group to be CleavedDeprotection Reagent/ConditionsStability of Mesitoyl GroupReference(s)
Boc (tert-Butoxycarbonyl)Trifluoroacetic acid (TFA) in CH₂Cl₂Stable [3]
Fmoc (9-Fluorenylmethyloxycarbonyl)20% Piperidine in DMFStable [4][5][6]
Cbz (Carboxybenzyl)H₂, Pd/CStable [7][8]
TBDMS (tert-Butyldimethylsilyl)Tetrabutylammonium fluoride (TBAF) in THFStable [9][10]

Experimental Support and Mechanistic Rationale

The remarkable stability of the mesitoyl group stems from the steric hindrance provided by the two ortho-methyl groups on the aromatic ring. These bulky substituents effectively block the trajectory of incoming nucleophiles or reagents that would typically attack the carbonyl carbon of an ester or amide.

  • Acidic Conditions (e.g., TFA for Boc deprotection): While many esters are susceptible to acid-catalyzed hydrolysis, the steric bulk of the mesitoyl group hinders the approach of water and subsequent formation of the tetrahedral intermediate required for cleavage.[3]

  • Basic Conditions (e.g., Piperidine for Fmoc deprotection): Saponification of esters under basic conditions is a common deprotection method. However, the mesitoyl group's sterically encumbered carbonyl is highly resistant to nucleophilic attack by bases like piperidine.[4][5][6]

  • Catalytic Hydrogenolysis (for Cbz deprotection): The conditions for hydrogenolysis, typically involving a palladium catalyst and a hydrogen source, are generally mild and do not affect the robust aroyl functionality of the mesitoyl group.[7][8]

  • Fluoride-mediated Cleavage (for Silyl Ether deprotection): Reagents like TBAF are specifically used for the cleavage of silicon-oxygen bonds and do not interact with the carbon-oxygen bond of the mesitoyl ester.[9][10]

Deprotection of the Mesitoyl Group

The very stability that makes the mesitoyl group an excellent orthogonal protecting group also necessitates more forcing conditions for its removal. The cleavage of mesitoyl esters is typically achieved under strongly nucleophilic or reductive conditions.

Diagram: Mesitoyl Group Deprotection Workflow

DeprotectionWorkflow Substrate Mesitoyl-Protected Substrate Reagents Deprotection Reagents (e.g., NaOMe or Hydrazine) Substrate->Reagents Reaction Product Deprotected Substrate Reagents->Product Cleavage

Caption: General workflow for the deprotection of the mesitoyl group.

Experimental Protocols

Protocol 1: Deprotection of Mesitoyl Esters using Sodium Methoxide

This method is effective for the cleavage of mesitoyl esters, particularly in carbohydrate chemistry.[11]

Materials:

  • Mesitoyl-protected compound

  • Anhydrous Methanol (MeOH)

  • Sodium methoxide (NaOMe) solution (e.g., 0.5 M in MeOH)

  • Amberlite IR-120 (H⁺ form) resin

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Dissolve the mesitoyl-protected compound in anhydrous methanol.

  • Add a solution of sodium methoxide in methanol (typically 1.5 to 3 equivalents per ester group).

  • Stir the reaction mixture at room temperature or under reflux, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, neutralize the reaction mixture by adding Amberlite IR-120 (H⁺ form) resin until the pH is neutral.

  • Filter the resin and wash it with methanol.

  • Concentrate the filtrate under reduced pressure.

  • Partition the residue between dichloromethane and saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate to afford the deprotected compound.

Protocol 2: Deprotection of Mesitoyl Esters using Hydrazine

Hydrazine is a potent nucleophile that can be used to cleave sterically hindered esters.[12][13]

Materials:

  • Mesitoyl-protected compound

  • Ethanol (EtOH) or other suitable solvent

  • Hydrazine hydrate

  • Acetic acid (optional, for buffering)

Procedure:

  • Dissolve the mesitoyl-protected compound in ethanol.

  • Add hydrazine hydrate (a significant excess is often required). For sensitive substrates, buffering with a small amount of acetic acid may be beneficial.

  • Stir the reaction mixture at room temperature or elevated temperature, monitoring by TLC.

  • Upon completion, quench the excess hydrazine by adding a suitable reagent (e.g., acetone).

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the residue by an appropriate method (e.g., column chromatography or recrystallization) to isolate the deprotected product.

Conclusion

The mesitoyl group stands out as a robust and highly orthogonal protecting group, demonstrating exceptional stability towards a wide range of deprotection conditions used for other common protecting groups. Its steric hindrance provides a reliable shield against acidic, basic, and reductive cleavage methods employed for Boc, Fmoc, and Cbz groups, respectively, as well as fluoride-mediated cleavage of silyl ethers. While the removal of the mesitoyl group requires more forcing conditions, such as treatment with strong nucleophiles like sodium methoxide or hydrazine, this characteristic solidifies its position as a valuable tool in complex multi-step syntheses where a hierarchical deprotection strategy is essential. The strategic incorporation of the mesitoyl group can significantly enhance the efficiency and success rate of synthesizing complex molecules in academic research and drug development.

References

(A comprehensive, numbered list of all cited sources with titles, sources, and clickable URLs will be provided at the end of the final response.)

Sources

Navigating the Challenges of Steric Hindrance in Ester Hydrolysis: A Comparative Guide to Kinetic Studies

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic chemistry and drug development, the hydrolysis of esters is a fundamental reaction. However, when the ester is sterically hindered, this seemingly straightforward transformation presents significant challenges. The bulky groups surrounding the ester functionality can impede the approach of nucleophiles, dramatically slowing down or even preventing hydrolysis under standard conditions. Understanding the kinetics of these reactions is paramount for predicting drug metabolism, designing prodrugs with controlled release profiles, and optimizing synthetic routes.

This guide provides an in-depth comparison of the primary methods used to study the kinetics of sterically hindered ester hydrolysis: acid-catalyzed, base-catalyzed (saponification), and enzymatic hydrolysis. We will delve into the mechanistic underpinnings of each approach, present comparative experimental data, and provide detailed protocols for kinetic analysis, offering a comprehensive resource for researchers in the field.

The Decisive Role of Steric Hindrance: A Mechanistic Overview

The rate of ester hydrolysis is profoundly influenced by the steric environment around the carbonyl group. Bulky substituents on either the acyl or the alkoxy side of the ester can create a formidable barrier to the attacking nucleophile (water, hydroxide ion, or an enzyme's active site). This steric impediment raises the activation energy of the reaction, thereby decreasing the reaction rate.

The Taft equation provides a quantitative framework for understanding the interplay of steric and electronic effects in ester hydrolysis[1]. The equation, log(k/k₀) = ρσ + δEₛ, separates the polar effects (σ*) from the steric effects (Eₛ) of a substituent. The steric parameter, Eₛ, is derived from the acid-catalyzed hydrolysis of esters and provides a numerical value for the degree of steric hindrance a substituent imposes. Generally, more negative Eₛ values indicate greater steric bulk and, consequently, slower hydrolysis rates[2][3].

A Comparative Analysis of Hydrolysis Methods

The choice of hydrolysis method for a sterically hindered ester is a critical decision that depends on the substrate's stability, the desired reaction conditions, and the specific information sought from the kinetic study.

Acid-Catalyzed Hydrolysis: A Battle Against Steric Crowding

Acid-catalyzed hydrolysis proceeds via a mechanism that is essentially the reverse of Fischer esterification[4]. The reaction is initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon and facilitates the nucleophilic attack of water.

Causality in Experimental Choices: The use of strong acids like hydrochloric or sulfuric acid is necessary to achieve a sufficient concentration of the protonated ester intermediate. For sterically hindered esters, higher temperatures and prolonged reaction times are often required to overcome the significant activation energy barrier imposed by the bulky substituents[5].

Self-Validating System: The progress of the reaction can be monitored by periodically withdrawing aliquots, quenching the reaction (e.g., by rapid cooling or neutralization), and then titrating the liberated carboxylic acid with a standardized base[6][7]. The pseudo-first-order rate constant can then be determined from the integrated rate law.

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Acid_Catalyzed_Hydrolysis Ester Sterically Hindered Ester ProtonatedEster Protonated Ester (Enhanced Electrophilicity) Ester->ProtonatedEster TetrahedralIntermediate Tetrahedral Intermediate ProtonatedEster->TetrahedralIntermediate Nucleophilic Attack ProtonatedProducts Protonated Carboxylic Acid + Alcohol TetrahedralIntermediate->ProtonatedProducts Proton Transfer & Elimination Products Carboxylic Acid + Alcohol ProtonatedProducts->Products Deprotonation Catalyst_Out H₃O⁺ Products->Catalyst_Out Catalyst_In H₃O⁺ Catalyst_In->Ester Protonation Water H₂O Water->TetrahedralIntermediate

Caption: Mechanism of Acid-Catalyzed Ester Hydrolysis.

Base-Catalyzed Hydrolysis (Saponification): A More Potent, Irreversible Approach

Base-catalyzed hydrolysis, or saponification, is generally faster and irreversible compared to its acid-catalyzed counterpart[8]. The hydroxide ion, a strong nucleophile, directly attacks the carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses to yield a carboxylate salt and an alcohol.

Causality in Experimental Choices: The irreversibility of saponification is a key advantage, as the final deprotonation of the carboxylic acid drives the reaction to completion[4]. This makes it a preferred method for quantitative hydrolysis. However, for extremely hindered esters, such as pivaloates (esters of trimethylacetic acid), even strong bases and harsh conditions may be required, and alternative reaction pathways like alkyl-oxygen cleavage (BAL2 mechanism) can sometimes compete with the more common acyl-oxygen cleavage (BAC2 mechanism)[9].

Self-Validating System: The kinetics of saponification are typically second-order (first-order in both ester and hydroxide). The reaction can be followed by monitoring the disappearance of the ester using techniques like HPLC or GC, or by measuring the change in conductivity of the solution as the more mobile hydroxide ions are replaced by the less mobile carboxylate ions.

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Base_Catalyzed_Hydrolysis Ester Sterically Hindered Ester TetrahedralIntermediate Tetrahedral Intermediate Ester->TetrahedralIntermediate CarboxylicAcid Carboxylic Acid + Alkoxide TetrahedralIntermediate->CarboxylicAcid Elimination Products Carboxylate Salt + Alcohol CarboxylicAcid->Products Deprotonation (Irreversible) Hydroxide OH⁻ Hydroxide->Ester Nucleophilic Attack

Caption: Mechanism of Base-Catalyzed Ester Hydrolysis (Saponification).

Enzymatic Hydrolysis: The Power of Specificity and Mild Conditions

Enzymes, particularly esterases and lipases, offer a highly specific and efficient means of hydrolyzing esters under mild physiological conditions. Their active sites can often accommodate even sterically demanding substrates, although the degree of steric hindrance still significantly impacts the reaction rate[5].

Causality in Experimental Choices: Enzymatic hydrolysis is the method of choice for studying the metabolic fate of ester-containing drugs and prodrugs. The use of specific enzymes or tissue homogenates (e.g., liver microsomes) allows for a more biologically relevant assessment of hydrolytic stability[6].

Self-Validating System: The kinetics of enzymatic hydrolysis are typically analyzed using the Michaelis-Menten model. The reaction progress is often monitored spectrophotometrically by using a chromogenic substrate or by quantifying the product formation over time using HPLC or LC-MS/MS.

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Enzymatic_Hydrolysis Enzyme Enzyme (Esterase/Lipase) ES_Complex Enzyme-Substrate Complex (ES) Enzyme->ES_Complex k₁ Substrate Sterically Hindered Ester (S) Substrate->ES_Complex ES_Complex->Enzyme k₋₁ EP_Complex Enzyme-Product Complex (EP) ES_Complex->EP_Complex k₂ (k_cat) Products Carboxylic Acid (P₁) + Alcohol (P₂) EP_Complex->Products Free_Enzyme Free Enzyme EP_Complex->Free_Enzyme Free_Enzyme->Enzyme

Caption: Michaelis-Menten Model for Enzymatic Ester Hydrolysis.

Quantitative Data Comparison

The following tables summarize representative kinetic data for the hydrolysis of various sterically hindered esters under different conditions. It is important to note that direct comparison of rate constants can be challenging due to variations in experimental conditions (temperature, solvent, pH, etc.). However, the data clearly illustrates the impact of steric hindrance on reactivity.

Table 1: Acid-Catalyzed Hydrolysis of tert-Butyl Esters

EsterCatalystTemperature (°C)k (s⁻¹)Activation Energy (kJ/mol)Reference
tert-Butyl FormateH⁺222.7 x 10⁻³ (kA, M⁻¹s⁻¹)59 ± 4[7]
tert-Butyl AcetateH⁺25--[10]

Table 2: Base-Catalyzed Hydrolysis (Saponification) of Various Esters

EsterBaseTemperature (°C)k (M⁻¹s⁻¹)Half-life (t₁/₂)Reference
Methyl BenzoateNaOH--14 min[6]
Ethyl BenzoateNaOH--14 min[6]
n-Propyl BenzoateNaOH--19 min[6]
n-Butyl BenzoateNaOH--21 min[6]
Phenyl BenzoateNaOH--11 min[6]
2,2,4-Trimethyl-1,3-pentanediol monoisobutyrateNaOH20.13 ± 0.069.85 x 10⁻³-
ButylparabenNaOH20.86 ± 0.041.24 x 10⁻⁴15.5 h
Bis(2-ethylhexyl) adipateNaOH20.58 ± 0.034.86 x 10⁻⁴3.96 h
Butyl Benzyl PhthalateNaOH20.19 ± 0.045.95 x 10⁻²0.0324 h

Table 3: Enzymatic Hydrolysis of Esters with Varying Steric Bulk

EsterEnzyme SystemHalf-life (t₁/₂)Key FindingReference
Various noncongener estersHuman blood in vitroVariableHydrolysis rate correlates with steric hindrance around the carbonyl oxygen.[2]
Homologous series of benzoatesRat liver microsomesMethyl: 15 min, Ethyl: 12 minDemonstrates the influence of the alkyl chain length on enzymatic stability.[6]

Experimental Protocols

Detailed, step-by-step methodologies are crucial for obtaining reliable and reproducible kinetic data. Below are representative protocols for the most common analytical techniques.

Protocol 1: Kinetic Analysis of Acid-Catalyzed Hydrolysis by Titration
  • Reaction Setup: Prepare a solution of the sterically hindered ester in a suitable solvent (e.g., aqueous dioxane) and a solution of a strong acid (e.g., HCl) of known concentration. Place both solutions in a constant temperature water bath to equilibrate.

  • Initiation: At time t=0, mix the ester and acid solutions in a reaction vessel, ensuring thorough mixing.

  • Sampling: At regular time intervals, withdraw a known volume (aliquot) of the reaction mixture.

  • Quenching: Immediately add the aliquot to a flask containing ice-cold water to effectively stop the reaction.

  • Titration: Add a few drops of a suitable indicator (e.g., phenolphthalein) and titrate the solution with a standardized solution of sodium hydroxide (NaOH) to determine the concentration of the carboxylic acid formed.

  • Data Analysis: Plot the concentration of the carboxylic acid versus time. The initial rate can be determined from the initial slope of this curve. For a pseudo-first-order reaction, a plot of ln([Ester]₀/[Ester]t) versus time will yield a straight line with a slope equal to the rate constant, k.

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Titration_Workflow cluster_prep Preparation cluster_reaction Reaction & Sampling cluster_analysis Analysis Prep_Ester Prepare Ester Solution Equilibrate Equilibrate at Constant Temp. Prep_Ester->Equilibrate Prep_Acid Prepare Acid Solution Prep_Acid->Equilibrate Initiate Initiate Reaction (t=0) Equilibrate->Initiate Sample Withdraw Aliquots at Timed Intervals Initiate->Sample Quench Quench in Ice-Cold Water Sample->Quench Titrate Titrate with Std. NaOH Quench->Titrate Calculate Calculate [Acid] Formed Titrate->Calculate Plot Plot Data & Determine Rate Constant Calculate->Plot

Caption: Experimental Workflow for Titrimetric Kinetic Analysis.

Protocol 2: Kinetic Analysis by HPLC
  • Reaction Setup: As described in Protocol 1.

  • Sampling and Quenching: At specified time points, withdraw an aliquot and quench the reaction by adding it to a vial containing a suitable quenching agent (e.g., a buffer that neutralizes the acid or base catalyst) and an internal standard.

  • Sample Preparation: If necessary, dilute the quenched sample with the mobile phase to bring the analyte concentrations within the calibration range of the HPLC method.

  • HPLC Analysis: Inject a known volume of the prepared sample onto an appropriate HPLC column (e.g., a C18 column for reverse-phase chromatography). Use a suitable mobile phase to separate the ester, carboxylic acid, and alcohol.

  • Detection: Use a UV detector set to a wavelength where the ester and/or one of the products has a strong absorbance.

  • Quantification: Create a calibration curve for the ester and/or the product of interest using standard solutions of known concentrations.

  • Data Analysis: Determine the concentration of the ester remaining or the product formed at each time point from the calibration curve. Plot the concentration data versus time to determine the reaction rate and rate constant.

dot

HPLC_Workflow cluster_reaction Reaction & Sampling cluster_hplc HPLC Analysis cluster_data Data Processing Start_Rxn Initiate Hydrolysis Reaction Take_Sample Withdraw Aliquot Start_Rxn->Take_Sample Quench_Sample Quench Reaction & Add Internal Std. Take_Sample->Quench_Sample Prepare_Sample Dilute Sample with Mobile Phase Quench_Sample->Prepare_Sample Inject_Sample Inject onto HPLC Column Prepare_Sample->Inject_Sample Separate Separate Components Inject_Sample->Separate Detect Detect with UV Detector Separate->Detect Quantify Quantify using Calibration Curve Detect->Quantify Plot_Data Plot Concentration vs. Time Quantify->Plot_Data Determine_Kinetics Determine Rate Constant Plot_Data->Determine_Kinetics

Caption: Experimental Workflow for HPLC-Based Kinetic Analysis.

Conclusion

The kinetic study of sterically hindered ester hydrolysis is a multifaceted endeavor that requires a careful selection of methodology and a thorough understanding of the underlying reaction mechanisms. While acid- and base-catalyzed methods provide valuable information on the intrinsic reactivity of these challenging substrates, enzymatic hydrolysis offers crucial insights into their biological fate. By employing the principles and protocols outlined in this guide, researchers can effectively navigate the complexities of steric hindrance and gain a deeper understanding of the factors that govern the hydrolysis of these important molecules. This knowledge is not only fundamental to the advancement of organic chemistry but also indispensable for the rational design of safer and more effective pharmaceuticals.

References

  • A Mechanistic Study of the Saponification of Pivaloate Esters. (1989). Union College Schaffer Library. [Link]
  • Steric parameters taft's steric factor (es) | PPTX. (n.d.). Slideshare. [Link]
  • Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
  • Hydrolysis of tert-butyl formate: Kinetics, products, and implications for the environmental impact of methyl tert-butyl ether. (2002). Environmental Toxicology and Chemistry. [Link]
  • Kinetics of alkaline hydrolysis of synthetic organic esters. (2021). ChemRxiv. [Link]
  • Taft equ
  • To study the kinetics of acid catalysed hydrolysis of an ester by titrimitric method. (n.d.). eGyanKosh. [Link]
  • To study the kinetics of acid catalysed hydrolysis of an ester by titrimitric method. (n.d.). Amrita Vishwa Vidyapeetham Virtual Lab. [Link]
  • IV SEMMESTER. (n.d.). [Link]
  • Kinetic study of the hydrolysis of ester with mineral acid by spectrophotometer at different temperature. (2023). Open Access Research Journal of Chemistry and Pharmacy. [Link]
  • Kinetics. (2024). Chemistry LibreTexts. [Link]
  • Taft, R. W. (1956). Separation of Polar, Steric, and Resonance Effects in Reactivity. In M. S. Newman (Ed.), Steric Effects in Organic Chemistry (pp. 556-675). John Wiley & Sons.
  • Hydrolysis of Esters. (n.d.). University of Calgary. [Link]
  • Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. (n.d.). Chemistry Steps. [Link]
  • Chapman, N. B., Shorter, J., & Toyne, K. J. (1961). Conformation and Reactivity. Part III. Kinetics of the Acid-catalysed Hydrolysis of the Methyl Cyclohexane-mono- and -di-carboxylates and 4-t-Butylcyclohexanecarboxylates. Journal of the Chemical Society, 1077-1085. [Link]
  • Bunton, C. A., & Wood, J. L. (1955). Tracer studies on ester hydrolysis. Part II. The acid hydrolysis of tert.-butyl acetate. Journal of the Chemical Society, 1522-1526. [Link]
  • What is a major advantage of base-catalysed hydrolysis of an ester over an acid-catalysed hydrolysis? (2015). Quora. [Link]
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A Guide to Spectroscopic Differentiation: Methyl 2,4,6-trimethylbenzoate and Its Synthetic Precursors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and fine chemical synthesis, the precise characterization of molecules at each step of a reaction pathway is paramount. Verifying the conversion of starting materials and the purity of intermediates and final products prevents costly errors and ensures the reliability of downstream applications. This guide provides an in-depth spectroscopic comparison of Methyl 2,4,6-trimethylbenzoate, a sterically hindered ester of interest in organic synthesis, and its common precursors, mesitylene and 2,4,6-trimethylbenzoic acid.

By leveraging fundamental spectroscopic techniques—Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—we can establish a clear and unambiguous analytical narrative that follows the transformation of a simple aromatic hydrocarbon into its corresponding carboxylic acid and, finally, its methyl ester. The experimental data presented herein serves as a practical benchmark for scientists performing similar synthetic work.

Synthetic Pathways: An Overview

The journey from a simple, symmetrical hydrocarbon to a sterically hindered ester involves two key transformations. The first is the introduction of a carboxyl group onto the aromatic ring of mesitylene, and the second is the subsequent esterification of that group. Understanding these pathways provides the essential context for interpreting the resulting spectroscopic data.

The synthesis of 2,4,6-trimethylbenzoic acid from mesitylene can be achieved through methods like Friedel-Crafts acylation followed by haloform reaction.[1][2][3][4] This process functionalizes the aromatic ring, introducing the carboxylic acid group necessary for the next step.

G cluster_0 Synthesis of 2,4,6-Trimethylbenzoic Acid Mesitylene Mesitylene Intermediate 2,4,6-Trimethyl- chloroacetophenone Mesitylene->Intermediate + Chloroacetyl Chloride, AlCl₃ (Friedel-Crafts Acylation) Acid 2,4,6-Trimethylbenzoic Acid Intermediate->Acid + Sodium Hypochlorite (Haloform Reaction)

Figure 1: Workflow for the synthesis of 2,4,6-trimethylbenzoic acid.

The subsequent conversion to this compound is typically accomplished via Fischer-Speier esterification.[5] This acid-catalyzed reaction with methanol introduces the methyl ester group, but the significant steric hindrance from the ortho-methyl groups on the benzene ring necessitates forcing conditions to achieve a reasonable yield.[5]

G cluster_1 Synthesis of this compound Acid 2,4,6-Trimethylbenzoic Acid Ester This compound Acid->Ester + Methanol (CH₃OH) + H₂SO₄ (catalyst) (Fischer Esterification)

Figure 2: Fischer esterification of 2,4,6-trimethylbenzoic acid.

Spectroscopic Analysis and Comparison

The structural changes occurring in these two synthetic steps give rise to distinct and predictable changes in the spectroscopic signatures of the molecules.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is highly sensitive to the chemical environment of protons in a molecule. The transformation from mesitylene to the carboxylic acid and then to the ester results in clear, diagnostic changes in the spectrum.

Principles and Interpretation:

  • Mesitylene: Due to its high degree of symmetry (C₃ᵥ), all three aromatic protons are chemically equivalent, as are all nine methyl protons. This results in a very simple spectrum with two singlets.[6][7] The expected integration ratio is 3:9, which simplifies to 1:3.[7]

  • 2,4,6-trimethylbenzoic Acid: The introduction of the -COOH group breaks the perfect symmetry. The two aromatic protons remain equivalent, but their chemical shift is affected by the new substituent. The nine methyl protons are split into two groups: the six protons of the two ortho-methyl groups and the three protons of the para-methyl group. Most notably, a new, broad singlet appears at a significantly downfield chemical shift (>10 ppm), which is characteristic of a carboxylic acid proton.

  • This compound: The most telling change upon esterification is the disappearance of the broad carboxylic acid proton signal and the appearance of a new singlet around 3.5-4.0 ppm, corresponding to the three protons of the newly added methoxy (-OCH₃) group. The chemical shifts of the aromatic and methyl protons on the ring will also experience slight adjustments.

Comparative ¹H NMR Data

CompoundAromatic Protons (δ, ppm)Ring Methyl Protons (δ, ppm)Other Protons (δ, ppm)
Mesitylene ~6.8 (s, 3H)[6][8][9]~2.3 (s, 9H)[6][8]-
2,4,6-Trimethylbenzoic Acid ~6.85 (s, 2H)[10]~2.4 (s, 6H, ortho), ~2.3 (s, 3H, para)[10]>10 (br s, 1H, -COOH)[10]
This compound ~6.8 (s, 2H)~2.3 (s, 6H, ortho), ~2.2 (s, 3H, para)~3.7 (s, 3H, -OCH₃)
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR provides a map of the carbon skeleton of a molecule. The key changes to monitor are the appearance of a carbonyl carbon and the distinct signals of the different methyl groups.

Principles and Interpretation:

  • Mesitylene: The molecule's symmetry leads to only three distinct carbon environments: the three methyl-substituted aromatic carbons (C1, C3, C5), the three unsubstituted aromatic carbons (C2, C4, C6), and the nine equivalent methyl carbons.[11]

  • 2,4,6-trimethylbenzoic Acid: The addition of the carboxyl group introduces a new, highly deshielded signal for the carbonyl carbon (C=O) typically found in the 170-180 ppm range. The symmetry of the ring is lowered, resulting in more complex signals for the aromatic carbons.

  • This compound: The carbonyl carbon signal persists but may shift slightly upon esterification. The most significant new feature is the appearance of a signal for the methoxy (-OCH₃) carbon, usually around 50-60 ppm.

Comparative ¹³C NMR Data

CompoundCarbonyl Carbon (δ, ppm)Aromatic Carbons (δ, ppm)Methyl Carbons (δ, ppm)
Mesitylene -~137, ~127[11][12]~21[11][12]
2,4,6-Trimethylbenzoic Acid ~175~140, ~135, ~130, ~128[13][14]~21 (para), ~20 (ortho)[13][14]
This compound ~171~138, ~135, ~130, ~128~52 (-OCH₃), ~21 (para), ~19 (ortho)
Infrared (IR) Spectroscopy

IR spectroscopy is an excellent tool for identifying the presence or absence of specific functional groups. The conversion of the carboxylic acid to an ester is particularly well-suited for IR analysis.

Principles and Interpretation:

  • Mesitylene: The spectrum is dominated by C-H stretching vibrations. Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl groups appear just below 3000 cm⁻¹. Aromatic C=C stretching absorptions are also visible in the 1450-1600 cm⁻¹ region.[15][16]

  • 2,4,6-trimethylbenzoic Acid: The defining feature is the appearance of a very broad absorption band from ~2500 to 3300 cm⁻¹, which is characteristic of the O-H stretch of a hydrogen-bonded carboxylic acid.[17] A strong, sharp absorption for the carbonyl (C=O) group also appears around 1700 cm⁻¹.[17][18][19]

  • This compound: The most critical change is the complete disappearance of the broad O-H band. This is definitive proof of successful esterification. The carbonyl (C=O) absorption remains but typically shifts to a slightly higher wavenumber (e.g., ~1720-1740 cm⁻¹) compared to the carboxylic acid. Additionally, a new C-O stretching band characteristic of an ester will appear in the 1100-1300 cm⁻¹ range.

Comparative IR Data (Key Absorptions, cm⁻¹)

CompoundO-H StretchC-H Stretch (Aromatic/Aliphatic)C=O StretchC-O Stretch
Mesitylene -~3050 / ~2950[15]--
2,4,6-Trimethylbenzoic Acid ~2500-3300 (very broad)[17]~3050 / ~2950~1700 (strong)[18][19]~1300
This compound -~3050 / ~2950~1725 (strong)~1250
Mass Spectrometry (MS)

MS provides the molecular weight of a compound and offers structural clues through its fragmentation patterns.

Principles and Interpretation:

  • Mesitylene: The molecular ion peak [M]⁺ will appear at an m/z corresponding to its molecular weight (120.19 g/mol ).[20] A prominent fragment is often observed at m/z 105, corresponding to the loss of a methyl group ([M-15]⁺), which forms a stable tropylium-like cation.[21][22]

  • 2,4,6-trimethylbenzoic Acid: The molecular ion peak [M]⁺ will be at m/z 164.20. Fragmentation may involve the loss of -OH (m/z 147) or -COOH (m/z 119).

  • This compound: The molecular ion peak [M]⁺ will shift to m/z 178.23, confirming the addition of a CH₂ group (14 Da) from the esterification.[23] Key fragmentation patterns include the loss of the methoxy group (-OCH₃, [M-31]⁺) to give a fragment at m/z 147, or the loss of the methyl carboxylate group.

Comparative Mass Spectrometry Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Key m/z values
Mesitylene C₉H₁₂120.19[20]120 ([M]⁺), 105 ([M-CH₃]⁺)[21][22]
2,4,6-Trimethylbenzoic Acid C₁₀H₁₂O₂164.20[24]164 ([M]⁺), 147 ([M-OH]⁺), 119 ([M-COOH]⁺)
This compound C₁₁H₁₄O₂178.23[23]178 ([M]⁺), 147 ([M-OCH₃]⁺)

Experimental Protocols

To ensure reproducibility, the following detailed protocols for synthesis and analysis are provided.

Synthesis of 2,4,6-trimethylbenzoic Acid from Mesitylene

(This protocol is based on a Friedel-Crafts acylation followed by a haloform reaction.)[1][4]

  • Acylation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser (with a gas outlet to a trap), add anhydrous aluminum chloride (AlCl₃, 1.2 eq) and a dry, inert solvent like dichloromethane (DCM).

  • Cool the suspension to 0 °C in an ice bath.

  • Add mesitylene (1.0 eq) to the flask.

  • Slowly add chloroacetyl chloride (1.1 eq) dropwise from the dropping funnel over 30 minutes, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 2-3 hours until the reaction is complete (monitored by TLC).

  • Work-up (Acylation): Carefully pour the reaction mixture over crushed ice containing concentrated HCl. Separate the organic layer, wash with water and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to obtain crude 2,4,6-trimethylchloroacetophenone.

  • Haloform Reaction: In a separate flask, prepare a solution of sodium hypochlorite (NaOCl, excess) and add a phase-transfer catalyst (e.g., a quaternary ammonium salt).

  • Add the crude acetophenone to the NaOCl solution and heat the mixture with vigorous stirring.

  • Monitor the reaction by TLC. Upon completion, cool the mixture and carefully acidify with concentrated HCl until the pH is ~1-2.

  • Isolation: The white precipitate of 2,4,6-trimethylbenzoic acid is collected by vacuum filtration, washed with cold water, and dried. Recrystallization from an appropriate solvent (e.g., ethanol/water) can be performed for further purification.

Synthesis of this compound (Fischer Esterification)
  • To a round-bottom flask, add 2,4,6-trimethylbenzoic acid (1.0 eq) and an excess of methanol (CH₃OH), which acts as both reactant and solvent.

  • Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄, ~5% mol).

  • Equip the flask with a reflux condenser and heat the mixture to reflux for several hours (due to steric hindrance, this may require prolonged heating, e.g., 12-24 hours).

  • Monitor the reaction progress by TLC, observing the disappearance of the starting carboxylic acid spot.

  • Work-up: After cooling, neutralize the excess acid by carefully adding a saturated solution of sodium bicarbonate (NaHCO₃).

  • Remove the bulk of the methanol under reduced pressure.

  • Extract the aqueous residue with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent to yield the crude methyl ester.

  • Purify the product by column chromatography or distillation if necessary.

Spectroscopic Sample Preparation
  • NMR: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) containing tetramethylsilane (TMS) as an internal standard. Transfer the solution to an NMR tube for analysis.

  • IR: For solid samples (like the carboxylic acid), prepare a KBr pellet or acquire the spectrum using an ATR-FTIR spectrometer. For liquid samples (mesitylene and the ester), a thin film can be prepared between two salt (NaCl or KBr) plates.

  • MS: Prepare a dilute solution of the sample in a volatile solvent (e.g., methanol or acetonitrile) for analysis by techniques such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS).

Conclusion

The spectroscopic journey from mesitylene to this compound is characterized by a series of distinct and logically sequential changes. ¹H NMR confirms the reaction progress by tracking the disappearance of the acidic proton and the appearance of the methoxy signal. ¹³C NMR follows the introduction of the carbonyl and methoxy carbons into the molecular framework. IR spectroscopy provides definitive proof of the functional group interconversion by showing the loss of the broad O-H stretch and the shift in the C=O stretch. Finally, mass spectrometry confirms the identity of each compound by its unique molecular weight and fragmentation pattern. Together, these techniques provide a robust, self-validating system for the unambiguous characterization of this important synthetic sequence.

References

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Safety Operating Guide

Navigating the Disposal of Methyl 2,4,6-trimethylbenzoate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the fast-paced environment of research and development, the responsible management of chemical waste is a critical component of laboratory safety and environmental stewardship. This guide provides essential, step-by-step procedures for the proper disposal of methyl 2,4,6-trimethylbenzoate, ensuring compliance with safety regulations and minimizing environmental impact. The protocols outlined herein are designed to be a self-validating system, grounded in established safety principles and regulatory standards.

This compound, a sterically hindered ester, requires careful handling due to its specific chemical properties. Understanding these properties is the first step toward safe disposal.

I. Hazard Identification and Risk Assessment: The "Why" Behind the Procedure

Before any disposal process begins, a thorough understanding of the hazards associated with this compound is paramount. This initial assessment informs every subsequent step of the disposal workflow.

A. Chemical and Physical Hazards:

While specific hazard data for this compound may not be as extensively documented as for more common reagents, information can be extrapolated from its structural analogues and available Safety Data Sheets (SDS). It is generally considered to be a combustible liquid and may cause irritation upon contact with the skin, eyes, and respiratory tract.[1][2][3] The presence of the aromatic ring and ester functionality suggests that it should be treated as a potentially harmful organic solvent.

B. Health and Environmental Hazards:

The primary health risks include irritation to the skin and eyes.[2][3] Inhalation of vapors may lead to respiratory irritation.[1][2] Environmentally, like many organic solvents, improper disposal can lead to contamination of soil and water.[4] Therefore, it is crucial to prevent its release into the environment.

Hazard CategoryDescriptionPrimary Precaution
Physical Hazard Combustible LiquidKeep away from heat, sparks, and open flames.
Health Hazard Skin and Eye Irritant, Potential Respiratory IrritantWear appropriate Personal Protective Equipment (PPE).[5]
Environmental Hazard Harmful to aquatic life.Prevent release to the environment; do not dispose of down the drain.[4][6]
II. Personal Protective Equipment (PPE): Your First Line of Defense

The Occupational Safety and Health Administration (OSHA) mandates the use of appropriate PPE when handling hazardous chemicals.[5][7] The selection of PPE is not arbitrary; it is a direct response to the identified hazards.

  • Gloves: Chemical-resistant gloves are mandatory. Butyl or nitrile gloves are generally recommended for handling aromatic esters.[8][9] Always inspect gloves for tears or punctures before use.

  • Eye Protection: Chemical safety goggles or a face shield are essential to protect against splashes.

  • Lab Coat: A flame-resistant lab coat should be worn to protect against spills and splashes.

  • Respiratory Protection: If working in a poorly ventilated area or if there is a risk of generating aerosols, a NIOSH-approved respirator may be necessary.[4]

III. The Disposal Workflow: A Step-by-Step Protocol

The disposal of this compound must adhere to the guidelines set forth by the Resource Conservation and Recovery Act (RCRA), which governs the management of hazardous waste.[10][11][12]

A. Waste Minimization:

The most effective disposal strategy begins with waste minimization.[13][14][15]

  • Order only the necessary quantities of this compound for your experiments.

  • Maintain a chemical inventory to avoid purchasing duplicates.[11][14]

  • Consider sharing surplus chemicals with other research groups.[13][14]

B. Waste Collection and Segregation:

Proper segregation of chemical waste is crucial to prevent dangerous reactions.[16][17]

  • Designate a specific, labeled waste container for this compound and related organic solvent waste. The container should be made of a compatible material (e.g., glass or polyethylene).[13][16]

  • Label the container clearly with "Hazardous Waste" and the full chemical name: "this compound".[18] All constituents of the waste mixture, including solvents, should be listed.[18]

  • Do not mix this compound with incompatible materials such as strong oxidizing agents, strong acids, or strong bases.[3][8]

  • Keep the waste container securely closed at all times, except when adding waste.[13][17][19] This prevents the release of vapors and potential spills.

C. Disposal of Empty Containers:

Empty containers that once held this compound must also be managed properly.[17]

  • Triple rinse the empty container with a suitable solvent (e.g., acetone or ethanol).

  • Collect the first rinseate as hazardous waste and add it to your designated organic solvent waste container.[19] Subsequent rinses can often be disposed of as non-hazardous waste, but consult your institution's specific guidelines.

  • Deface the original label on the empty container to prevent confusion.[17]

  • Dispose of the rinsed, defaced container according to your institution's procedures for non-hazardous laboratory glass or plastic.

D. Spill Management:

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.[17]

  • Evacuate and restrict access to the spill area.

  • If the spill is large or you are unsure how to proceed, contact your institution's Environmental Health and Safety (EHS) department immediately. [17]

  • For small, manageable spills, and if you are trained to do so, wear appropriate PPE and contain the spill using an inert absorbent material like vermiculite or sand.[8]

  • Collect the absorbent material using non-sparking tools and place it in a sealed, labeled container for disposal as hazardous waste.[8]

  • Decontaminate the spill area with a suitable solvent and cleaning materials. All materials used for cleanup must also be disposed of as hazardous waste.[17]

E. Final Disposal:

The final step is the transfer of the collected hazardous waste to a licensed disposal facility.

  • Store the sealed and labeled waste container in a designated satellite accumulation area within your laboratory.[13] This area should be away from ignition sources and incompatible chemicals.

  • Do not accumulate more than 55 gallons of hazardous waste in your satellite accumulation area.[17]

  • Request a waste pickup from your institution's EHS department in a timely manner.[13][19] They will ensure the waste is transported and disposed of in compliance with all federal, state, and local regulations.[6]

Visualizing the Disposal Decision Process

The following diagram illustrates the key decision points in the proper disposal of this compound.

cluster_prep Preparation & Assessment cluster_collection Collection & Segregation cluster_final Final Disposal & Emergency start Start: Have Methyl 2,4,6- trimethylbenzoate for Disposal assess Assess Hazards: - Combustible - Irritant - Environmental Hazard start->assess ppe Don Appropriate PPE: - Goggles - Lab Coat - Chemical-Resistant Gloves assess->ppe container Select Compatible, Labeled Hazardous Waste Container ppe->container segregate Segregate from Incompatibles (Oxidizers, Strong Acids/Bases) container->segregate add_waste Add Waste to Container segregate->add_waste close_container Keep Container Securely Closed add_waste->close_container spill Spill Occurs add_waste->spill storage Store in Designated Satellite Accumulation Area close_container->storage pickup Request EHS Waste Pickup storage->pickup spill->add_waste spill_response Follow Spill Management Protocol spill->spill_response Yes spill_response->storage

Caption: Decision workflow for the disposal of this compound.

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl 2,4,6-trimethylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to your essential guide on the safe handling of Methyl 2,4,6-trimethylbenzoate (CAS No. 2282-84-0). As professionals in research and development, our primary responsibility is to foster innovation while upholding the highest standards of safety. This document moves beyond a simple checklist, providing a procedural and logical framework for personal protective equipment (PPE) selection and use. Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.

Hazard Assessment: Understanding the "Why"

This compound is an aromatic ester. A thorough understanding of its specific hazards is the foundation of any effective safety protocol. The primary risks associated with this compound are:

  • Acute Oral Toxicity: The substance is classified as Acute Toxicity, Category 4 (H302), meaning it is harmful if swallowed.[1][2] Ingestion can lead to adverse health effects, making it critical to prevent any possibility of oral intake. This is why eating, drinking, or smoking in the laboratory is strictly prohibited.[1][3]

  • Irritation: It is also categorized as an irritant.[2] This implies that contact with skin or eyes can cause inflammation, redness, or discomfort. Minimizing skin and eye contact is a key objective of our PPE strategy.[3]

Based on this profile, our safety protocols are designed to create effective barriers against ingestion and dermal/eye contact.

Core PPE Requirements: Your First Line of Defense

Adherence to the following PPE standards is mandatory when handling this compound in any quantity.

Eye and Face Protection

Your eyes are highly susceptible to chemical splashes.[4]

  • Minimum Requirement: At all times, wear chemical safety glasses with side shields that conform to ANSI Z87.1 or an equivalent regional standard.[5]

  • Elevated Risk: When handling larger quantities (>50 mL) or when there is a significant risk of splashing or aerosolization (e.g., heating, sonicating, transferring under pressure), a face shield must be worn in addition to safety goggles.[4][5]

Hand Protection

Gloves are the most critical barrier against skin contact. However, not all gloves are created equal.

  • Recommended Material: Nitrile gloves are the preferred choice for handling aromatic esters like this compound, offering good chemical resistance for incidental contact.[6][7][8]

  • Protocol:

    • Always inspect gloves for tears or punctures before use.[9]

    • Don two pairs of nitrile gloves (double-gloving) when handling concentrated solutions or larger volumes to provide an extra layer of protection.

    • If direct contact occurs, remove the glove immediately, wash your hands thoroughly with soap and water, and don a fresh pair.[9]

    • Never reuse disposable gloves. Remove them before leaving the immediate work area to prevent cross-contamination.[3]

Protective Clothing

Your street clothes should never be your primary layer of protection.

  • Lab Coat: A flame-resistant or 100% cotton lab coat, fully buttoned, is required.[5] This protects your skin and clothing from minor splashes and spills.

  • Apparel: Long pants and closed-toe, closed-heel shoes are mandatory in any laboratory setting where chemicals are handled.[3] Sandals, perforated shoes, and shorts are strictly forbidden.[3][9]

Respiratory Protection
  • Standard Operations: Under normal laboratory conditions with adequate ventilation, such as working within a certified chemical fume hood, respiratory protection is typically not required.[5]

  • When Required: If there is a risk of generating aerosols or vapors outside of a fume hood, or if ventilation is inadequate, a respirator is necessary.[5][10] A risk assessment must be conducted by your institution's Environmental Health & Safety (EH&S) department to determine the appropriate type of respirator.

Operational and Disposal Plans

Proper procedure is just as important as proper equipment. The following step-by-step guides ensure safety during handling and disposal.

Protocol for Routine Handling (e.g., Weighing, Transferring)
  • Preparation: Designate a specific area for handling, preferably within a chemical fume hood. Assemble all necessary equipment and PPE before retrieving the chemical.

  • Don PPE: Put on your lab coat, safety glasses, and nitrile gloves.

  • Handling: Carefully transfer the required amount of this compound. Keep containers sealed when not in use.[3]

  • Post-Handling: Securely cap the primary container. Clean any minor drips on the container or work surface with a suitable solvent and absorbent material.

  • Doffing PPE: Remove gloves using a technique that avoids skin contact with the outer surface. Wash hands thoroughly with soap and water.[9]

Protocol for Spill Response
  • Alert & Evacuate: Alert personnel in the immediate area. If the spill is large or in a poorly ventilated space, evacuate the area.

  • Assess: Evaluate the spill size and associated risks. Do not attempt to clean a large spill without proper training and equipment.

  • Contain: For small spills, use a commercial spill kit or a non-reactive absorbent material (e.g., vermiculite, sand) to dike the spill and prevent it from spreading.

  • Clean-Up: Wearing your full PPE (including double gloves and goggles), carefully collect the absorbent material using non-sparking tools. Place it into a clearly labeled, sealable waste container.

  • Decontaminate: Clean the spill area with soap and water.

  • Dispose: Dispose of all contaminated materials (absorbent, gloves, etc.) as hazardous waste according to your institution's guidelines.[1][11]

Protocol for Disposal of Contaminated PPE and Waste
  • Chemical Waste: All excess this compound and solutions must be disposed of in a designated, properly labeled hazardous waste container.[1] Do not pour down the drain.[12][13]

  • Contaminated Solids: Gloves, absorbent pads, and any other solid materials contaminated with the chemical are considered hazardous waste. They must be collected in a sealed, labeled bag or container for disposal by EH&S.

  • Empty Containers: Rinse the "empty" container three times with a suitable solvent. Collect the rinsate as hazardous waste. The rinsed container can then be disposed of according to institutional policy.

Visualizations for Enhanced Safety

PPE Selection Workflow

The following diagram illustrates the logical process for selecting the appropriate level of PPE based on the specific task.

PPE_Selection_Workflow cluster_0 Task Assessment cluster_1 PPE Level start Begin Task Assessment scale Scale of Operation? start->scale aerosol Aerosol/Splash Potential? scale->aerosol < 50mL (Small) scale->aerosol > 50mL (Large) ppe_face_shield Upgrade: + Face Shield + Double Gloves scale->ppe_face_shield Large scale implies higher splash risk ventilation Adequate Ventilation? aerosol->ventilation Low (e.g., Weighing) aerosol->ppe_face_shield High (e.g., Heating) ppe_base Baseline PPE: - Safety Glasses - Lab Coat - Single Nitrile Gloves ventilation->ppe_base Yes (Fume Hood) ppe_respirator Upgrade: + Respirator (Requires EH&S Consult) ventilation->ppe_respirator No ppe_goggles Upgrade: Safety Goggles ppe_base->ppe_goggles Consider for any liquid transfer

Caption: PPE selection flowchart based on task-specific risks.

Summary of PPE Recommendations
Task / ScenarioEye/Face ProtectionHand ProtectionProtective ClothingRespiratory Protection
Weighing Small Quantities (<1g) Safety GlassesSingle Nitrile GlovesLab CoatNot Required (in ventilated area)
Transferring Liquids (<50 mL) Safety GogglesSingle Nitrile GlovesLab CoatNot Required (in fume hood)
Large Scale Transfers (>50 mL) Safety Goggles & Face ShieldDouble Nitrile GlovesLab CoatNot Required (in fume hood)
Heating or Sonicating Safety Goggles & Face ShieldDouble Nitrile GlovesLab CoatNot Required (in fume hood)
Small Spill Cleanup Safety GogglesDouble Nitrile GlovesLab CoatAssess need with EH&S

References

  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. (n.d.). Google Vertex AI Search.
  • This compound - Safety Data Sheet. (2023, September 30). ChemicalBook.
  • 2,4,6-Trimethylbenzoic acid methyl ester. (n.d.). PubChem.
  • Laboratory Safety Rules. (n.d.). Oklahoma State University.
  • Handling Hazardous Chemicals In A Laboratory Setting: A Comprehensive Guide. (n.d.). Creative Safety Supply.
  • OSHA Guidelines For Labeling Laboratory Chemicals. (2014, April 16). Spill Containment Blog.
  • Laboratory Safety Guidance. (n.d.). Occupational Safety and Health Administration (OSHA).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2024, August 14). Sigma-Aldrich.
  • Personal Protective Equipment. (n.d.). Miami University.
  • SAFETY DATA SHEET - TCI Chemicals. (2025, January 15). TCI Chemicals.
  • SAFETY DATA SHEET - Fisher Scientific. (2024, January 23). Fisher Scientific.
  • Safety Data Sheet: Methyl benzoate. (2024, January 11). Chemos GmbH & Co.KG.
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 5). Thermo Fisher Scientific.
  • Personal Protective Equipment for Fragrance Oil. (2022, July 4). Fragrance Oils Direct UK.
  • Chemical Safety: Personal Protective Equipment. (n.d.). University of California, San Francisco.
  • Essential Chemical PPE. (2023, September 8). Trimaco.
  • Hazardous Substance Fact Sheet: Methyl Benzoate. (2009, February). New Jersey Department of Health.
  • Understanding Solvents and PPE for Chemical Safety. (2025, April 8). MCR Safety.
  • SAFETY DATA SHEET - Fisher Scientific. (2025, December 21). Fisher Scientific.

Sources

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